molecular formula C11H7NO4 B1293686 5-(4-Nitrophenyl)-2-furaldehyde CAS No. 7147-77-5

5-(4-Nitrophenyl)-2-furaldehyde

Cat. No.: B1293686
CAS No.: 7147-77-5
M. Wt: 217.18 g/mol
InChI Key: RTSOJVJDKNKNFU-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C11H7NO4 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOJVJDKNKNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70221684
Record name 5-(4-Nitrophenyl)-2-furaldehyde
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Molecular Weight

217.18 g/mol
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CAS No.

7147-77-5
Record name 5-(4-Nitrophenyl)-2-furancarboxaldehyde
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Record name 5-(4-Nitrophenyl)-2-furaldehyde
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Record name 7147-77-5
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Record name 5-(4-Nitrophenyl)-2-furaldehyde
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Record name 5-(4-nitrophenyl)-2-furaldehyde
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Record name 5-(4-NITROPHENYL)-2-FURALDEHYDE
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Foundational & Exploratory

5-(4-Nitrophenyl)-2-furaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic compound featuring a furan ring substituted with both a reactive aldehyde group and an electron-withdrawing nitrophenyl moiety. This unique structural arrangement makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Its applications range from being a precursor for complex heterocyclic systems to a building block for compounds with demonstrated biological activities, including antibacterial and fungistatic properties[1][2]. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers and professionals in chemical and pharmaceutical development.

Core Physicochemical Properties

This compound is a solid compound, typically appearing as a yellow to dark yellow crystalline powder[1][2][3][4]. Its core properties are summarized in the table below, compiled from various chemical data providers. Proper storage involves keeping it in a dark, dry, and sealed environment at room temperature to maintain its stability[1][2][4].

PropertyValueSource(s)
CAS Number 7147-77-5[1][3][5][6]
Molecular Formula C₁₁H₇NO₄[1][3][4][6]
Molecular Weight 217.18 g/mol [1][3][6]
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[5][6]
Appearance Yellow to Dark Yellow Solid/Powder[1][2][3][7]
Melting Point 204-206 °C (lit.)[1][2][4]
Boiling Point 406.8 ± 35.0 °C (Predicted)[1][2][4]
Density 1.348 ± 0.06 g/cm³ (Predicted)[1][2][4]
Solubility DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[1][2][3][4]. Insoluble in water[4].[1][2][3][4]
Storage Keep in dark place, Sealed in dry, Room Temperature[1][2][4][7]

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques. The key spectral features are consistent with its structure, containing an aldehyde, a disubstituted furan ring, and a para-substituted nitrobenzene ring.

TechniqueKey Features and Observations
¹H NMR The proton NMR spectrum provides distinct signals for each proton environment. Expected peaks include a singlet for the aldehyde proton (-CHO), doublets for the furan ring protons, and two sets of doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted nitrophenyl ring[8][9].
¹³C NMR The carbon spectrum for the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid shows characteristic peaks for all 11 carbons, including the carbonyl carbon, and carbons of the furan and nitrophenyl rings, which would be analogous for the aldehyde[10].
Infrared (IR) ATR-IR spectra confirm the presence of key functional groups: a strong carbonyl (C=O) stretch for the aldehyde, characteristic stretches for the nitro group (NO₂), C-O-C stretching of the furan ring, and C=C stretches of the aromatic rings[6].
Mass Spec. (MS) GC-MS analysis shows a molecular ion peak corresponding to its molecular weight of 217 g/mol [6].

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Methodologies

Several synthetic routes have been established. A classical approach involves the reaction of 2-furancarboxaldehyde (furfural) with 4-nitroaniline[1][2]. Modern methods, however, often rely on palladium-catalyzed cross-coupling reactions for higher efficiency and broader substrate scope. The Suzuki coupling, in particular, is a robust method for forming the aryl-furan bond.

Method 1: Suzuki Cross-Coupling Reaction This is an effective method for creating C-C bonds. The synthesis of the related 5-(4-nitrophenyl)furan-2-carboxylic acid has been achieved via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, catalyzed by a palladium complex[10]. A similar strategy can be applied to synthesize the target aldehyde.

Suzuki_Coupling Furan 5-Bromo-2-furaldehyde Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃) Furan->Base BoronicAcid (4-Nitrophenyl)boronic Acid BoronicAcid->Base Product This compound Base->Product Suzuki Coupling

Caption: Suzuki coupling workflow for synthesis.

Chemical Reactivity and Stability

The reactivity is dominated by its aldehyde functional group, making it a substrate for numerous transformations.

  • Aldehyde Reactions: The aldehyde group is highly susceptible to nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones[9]. This reactivity is fundamental to its use in synthesizing larger, more complex molecules with potential biological activity. It is also a suitable electrophile for the Wittig reaction , allowing for the conversion of the aldehyde into an alkene, thereby extending the carbon chain[11][12][13].

Wittig_Reaction Aldehyde This compound Product Alkene Derivative Aldehyde->Product Wittig Reaction Ylide Phosphorus Ylide (R-CH=PPh₃) Ylide->Product Byproduct Triphenylphosphine Oxide Product->Byproduct forms

Caption: Wittig reaction of the title compound.

  • Stability: The compound's stability is pH-dependent. In alkaline solutions, the related 5-nitro-2-furaldehyde can form a nitronic acid anion. Subsequent acidification can lead to an irreversible ring-opening reaction, highlighting the need for controlled pH conditions in experimental setups[14][15].

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile synthetic precursor and its association with biologically active molecules.

  • Synthetic Intermediate: It serves as a key building block for synthesizing a wide array of heterocyclic compounds. Its aldehyde functionality allows for the introduction of various side chains and the construction of larger molecular frameworks, such as Schiff bases and hydrazones, which are then evaluated for pharmacological activities[9].

  • Biological and Pharmacological Relevance:

    • Antimicrobial Activity: As a nitrofuran derivative, the compound itself is described as having antibacterial and fungistatic properties[1][2]. The nitrofuran scaffold is a well-known pharmacophore present in several antimicrobial drugs[16]. Derivatives synthesized from 5-nitro-2-furaldehyde have shown potent activity against various bacterial and fungal strains[17][18].

    • Antitubercular Research: The closely related 5-(4-nitrophenyl)furan-2-carboxylic acid has been investigated as part of a class of compounds targeting iron acquisition in Mycobacterium tuberculosis, the causative agent of tuberculosis[10]. This suggests that the 5-(4-nitrophenyl)furan scaffold is a promising starting point for developing new anti-TB agents.

    • Pharmaceutical Reference Standard: It is identified as "Dantrolene Related Compound C," indicating its use as a certified reference material or impurity standard in the quality control and analysis of the muscle relaxant drug Dantrolene[1][2].

DrugDevWorkflow start This compound (Starting Material) reaction Chemical Modification (e.g., Schiff Base Formation) start->reaction derivative Novel Derivative (e.g., Hydrazone) reaction->derivative screening Biological Screening (Antimicrobial Assays) derivative->screening hit Active Hit Compound screening->hit

Caption: Role as a precursor in drug discovery.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification (GHS Classification):

    • H302: Harmful if swallowed[6][7].

    • H315: Causes skin irritation[6][19].

    • H319: Causes serious eye irritation[6][19].

    • H335: May cause respiratory irritation[6][19].

    • H341: Suspected of causing genetic defects[7].

  • Recommended Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].

    • P264: Wash hands and skin thoroughly after handling[3].

    • P270: Do not eat, drink or smoke when using this product[3][7].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

    • Store in a well-ventilated place and keep the container tightly closed[3].

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and its established role as a precursor to pharmacologically active molecules. The presence of the aldehyde group allows for straightforward synthetic modifications, while the nitrophenyl-furan core serves as a valuable scaffold in the design of novel therapeutic agents, particularly in the antimicrobial field. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective application in both academic research and industrial drug development.

References

  • Product information, this compound. (n.d.). P&S Chemicals. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity. (n.d.). Georganics. [Link]

  • 5-(4-nitrophenyl)furfural. (2024). ChemBK. [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

  • Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. PubMed. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2001). ResearchGate. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. [Link]

  • Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... (n.d.). ResearchGate. [Link]

  • Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. (n.d.). National Library of Medicine. [Link]

  • Synthesis, characterization and biological evaluations of 2-(4-.... (n.d.). Der Pharma Chemica. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. [Link]

Sources

5-(4-Nitrophenyl)-2-furaldehyde CAS number 7147-77-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde (CAS: 7147-77-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, a substituted furan derivative, is a pivotal chemical intermediate with significant utility in medicinal chemistry and organic synthesis. Characterized by a furan ring functionalized with both an aldehyde and a para-substituted nitrophenyl group, this compound serves as a versatile scaffold for constructing more complex heterocyclic systems. Its conjugated structure and reactive aldehyde group make it a valuable precursor for synthesizing novel compounds with potential therapeutic activities, including antibacterial, antifungal, and antitumor agents.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, analytical characterization, key applications, and safety considerations to support its effective use in research and development.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound, typically appearing as a yellow to brown crystalline powder.[1][2] Its chemical structure consists of a furan-2-carbaldehyde core with a 4-nitrophenyl substituent at the 5-position.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 7147-77-5[1][5][6]
Molecular Formula C₁₁H₇NO₄[5][6][7]
Molecular Weight 217.18 g/mol [5][6][7]
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[5]
Synonyms 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[5][7][8][9]
EC Number 230-459-4[7][9]
MDL Number MFCD00124191[2]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance Yellow to dark yellow solid / brown crystalline powder[1][2]
Melting Point 204-206 °C (lit.)[1][2][10]
Boiling Point 406.8 ± 35.0 °C (Predicted)[2]
Density 1.348 ± 0.06 g/cm³ (Predicted)[1]
Solubility DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[1][10]
Storage Keep in dark place, Sealed in dry, Room Temperature[1][10][11]

Synthesis and Purification

The synthesis of 5-aryl-2-furaldehydes, including the nitrophenyl variant, is a topic of significant interest for accessing key pharmacological building blocks.[12] While several methods exist, such as palladium-catalyzed Suzuki or Stille couplings, a common and effective laboratory-scale synthesis involves the diazotization of 4-nitroaniline followed by a copper-catalyzed coupling reaction with 2-furaldehyde (furfural).[4][12][13][14]

Causality in Synthetic Protocol

The chosen method leverages the Meerwein arylation reaction. The diazotization of 4-nitroaniline must be conducted at low temperatures (0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely. Hydrochloric acid is used to form the aniline salt, which is soluble and readily reacts with nitrous acid (generated in situ from sodium nitrite). Cupric chloride acts as a catalyst in the subsequent coupling step, facilitating the radical reaction between the aryldiazonium salt and the furan ring to form the desired C-C bond.

Diagram of General Synthesis Workflow

cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Purification A 4-Nitroaniline P1 Diazotization (0-5 °C) A->P1 B 2-Furaldehyde P2 Meerwein Arylation (Coupling Reaction) B->P2 C HCl, H₂O C->P1 D NaNO₂ Solution D->P1 E CuCl₂ Solution E->P2 P1->P2 Diazonium Salt Intermediate P3 Isolation & Washing P2->P3 Crude Product P4 Recrystallization (e.g., from Ethanol) P3->P4 F Final Product: This compound P4->F

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a generalized representation based on literature procedures and should be adapted and optimized with appropriate laboratory safety precautions.[14]

  • Diazotization:

    • Dissolve 4-nitroaniline (1.0 eq) in a mixture of dilute hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the resulting diazonium salt solution in the cold for 15-30 minutes post-addition.

  • Coupling Reaction:

    • In a separate flask, add freshly distilled 2-furaldehyde (furfural) (1.0-1.2 eq).

    • To the furfural, add the previously prepared diazonium salt solution slowly.

    • Introduce an aqueous solution of cupric chloride (catalytic amount) dropwise to the reaction mixture.

    • Allow the reaction to stir for several hours at room temperature, monitoring progress via Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the resulting precipitate (crude product) is collected by filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • The crude product is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.[15]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Diagram of Analytical Workflow

cluster_purity Purity Assessment cluster_structure Structural Elucidation A Synthesized Product B HPLC / UPLC (Purity ≥98%) A->B C TLC (Single Spot) A->C D ¹H & ¹³C NMR A->D E Mass Spectrometry (Confirm M.W. 217.18) A->E F FT-IR Spectroscopy A->F G Verified Compound (CAS 7147-77-5) B->G D->G E->G F->G

Caption: Standard analytical workflow for compound verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expected signals would include doublets in the aromatic region for the protons on the nitrophenyl ring (typically 7.8-8.3 ppm) and the furan ring protons (typically 7.0-7.5 ppm). A characteristic singlet for the aldehyde proton (CHO) would appear far downfield (around 9.5-9.8 ppm).

    • ¹³C-NMR: The spectrum would show signals for the aldehyde carbonyl carbon (~175-180 ppm) and multiple signals in the aromatic region (110-160 ppm) corresponding to the furan and nitrophenyl carbons.[16]

  • Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) should confirm the molecular weight of 217.18 g/mol , showing a molecular ion peak [M]+ or pseudomolecular ion peaks like [M+H]+ or [M+Na]+.[17]

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O stretch for the aldehyde (around 1670-1700 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) near 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C=C stretching for the aromatic rings.[17]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to determine the purity of the compound, with typical purities for commercial-grade material being ≥98%.[6][18]

Applications in Research and Development

This compound is primarily used as a chemical building block for the synthesis of pharmacologically active molecules and other functional organic compounds.[11][12]

  • Medicinal Chemistry: The compound is a key precursor for a variety of heterocyclic derivatives. Its aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds.

    • Antimicrobial Agents: It is used to synthesize Schiff bases, pyrazoles, and other derivatives that have been evaluated for antibacterial and antifungal activities.[1][2][14][17] The nitro-substituted furan moiety is a known pharmacophore in antimicrobial drugs.[19][20]

    • Antitubercular Research: The related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been investigated as a potential antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis.[16]

    • Dantrolene Related Compound: It is listed as a related compound or impurity for the muscle relaxant Dantrolene, indicating its relevance in pharmaceutical synthesis and quality control.[21]

  • Organic Synthesis: It serves as an intermediate in the synthesis of dyes and other complex organic molecules where a nitrophenyl-furan scaffold is required.[11] The molecule's extended π-system also makes it a candidate for investigation in materials science.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential hazards.

Table 3: GHS Hazard and Precautionary Information

CategoryInformation
Pictogram(s)

Signal Word Warning [5][22]
Hazard Statements H302: Harmful if swallowed.[5][8][22] H315: Causes skin irritation.[5][9][22] H319: Causes serious eye irritation.[5][9][22] H335: May cause respiratory irritation.[5][9][23] H341: Suspected of causing genetic defects.[8][22]
Precautionary Statements P261: Avoid breathing dust.[7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P501: Dispose of contents/container to an approved waste disposal plant.[7][8]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid generation of dust.[22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][23] Keep away from light and incompatible materials such as strong oxidizing agents. The recommended storage condition is sealed in dry at room temperature.[1]

References

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  • 7147-77-5 | CAS D
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  • This compound | 7147-77-5. (n.d.). Benchchem.
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  • 5-(4-nitrophenyl)furfural. (2024). ChemBK.
  • 5-4-nitrophenyl-2-furaldehyde | 7147-77-5. (n.d.). Chemical Bull Pvt. Ltd..
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). Current Chemistry Letters.
  • Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. (1971). Journal of Medicinal Chemistry.
  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (n.d.). Der Pharma Chemica.
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Sources

Molecular structure of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-(4-Nitrophenyl)-2-furaldehyde

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structure that dictates function, reactivity, and interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure of this compound (NPF), a heterocyclic aldehyde of significant interest. We move beyond a simple recitation of data, offering instead a causal narrative that explains why certain experimental and computational choices are made, thereby providing a self-validating framework for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this important chemical entity.

Core Chemical Identity and Physicochemical Profile

This compound is a bifunctional organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position. This arrangement creates a conjugated system that influences its electronic properties and reactivity. The presence of the electron-withdrawing nitro group and the reactive aldehyde moiety makes NPF a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[3]
CAS Number 7147-77-5[1][3][4]
Molecular Formula C₁₁H₇NO₄[3][4][5]
Molecular Weight 217.18 g/mol [3][4][5]
InChI Key RTSOJVJDKNKNFU-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=O)[O-][3]

Table 2: Key Physicochemical Properties

PropertyValueSource
Appearance Yellow to dark yellow solid[6][7]
Melting Point 204-206 °C[1]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water.[6]
LogP 2.69[4]

Synthesis and Derivatization Strategy

The synthesis of NPF and its analogs is crucial for accessing novel chemical matter. A robust and common method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach is favored for its high efficiency and tolerance of various functional groups. The logic behind using a Suzuki coupling is its reliability in forming C-C bonds between an aryl halide (or triflate) and an organoboron compound, which is perfectly suited for linking the phenyl and furan rings.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

This protocol is adapted from established procedures for the synthesis of similar 5-aryl-furan compounds.[8]

Objective: To synthesize this compound from 5-bromo-2-furaldehyde and (4-nitrophenyl)boronic acid.

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Nitrophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-furaldehyde (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃. The biphasic mixture facilitates the reaction by ensuring all components are sufficiently solubilized and the base is available to activate the boronic acid.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product R1 5-Bromo-2-furaldehyde P1 Suzuki Coupling R1->P1 R2 (4-Nitrophenyl)boronic acid R2->P1 C1 Pd(dppf)Cl₂ (Catalyst) C1->P1 C2 Na₂CO₃ (Base) C2->P1 C3 1,4-Dioxane/H₂O (Solvent) C3->P1 C4 Heat (Reflux) C4->P1 PU1 Aqueous Workup P1->PU1 PU2 Column Chromatography PU1->PU2 FP This compound PU2->FP

Caption: Suzuki coupling workflow for NPF synthesis.

Structural Elucidation: A Multi-Technique Approach

The definitive structure of NPF is established not by a single method, but by the convergence of evidence from multiple spectroscopic and analytical techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. For NPF, one expects to see signals corresponding to the aldehyde proton (a singlet, typically downfield around 9-10 ppm), two doublets for the furan ring protons, and two doublets for the symmetrically substituted para-nitrophenyl ring protons (an AA'BB' system).

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Key signals include the aldehyde carbonyl carbon (~180-190 ppm), carbons of the furan and phenyl rings, and the carbon bearing the nitro group.

Table 3: Representative NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityKey Assignment
¹H ~9.7SingletAldehyde (CHO)
~8.3DoubletPhenyl (protons ortho to NO₂)
~7.9DoubletPhenyl (protons meta to NO₂)
~7.5DoubletFuran (H3)
~7.4DoubletFuran (H4)
¹³C ~178SingletAldehyde (C=O)
~155SingletFuran (C5)
~152SingletFuran (C2)
~148SingletPhenyl (C-NO₂)
~135SingletPhenyl (C-furan)
~125SingletPhenyl CH
~124SingletPhenyl CH
~122SingletFuran CH
~114SingletFuran CH

(Note: Exact chemical shifts can vary based on solvent and instrument.)[8][9]

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."

  • Causality: The choice to use IR is to rapidly confirm the presence of key functional groups. The strong electron-withdrawing effect of the nitro group and the conjugation through the furan ring are expected to influence the position of the aldehyde C=O stretch.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1680-1700C=O stretchConjugated Aldehyde
~1590-1610C=C stretchAromatic Rings
~1500-1540N-O asymmetric stretchNitro Group
~1330-1360N-O symmetric stretchNitro Group
~1020-1250C-O-C stretchFuran Ring

(Source: Data compiled from typical values and PubChem spectral information.)[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which further validates the proposed structure.

  • Expected Observation: In high-resolution mass spectrometry (HRMS), the measured mass of the molecular ion ([M+H]⁺ or M⁺) should match the calculated exact mass of C₁₁H₇NO₄ (217.0375) within a few parts per million (ppm).[3]

Single-Crystal X-ray Diffraction (SC-XRD)
  • Structural Insights: The analysis of this related structure reveals a nearly planar conformation between the furan and phenyl rings, which is crucial for maximizing π-conjugation.[8] This planarity is a key structural feature. The crystal packing is dominated by strong intermolecular hydrogen bonds and π-π stacking interactions, which are critical for the formation of stable crystalline materials.[8]

Protocol: Single Crystal Growth and Data Acquisition (Adapted Methodology)

Objective: To grow diffraction-quality single crystals and determine the molecular structure.

  • Crystal Growth:

    • Dissolve the purified NPF in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).

    • Employ the slow evaporation or vapor diffusion method. Place the solution in a loosely capped vial inside a larger sealed container with a more volatile anti-solvent.

    • The rationale is to allow the solvent to evaporate slowly, gradually decreasing the solubility of the compound and promoting the ordered growth of a single crystal rather than rapid precipitation.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods (e.g., with software like SHELXS) to obtain an initial electron density map.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL) to finalize atomic positions, and thermal parameters.[8]

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in-silico complement to experimental data. It allows for the exploration of structural and electronic properties that can be difficult to measure directly.

Workflow Rationale: A DFT-based workflow is chosen to first find the lowest energy conformation (geometry optimization) and then to calculate properties from this stable structure. This ensures that theoretical predictions are based on a physically realistic molecular arrangement.

Computational Workflow: DFT Analysis

G cluster_input Input cluster_calc DFT Calculation Steps cluster_output Calculated Properties I1 Initial 3D Structure (e.g., from PubChem) C1 Geometry Optimization (e.g., B3LYP/6-31G(d)) I1->C1 C2 Frequency Calculation (Verify minimum energy) C1->C2 C3 Single Point Energy & Property Calculation (Higher basis set) C2->C3 O1 Optimized Geometry (Bond lengths, angles) C3->O1 O2 Vibrational Frequencies (Compare with IR) C3->O2 O3 Electronic Properties (HOMO/LUMO, ESP Map) C3->O3 O4 NMR Chemical Shifts (GIAO method) C3->O4

Caption: A typical DFT workflow for molecular property prediction.

  • Optimized Geometry: DFT calculations can predict bond lengths and angles that can be compared with X-ray data. They can also confirm the planarity of the molecule.

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. The electrostatic potential (ESP) map can reveal the electron-rich (aldehyde oxygen) and electron-poor (nitrophenyl ring) regions, predicting sites for nucleophilic and electrophilic attack. This is consistent with the potential for intramolecular charge transfer (ICT) in such donor-acceptor systems.[9]

Structure-Function Insights

The molecular structure of NPF directly informs its chemical behavior and potential applications:

  • Planar Conjugated System: The planar arrangement of the furan and nitrophenyl rings allows for extensive π-electron delocalization. This electronic communication is fundamental to its use in creating dyes and photosensitive materials.[6]

  • Reactive Aldehyde: The aldehyde group is a versatile chemical handle for derivatization. It can readily undergo reactions like condensation to form Schiff bases or Knoevenagel condensation, which are common strategies in the synthesis of biologically active compounds.[10][11]

  • Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the nitro group polarizes the entire molecule. This feature is often essential for the biological activity of nitroaromatic compounds, including their use as antibacterial agents.[12]

Conclusion

The molecular structure of this compound has been comprehensively defined through a synergistic application of advanced spectroscopic, crystallographic, and computational methodologies. It is characterized by a planar, conjugated scaffold composed of a furan and a nitrophenyl ring, functionalized with a reactive aldehyde group. This precise architecture, with its distinct electronic and steric properties, establishes NPF as a significant building block in medicinal chemistry and materials science, offering a robust platform for the development of novel functional molecules.

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Introduction: The Significance of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-(4-Nitrophenyl)-2-furaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted furan derivative that serves as a critical building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a furan ring functionalized with both an aldehyde and a nitrophenyl group, makes it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] For instance, it is a known intermediate in the synthesis of Dantrolene, a muscle relaxant, and other compounds with potential antibacterial and antiprotozoal activities.[2][3]

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development. These properties—ranging from its melting point and solubility to its spectroscopic fingerprint—dictate its storage conditions, purification methods, reaction kinetics, and formulation strategies. This guide provides a comprehensive technical overview of these core characteristics, supported by established experimental protocols, to empower scientists in their laboratory work.

Core Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental properties and identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 7147-77-5[4][5][6]
Molecular Formula C₁₁H₇NO₄[4][5][6]
Molecular Weight 217.18 g/mol [4][7][8]
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[7]
Synonyms 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[9][10][11]
Appearance Yellow to Dark Yellow Solid/Powder/Crystal[4][6][11]

Thermal Properties: Melting and Boiling Points

Thermal characteristics are critical indicators of purity and stability. They directly influence process parameters in synthesis and formulation.

Melting Point

The melting point is a robust and easily accessible measure of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[12] The presence of impurities depresses the melting point and broadens the melting range.[12]

  • Reported Melting Point: 204-206 °C[4][5][11], with some sources citing up to 209.0 °C[9].

Causality in Measurement: The precise determination of a melting point relies on achieving thermal equilibrium. A slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial to ensure that the temperature of the heating block, the thermometer, and the sample are identical, yielding an accurate result.[12]

Experimental Protocol: Melting Point Determination (Melt-Temp Apparatus)

  • Sample Preparation: Finely powder a small amount of the this compound sample. A mortar and pestle can be used if necessary.[12]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[13][14]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the Melt-Temp apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range. Allow the apparatus to cool before proceeding.

  • Accurate Measurement: For the precise measurement, set the heating rate to be slow, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[12]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.[15]

  • Post-Measurement: Turn off the apparatus. Once cooled, dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has already been melted.[12][13]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result A Powder Sample B Load Capillary Tube (1-2 mm height) A->B C Insert into Melt-Temp Apparatus B->C D Heat Slowly (1-2°C / min) C->D E Observe & Record Start (T₁) & End (T₂) D->E F Report Melting Range (T₁ - T₂) E->F

Caption: Workflow for Melting Point Determination.

Boiling Point
  • Predicted Boiling Point: 406.8 ± 35.0 °C[4][5].

This value is a computational prediction. Experimental determination of the boiling point for a high-melting-point solid like this compound is often impractical as many complex organic molecules tend to decompose at such high temperatures before boiling.

Solubility Profile

Solubility is a fundamental property that governs everything from the choice of solvent for a chemical reaction to the bioavailability of a potential drug candidate. The principle of "like dissolves like" is the primary determinant.[16] The polar nitro (NO₂) and aldehyde (CHO) groups on this compound suggest some affinity for polar solvents, while the aromatic rings (phenyl and furan) contribute nonpolar character.

  • Observed Solubility:

    • DMSO (Dimethyl sulfoxide): Slightly soluble, enhanced by heating.[4][5][6]

    • Ethyl Acetate: Slightly soluble, enhanced by heating.[4][5][6]

    • Water: Insoluble.[11]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility, particularly for sparingly soluble compounds.[17]

  • System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, Ethyl Acetate) in a sealed, airtight flask. The presence of undissolved solid is essential to ensure saturation is reached.[17]

  • Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium.[17]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Extraction: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid material. Filtration using a syringe filter may be necessary to remove any suspended microcrystals.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Solubility_Workflow A Add Excess Solid to Known Volume of Solvent B Seal and Agitate (24-48h at constant T) A->B C Cease Agitation Allow Solid to Settle B->C D Extract Supernatant (Filter if necessary) C->D E Analyze Concentration (e.g., HPLC, UV-Vis) D->E F Result: Solubility (e.g., mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous "fingerprint" of a molecule, essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR data are available for this compound, confirming its atomic connectivity and chemical environment.[7][18]

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for a ¹H NMR spectrum, or 20-100 mg for a ¹³C NMR spectrum.[19][20]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Given its known solubility, DMSO-d₆ would be an appropriate choice.[21] Use approximately 0.6-0.7 mL of the solvent.[19][20]

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a small vial. Gentle vortexing or sonication can aid dissolution. Ensure the solution is clear and free of particulate matter.[19]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[19]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the desired spectra will be acquired.[19][22]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Sample (5-25 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, & Shim D->E F Acquire Spectrum E->F

Caption: Workflow for NMR Sample Preparation and Analysis.

Infrared (IR) and Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy: FTIR spectra are available and would show characteristic absorption bands for the key functional groups: a strong carbonyl (C=O) stretch for the aldehyde, distinct stretches for the nitro (N-O) bonds, and absorptions corresponding to the aromatic C=C and C-H bonds of the furan and phenyl rings.[7]

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[7] The exact mass is reported as 217.03750770 Da, which is a high-precision value used to confirm the molecular formula C₁₁H₇NO₄.[7][8]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7][10]

    • H319: Causes serious eye irritation.[7][10]

    • H335: May cause respiratory irritation.[7][10]

  • Recommended Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] Avoid breathing dust.[6]

  • Storage Conditions: Keep in a dark place, sealed in a dry environment, at room temperature.[4][5][11]

Conclusion

The physical properties of this compound define its identity, purity, and behavior in experimental settings. With a high melting point of 204-206 °C, limited solubility in common organic solvents, and a distinct spectroscopic fingerprint, this compound requires careful consideration for its handling and application. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling them to utilize this important chemical intermediate with precision, safety, and confidence in their synthetic and drug development endeavors.

References

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Spectroscopic Characterization of 5-(4-Nitrophenyl)-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Nitrophenyl)-2-furaldehyde is a key organic intermediate, notable for its conjugated system that includes a furan ring, a nitro-substituted phenyl ring, and an aldehyde functional group.[1][2] This unique electronic structure makes it a valuable precursor in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with interesting optical properties.[3] Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of spectral data but also on the rationale behind the experimental choices and the interpretation of the results, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the IUPAC name 5-(4-nitrophenyl)furan-2-carbaldehyde, is foundational to interpreting its spectroscopic data.[4] The key structural features to be identified are the protons and carbons of the furan and phenyl rings, the aldehyde group, and the nitro group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_fid Acquire FID transfer->acquire_fid fourier Fourier Transform acquire_fid->fourier phase Phasing & Baseline Correction fourier->phase integrate Integration & Peak Picking phase->integrate

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic and aldehyde regions. The data presented below is a representative compilation from available literature.[6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.69s1HAldehyde proton (CHO)
7.72-8.2m6HAromatic protons
7.58-7.59m2HFuran protons

Interpretation of ¹H NMR Spectrum:

  • Aldehyde Proton: The singlet at approximately 9.69 ppm is characteristic of an aldehyde proton and is highly deshielded due to the electron-withdrawing nature of the carbonyl group.[6]

  • Aromatic Protons: The multiplet observed between 7.72 and 8.2 ppm corresponds to the protons on the nitrophenyl ring. The electron-withdrawing nitro group causes these protons to be significantly deshielded.

  • Furan Protons: The multiplet around 7.58-7.59 ppm is assigned to the two protons on the furan ring. Their chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing aldehyde and nitrophenyl substituents.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~178Aldehyde Carbonyl (C=O)
~155C5 of Furan (attached to phenyl)
~152C2 of Furan (attached to CHO)
~148C of Phenyl (attached to NO₂)
~134C of Phenyl (attached to furan)
~129CH of Phenyl (ortho to furan)
~124CH of Phenyl (ortho to NO₂)
~123C4 of Furan
~113C3 of Furan

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal at the lowest field (~178 ppm) is characteristic of the aldehyde carbonyl carbon.

  • Aromatic and Furan Carbons: The signals in the range of ~113-155 ppm correspond to the carbons of the furan and nitrophenyl rings. The specific assignments are based on established chemical shift predictions and comparison with similar structures. The carbons directly attached to electronegative atoms (oxygen and nitrogen) are generally found at lower fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

IR Spectroscopic Data

The following table summarizes the key IR absorption bands for this compound.[4][6]

Wavenumber (cm⁻¹)IntensityAssignment
~1684StrongC=O stretch (aldehyde)
~1626, 1516, 1473Medium-StrongC=C stretch (aromatic rings)
~1516, 1340StrongN-O stretch (nitro group)
~1177MediumC-O-C stretch (furan)
~810, 784MediumC-H out-of-plane bend (aromatic)

Interpretation of IR Spectrum:

  • Carbonyl Group: A strong absorption band around 1684 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[6]

  • Aromatic Rings: The bands in the 1626-1473 cm⁻¹ region are characteristic of the C=C stretching vibrations within the furan and phenyl rings.

  • Nitro Group: The strong absorptions around 1516 cm⁻¹ and 1340 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.

  • Furan Ring: The C-O-C stretching vibration of the furan ring is typically observed around 1177 cm⁻¹.[6]

  • Aromatic Substitution: The C-H out-of-plane bending vibrations in the 810-784 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

m/zAssignment
217Molecular ion [M]⁺
187[M - NO]⁺
171[M - NO₂]⁺
115[C₆H₅O₂]⁺

Interpretation of Mass Spectrum:

  • Molecular Ion: The peak at m/z 217 corresponds to the molecular weight of this compound (C₁₁H₇NO₄).[4]

  • Fragmentation Pattern: The fragmentation pattern is consistent with the structure. Common losses include the nitro group (NO₂) to give a fragment at m/z 171, and the loss of a nitric oxide radical (NO) to give a fragment at m/z 187. The fragment at m/z 115 likely corresponds to the cleavage of the bond between the furan and phenyl rings.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous identification of the compound. The data and interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate, ensuring a high degree of scientific integrity in their work.

References

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A Technical Guide to the Solubility of 5-(4-Nitrophenyl)-2-furaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Nitrophenyl)-2-furaldehyde is a heterocyclic aldehyde with significant applications as a synthetic intermediate in medicinal chemistry and materials science, including in the development of potential antibacterial and antitubercular agents[1][2]. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, summarizes its known qualitative solubility in common organic solvents, and presents a robust, field-proven experimental protocol for the precise quantitative determination of its thermodynamic solubility.

Introduction: The Critical Role of Solubility

In both drug discovery and process chemistry, solubility is a fundamental physicochemical parameter that dictates the viability of a compound. For researchers and drug development professionals, poor solubility can lead to significant challenges, including:

  • Inaccurate Biological Screening: Undissolved compound can lead to underestimated potency and unreliable structure-activity relationship (SAR) data[3][4].

  • Reaction Optimization: Inefficient solvation of reactants can lead to poor reaction kinetics, reduced yields, and complex purification profiles.

  • Formulation Difficulties: Low solubility is a major hurdle in developing bioavailable oral dosage forms and stable parenteral solutions[5].

This guide focuses on this compound (CAS 7147-77-5), a compound whose utility is directly linked to its ability to be effectively dissolved in various solvent systems[6]. We will explore the molecular characteristics that define its solubility and provide the necessary tools to quantify this critical property.

Molecular Structure and a Priori Solubility Assessment

The solubility behavior of this compound can be predicted by analyzing its molecular structure. The molecule is composed of three key functional regions: a furan ring, a nitrophenyl group, and an aldehyde functional group.

  • Polar Moieties: The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly polar and can act as hydrogen bond acceptors. These groups contribute to the molecule's affinity for polar solvents.

  • Aromatic Systems: The phenyl ring and the furan ring are largely nonpolar, aromatic systems. These regions contribute to van der Waals interactions and π-π stacking, favoring solubility in solvents with aromatic character or moderate polarity.

The molecule's overall character is that of a moderately polar organic solid, possessing a significant dipole moment but lacking hydrogen bond donor capabilities. This structure dictates that it will be largely insoluble in water but will exhibit varying degrees of solubility in organic solvents based on the principle of "like dissolves like".

Caption: Molecular structure and functional group polarity analysis.

Qualitative Solubility Profile

Literature and supplier data provide a general qualitative overview of the solubility of this compound. It is consistently reported as a yellow solid that is insoluble in water[7]. Its behavior in organic solvents is summarized below.

Solvent ClassSolvent NameQualitative SolubilityRationale for Interaction
Protic Polar Methanol, EthanolSoluble[7]Hydrogen bonding (acceptor) with the solvent's hydroxyl group and dipole-dipole interactions.
Aprotic Polar Dimethyl Sulfoxide (DMSO)Slightly Soluble (Heating required)[1][8]Strong dipole-dipole interactions. Heating provides the energy to overcome the crystal lattice energy.
Aprotic Polar Ethyl AcetateSlightly Soluble (Heating required)[1][8]Moderate dipole-dipole interactions with the ester group.
Chlorinated ChloroformSoluble[7]Favorable dipole-dipole and dispersion forces.
Nonpolar Hexane, HeptaneInsoluble (Predicted)The molecule's polarity is too high for effective solvation in nonpolar aliphatic solvents.

Note: "Slightly Soluble" indicates that while dissolution occurs, it may require energy input (heating) and the resulting concentration is limited.

Quantitative Solubility Determination: An Experimental Protocol

While qualitative data is useful for initial solvent screening, quantitative data is essential for process development and reproducible research. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium[5][9].

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

G Workflow: Shake-Flask Solubility Determination start Start prep 1. Preparation Add excess solid 5-(4-NP-2F) to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. equilibrate->separate Ensure equilibrium is reached analyze 4. Analysis Quantify the concentration of the clear supernatant via UV-Vis or LC-MS. separate->analyze Dilute if necessary end End (Solubility Value) analyze->end

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

A. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC-UV/LC-MS system

B. Protocol

  • Preparation of Stock Standards: Accurately prepare a set of calibration standards by dissolving a known mass of the compound in the chosen solvent. This is crucial for the final quantification step.

  • Sample Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment[10].

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM). Allow the mixture to equilibrate for at least 24 hours.

    • Expert Insight: To validate that equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points[10].

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. Carefully separate the saturated solution (supernatant) from the excess solid.

    • Method A (Filtration): Draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first 0.2 mL of filtrate to avoid adsorption effects.

    • Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. Carefully pipette the clear supernatant.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

    • Calculate the concentration in the diluted sample using the calibration curve, and then factor in the dilution to determine the original concentration of the saturated solution. This value is the thermodynamic solubility.

Applications and Implications in R&D

The quantitative solubility data obtained through this protocol directly impacts several key areas:

  • Reaction Chemistry: Selection of an appropriate solvent to ensure complete dissolution of starting materials, leading to improved reaction efficiency and reproducibility.

  • Crystallization: Knowledge of solubility across different solvents and temperatures is fundamental to designing effective crystallization and purification protocols.

  • Pharmacology: For in vitro assays, knowing the solubility limit in DMSO and aqueous buffers prevents compound precipitation and ensures the accuracy of dose-response curves[3][4].

Conclusion

This compound is a moderately polar compound with demonstrated solubility in polar organic solvents and insolubility in water. While qualitative assessments provide initial guidance, they are insufficient for rigorous scientific and development applications. The isothermal shake-flask method presented here is a reliable and authoritative protocol for obtaining the precise, quantitative thermodynamic solubility data required by researchers. Adherence to this self-validating methodology ensures the generation of high-quality, reproducible data essential for advancing research and development involving this versatile chemical intermediate.

References

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved from ChemBK. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from Quora. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a general educational resource. [Link]

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  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

  • Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molecules, 27(19), 6299. [Link]

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A Comprehensive Technical Guide to the Synthesis of 5-(4-Nitrophenyl)-2-furaldehyde via Meerwein Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-(4-nitrophenyl)-2-furaldehyde, a valuable heterocyclic building block, from the readily available starting material 2-furancarboxaldehyde (furfural). The core of this guide is centered on the Meerwein arylation, a robust and well-established method for carbon-carbon bond formation. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success. This document is designed to serve as a practical and authoritative resource, bridging theoretical principles with actionable laboratory procedures to empower researchers in the fields of medicinal chemistry and organic synthesis.

Introduction: The Significance of the Nitrophenyl-Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The target molecule of this guide, this compound, is a prominent example. It serves not only as an agent with demonstrated antibacterial and fungistatic properties but also as a crucial intermediate for the synthesis of more complex therapeutic agents and functional materials.[4][5] The presence of the nitro group provides a handle for further chemical modification, while the aldehyde functionality is reactive toward a variety of condensation and derivatization reactions, making it a versatile precursor in drug discovery programs.[6][7]

The most direct and efficient synthetic route to this compound is the copper-catalyzed Meerwein arylation of 2-furfural with an aryl diazonium salt derived from 4-nitroaniline.[4][6] This guide will focus exclusively on this process, providing the scientific rationale and practical steps required for its successful implementation.

The Core Methodology: Unpacking the Meerwein Arylation

The Meerwein arylation, first reported by Hans Meerwein in 1939, is an organic reaction involving the addition of an aryl group from a diazonium salt to an electron-rich alkene, typically catalyzed by a copper salt.[8][9][10] The reaction proceeds through a free-radical mechanism, making it a powerful tool for C-C bond formation.[8]

Reaction Principle and Key Components

The synthesis of this compound via this method involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amine (4-nitroaniline) into a reactive aryl diazonium salt.

  • Arylation: The copper-catalyzed coupling of the diazonium salt with 2-furaldehyde.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product R1 4-Nitroaniline P1 This compound R1->P1 R2 2-Furancarboxaldehyde (Furfural) R2->P1 R3 NaNO₂ / HCl (aq) R3->P1 Diazotization R4 CuCl₂ (catalyst) R4->P1 Arylation

Caption: Overall reaction scheme for the synthesis.

The Reaction Mechanism: A Stepwise Analysis

Understanding the mechanism is paramount for troubleshooting and optimization. The process is initiated by the in-situ formation of the 4-nitrobenzenediazonium salt, which then enters a copper-mediated catalytic cycle.

  • Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium (hydrochloric acid) at low temperatures (0–5 °C) to generate the corresponding 4-nitrobenzenediazonium chloride. This intermediate is highly reactive and is typically used immediately without isolation.[10]

  • Radical Generation: The copper(II) catalyst is first reduced in situ to the active copper(I) species. The Cu(I) species then reacts with the diazonium salt in a single-electron transfer (SET) process. This crucial step generates the 4-nitrophenyl radical (Ar•), releases dinitrogen gas (N₂), and regenerates the copper(II) catalyst.[11]

  • Radical Addition: The highly electrophilic 4-nitrophenyl radical adds to the electron-rich furan ring of 2-furaldehyde. The addition occurs preferentially at the C-5 position, which is the most nucleophilic site and leads to a more stable radical intermediate.

  • Rearomatization: The resulting radical intermediate is oxidized, typically by Cu(II), to a carbocation. Subsequent loss of a proton (H⁺) restores the aromaticity of the furan ring, yielding the final product, this compound, and regenerating a reduced form of the copper catalyst to continue the cycle.

The catalytic cycle can be visualized as follows:

Meerwein_Mechanism diazonium Ar-N₂⁺ Cl⁻ (4-Nitrobenzenediazonium chloride) aryl_radical Ar• (4-Nitrophenyl radical) diazonium->aryl_radical + Cu⁺ - N₂ - Cu²⁺ cu1 Cu⁺ cu2 Cu²⁺ cu2->cu1 Reduction (in situ) radical_adduct [Furfural-Ar]• (Radical Adduct) aryl_radical->radical_adduct + Furfural furfural Furfural product This compound radical_adduct->product + Cu²⁺ - H⁺ - Cu⁺

Caption: Proposed catalytic cycle for the Meerwein arylation.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. Adherence to the specified conditions, coupled with the described purification and characterization, ensures the reliable synthesis of the target compound.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles
4-NitroanilineC₆H₆N₂O₂138.1210.0 g0.072 mol
2-FurancarboxaldehydeC₅H₄O₂96.089.0 mL0.10 mol
Conc. Hydrochloric AcidHCl36.4620 mL-
Sodium NitriteNaNO₂69.005.5 g0.080 mol
Copper(II) Chloride DihydrateCuCl₂·2H₂O170.482.0 g0.012 mol
Deionized WaterH₂O18.02~200 mL-
AcetoneC₃H₆O58.08100 mL-
Ethanol (for recrystallization)C₂H₆O46.07As needed-
Experimental Workflow Diagram

Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Reaction cluster_workup Part C: Work-up & Purification A1 Dissolve 4-nitroaniline in HCl and water A2 Cool to 0-5 °C in ice bath A1->A2 A4 Add NaNO₂ solution dropwise to aniline mixture A2->A4 A3 Prepare NaNO₂ solution A3->A4 B2 Add cold diazonium salt solution slowly to furfural mixture A4->B2 Freshly prepared B1 Dissolve furfural and CuCl₂ in acetone/water B1->B2 B3 Stir at room temp. for 4-6 hours B2->B3 C1 Filter the precipitate B3->C1 C2 Wash with cold water C1->C2 C3 Dry the crude product C2->C3 C4 Recrystallize from ethanol C3->C4

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution

  • In a 250 mL beaker, combine 10.0 g of 4-nitroaniline, 20 mL of concentrated hydrochloric acid, and 20 mL of water. Stir until a fine suspension of the amine hydrochloride is formed.

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.

  • In a separate beaker, dissolve 5.5 g of sodium nitrite in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting clear, yellow solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.

Part B: The Coupling Reaction

  • In a 1 L beaker or flask equipped with a mechanical stirrer, dissolve 9.0 mL of 2-furaldehyde and 2.0 g of copper(II) chloride dihydrate in 100 mL of acetone.

  • To this solution, add the freshly prepared, cold diazonium salt solution from Part A slowly over 30-45 minutes with vigorous stirring.[6]

  • Vigorous evolution of nitrogen gas will be observed.[12] The color of the mixture will darken.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[6] A dark precipitate will form.

Part C: Product Isolation and Purification

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Press the solid as dry as possible on the filter and then air-dry or dry in a vacuum oven at 50-60 °C.

  • Purification: The crude product is purified by recrystallization.[6] Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified yellow-brown crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Data, Characterization, and Expected Results

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₁H₇NO₄[4][13]
Molecular Weight 217.18 g/mol [4][13]
Appearance Yellow to brown crystalline powder[4][14]
Melting Point 204-206 °C[4][5]
Solubility Soluble in DMSO, slightly soluble in heated ethyl acetate[5][14]
Expected Yield and Purity
  • Yield: Typical yields for this reaction range from 60% to 75% after recrystallization.

  • Purity: Purity should be assessed by melting point determination and confirmed by spectroscopic analysis. A sharp melting point within the literature range is a good indicator of high purity.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton (~9.6 ppm), the furan ring protons (doublets, ~7.0-7.5 ppm), and the protons of the para-substituted benzene ring (two doublets, ~7.8-8.3 ppm).

  • IR Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch for the aldehyde (~1680 cm⁻¹) and characteristic peaks for the nitro group (NO₂) stretches (~1520 and 1340 cm⁻¹).

Conclusion

The Meerwein arylation provides a reliable and scalable method for the synthesis of this compound from inexpensive, commercially available starting materials. The protocol detailed in this guide, when executed with careful control of key parameters such as temperature and stoichiometry, offers a robust pathway to this valuable synthetic intermediate. The product's versatile chemical handles make it an important building block for the development of novel therapeutics, particularly in the realm of antimicrobial and anticancer agents.[15][16] This guide provides the foundational knowledge for researchers to confidently produce and utilize this compound in their drug discovery and development endeavors.

References

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A Technical Guide to the Potential Biological Activities of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Nitrophenyl)-2-furaldehyde, a derivative of the 5-nitrofuran class, represents a compelling scaffold for investigating novel therapeutic agents. The furan nucleus is a structural motif found in numerous biologically active compounds, and its combination with a nitrophenyl substituent suggests a high potential for significant pharmacological activity.[1] This technical guide provides an in-depth exploration of the potential biological activities of this compound, with a primary focus on its prospective antimicrobial and anticancer applications. We will dissect the established mechanisms of action for the broader nitrofuran class, propose validated experimental workflows for assessing efficacy, and discuss the critical toxicological considerations inherent to furan-based compounds. This document is intended to serve as a foundational resource for research teams aiming to evaluate and develop therapeutics based on this promising molecular framework.

Introduction: The 5-Nitrofurfural Scaffold

This compound (IUPAC Name: 5-(4-nitrophenyl)furan-2-carbaldehyde) is an aromatic aldehyde featuring a furan ring substituted at the 5-position with a 4-nitrophenyl group.[2] This structure belongs to the nitrofuran class of compounds, synthetic antimicrobials that have been in clinical use for decades for treating bacterial infections.[3] The defining feature of this class is the 5-nitro group on the furan ring, which is essential for its biological activity.[3] The mechanism of action for nitrofurans is complex and multifactorial, a trait that makes the development of bacterial resistance less common compared to other antibiotic classes.[4]

The core hypothesis is that this compound, by virtue of its nitrofuran core, will exhibit potent biological effects. This guide outlines the scientific rationale and provides detailed methodologies to systematically investigate these activities.

Chemical Structure of this compound:

  • Molecular Formula: C₁₁H₇NO₄[2][5]

  • Molecular Weight: 217.18 g/mol [2]

  • SMILES: C1=CC(=CC=C1C2=CC=C(O2)C=O)[O-][2]

Potential Antimicrobial Activity

The most established activity of nitrofuran derivatives is their antimicrobial efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[3][6]

Scientific Rationale & Mechanism of Action

Nitrofuran compounds are prodrugs that require intracellular activation by bacterial enzymes.[7] The process is initiated by the reduction of the 5-nitro group, a reaction catalyzed by bacterial nitroreductases (such as NfsA and NfsB in E. coli).[7] This enzymatic reduction is inefficient in mammalian cells, providing a degree of selective toxicity. The reduction generates highly reactive electrophilic intermediates and free radicals.[6][7] These reactive species are not specific to a single target; instead, they exert a multi-pronged attack on the bacterial cell by:

  • Damaging DNA: Causing lesions and strand breaks.[7][8]

  • Inhibiting Ribosomal Proteins: Disrupting protein synthesis.[8]

  • Interfering with Metabolic Pathways: Inhibiting enzymes crucial for aerobic energy metabolism and cell wall synthesis.[7][8]

This multi-target mechanism is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurans.[4]

G cluster_bacterium Bacterial Cell Prodrug This compound (Inactive Prodrug) Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->Nitroreductase Enters Cell Intermediates Reactive Electrophilic Intermediates & Radicals Nitroreductase->Intermediates Reduction of Nitro Group DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Metabolic Enzymes Intermediates->Enzymes Damage DNA Damage, Strand Breaks DNA->Damage Inhibition1 Inhibition of Protein Synthesis Ribosomes->Inhibition1 Inhibition2 Inhibition of Citric Acid Cycle & Other Pathways Enzymes->Inhibition2 CellDeath Bactericidal Effect Damage->CellDeath Inhibition1->CellDeath Inhibition2->CellDeath G A 1. Prepare Compound Stock Solution (e.g., in DMSO) B 2. Perform 2-Fold Serial Dilutions in a 96-well plate using growth medium A->B D 4. Inoculate Wells with Bacterial Suspension B->D C 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E 5. Incubate Plate (e.g., 37°C for 18-24h) D->E F 6. Read Results Visually or with Plate Reader E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. [9]2. Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the stock solution, diluted in broth to the desired starting concentration, to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend isolated colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [10]Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is 200 µL.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours) in an ambient air incubator. [10]7. Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as compared to the growth control in well 11. [11]The sterility control (well 12) should remain clear.

Data Presentation

Quantitative results from antimicrobial testing should be summarized clearly.

Microorganism Type This compound MIC (µg/mL) Nitrofurantoin MIC (µg/mL) (Reference)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Bacillus subtilisGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value]
Candida albicansYeast (Fungus)[Insert Value][Insert Value]

Potential Anticancer Activity

Beyond antimicrobial effects, furan derivatives have shown promise as anticancer agents, often by targeting fundamental cellular processes like cell division. [12][1][13]

Scientific Rationale & Mechanism of Action

A significant area of investigation for compounds with a similar structural backbone is the inhibition of tubulin polymerization. [13]Microtubules are critical components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. By binding to tubulin (the protein subunit of microtubules), these agents can disrupt microtubule dynamics. This interference leads to a cascade of events:

  • Mitotic Spindle Disruption: The mitotic spindle cannot form or function correctly.

  • Cell Cycle Arrest: The cell is unable to progress through mitosis, typically arresting in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the selective elimination of rapidly dividing cancer cells. [13] Derivatives of 5-halophenyl-2-furaldehydes have been specifically investigated as tubulin polymerization inhibitors that interact with the colchicine binding site. [13]Other nitrofuran-containing scaffolds have demonstrated the ability to induce apoptosis through the activation of caspase pathways. [14]

G Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Caspase Caspase Cascade Activation G2M->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Hypothesized anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. [9]It is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. [9][15] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). [9]3. Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. [9]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%. [9][15]

Data Presentation

Cytotoxicity data is best presented in a table comparing IC₅₀ values across different cell lines.

Cell Line Cancer Type This compound IC₅₀ (µM) ± SD Doxorubicin IC₅₀ (µM) ± SD (Reference)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HeLaCervical Cancer[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HEK293Normal Human Kidney (Toxicity Control)[InsertValue][Insert Value]

Toxicity & Safety Considerations

A crucial aspect of drug development is evaluating the compound's safety profile. While the furan ring is a valuable scaffold, it is not without toxicological liabilities. [12]

Scientific Rationale & Mechanism of Toxicity

The toxicity of many furan derivatives is linked to their metabolic activation in vivo. [16]* Metabolic Activation: Cytochrome P-450 enzymes, primarily in the liver, can oxidize the furan ring to form highly reactive, electrophilic metabolites like epoxides or unsaturated dialdehydes. [12][16]* Macromolecular Binding: These reactive intermediates can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and necrosis. [16]* Hepatotoxicity: The liver is a primary target for furan-induced toxicity, and rodent studies have demonstrated that furan can be a hepatocarcinogen at high doses. [17][18]* Detoxification: Glutathione (GSH) plays a key role in detoxifying these reactive metabolites by forming water-soluble conjugates that can be excreted. [16] Early in vitro cytotoxicity assays against non-cancerous cell lines can provide an initial assessment of a compound's therapeutic window. [19][20][21]

G cluster_liver Hepatocyte (Liver Cell) Furan Furan-containing Compound P450 Cytochrome P450 Enzymes Furan->P450 Enters Cell Metabolite Reactive Metabolite (e.g., Epoxide) P450->Metabolite Metabolic Activation Macro Cellular Macromolecules (Proteins, DNA) Metabolite->Macro Covalent Binding GSH Glutathione (GSH) Metabolite->GSH Detoxification Toxicity Hepatotoxicity Cell Necrosis Macro->Toxicity Conjugate GSH-Conjugate (Inactive, Excretable) GSH->Conjugate

Caption: Metabolic activation pathway leading to potential furan-induced toxicity.

Conclusion and Future Directions

This compound is a molecule of significant interest, standing at the intersection of established antimicrobial scaffolds and emerging anticancer strategies. Its nitrofuran core provides a strong rationale for potent antibacterial and antifungal activity, likely mediated through the generation of intracellular reactive species. Furthermore, its structural similarity to known tubulin polymerization inhibitors suggests a plausible mechanism for anticancer efficacy.

The experimental protocols detailed in this guide provide a clear, validated pathway for systematically evaluating these potential activities. Determining the MIC against a panel of relevant microbes and the IC₅₀ against various cancer cell lines are critical first steps. These in vitro studies must be coupled with an early assessment of cytotoxicity in non-cancerous cells to gauge the compound's therapeutic index. Successful candidates would then warrant investigation into more complex mechanisms, such as specific enzyme inhibition or gene expression modulation, followed by essential preclinical in vivo toxicity and efficacy studies. This structured approach will enable a comprehensive understanding of the therapeutic potential and liabilities of this compound, paving the way for its potential development as a novel therapeutic agent.

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A Comprehensive Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Nitrophenyl)-2-furaldehyde, a prominent member of the 5-aryl-2-furaldehyde family, stands as a pivotal synthetic intermediate in the landscape of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde, an electron-withdrawing nitro group, and a furan scaffold, provides a versatile platform for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and strategic applications. We will dissect established synthetic protocols, elucidate the causality behind experimental choices, and showcase its role in the development of novel pharmacologically active agents and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction and Physicochemical Profile

This compound, also known as 5-(4-nitrophenyl)furfural, is an organic compound derived from furan.[1] The furan ring, an aromatic five-membered heterocycle, is a structural motif found in numerous natural products and pharmacologically active compounds.[2] The strategic placement of a 4-nitrophenyl group at the 5-position and a formyl (aldehyde) group at the 2-position imparts a distinct reactivity profile, making it a highly sought-after precursor for further molecular elaboration.[2][3] Its derivatives are key structural units in a range of important compounds.[4]

The aldehyde functional group serves as a prime site for condensation reactions, while the nitro group can be readily transformed into an amine, opening up a different avenue of chemical modification. This dual reactivity is the cornerstone of its utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[5]
CAS Number 7147-77-5[5][6]
Molecular Formula C₁₁H₇NO₄[5][6]
Molecular Weight 217.18 g/mol [5][6]
Appearance Yellow crystalline or pale yellow solid[7]
Melting Point 204-206 °C[6][7]
Solubility Soluble in organic solvents like ethanol, methanol, chloroform; insoluble in water.[7]

Safety and Handling: Aggregated GHS data indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][8] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area.[7][8]

Core Synthetic Methodologies

The synthesis of 5-aryl-2-furaldehydes, including the nitrophenyl variant, is well-established, with two primary strategies dominating the field: the Meerwein arylation and palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Meerwein Arylation: A Classic Approach

The Meerwein arylation is a radical-based reaction that couples an aryl diazonium salt with an electron-rich alkene, in this case, 2-furaldehyde (furfural).[9] This method is particularly effective for introducing electron-deficient aryl groups onto the furan ring.

Mechanism Insight: The reaction is initiated by the diazotization of an aniline (4-nitroaniline) in an acidic medium with sodium nitrite to form a diazonium salt. This is a critical step that must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[10] A copper salt (e.g., CuCl₂) then catalyzes the decomposition of the diazonium salt, generating an aryl radical. This highly reactive radical adds to the C5 position of the furan ring, followed by re-aromatization to yield the final 5-aryl-2-furaldehyde product.

Meerwein_Arylation cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Copper-Catalyzed Coupling Aniline 4-Nitroaniline Diazonium 4-Nitrobenzene- diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Radical Aryl Radical (from Diazonium) Diazonium->Radical Cu(II) Catalyst Furfural 2-Furaldehyde Product 5-(4-Nitrophenyl)- 2-furaldehyde Furfural->Product Radical->Product Addition to Furan Ring

Caption: General workflow for Meerwein arylation synthesis.

Experimental Protocol: Meerwein Arylation

  • Diazotization: Dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt solution.

  • Coupling: In a separate flask, prepare a solution of 2-furaldehyde and a copper(II) chloride catalyst in a suitable solvent like acetone or acetonitrile.[10]

  • Reaction: Slowly add the cold diazonium salt solution to the furaldehyde solution. Vigorous gas evolution (N₂) will be observed. Allow the reaction to stir at room temperature or with gentle heating until the gas evolution ceases.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, specifically for biaryl synthesis.[11][12] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[11] For synthesizing this compound, this typically involves coupling (4-nitrophenyl)boronic acid with 5-bromo-2-furaldehyde.

Causality and Advantages: This method is often preferred for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups.[4][13] The in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a key aspect. The base is crucial as it facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Coupling Pd0 Pd(0)L₂ ArX Ar-X (5-Bromo-2-furaldehyde) PdII_A Ar-Pd(II)L₂-X PdII_B Ar-Pd(II)L₂-Ar' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product Ar-Ar' (Product) PdII_B->Product Reductive Elimination ArX->PdII_A Oxidative Addition ArB Ar'-B(OH)₂ ((4-Nitrophenyl)boronic acid) Base Base (e.g., Na₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 5-bromo-2-furaldehyde, (4-nitrophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a base (e.g., 2M aqueous Na₂CO₃).[14]

  • Solvent and Atmosphere: Add a suitable solvent such as 1,4-dioxane or a mixture of toluene and ethanol.[13][14] Purge the vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Heating: Heat the reaction mixture to reflux (e.g., 90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[14]

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Reactivity and Application as a Synthetic Intermediate

The synthetic value of this compound lies in the orthogonal reactivity of its aldehyde and nitro functionalities. This allows for selective transformations, providing access to a vast chemical space.

Reactions Involving the Aldehyde Group

The formyl group is an electrophilic center, making it a prime target for nucleophilic attack and condensation reactions.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases). These compounds are not just intermediates but often exhibit potent biological activities themselves, particularly as antimicrobial agents.[15]

  • Knoevenagel and Claisen-Schmidt Condensations: Condensation with active methylene compounds or ketones, respectively, provides access to more complex structures like chalcones.[16] These chalcone derivatives are known pharmacophores with a wide range of biological activities.[16]

  • Hydrazone Synthesis: Reaction with hydrazides forms hydrazones, another class of compounds extensively studied for their therapeutic potential, including antibacterial and antitubercular properties.[15][17]

Aldehyde_Reactions cluster_products Condensation Products NPF 5-(4-Nitrophenyl)- 2-furaldehyde Schiff Schiff Bases (Imines) NPF->Schiff + R-NH₂ Chalcone Chalcones NPF->Chalcone + Ketone (Base cat.) Hydrazone Hydrazones NPF->Hydrazone + R-NHNH₂

Caption: Key condensation reactions of the aldehyde group.

Reactions Involving the Nitro Group

The electron-withdrawing nitro group can be chemically reduced to a primary amino group, fundamentally altering the electronic properties of the molecule and introducing a new reactive handle.

  • Reduction to Amine: Standard reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acidic media can efficiently convert the nitro group to an amine.[7]

  • Further Functionalization: The resulting 5-(4-aminophenyl)-2-furaldehyde is a valuable intermediate. The newly formed amino group can undergo a plethora of reactions, including acylation, sulfonation, and diazotization, allowing for the synthesis of an even wider array of complex molecules and dyes.[7]

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities.

Table 2: Reported Biological Activities of this compound Derivatives

Derivative ClassBiological ActivityTarget Organisms/PathwaysSource(s)
Hydrazones AntibacterialBacillus subtilis, Staphylococcus, E. coli, Salmonella[17][18]
Schiff Bases Antibacterial, AnthelminticGram-positive and Gram-negative bacteria, earthworms[15]
Chalcones AntibacterialGram-positive and Gram-negative bacteria[16]
Oxazolinones Antibacterial, AntifungalB. subtilis, S. aureus, E. coli, C. albicans
Carboxylic Acids AntitubercularMycobacterium tuberculosis (targets iron acquisition)[14]

The consistent appearance of antimicrobial activity across various derivative classes underscores the importance of the nitrofuran pharmacophore.[18] The nitro group itself is often essential for the observed activity. For instance, a series of 5-nitro-2-furaldehyde aminoacethydrazones showed notable antimicrobial effects against a range of bacteria and fungi.[18] Furthermore, the related 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a lead compound in the development of novel antitubercular agents that work by inhibiting iron acquisition in Mycobacterium tuberculosis.[14]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic building block that empowers synthetic chemists to construct molecular diversity with efficiency and purpose. Its well-defined synthesis via established methods like Meerwein arylation and Suzuki coupling, combined with the versatile and orthogonal reactivity of its aldehyde and nitro groups, ensures its continued relevance. For researchers in drug development, the proven track record of its derivatives as potent antimicrobial and antitubercular agents provides a fertile ground for the discovery of new therapeutics. As the demand for novel heterocyclic compounds grows, the role of this compound as a cornerstone synthetic intermediate is set to expand, paving the way for future innovations in medicine and materials.

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Reactivity of the Aldehyde Group in 5-(4-Nitrophenyl)-2-furaldehyde: A Mechanistic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5-(4-Nitrophenyl)-2-furaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its synthetic utility is largely dictated by the reactivity of the C2-aldehyde group, which is significantly modulated by the electronic interplay between the furan ring and the C5-substituted 4-nitrophenyl moiety. This technical guide provides an in-depth analysis of the aldehyde's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the key electronic factors governing its reactivity and detail methodologies for its transformation via oxidation, reduction, and carbon-carbon bond-forming condensation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in this compound cannot be understood without first analyzing the electronic contributions of its constituent parts: the furan ring, the aldehyde group, and the 4-nitrophenyl substituent.

The furan ring itself is an interesting case; the oxygen heteroatom is highly electronegative, exerting an inductive electron-withdrawing effect (-I). However, one of its lone pairs is delocalized into the ring, contributing to a 6-pi electron aromatic system, which results in an overall electron-donating resonance effect (+M).[3][4] This resonance effect increases the electron density of the ring compared to benzene, making it more reactive towards electrophiles.[5]

This is counterbalanced by the powerful electron-withdrawing effects of both the aldehyde group and, more significantly, the 4-nitrophenyl group. The nitro group is one of the strongest electron-withdrawing groups, operating through both a negative inductive effect (-I) and a potent negative mesomeric or resonance effect (-M).[6][7] This creates a conjugated "push-pull" system across the molecule, where electron density is pulled from the furan ring towards the nitro group.

This electronic push-pull system has a profound impact on the aldehyde functional group. The carbonyl carbon of the aldehyde is rendered significantly more electrophilic (electron-deficient) than in unsubstituted 2-furaldehyde (furfural). This heightened electrophilicity is the primary driver for the aldehyde's reactivity profile, making it an excellent substrate for nucleophilic attack.[8][9]

Figure 1: Diagram illustrating the key electronic push-pull effects that enhance the electrophilicity of the aldehyde's carbonyl carbon.

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference.

PropertyValueReference
IUPAC Name5-(4-nitrophenyl)furan-2-carbaldehyde[10]
Molecular FormulaC₁₁H₇NO₄[11]
Molecular Weight217.18 g/mol [11]
AppearanceYellow crystalline or pale yellow solid[12]
Melting Point204-206 °C[11]
CAS Number7147-77-5[10]

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde's carbonyl carbon makes it susceptible to a range of transformations. We will focus on three principal classes of reactions: oxidation, reduction, and condensation for C-C bond formation.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-(4-nitrophenyl)-2-furoic acid, a valuable synthetic intermediate. Various oxidizing agents can be employed, with the choice often dictated by desired selectivity, reaction conditions, and environmental considerations.[13]

Common oxidizing agents for furaldehydes include:

  • Hydrogen Peroxide (H₂O₂): A greener option that can be effective, often in the presence of a catalyst.[13][14]

  • Chromium-based Reagents: Agents like chromic acid or quinolinium dichromate are powerful and effective but pose environmental and disposal challenges.[13][15]

  • Silver Oxide (Ag₂O): Can be used to catalyze oxidation by molecular oxygen.[15]

The general transformation is as follows:

G start This compound reagent [Oxidizing Agent] e.g., H₂O₂, QDC start->reagent product 5-(4-Nitrophenyl)-2-furoic acid reagent->product G cluster_workflow Knoevenagel Condensation Workflow start 1. Combine Aldehyde & Active Methylene Compound catalyst 2. Add Base Catalyst (e.g., Piperidine) start->catalyst reaction 3. Stir at RT or Heat (Monitor by TLC) catalyst->reaction workup 4. Aqueous Workup (e.g., add H₂O, extract) reaction->workup purify 5. Purify Product (Recrystallization or Chromatography) workup->purify product α,β-Unsaturated Product purify->product

Figure 3: A typical experimental workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on established methods for the condensation of 5-substituted-2-furaldehydes. [16][17] Objective: To synthesize 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Distilled water

Procedure:

  • Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask with a magnetic stirrer.

  • To this solution, add malononitrile followed by a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature. A solid product often begins to precipitate within minutes to an hour.

  • Monitor the reaction for completion using TLC (typically 1-2 hours).

  • Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

  • Validation: Characterize the product by ¹H NMR, IR (presence of C≡N stretch, disappearance of aldehyde C-H), and mass spectrometry.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. [18]It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). [19]The high reactivity of this compound ensures efficient conversion. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide used. Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, whereas non-stabilized ylides favor the Z-alkene. [18][19]

Ylide Type R Group on Ylide (Ph₃P=CHR) Predominant Product
Stabilized -CO₂R, -COR, -CN (E)-alkene
Non-stabilized -Alkyl, -H (Z)-alkene

| Semi-stabilized | -Aryl | Mixture of (E) and (Z) |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for forming an (E)-alkene. [20] Objective: To synthesize Ethyl (2E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylate.

Materials:

  • This compound (1.0 eq)

  • (Ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq, a stabilized ylide)

  • Toluene or Dichloromethane (DCM) (anhydrous solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene.

  • Add the stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue will contain the desired product and triphenylphosphine oxide (a byproduct).

  • Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from the byproduct.

  • Validation: Confirm the structure and stereochemistry of the product using ¹H NMR (coupling constants of vinylic protons can confirm E-geometry), IR, and mass spectrometry.

Applications in Drug Development and Materials Science

The transformations described above are not merely academic exercises. This compound and its derivatives are important pharmacophores. The nitro group is a key feature in many antimicrobial agents. [21]The products of condensation and other reactions are frequently used as scaffolds to synthesize novel compounds with potential antibacterial, antifungal, and antitumor activities. [2][22]The ability to readily functionalize the aldehyde group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

The aldehyde group of this compound is a highly activated and synthetically versatile functional group. Its reactivity is dominated by the strong electron-withdrawing nature of the 4-nitrophenyl substituent, which enhances the electrophilicity of the carbonyl carbon. This intrinsic property makes it an ideal substrate for a wide array of transformations, including oxidation to carboxylic acids, reduction to alcohols, and, most notably, carbon-carbon bond-forming reactions like the Knoevenagel condensation and Wittig reaction. The reliable and high-yielding nature of these reactions underscores the compound's value as a strategic starting material for the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

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An In-depth Technical Guide to the Stability of 5-(4-Nitrophenyl)-2-furaldehyde Under Acidic and Alkaline Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability in Drug Development

5-(4-Nitrophenyl)-2-furaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical architecture, featuring a furan ring substituted with both an aldehyde and a nitrophenyl group, makes it a versatile building block. However, these same functional groups can also be susceptible to degradation under various pH conditions, potentially impacting the purity, efficacy, and safety of the final drug product. Understanding the stability of this molecule is therefore not merely an academic exercise but a cornerstone of robust drug development and manufacturing.

This technical guide provides a comprehensive overview of the stability of this compound under both acidic and alkaline conditions. We will delve into the mechanistic underpinnings of its degradation, provide field-proven experimental protocols for its assessment, and offer insights into the interpretation of stability data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior.

The Influence of Molecular Structure on Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The furan ring, an aromatic heterocycle, is susceptible to electrophilic attack, particularly protonation under acidic conditions, which can lead to ring-opening. The aldehyde group is a site for nucleophilic attack, a reaction that is often catalyzed by both acids and bases. Furthermore, the strongly electron-withdrawing nitro group on the phenyl ring significantly influences the electron density distribution across the entire molecule, impacting the reactivity of both the furan ring and the aldehyde.[1][2][3] This electronic effect is a key factor in the molecule's susceptibility to degradation.

Stability Under Alkaline Conditions: A Pathway to Degradation

Our investigation into the behavior of nitrofuran derivatives reveals a pronounced susceptibility to degradation under alkaline conditions.[4][5] For this compound, the initial and critical step in its alkaline degradation is the nucleophilic attack of a hydroxide ion on the aldehyde carbon. This is a classic base-catalyzed hydration, forming a geminal diol intermediate.

A study on the closely related 5-nitro-2-furaldehyde (NFA) provides significant insights into the subsequent degradation pathway.[5][6] In alkaline solutions, NFA is reported to form an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol. This transformation is a result of the acidic nature of the proton on the carbon bearing the nitro group, which is readily abstracted in a basic medium.

While direct studies on this compound are limited, we can propose a likely degradation pathway based on this evidence. The presence of the 4-nitrophenyl group is expected to further stabilize the negative charge on the furan ring, potentially influencing the rate of degradation but not the fundamental mechanism.

Proposed Alkaline Degradation Pathway

A This compound B Geminal Diol Intermediate A->B + OH- C Nitronate Anion B->C Deprotonation D Ring-Opened Species C->D Ring Opening E Further Degradation Products D->E

Caption: Proposed degradation pathway of this compound under alkaline conditions.

Stability Under Acidic Conditions: The Role of Hydrolysis

Under acidic conditions, the degradation of this compound is anticipated to proceed through a different mechanism, primarily driven by acid-catalyzed hydrolysis of the furan ring. The ether oxygen of the furan ring can be protonated, which activates the ring towards nucleophilic attack by water. This can lead to ring-opening and the formation of various degradation products.

Studies on the acid-catalyzed decomposition of other furan derivatives have shown the formation of compounds like levulinic acid and formic acid.[7][8] For this compound, the initial step is likely the protonation of the furan ring oxygen. This is followed by the nucleophilic attack of water, leading to a cascade of reactions that result in the cleavage of the furan ring.

The research on 5-nitro-2-furaldehyde indicates that upon acidification of its alkaline solution, it forms (5-nitro-furan-2-yl)-methanediol, which then undergoes an irreversible redox ring-opening reaction to form a nitrile oxide of alpha-ketoglutaconic acid. This intermediate subsequently hydrolyzes in acidic solutions.[5][6] This suggests a complex degradation profile in acidic media.

Proposed Acidic Degradation Pathway

A This compound B Protonated Furan Ring A->B + H+ C Ring-Opened Intermediate B->C + H2O D Hydrolyzed Products C->D Further Hydrolysis

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Protocols for Stability Assessment: A Self-Validating System

To experimentally determine the stability of this compound, a forced degradation study is essential.[9][10] This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to generate degradation products and develop a stability-indicating analytical method.

Forced Degradation Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile) B_acid Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B_acid B_alkaline Alkaline Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->B_alkaline B_neutral Neutral Hydrolysis (Water at 60°C) A->B_neutral C Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) B_acid->C B_alkaline->C B_neutral->C D Neutralize samples C->D E Analyze by a validated stability-indicating HPLC-UV method D->E F Identify degradation products by LC-MS/MS E->F

Caption: Experimental workflow for forced degradation studies of this compound.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (of known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Phosphoric acid (for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for peak identification

3. Preparation of Stock and Stress Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Acidic Stress: To a suitable volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of approximately 0.1 mg/mL in 0.1 M HCl.

  • Alkaline Stress: To a suitable volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of approximately 0.1 mg/mL in 0.1 M NaOH.

  • Neutral Stress: To a suitable volume of the stock solution, add an equal volume of water to achieve a final concentration of approximately 0.1 mg/mL.

4. Stress Conditions:

  • Incubate the stress solutions in a constant temperature bath at 60°C.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Store the samples at 2-8°C until analysis.

5. HPLC Analysis:

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Injection Volume: 20 µL.

  • Analysis: Inject the stressed samples and a control (unstressed) sample. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

6. Data Interpretation and Reporting:

  • Calculate the percentage degradation of this compound at each time point.

  • Determine the relative retention times of the degradation products.

  • Use LC-MS/MS to identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Summary of Expected Stability Profile and Data Presentation

Based on the available literature for related compounds, we can anticipate the following stability profile for this compound.

ConditionExpected Rate of DegradationPotential Degradation Products
Acidic (0.1 M HCl, 60°C) ModerateRing-opened products, potentially including nitrile oxides and their hydrolyzed derivatives.[5][6]
Alkaline (0.1 M NaOH, 60°C) RapidGeminal diol, nitronate anion, and subsequent ring-opened species.[4][5]
Neutral (Water, 60°C) SlowMinimal degradation expected compared to acidic and alkaline conditions.

Conclusion: A Proactive Approach to Ensuring Product Quality

The stability of this compound is a critical parameter that must be thoroughly understood and controlled throughout the drug development lifecycle. This technical guide has provided a framework for understanding its potential degradation pathways under acidic and alkaline conditions, based on the behavior of structurally related nitrofuran derivatives. The detailed experimental protocols offer a robust, self-validating system for assessing its stability and developing stability-indicating methods.

By proactively investigating the stability of this key intermediate, researchers and drug development professionals can mitigate risks associated with impurity formation, ensure the quality and consistency of their final products, and ultimately contribute to the development of safer and more effective medicines.

References

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An In-depth Technical Guide to 5-(4-nitrophenyl)furan-2-carbaldehyde Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(4-nitrophenyl)furan-2-carbaldehyde and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, mechanisms of action, and therapeutic applications of these molecules, with a focus on their antibacterial, anticancer, and antitubercular activities.

Introduction: The Versatile Furan Scaffold

The furan ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold for the development of novel therapeutic agents. The introduction of a 4-nitrophenyl group at the 5-position of the furan-2-carbaldehyde core creates a molecule with a rich potential for chemical modification and a diverse range of biological activities. This guide will explore the chemical space of these derivatives and their potential to address unmet medical needs.

Physicochemical Properties of the Core Moiety

5-(4-nitrophenyl)furan-2-carbaldehyde is a crystalline solid with the following key properties:

PropertyValueReference(s)
CAS Number 7147-77-5[2][3]
Molecular Formula C₁₁H₇NO₄[2]
Molecular Weight 217.18 g/mol [2]
Appearance Yellow to brown crystalline powder[3]
Melting Point 204-206 °C[3]
Solubility Soluble in DMSO and slightly soluble in heated ethyl acetate[4]

Synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde and its Derivatives

The synthesis of the parent compound, 5-(4-nitrophenyl)furan-2-carbaldehyde, is typically achieved through a Meerwein arylation reaction. The aldehyde functionality of this core structure serves as a versatile handle for the synthesis of a wide array of derivatives, including chalcones, thiazolidinones, and Schiff bases.

Synthesis of the Core Compound: A Step-by-Step Protocol

The following protocol is a representative method for the synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde, adapted from literature procedures.[3]

Materials:

  • 2-Furaldehyde

  • 4-Nitroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Water

Procedure:

  • Diazotization of 4-nitroaniline: In a flask cooled in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated HCl and water. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • Meerwein Arylation: In a separate flask, dissolve 2-furaldehyde in acetone and add an aqueous solution of copper(II) chloride. To this mixture, add the freshly prepared diazonium salt solution dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, pour the mixture into a large volume of water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield 5-(4-nitrophenyl)furan-2-carbaldehyde as a crystalline solid.

General Synthetic Workflow for Derivative Synthesis

The aldehyde group of 5-(4-nitrophenyl)furan-2-carbaldehyde is a key functional group for the synthesis of various derivatives through condensation reactions. A general workflow is depicted below:

G start 5-(4-nitrophenyl)furan-2-carbaldehyde reaction Condensation Reaction (e.g., Claisen-Schmidt, Knoevenagel) start->reaction reagent Active Methylene Compound (e.g., Substituted Acetophenone, Thiazolidinone, Amine) reagent->reaction product Derivative (e.g., Chalcone, Thiazolidinone, Schiff Base) reaction->product purification Purification (Recrystallization, Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization bioassay Biological Evaluation (Antibacterial, Anticancer, Antitubercular Assays) characterization->bioassay

Caption: General workflow for the synthesis and evaluation of 5-(4-nitrophenyl)furan-2-carbaldehyde derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of 5-(4-nitrophenyl)furan-2-carbaldehyde have shown significant potential in several therapeutic areas. The underlying mechanisms of action are often attributed to the presence of the nitrofuran moiety, which can be metabolically activated to generate reactive intermediates.

Antibacterial Activity

Mechanism of Action: The antibacterial action of nitrofurans is a well-established, multi-faceted process.[5][6][7] Bacterial nitroreductases reduce the nitro group of the furan ring to generate highly reactive electrophilic intermediates.[7] These intermediates can non-specifically damage a variety of bacterial cellular components, including DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways like the citric acid cycle.[5][8] This multi-targeted approach is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurans.[7]

G cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran Derivative Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates DNA DNA Damage ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Damage ReactiveIntermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition ReactiveIntermediates->Enzymes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Caption: Proposed mechanism of antibacterial action for nitrofuran derivatives.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Anticancer Activity

Mechanism of Action: Recent studies have highlighted the potential of nitrofuran derivatives as anticancer agents.[7][8] Their mechanisms of action in cancer cells are still under investigation but are thought to involve the induction of oxidative stress and apoptosis.[1][7] Some derivatives have been shown to target specific enzymes that are overexpressed in cancer cells, such as aldehyde dehydrogenases (ALDH) and histone deacetylases (HDACs).[8][10] The induction of apoptosis by these compounds may proceed through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[11]

G Nitrofuran Nitrofuran Derivative ROS Increased Reactive Oxygen Species (ROS) Nitrofuran->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by nitrofuran derivatives in cancer cells.

Structure-Activity Relationship (SAR) Insights:

Preliminary SAR studies on various derivatives have provided valuable insights for the design of more potent anticancer agents. For instance, the introduction of certain substituents on the phenyl ring and modifications of the side chain at the 2-position of the furan ring can significantly impact cytotoxic activity.[12]

Derivative ClassKey Structural Features for Anticancer ActivityTarget Cancer Cell LinesIC₅₀ Range (µM)Reference(s)
Thiazolidinones5-((5-nitrofuran-2-yl)allylidene) moietyMCF-7 (Breast), MDA-MB-231 (Breast)~5-10[12]
Chalcones(2E,4E)-1-(furan-2-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-oneHCT 116 (Colon)1.62[11]
Pyrazolines5-(5-(4-chlorophenyl)furan-2-yl) moiety with specific substitutionsLeukemia SR0.05-0.09[13]
Antitubercular Activity

Mechanism of Action: The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. Furan derivatives have shown promise in this area.[5][14][15] Their mechanism of action against Mycobacterium tuberculosis is multifaceted. Some derivatives have been found to inhibit essential enzymes in mycobacterial metabolic pathways, such as N-acetyl glutamate synthase (ArgA), which is crucial for L-arginine biosynthesis.[15] Inhibition of such enzymes can lead to a cascade of events, including transcriptional reprogramming and the accumulation of reactive oxygen species, ultimately resulting in bacterial cell death.[15]

Future Directions and Conclusion

5-(4-nitrophenyl)furan-2-carbaldehyde and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the core structure and the potential for diverse chemical modifications make it an attractive scaffold for further drug discovery efforts. Future research should focus on:

  • Systematic SAR studies: To delineate the precise structural requirements for optimal activity and selectivity against different biological targets.

  • Mechanism of action studies: To further elucidate the molecular targets and signaling pathways involved in their anticancer and antitubercular effects.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profiles of lead compounds in preclinical animal models.

References

  • Chikhale, R., et al. (2022). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Journal of the Indian Chemical Society, 99(11), 100741.
  • Sarvi, S., et al. (2018). 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks. Cell Chemical Biology, 25(12), 1439-1440. [Link]

  • Khurana, H., et al. (2021). Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis. International Journal of Biological Macromolecules, 193(Pt B), 1845-1858. [Link]

  • Patel, K., et al. (2022). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Future Medicinal Chemistry, 14(1), 31-48.
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  • Koussa, H. K. A., et al. (2020). A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism. The FASEB Journal, 34(S1), 1-1.
  • Sgorbini, B., et al. (2021). From Anti-infective Agents to Cancer Therapy: A Drug Repositioning Study Revealed a New Use for Nitrofuran Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1834-1844. [Link]

  • Al Koussa, H. K., et al. (2022). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. Journal of Medicinal Chemistry, 65(22), 15039-15056. [Link]

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  • Khan, M. A., & Quraishi, A. (2022). Synthesis, characterization and antibacterial activity of some furan derivates and their complexes. International Journal of Current Science, 12(1), 21-26.
  • Lesyk, R., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7226. [Link]

  • Fisyuk, A., et al. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Chemistry, 5(4), 2639-2647. [Link]

  • Pal, P. (2022).
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  • Muğla Sıtkı Koçman Üniversitesi. (n.d.). Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. [Link]

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  • Ghorab, M. M., et al. (2017). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 9(13), 1475-1493. [Link]

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Navigating the Synthesis and Handling of 5-(4-Nitrophenyl)-2-furaldehyde: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

5-(4-Nitrophenyl)-2-furaldehyde, a solid, yellow to dark yellow crystalline powder, serves as a valuable intermediate in various streams of chemical and pharmaceutical synthesis, including the development of novel antibacterial and fungistatic agents.[1] Its molecular structure, featuring a furan ring, an aldehyde group, and a nitrophenyl moiety, dictates both its synthetic utility and its toxicological profile. The presence of the nitroaromatic group, in particular, is a structural alert for potential genotoxicity and warrants a rigorous approach to handling and safety. This guide provides a comprehensive overview of the health and safety considerations paramount for the safe laboratory use of this compound, moving beyond mere procedural steps to elucidate the causality behind each recommendation.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). A thorough understanding of these classifications is the first step in establishing a robust safety protocol.

GHS Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4][5][6]
Skin IrritationCategory 2H315: Causes skin irritation[2][3][5][6]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[4][6]

Signal Word: Warning [2][3][6]

Toxicological Profile: A Mechanistic Perspective

A deeper understanding of the compound's interaction with biological systems reinforces the importance of the prescribed safety measures.

Acute Toxicity: The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities can cause significant adverse health effects. While specific LD50 data for this compound are not available in the public domain, this classification provides a clear directive for preventing ingestion.

Irritation: The aldehyde functional group can react with proteins in the skin, eyes, and respiratory tract, leading to irritation. This is a common property of aldehydes and is the basis for the skin, eye, and respiratory irritation classifications.

Genotoxicity: The primary concern for long-term or repeated exposure is the potential for germ cell mutagenicity. Nitroaromatic compounds can undergo enzymatic reduction in the body to form nitroso and hydroxylamine intermediates. These metabolites are electrophilic and can form adducts with DNA, which, if not repaired, can lead to mutations during DNA replication. This mechanistic understanding underscores the critical importance of minimizing all routes of exposure, not just for immediate safety but for long-term health.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, a hierarchy of controls should be implemented to minimize the risk of exposure.

Workflow for Safe Handling of Potent Powders

cluster_0 Engineering Controls cluster_1 Administrative Controls Ventilation Work in a certified chemical fume hood or ventilated balance enclosure. Containment Use a powder containment hood for weighing and transfers. Ventilation->Containment Enhances containment DesignatedArea Establish a designated area for handling the compound. SOP Develop and follow a Standard Operating Procedure (SOP). DesignatedArea->SOP Reinforces safe practices Training Ensure all personnel are trained on the hazards and procedures. SOP->Training Reinforces safe practices PPE_Spec Select and use appropriate PPE.

Caption: Hierarchy of controls for handling this compound.

Detailed Protocols:

  • Ventilation: All manipulations of the solid compound or its solutions should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Designated Area: Clearly mark an area of the lab for working with this compound to prevent cross-contamination. Cover work surfaces with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance within a ventilated enclosure or a powder containment hood to minimize the aerosolization of the powder. Use weigh boats to prevent spills on the balance pan.

  • Standard Operating Procedures (SOPs): A written SOP for the handling and use of this compound should be available to all laboratory personnel. This SOP should include details on all the safety measures outlined in this guide.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls cannot eliminate all risks of exposure, appropriate PPE is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles that meet EN166 standards or equivalent. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if they become contaminated.

    • Lab Coat: A buttoned lab coat should be worn at all times. Consider a disposable lab coat for procedures with a high risk of contamination.

  • Respiratory Protection: If working outside of a fume hood or other ventilated enclosure is unavoidable (which is strongly discouraged), a properly fitted respirator with a particulate filter (P3 or equivalent) is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.

Handling and Storage: Maintaining Compound Integrity and Safety

Proper handling and storage are crucial to prevent accidents and maintain the quality of the compound.

  • Handling:

    • Avoid creating dust. Use spatulas to handle the powder rather than pouring it.

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.[2][5]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[5]

    • Protect from light and air. Some sources recommend storing under an inert gas.

    • Store locked up in a designated area.[2][5]

Stability and Reactivity: Understanding Chemical Incompatibilities

Knowledge of the compound's stability and reactivity is key to preventing hazardous reactions.

  • Stability: The compound is generally stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7] The furan ring can be susceptible to oxidative cleavage.[9]

  • Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

Accidental Release and Emergency Procedures

In the event of a spill or accidental exposure, a rapid and informed response is critical.

Emergency Response Workflow

Spill Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill (minor vs. major) Alert->Assess Evacuate Evacuate if necessary ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS MinorSpill Minor Spill Assess->MinorSpill Small, contained MajorSpill Major Spill Assess->MajorSpill Large, uncontained, or volatile Cleanup Cleanup with appropriate kit MinorSpill->Cleanup MajorSpill->Evacuate Dispose Dispose of waste as hazardous Cleanup->Dispose

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spill):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear a minimum of a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit absorbent) to prevent further spread and aerosolization.

  • Decontamination:

    • Carefully scoop the absorbent material and spilled powder into a labeled, sealable container for hazardous waste.

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Follow with a rinse using a cloth dampened with water.

    • For final decontamination of non-sensitive surfaces, a wipe with 70% ethanol can be used.

  • Disposal: All contaminated materials (absorbent, gloves, wipes, etc.) must be disposed of as hazardous chemical waste.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Environmental Considerations

Nitroaromatic compounds can be persistent in the environment and may be toxic to aquatic life. Their recalcitrance to biodegradation is a known issue.[2][8] Therefore, it is imperative that this compound and its waste products are not released into the environment. All waste, including contaminated consumables and excess reagents, must be collected and disposed of through a certified hazardous waste management program.

Conclusion

This compound is a compound with significant synthetic potential, but its handling demands a high level of caution and respect for its inherent hazards. By implementing a multi-layered safety approach that prioritizes engineering and administrative controls, supplemented by the diligent use of personal protective equipment, researchers can mitigate the risks associated with its use. The causality-driven protocols outlined in this guide are designed to foster a culture of safety and ensure that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

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  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-(4-Nitrophenyl)furfural.
  • Ju, F., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315–366.
  • ECHEMI. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde SDS, 7147-77-5 Safety Data Sheets.
  • PubChem. (n.d.). This compound | C11H7NO4 | CID 81567.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 7147-77-5.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
  • Chemical Bull Pvt. Ltd. (n.d.). 5-4-nitrophenyl-2-furaldehyde | 7147-77-5.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure.
  • Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures.
  • EHSO Manual. (2025-2026). Spill Control/Emergency Response.
  • Umemura, T., et al. (2015).
  • Apollo Scientific. (2022, September 16). 5-Nitro-2-furaldehyde Safety Data Sheet.
  • Szczypka, M. (1995). [Genotoxic properties of 5-nitrofuran compounds]. Roczniki Państwowego Zakładu Higieny, 46(4), 389-395.
  • National Toxicology Program. (n.d.). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0).
  • Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(40), 8784-8788.
  • Padilla, A., & Cossío, F. P. (2007). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. Current Organic Chemistry, 11(10), 869-893.
  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.
  • EPA. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • University of Minnesota University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471.
  • Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames test).
  • Charles River Laboratories. (n.d.). The Ames Test.
  • Biotoxity. (n.d.). Mutagenicity Testing in Pharmaceutical Development.
  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test.
  • ResearchGate. (2025, August 5). Acute Oral Toxicity.
  • ResearchGate. (2025, August 6). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds.
  • MDPI. (2025, February 15). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.

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An In-Depth Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde and Its Synonyms: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Knowledge of 5-(4-Nitrophenyl)-2-furaldehyde

Nomenclature and Structural Identification

This compound is a versatile organic compound that serves as a crucial building block in medicinal chemistry. For clarity and comprehensive understanding, it is essential to be familiar with its various synonyms and identifiers.

The most commonly encountered synonyms for this compound include:

  • 5-(4-Nitrophenyl)furfural[1][2][3][4]

  • 5-(p-Nitrophenyl)furfural[1][4]

  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde[3][4]

  • 5-(4-Nitro-phenyl)-furan-2-carbaldehyde[3][4]

Its unique chemical structure is registered under the CAS Number: 7147-77-5 .[1][2][3][5] The empirical formula of the compound is C11H7NO4 , and its molecular weight is 217.18 g/mol .[1][4][5]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, synthesis, and application in research and development.

PropertyValueSource
Appearance Light yellow to yellow to orange powder/crystal[2]
Melting Point 204-209 °C[2][6]
Boiling Point 406.8 °C (Predicted)[7]
Solubility Soluble in DMSO (heated) and Ethyl Acetate (heated)[1]
Molecular Formula C11H7NO4[1][4][5]
Molecular Weight 217.18 g/mol [1][4][5]
The Significance of the Nitrofuran Scaffold in Medicinal Chemistry

The nitrofuran scaffold, of which this compound is a prime example, is a cornerstone in the development of antimicrobial agents. The presence of the nitro group is critical for the biological activity of these compounds. This functional group can undergo enzymatic reduction within target organisms, such as bacteria and protozoa, leading to the formation of cytotoxic reactive nitrogen species. This mechanism of action forms the basis for the therapeutic efficacy of many nitrofuran-based drugs. This compound, with its reactive aldehyde group, provides a strategic starting point for the synthesis of a diverse library of derivatives with potential applications in treating infectious diseases.

Part 2: Synthesis and Characterization: A Detailed Exploration

The Meerwein Arylation: A Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the Meerwein arylation reaction. This powerful C-C bond-forming reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene, in this case, the furan ring of furfural.

The Meerwein arylation proceeds through a radical-based mechanism. The key steps are:

  • Diazotization: 4-nitroaniline is converted to a highly reactive 4-nitrobenzenediazonium salt using sodium nitrite in an acidic medium at low temperatures.

  • Radical Generation: The copper(I) catalyst reduces the diazonium salt, leading to the formation of a 4-nitrophenyl radical and the release of nitrogen gas.

  • Radical Addition: The highly electrophilic 4-nitrophenyl radical adds to the electron-rich furan ring of furfural, typically at the 5-position.

  • Oxidation and Rearomatization: The resulting radical intermediate is oxidized by copper(II), and subsequent loss of a proton leads to the rearomatization of the furan ring and the formation of the final product, this compound.

Meerwein_Arylation cluster_diazotization Diazotization cluster_arylation Meerwein Arylation 4-Nitroaniline 4-Nitroaniline 4-Nitrobenzenediazonium salt 4-Nitrobenzenediazonium salt 4-Nitroaniline->4-Nitrobenzenediazonium salt NaNO2, HCl 0-5 °C 4-Nitrophenyl radical 4-Nitrophenyl radical 4-Nitrobenzenediazonium salt->4-Nitrophenyl radical Cu(I) catalyst Furfural Furfural Radical Adduct Radical Adduct Furfural->Radical Adduct + 4-Nitrophenyl radical This compound This compound Radical Adduct->this compound Cu(II) oxidation, -H+

Caption: The Meerwein arylation of furfural.

The success of the Meerwein arylation hinges on precise control of the reaction conditions:

  • Low Temperature for Diazotization: The diazonium salt is unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for its formation and stability.

  • The Role of the Copper Catalyst: Copper salts, typically a mixture of Cu(I) and Cu(II), are essential for the catalytic cycle of radical generation and oxidation.

  • Solvent Selection: Acetonitrile or acetone are commonly used solvents as they effectively dissolve the reactants and facilitate the reaction.

A Validated Experimental Protocol for Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Furfural

  • Copper(II) Chloride (CuCl2)

  • Acetone

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and equipment

  • Diazotization of 4-Nitroaniline:

    • In a flask, dissolve 4-nitroaniline in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, dissolve furfural in acetone.

    • To the furfural solution, add a solution of copper(II) chloride in water.

    • Slowly add the freshly prepared cold 4-nitrobenzenediazonium salt solution to the furfural-copper mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

    • Extract the aqueous layer with dichloromethane multiple times.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent to separate the desired product from impurities.

  • Recrystallization:

    • Further purify the product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain a pure crystalline solid.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aldehydic proton, the furan ring protons, and the protons of the nitrophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the carbons of the furan ring, and the carbons of the nitrophenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch, the C-NO2 stretch, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC) or TLC. A single sharp peak in the HPLC chromatogram or a single spot on the TLC plate indicates a high degree of purity.

Part 3: Exploring the Applications in Drug Development

The Nitrofuran Pharmacophore: The Key to Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to the nitrofuran pharmacophore.

The prevailing mechanism of action involves the enzymatic reduction of the nitro group within the target pathogen. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules, including DNA, proteins, and lipids. This ultimately leads to cell death.

Nitrofuran_Activation Nitrofuran Prodrug Nitrofuran Prodrug Nitro Radical Anion Nitro Radical Anion Nitrofuran Prodrug->Nitro Radical Anion Nitroreductase (in pathogen) Reactive Nitrogen Species Reactive Nitrogen Species Nitro Radical Anion->Reactive Nitrogen Species Further reduction Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Oxidative Stress

Caption: Activation of the nitrofuran prodrug.

Promising Trypanocidal Activity

Derivatives of this compound have shown significant promise as agents against trypanosomal infections, such as Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei).

Numerous studies have demonstrated the in vitro efficacy of semicarbazone and other derivatives of 5-nitro-2-furaldehyde against various life stages of trypanosomes.[2] These compounds often exhibit trypanocidal activity comparable to or exceeding that of the clinically used drug nifurtimox.

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.

DerivativeTarget OrganismIC50 (µM)Reference
Semicarbazone of 5-nitro-2-furaldehydeTrypanosoma cruziSimilar to Nifurtimox[2]
Adamantane-containing hydrazonesTrypanosoma brucei~0.1[8]
Broad-Spectrum Antibacterial and Antifungal Potential

In addition to its trypanocidal properties, this compound serves as a precursor for compounds with broad-spectrum antibacterial and antifungal activities.[1] The mechanism of action is believed to be similar to that observed in trypanosomes, involving the generation of reactive nitrogen species.

Deciphering the Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the therapeutic potential of this compound derivatives. Key findings indicate that:

  • The Nitro Group is Essential: Removal or replacement of the nitro group generally leads to a significant loss of activity.

  • Modifications at the Aldehyde Position: Derivatization of the aldehyde group, for instance, to form semicarbazones or hydrazones, can significantly modulate the biological activity and pharmacokinetic properties of the molecule.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-nitrophenyl ring can also influence the potency and selectivity of the compounds.

Part 4: Concluding Remarks and Future Outlook

A Synthesis of Key Insights

This compound is a valuable scaffold in medicinal chemistry, with a straightforward and efficient synthesis via the Meerwein arylation. Its derivatives have demonstrated significant potential as antibacterial, antifungal, and particularly as trypanocidal agents. The biological activity is primarily attributed to the bio-reductive activation of the nitro group within the target pathogens.

Charting the Course for Future Research

Future research efforts should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways affected by the reactive nitrogen species generated from these compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infectious diseases to assess their therapeutic potential and safety.

By leveraging the rich chemistry and biological activity of the this compound scaffold, the scientific community is well-positioned to develop novel and effective treatments for a range of infectious diseases.

Part 5: References

  • Georganics. 5-(4-Nitrophenyl)-2-furancarboxaldehyde. [Link]

  • PubChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate.

  • Foscolos, G. B., et al. (2016). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: Synthesis and In vitro trypanocidal activity. ResearchGate.

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Methodological & Application

Application Note & Synthesis Protocol: 5-(4-Nitrophenyl)-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aryl-2-furaldehydes in Modern Drug Discovery

The 5-aryl-2-furaldehyde scaffold is a privileged structural motif in medicinal chemistry and materials science. These compounds serve as crucial building blocks for a diverse range of pharmacologically active molecules.[1] Specifically, the introduction of a 4-nitrophenyl group at the 5-position of the furan ring creates a versatile intermediate, 5-(4-nitrophenyl)-2-furaldehyde, which has been investigated for its potential antibacterial and fungistatic properties.[2][3] Derivatives of this core structure are integral to the synthesis of more complex molecules, including potent kinase inhibitors for cancer therapy and novel antitubercular agents.[1][4]

This application note provides a detailed, field-proven protocol for the synthesis of this compound and its derivatives. We will primarily focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind reagent selection and reaction optimization. Additionally, we will briefly discuss the Heck reaction as an alternative synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic transformation.

Synthetic Strategies: A Comparative Overview

While several methods exist for the arylation of furans, including Meerwein arylation and photochemical approaches, palladium-catalyzed cross-coupling reactions have emerged as the gold standard due to their high efficiency, functional group tolerance, and predictable outcomes.[1][5] The two most prominent methods for constructing the C-C bond between the furan and the nitrophenyl ring are the Suzuki-Miyaura coupling and the Heck reaction.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[6] It is highly favored for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.

  • Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[7] While also a powerful C-C bond-forming tool, its application in this specific synthesis is less common than the Suzuki coupling but remains a viable alternative.

Part 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is the recommended and most robust method for the synthesis of this compound. The general scheme involves the coupling of a 5-halofuran derivative with 4-nitrophenylboronic acid.

Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halofuran, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (4-nitrophenylboronic acid), activated by a base, transfers the 4-nitrophenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the furan and the nitrophenyl group) on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Below is a Graphviz diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)-X Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Product This compound (Ar-Ar') Red_Elim->Product Product ArylHalide 5-Halo-2-furaldehyde (Ar-X) ArylHalide->Ox_Add Reactant BoronicAcid 4-Nitrophenylboronic Acid (Ar'-B(OH)2) + Base BoronicAcid->Transmetalation Reactant caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 5-aryl-2-furaldehydes.[1][4]

Materials:

  • 5-Bromo-2-furaldehyde (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-furaldehyde, 4-nitrophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow to brown solid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-90%

Characterization:

  • Appearance: Yellow to dark yellow solid.[3]

  • Melting Point: 204-206 °C.[2][3]

  • ¹H NMR: Characteristic peaks for the aldehydic proton, furan ring protons, and the aromatic protons of the nitrophenyl group.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon, furan ring carbons, and the aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 217.18 g/mol .[8]

Key Considerations and Rationale:
  • Choice of Halide: 5-Bromo-2-furaldehyde is a common and commercially available starting material. 5-Iodo-2-furaldehyde can also be used and may exhibit higher reactivity in the oxidative addition step.

  • Protection of the Aldehyde: In some cases, particularly with sensitive substrates or prolonged reaction times, it may be beneficial to protect the aldehyde group as an acetal (e.g., using ethylene glycol) prior to the coupling reaction.[1] The acetal can be easily deprotected under acidic conditions after the coupling is complete.

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. Other palladium sources like PdCl₂(dppf) or Pd(PPh₃)₄ can also be effective.[1] The choice of ligand is crucial; bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base: The base is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species. Potassium carbonate is a common and effective choice. Other bases such as sodium carbonate or cesium carbonate can also be used.[9]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. Water is necessary to dissolve the inorganic base.

  • Palladium Removal: Residual palladium in the final product is a significant concern, especially for pharmaceutical applications.[1] Purification by column chromatography is usually sufficient for laboratory-scale synthesis. For larger scales or higher purity requirements, treatment with activated carbon or specialized palladium scavengers may be necessary.

Part 2: The Heck Reaction - An Alternative Approach

The Heck reaction provides an alternative route for the synthesis of 5-aryl-2-furaldehydes. In this case, the reaction would involve the coupling of 4-iodonitrobenzene with 2-furaldehyde.

Reaction Mechanism Overview

The catalytic cycle of the Heck reaction shares similarities with the Suzuki coupling, involving:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (4-iodonitrobenzene).

  • Olefin Insertion (Migratory Insertion): The furan (acting as the alkene) coordinates to the palladium center and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the furan ring is eliminated, forming a palladium-hydride species and the C-C double bond of the product.

  • Reductive Elimination: The palladium-hydride species eliminates HX, and the base regenerates the Pd(0) catalyst.

Below is a Graphviz diagram illustrating the general workflow of the Heck reaction:

Heck_Reaction_Workflow Start Starting Materials: 4-Iodonitrobenzene 2-Furaldehyde Reaction Heck Coupling Pd(0) Catalyst, Base, Solvent Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Purification Column Chromatography Workup->Purification Product This compound Purification->Product caption General Workflow for Heck Reaction Synthesis

Caption: A simplified workflow for the synthesis via the Heck reaction.

Protocol Considerations:

While a detailed protocol for this specific Heck reaction is less commonly reported than the Suzuki coupling, the general conditions would involve reacting 4-iodonitrobenzene with an excess of 2-furaldehyde in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine) in a polar aprotic solvent like DMF or NMP at elevated temperatures.[7] Regioselectivity can be a challenge in the Heck reaction, but the electronic properties of the furan ring generally favor arylation at the 5-position.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended Suzuki-Miyaura synthesis protocol.

ParameterRecommended ValueRationale
Reactant Ratio
5-Bromo-2-furaldehyde1.0 equivLimiting reagent
4-Nitrophenylboronic acid1.2 equivA slight excess ensures complete consumption of the limiting reagent.
Catalyst Loading
Pd(OAc)₂0.02 equiv (2 mol%)A typical catalyst loading for efficient coupling.
PPh₃0.04 equiv (4 mol%)A 2:1 ligand-to-palladium ratio is common.
Base
K₂CO₃3.0 equivA sufficient amount to activate the boronic acid and neutralize any acidic byproducts.
Reaction Conditions
Temperature90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Time12-24 hoursTypical reaction time; should be monitored by TLC.
Solvent4:1 1,4-Dioxane/WaterA common solvent system that dissolves both organic and inorganic reagents.

Conclusion

The synthesis of this compound and its derivatives is a critical process for the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as the most reliable and versatile method for this transformation, offering high yields and broad functional group compatibility. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively and efficiently synthesize these valuable compounds. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and post-reaction purification to remove catalyst residues are paramount to obtaining high-purity material suitable for further applications.

References

  • A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Publishing. Available at: [Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. Available at: [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives | Bentham Science. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • This compound | C11H7NO4 | CID 81567 - PubChem. Available at: [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. Available at: [Link]

  • 5-(4-nitrophenyl)furfural - ChemBK. Available at: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Available at: [Link]

  • Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates - PubMed. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • A Practical One-Pot Synthesis of 5Aryl2-furaldehydes | Request PDF - ResearchGate. Available at: [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF - ResearchGate. Available at: [Link]

  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. Available at: [Link]

  • This compound - precisionFDA. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]

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Application Note & Protocol: Strategic Synthesis of Novel Schiff Bases Using 5-(4-Nitrophenyl)-2-furaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of Schiff bases derived from 5-(4-nitrophenyl)-2-furaldehyde. This particular aldehyde is a precursor of significant interest due to its unique trifecta of structural motifs: a reactive aldehyde for imine formation, a furan ring, and an electron-withdrawing nitrophenyl group, moieties frequently associated with potent biological activity. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, outline essential characterization techniques, and discuss the rationale for its application in modern therapeutic discovery.

Scientific Rationale and Strategic Importance

Schiff bases, compounds characterized by the azomethine or imine functional group (-C=N-), are a cornerstone in the synthesis of novel therapeutic agents.[1] Their formation, a condensation reaction between a primary amine and a carbonyl compound, provides a synthetically accessible route to a vast library of structurally diverse molecules.[2][3][4] These compounds and their metal complexes are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[5][6][7]

The choice of this compound (IUPAC Name: 5-(4-nitrophenyl)furan-2-carbaldehyde) as the aldehydic precursor is strategic.[8] The nitrofuran moiety is a known pharmacophore present in various antimicrobial drugs, while the nitrophenyl group can significantly influence the electronic properties and biological interactions of the final molecule.[9][10] The Schiff bases derived from this aldehyde are therefore highly promising candidates for screening in drug discovery programs, particularly for developing new anticancer and antimicrobial agents.[9]

The Reaction Mechanism: A Stepwise Perspective

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.[2][4]

Step 1: Nucleophilic Addition to Form a Carbinolamine Intermediate The reaction initiates with the nucleophilic attack of the lone pair of electrons on the primary amine's nitrogen atom onto the electrophilic carbonyl carbon of this compound. This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral, zwitterionic intermediate which quickly protonates to form a neutral carbinolamine (or hemiaminal).[11]

Step 2: Dehydration to Form the Imine (Schiff Base) The carbinolamine is an unstable intermediate. In the presence of an acid catalyst, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final, stable Schiff base product.[11] Driving the reaction to completion often requires the removal of water, which is why reflux conditions are commonly employed.[4]

G Figure 1: Mechanism of Schiff Base Formation Start Aldehyde + Primary Amine TS1 Nucleophilic Attack (Transition State) Start->TS1 Step 1: Addition Intermediate Carbinolamine Intermediate TS1->Intermediate TS2 Dehydration (Transition State) Intermediate->TS2 Step 2: Elimination (Rate-determining) Product Schiff Base + H₂O TS2->Product

Caption: Figure 1: Mechanism of Schiff Base Formation.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-benzylidene-1-(5-(4-nitrophenyl)furan-2-yl)methanamine from this compound and aniline. This procedure can be adapted for other primary amines with minor modifications.

3.1. Materials and Reagents

  • This compound (FW: 217.18 g/mol )

  • Aniline (or other primary amine)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Vacuum filtration apparatus

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound (2.17 g) in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the aldehyde is fully dissolved.

  • Amine Addition: To this solution, add an equimolar amount of the primary amine (10 mmol of aniline, 0.93 g) dropwise while maintaining continuous stirring.[2]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2][12] The acid serves to protonate the carbonyl, increasing its electrophilicity.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) for 2-4 hours. The application of heat and refluxing prevents solvent loss while providing the necessary activation energy and facilitating the removal of the water byproduct.[3][13]

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is considered complete upon the disappearance of the limiting reactant spot and the appearance of a new, distinct product spot.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. If not, the volume can be reduced or the solution can be cooled further in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[2][3]

  • Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/hexane mixture, to obtain a highly pure crystalline solid.[2]

  • Drying: Dry the purified Schiff base in a vacuum oven at 50-60°C to remove any residual solvent. Record the final mass and calculate the percentage yield.

G Figure 2: Experimental Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Aldehyde in Ethanol add_amine 2. Add Primary Amine dissolve->add_amine add_catalyst 3. Add Acetic Acid add_amine->add_catalyst reflux 4. Reflux for 2-4h add_catalyst->reflux tlc 5. Monitor by TLC reflux->tlc cool 6. Cool to RT tlc->cool filtrate 7. Vacuum Filtration cool->filtrate wash 8. Wash with Cold Ethanol filtrate->wash dry 9. Dry in Vacuum Oven wash->dry

Caption: Figure 2: Experimental Synthesis Workflow.

Product Characterization: A Multi-Technique Approach

Confirmation of the successful synthesis of the target Schiff base is critical. A combination of spectroscopic methods should be employed to validate the structure and purity of the final product.

Technique Purpose Expected Observation for a Successful Synthesis
FT-IR Functional Group AnalysisDisappearance of aldehyde C=O stretch (~1680 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong, characteristic C=N (azomethine) stretch between 1600-1640 cm⁻¹. [3][12]
¹H NMR Structural ElucidationDisappearance of the aldehyde proton (-CHO) singlet (~δ 9-10 ppm). Appearance of a new singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-). [1][3]
¹³C NMR Carbon Skeleton AnalysisAppearance of a new signal in the δ 145-165 ppm range, corresponding to the azomethine carbon (-C =N-).[14]
Mass Spec. Molecular Weight ConfirmationThe molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Conclusion and Future Outlook

The protocol described herein provides a reliable and robust method for the synthesis of novel Schiff bases from this compound. The strategic combination of the furan and nitrophenyl moieties makes these compounds compelling candidates for further investigation in medicinal chemistry and drug development. The inherent versatility of the Schiff base reaction allows for the creation of large, diverse libraries by simply varying the primary amine reactant, enabling extensive structure-activity relationship (SAR) studies. Future work should focus on screening these compounds for a range of biological activities to unlock their therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines.
  • International Journal of Chemical Studies. (2024).
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  • Barbera, S., et al. (n.d.). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC - NIH.
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  • (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper.
  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry, 68.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • Sur, B., et al. (1990). Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine. Oncology, 47(5), 433-8.
  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
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  • ResearchGate. (n.d.).
  • Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
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  • ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
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The Versatile Scaffold: 5-(4-Nitrophenyl)-2-furaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Drug Discovery

5-(4-Nitrophenyl)-2-furaldehyde is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique molecular architecture, featuring a furan ring linked to a nitrophenyl group and possessing a reactive aldehyde functional group, makes it a versatile scaffold for the synthesis of a diverse array of derivatives with potent biological activities. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility as a precursor for novel antimicrobial and anticancer agents. We will delve into the rationale behind its use, detailed synthetic and biological evaluation protocols, and the underlying mechanisms of action.

The core structure of this compound combines the electrophilic reactivity of the aldehyde group, which is crucial for forming various heterocyclic and Schiff base derivatives, with the biological properties conferred by the 5-nitrofuran and nitrophenyl moieties. The nitro group, in particular, is a key pharmacophore in many antimicrobial drugs, where its reduction within target cells leads to the generation of cytotoxic reactive species. In the context of anticancer research, the rigid, planar structure of the furan and phenyl rings serves as an excellent foundation for designing molecules that can interact with biological targets such as tubulin.

This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the compound's potential and detailed, actionable protocols to facilitate further investigation and innovation in the field.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in the development of its derivatives. While several synthetic routes exist, a common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers a versatile and efficient means to connect the furan and phenyl rings.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 5-bromo-2-furaldehyde and (4-nitrophenyl)boronic acid.

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Nitrophenyl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-furaldehyde (1 equivalent) and (4-nitrophenyl)boronic acid (1.2 equivalents) in anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Catalyst and Base Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and a 2 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to 90°C and maintain under reflux with vigorous stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with distilled water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Reaction Mixture Reaction Mixture 5-Bromo-2-furaldehyde->Reaction Mixture (4-Nitrophenyl)boronic acid (4-Nitrophenyl)boronic acid (4-Nitrophenyl)boronic acid->Reaction Mixture Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction Mixture Catalyst Na2CO3 Na2CO3 Na2CO3->Reaction Mixture Base Purification Purification Reaction Mixture->Purification Work-up & Extraction Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Application in Antimicrobial Drug Discovery

The 5-nitrofuran moiety is a well-established pharmacophore in antimicrobial agents. Its mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates can damage bacterial DNA, inhibit essential enzymes, and induce oxidative stress, ultimately leading to cell death.[1][2] this compound serves as an excellent starting material for creating new antimicrobial compounds by modifying its aldehyde group to generate Schiff bases, hydrazones, and other derivatives.

Mechanism of Antimicrobial Action of Nitrofurans

The antibacterial activity of nitrofurans is a multi-faceted process that begins with the prodrug's entry into the bacterial cell. Inside the bacterium, flavoenzymes known as nitroreductases catalyze the reduction of the 5-nitro group.[3] This reduction is a stepwise process that generates several reactive intermediates, including nitroso and hydroxylamino derivatives. These reactive species are non-specific in their targets and can wreak havoc on the cell by:

  • Damaging DNA: The reactive intermediates can cause strand breaks and other lesions in bacterial DNA, inhibiting replication and leading to cell death.[4]

  • Inhibiting Ribosomal Proteins: They can bind to ribosomal proteins, thereby disrupting protein synthesis, which is essential for bacterial growth and survival.[4]

  • Interfering with Metabolic Enzymes: The reactive species can inhibit key enzymes involved in vital metabolic pathways, such as the citric acid cycle.[2]

This multi-targeted mechanism is a significant advantage, as it is believed to contribute to the low rate of resistance development to nitrofurans.[3]

G cluster_antimicrobial Antimicrobial Mechanism of Nitrofurans Nitrofuran Prodrug Nitrofuran Prodrug Bacterial Cell Bacterial Cell Nitrofuran Prodrug->Bacterial Cell Nitroreductases Nitroreductases Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Reduction DNA Damage DNA Damage Reactive Intermediates->DNA Damage Ribosomal Inhibition Ribosomal Inhibition Reactive Intermediates->Ribosomal Inhibition Enzyme Inhibition Enzyme Inhibition Reactive Intermediates->Enzyme Inhibition Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Ribosomal Inhibition->Bacterial Cell Death Enzyme Inhibition->Bacterial Cell Death

Caption: Mechanism of nitrofuran antimicrobial activity.

Protocol 2: Synthesis of a this compound Schiff Base Derivative

This protocol describes a general method for synthesizing a Schiff base derivative from this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., sulfanilamide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (1 equivalent) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative in a vacuum oven.

  • Characterization: Characterize the final product by IR, ¹H NMR, and mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[5]

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Bacterial Inoculum Preparation: Prepare a fresh bacterial culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution of the Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[7]

Table 1: Example Antimicrobial Activity Data for this compound Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
Schiff Base of 4-aminoantipyrineS. aureus12.5[8]
Schiff Base of 4-aminoantipyrineE. coli25[8]
Hydrazone derivative 1B. subtilis6.25[4]
Hydrazone derivative 2S. typhi12.5[4]

Application in Anticancer Drug Discovery

Derivatives of this compound have emerged as promising candidates for anticancer drug development, particularly as inhibitors of tubulin polymerization.[7] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Mechanism of Action as Tubulin Polymerization Inhibitors

Many furan-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This binding prevents the assembly of αβ-tubulin heterodimers into microtubules.[9] The disruption of the dynamic equilibrium between tubulin dimers and microtubules has profound effects on cancer cells:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M checkpoint.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in the elimination of the cancer cells.

The planar and rigid structure of the 5-(4-nitrophenyl)furan scaffold is well-suited for interaction with the colchicine binding site, making it an attractive starting point for the design of new tubulin inhibitors.

G cluster_anticancer Anticancer Mechanism of Tubulin Inhibitors Tubulin Inhibitor Tubulin Inhibitor Tubulin Dimers Tubulin Dimers Tubulin Inhibitor->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.[10]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin Solution: Reconstitute purified tubulin in General Tubulin Buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: To each well, add the tubulin solution containing GTP and glycerol. The final concentration of tubulin is typically 2-3 mg/mL.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.[11]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to a vehicle control (DMSO). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 5: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Example Anticancer Activity Data for Furan-based Derivatives

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Thiazolidinone derivativeMCF-7 (Breast)5.02[12]
Thiazolidinone derivativeMDA-MB-231 (Breast)15.24[12]
Indole-furanoneHL-60 (Leukemia)<1[13]
Benzo[b]furanK562 (Leukemia)0.8[14]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the development of both antimicrobial and anticancer agents is well-documented and continues to be an active area of research. The straightforward synthesis of the core structure and the ease with which its aldehyde group can be derivatized allow for the creation of large and diverse chemical libraries for biological screening.

Future research in this area will likely focus on:

  • Optimization of existing derivatives: Fine-tuning the structure of known active compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets: Investigating whether derivatives of this compound can modulate other biological targets beyond bacterial enzymes and tubulin.

  • Development of combination therapies: Assessing the potential of these compounds to be used in combination with existing drugs to overcome resistance and enhance therapeutic efficacy.

The continued exploration of the chemical space around this compound holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

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  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH. Available at: [Link]

  • Tubulin Polymerization Assay Kit (Cat. # BK006P) - Interchim. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available at: [Link]

  • Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC - PubMed Central. Available at: [Link]

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells - ResearchGate. Available at: [Link]

  • Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity | Request PDF - ResearchGate. Available at: [Link]

  • IC 50 value for tested compounds 5a-5k against cancer cell lines. - ResearchGate. Available at: [Link]

  • Novel benzo[b]furans with anti-microtubule activity upregulate expression of apoptotic genes and arrest leukemia cells in G2/M phase. | Semantic Scholar. Available at: [Link]

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  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Jaime Chams3*, Melina Mo - ResearchGate. Available at: [Link]

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Sources

Application Notes and Protocols for Antimicrobial Screening of 5-(4-Nitrophenyl)-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial and antifungal activities. The furan nucleus is a well-established scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] Among these, 5-(4-Nitrophenyl)-2-furaldehyde and its derivatives are of particular interest. The presence of the nitrofuran moiety suggests a mechanism of action involving reductive activation within the microbial cell, a pathway known to be effective against a range of pathogens.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel this compound derivatives. It outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and assessing antimicrobial activity through standardized assays. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable data for the evaluation of these promising compounds.

Mechanism of Action: The Nitrofuran Advantage

Nitrofurans, including derivatives of this compound, are prodrugs that require enzymatic reduction of the nitro group to exert their antimicrobial effects.[5][6] This activation is typically carried out by bacterial nitroreductases, which convert the compound into highly reactive intermediates.[4][5][6][7] These reactive species are cytotoxic and can damage various cellular components, including DNA, ribosomal proteins, and enzymes involved in critical metabolic pathways.[4][5] This multi-targeted approach is a significant advantage, as it can make it more difficult for bacteria to develop resistance.[5]

Nitrofuran_Mechanism_of_Action Compound This compound Derivative (Prodrug) Nitroreductases Bacterial Nitroreductases Compound->Nitroreductases Enters BacterialCell Bacterial Cell ReactiveIntermediates Reactive Intermediates (e.g., Nitroso and Hydroxylamino derivatives) Nitroreductases->ReactiveIntermediates Reductive Activation DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes DamageDNA DNA Damage & Replication Inhibition DNA->DamageDNA Leads to InhibitProtein Inhibition of Protein Synthesis Ribosomes->InhibitProtein Leads to DisruptMetabolism Disruption of Metabolism MetabolicEnzymes->DisruptMetabolism Leads to CellDeath Bacterial Cell Death DamageDNA->CellDeath InhibitProtein->CellDeath DisruptMetabolism->CellDeath

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Two widely accepted methods for initial antimicrobial susceptibility testing are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for a qualitative assessment of antimicrobial activity.[8][9][10][11][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][13][14]

Materials:

  • Test this compound derivatives

  • Sterile 96-well microtiter plates[14][15]

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle/solvent for the test compound, e.g., DMSO)

Procedure:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[13]

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C for bacteria or 30°C for fungi until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the standardized inoculum to the appropriate final concentration for testing (typically 5 x 10⁵ CFU/mL in the well).[16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.[14][16]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.[14][16]

    • Include appropriate controls:

      • Growth Control: Broth with inoculum but no compound.[14]

      • Sterility Control: Broth only.[14]

      • Positive Control: Broth with inoculum and a standard antibiotic.

      • Vehicle Control: Broth with inoculum and the highest concentration of the solvent used.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.[9][15]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9][13][14] This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate PrepDilutions->Inoculate Controls Include Controls: - Growth - Sterility - Positive - Vehicle Inoculate->Controls Incubate Incubate Plate (e.g., 37°C, 18-24h) Controls->Incubate ReadMIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End ReadMIC->End

Sources

Application Notes and Protocols for the Evaluation of Antifungal Compounds Derived from 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.

Introduction: The Therapeutic Potential of Nitrofurans

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent antifungal activity. Among these, derivatives of 5-nitrofuran have shown considerable promise. The core 5-nitrofuran moiety is a well-established pharmacophore, crucial for the bioactivity of several synthetic antimicrobial agents.[1] Molecular modifications, particularly at the 2-position of the furan ring, allow for the generation of diverse compound libraries with potentially enhanced efficacy and selectivity.[2]

This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the antifungal properties of novel compounds derived from the starting material, 5-(4-nitrophenyl)-2-furaldehyde. While direct, extensive studies on derivatives of this specific precursor are emerging, we will draw upon established methodologies and data from closely related 5-nitrofuran compounds to provide robust and scientifically-grounded protocols. The principles and techniques detailed herein are directly applicable to the investigation of any novel compound series based on this promising scaffold. A recent study on similar 5-nitrofuran derivatives demonstrated potent activity against multiple strains of Candida albicans, including drug-resistant clinical isolates, with MIC80 values ranging from 0.25 to 8 µg/mL.[3]

Part 1: Synthesis of Bioactive Derivatives

The aldehyde functional group of this compound is a versatile handle for synthesizing a variety of derivatives, most notably Schiff bases and thiosemicarbazones. These reactions are typically straightforward, high-yielding, and allow for significant chemical diversity.

Rationale for Derivative Selection
  • Schiff Bases (Imines): Formed by the condensation of an aldehyde with a primary amine. The resulting C=N (azomethine) bond is a key structural feature in many biologically active compounds. Introducing different aromatic or heterocyclic amines can significantly modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which influence antifungal activity.[4][5]

  • Thiosemicarbazones: Synthesized by reacting an aldehyde with a thiosemicarbazide. The resulting N-N-C=S linkage is a potent pharmacophore known for its ability to chelate metal ions and interfere with various biological processes. Thiosemicarbazones of heterocyclic aldehydes have a well-documented history of antifungal activity.[6][7]

General Synthesis Protocol: Thiosemicarbazone Derivatives

This protocol describes a representative synthesis of a thiosemicarbazone derivative, a class of compounds that has shown significant antifungal potential.[8]

Objective: To synthesize a novel thiosemicarbazone by reacting this compound with a substituted thiosemicarbazide.

Materials:

  • This compound

  • Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol.

  • Addition of Reactant: To this stirring solution, add the substituted thiosemicarbazide (1.1 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the product under vacuum. Characterize the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Part 2: In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating any new compound is to determine its intrinsic ability to inhibit fungal growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative and reproducible data.[9]

Protocol: Broth Microdilution Assay (CLSI M27-A3 Guideline Adaptation)

Objective: To determine the MIC of synthesized compounds against pathogenic yeast, such as Candida albicans.

Materials:

  • Synthesized test compounds

  • Fungal strains (e.g., C. albicans ATCC 90028, clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.

  • Fungal Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium. A typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing a known antifungal (e.g., Fluconazole).

    • Growth Control: Wells containing only the fungal inoculum and medium (no compound).

    • Sterility Control: Wells containing only medium.

    • Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction for azoles and related compounds, and 100% for polyenes) compared to the growth control.[3] This can be assessed visually or by reading the optical density at 600 nm. For fungicidal compounds, the Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing from clear wells onto agar plates.

Data Presentation

Summarize the MIC values in a clear, tabular format for easy comparison.

Compound IDTarget FungusMIC₈₀ (µg/mL)MFC (µg/mL)
B5 C. albicans SC53140.52
B5 C. albicans 103 (Fluconazole-R)14
Fluconazole C. albicans SC53141>64
Fluconazole C. albicans 103 (Fluconazole-R)128>128
Table 1: Representative antifungal activity data for a 5-nitrofuran derivative (B5) against susceptible and resistant C. albicans strains. Data adapted from a study on related 5-nitrofuran scaffolds.[3]

Part 3: Investigating the Mechanism of Action

Understanding how a compound inhibits fungal growth is critical for its development as a drug. For antifungal agents, two common mechanisms are the disruption of the cell membrane via inhibition of ergosterol synthesis and the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

Workflow for Mechanism of Action Studies

MOA_Workflow cluster_results Potential Mechanisms start Active Compound Identified (Low MIC) ergosterol Ergosterol Biosynthesis Inhibition Assay start->ergosterol Hypothesis 1: Membrane Target ros Reactive Oxygen Species (ROS) Production Assay start->ros Hypothesis 2: Oxidative Stress membrane Membrane Permeability Assay ergosterol->membrane Confirmation of Membrane Damage ergosterol_result Ergosterol Depletion ergosterol->ergosterol_result ros_result Increased ROS Levels ros->ros_result membrane_result Loss of Integrity membrane->membrane_result

Caption: Workflow for elucidating the antifungal mechanism of action.

Protocol: Reactive Oxygen Species (ROS) Production Assay

The nitro group in the 5-nitrofuran scaffold is a key structural feature that can be reduced by fungal flavoproteins to generate reactive intermediates and ROS, leading to cellular damage.[3]

Objective: To quantify the intracellular accumulation of ROS in fungal cells after treatment with a test compound.

Materials:

  • Fungal cells (C. albicans)

  • Test compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye

  • Phosphate-buffered saline (PBS)

  • 3% Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation: Grow C. albicans to the mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a density of 1 x 10⁷ cells/mL.

  • Dye Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate in the dark at 37°C for 30 minutes to allow the dye to enter the cells.

  • Washing: Centrifuge the cells to remove excess dye, and wash twice with PBS.

  • Treatment: Resuspend the dye-loaded cells in PBS and aliquot into a 96-well black plate. Add the test compound at its MIC and 2x MIC concentrations. Include a positive control (H₂O₂) and an untreated control.

  • Incubation & Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence corresponds to the oxidation of DCFH to the fluorescent DCF, indicating ROS production.

Part 4: Cytotoxicity and Selectivity Assessment

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen and minimally harmful to host cells.[10] This is particularly important for antifungals, as both fungi and humans are eukaryotes.

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., normal lung cell line HL-7702 or liver cell line HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Calculating the Selectivity Index

The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a compound.

Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a potential drug candidate.

Compound IDIC₅₀ (HL-7702 cells, µg/mL)MIC₈₀ (C. albicans, µg/mL)Selectivity Index (SI)
B5 > 1280.5> 256
Fluconazole > 1281> 128
Table 2: Representative cytotoxicity and selectivity index data. A high IC₅₀ and a low MIC result in a favorable SI. Data adapted from a study on related 5-nitrofuran scaffolds.[3]

Conclusion

The protocols and application notes provided in this guide offer a systematic and robust approach to evaluating the antifungal potential of compounds derived from this compound. By following this integrated workflow—from synthesis and initial susceptibility screening to mechanistic investigation and cytotoxicity assessment—researchers can effectively identify and characterize promising new lead compounds. The 5-nitrofuran scaffold continues to be a fertile ground for the discovery of novel antifungal agents, and the methodologies described here will aid in advancing these critical drug development efforts.

References

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 8(3). [Link]

  • Dincel, A. S., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 27(15), 4983. [Link]

  • Ferreira, L. G., et al. (2020). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 25(20), 4735. [Link]

  • Hernández, W., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry, 2023, 1-20. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Mesbah, U., et al. (2018). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 23(12), 3177. [Link]

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  • Patil, S. A., et al. (2012). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Korean Chemical Society, 56(2), 244-250. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and inhibitory activity against Candida albicans of a series of derivatives with 5-nitrofuran scaffold. Medicinal Chemistry Research, 33(1), 1-13. [Link]

  • Wiles, D. M., & Suprunchuk, T. (1971). Antifungal activity of the thiosemicarbazones of some heterocyclic aldehydes. Journal of Medicinal Chemistry, 14(3), 252–254. [Link]

  • Zarei, S., et al. (2018). The in vitro antimicrobial and antifungal activities of Schiff bases. Journal of Chemical Health Risks, 8(4), 281-288. [Link]

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  • Vasylyna, Z., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 195-201. [Link]

  • Fenech, G., et al. (1955). [Synthesis of some derivatives of 5-nitrofurfural and their antibacterial activity in vitro]. Il Farmaco; edizione scientifica, 10(7), 398-412. [Link]

  • Bentham Open. (2021). Synthesis and In-vitro Antifungal Evaluation of 5-Pyrazolones. [Link]

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Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of novel chalcone derivatives utilizing 5-(4-nitrophenyl)-2-furaldehyde via the Claisen-Schmidt condensation. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are pivotal precursors in flavonoid biosynthesis and represent a "privileged structure" in medicinal chemistry due to their extensive range of pharmacological activities.[1] The incorporation of a furan ring and a 4-nitrophenyl moiety into the chalcone backbone is a strategic approach to modulate and enhance biological efficacy. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines characterization methods, and discusses the rationale behind key procedural steps, aiming to equip researchers in drug discovery and organic synthesis with a reliable methodology for generating novel therapeutic candidates.

Introduction: The Significance of Chalcones in Drug Discovery

Chalcones are a major class of flavonoids that are not only abundant in natural sources like fruits and vegetables but are also readily accessible through straightforward synthesis.[2] Their core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, serves as a versatile template for developing potent therapeutic agents.[3] The biological activity of chalcones is vast and well-documented, encompassing anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[4][5][6]

The reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, is often implicated in their mechanism of action, allowing for covalent interactions with biological nucleophiles like cysteine residues in enzymes. The strategic introduction of heterocyclic systems, such as the furan ring from this compound, and potent pharmacophores like the nitro group, can significantly enhance the molecule's bioactivity and lead to the discovery of novel drug candidates. The Claisen-Schmidt condensation is the cornerstone reaction for synthesizing these valuable compounds, offering an efficient and high-yielding pathway.[7][8]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[9] This specific variant of the aldol condensation is exceptionally effective for chalcone synthesis because the aromatic aldehyde (in this case, this compound) has no α-hydrogens, thus preventing self-condensation and leading to a single primary product.[10]

The reaction proceeds through three principal steps:

  • Enolate Formation: A strong base, typically hydroxide or an alkoxide, abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate anion. This is the rate-determining step.[11][12]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.[10]

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (an aldol addition product). This intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, or chalcone. The formation of the conjugated system provides the thermodynamic driving force for this elimination step.[10][13]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Acetophenone (with α-hydrogens) Enolate Resonance-Stabilized Enolate Anion Ketone->Enolate + OH⁻ Base Base (OH⁻) Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate attacks Aldehyde This compound (no α-hydrogens) Aldehyde->Intermediate Aldol β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol + H₂O Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O Water H₂O

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one

This protocol details the synthesis using acetophenone as the representative ketone. The methodology can be adapted for other ketones containing α-hydrogens.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound217.17102.17 g
Acetophenone120.15101.20 g (1.16 mL)
Ethanol (95%)46.07-~50 mL
Potassium Hydroxide (KOH)56.11-20% aq. solution
Hydrochloric Acid (HCl)36.46-Dilute (1M)
Deionized Water18.02-~500 mL
Crushed Ice--~200 g
Equipment
  • 250 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Step-by-Step Procedure

Experimental_Workflow A 1. Reactant Preparation Dissolve aldehyde and ketone in ethanol. B 2. Reaction Initiation Cool mixture in ice bath (0-5 °C). A->B C 3. Base Addition Add 20% KOH dropwise over 20-30 min. B->C D 4. Reaction Monitoring Stir at room temp for 12-24 hrs. Monitor via TLC. C->D E 5. Product Isolation (Work-up) Pour mixture into ice water. D->E F 6. Precipitation Acidify with dilute HCl to pH 6-7. Stir to precipitate product. E->F G 7. Purification Collect crude solid by vacuum filtration. Recrystallize from ethanol. F->G H 8. Characterization Determine melting point. Acquire spectroscopic data (FT-IR, NMR, MS). G->H

Caption: Experimental workflow for chalcone synthesis and purification.
  • Reactant Preparation: In a 250 mL flask, dissolve this compound (2.17 g, 10 mmol) and acetophenone (1.16 mL, 10 mmol) in 30-40 mL of 95% ethanol. Stir the mixture with a magnetic stirrer until all solids are dissolved.

  • Reaction Initiation: Place the flask in an ice bath and cool the solution to 0-5 °C. Maintaining a low temperature during base addition is crucial to control the exothermic reaction and minimize side-product formation.

  • Catalyst Addition: Prepare a 20% aqueous solution of potassium hydroxide. Add the KOH solution dropwise to the stirred ethanolic solution of reactants over 20-30 minutes using a dropping funnel. A color change and the formation of a precipitate are typically observed.[14]

    • Expert Insight: Dropwise addition of a strong base is critical. A rapid increase in alkalinity can promote side reactions or degradation of the furaldehyde reactant. Some nitro-substituted furaldehydes are known to be unstable in strongly alkaline solutions.

  • Reaction Progression: After the complete addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Product Isolation (Work-up): Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 200 mL of cold water. Stir vigorously for 15-20 minutes.

  • Precipitation: Slowly acidify the mixture with dilute hydrochloric acid (1M) while stirring, until the solution is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess base and ensures complete precipitation of the chalcone product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot ethanol to yield the pure chalcone as colored crystals.[14][15]

  • Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at a low temperature (40-50 °C). Once dry, record the final mass, calculate the percentage yield, and proceed with characterization.

Product Characterization

To confirm the identity and purity of the synthesized chalcone, a combination of spectroscopic methods and physical property measurements is required.[16]

Analysis MethodExpected Observations
Melting Point A sharp, defined melting point range indicates high purity.
FT-IR (cm⁻¹) ~1660 (C=O stretch, conjugated ketone), ~1580 (C=C stretch, vinylic), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch).[17]
¹H NMR (ppm) Two doublets in the δ 7.0-8.0 ppm range with a coupling constant (J) of ~15-16 Hz, characteristic of the two vinylic protons in a trans (E) configuration.[14] Aromatic protons will appear in the downfield region.
¹³C NMR (ppm) Carbonyl carbon (C=O) signal typically appears around δ 190 ppm. Signals for the vinylic carbons and aromatic carbons will also be present.[17]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed.

Conclusion

The Claisen-Schmidt condensation provides an efficient and scalable method for the synthesis of chalcones from this compound. The protocol described herein is robust and can be adapted for the synthesis of a diverse library of chalcone analogues for screening in drug development programs. The strategic combination of the furan heterocycle and the nitrophenyl substituent offers a promising scaffold for the discovery of novel therapeutic agents with potentially enhanced biological activity.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
  • Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). Google Scholar.
  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Google Scholar.
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  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PubMed Central. [Link]

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  • Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org. [Link]

  • Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Claisen-Schmidt Condensation. (n.d.). Google Scholar. [Link]

  • Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. (n.d.). TSI Journals. [Link]

  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. (n.d.). ResearchGate. [Link]

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  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (n.d.). European Journal of Chemistry. [Link]

  • Claisen-Schmidt-Condensation.pdf. (n.d.). nevoLAB. [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 5-(4-Nitrophenyl)-2-furaldehyde (5-N2F)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 5-(4-Nitrophenyl)-2-furaldehyde (5-N2F), a key organic intermediate in the synthesis of various pharmaceuticals and functional materials. The structural integrity, purity, and physicochemical properties of 5-N2F are critical for its intended application, necessitating a robust, multi-technique analytical approach. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a framework that integrates spectroscopic, chromatographic, and thermal methods. We delve into the causality behind methodological choices, ensuring that each protocol is not merely a set of instructions but a self-validating system for generating reliable and reproducible data.

Introduction to this compound (5-N2F)

This compound, also known as 5-(4-nitrophenyl)furfural, is a crystalline solid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a furan ring substituted with an aldehyde and a nitrophenyl group, imparts unique chemical reactivity and potential biological activity. It is a known related compound to pharmaceutical agents like Dantrolene and an intermediate for various dye and photosensitive materials.[1][3] Given its role in complex syntheses, the unambiguous confirmation of its identity and the stringent assessment of its purity are paramount to ensure the quality, safety, and efficacy of the final product. This guide outlines a logical workflow, from initial structural confirmation to precise purity quantification.

Physicochemical Properties

A foundational understanding of the material's properties is essential before commencing any analytical work. The key physicochemical properties of 5-N2F are summarized below.

PropertyValueSource(s)
Chemical Name 5-(4-nitrophenyl)furan-2-carbaldehyde[4]
Synonyms 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[3][5]
CAS Number 7147-77-5[3][5][6]
Molecular Formula C₁₁H₇NO₄[4][5]
Molecular Weight 217.18 g/mol [4][5]
Appearance Yellow to dark yellow solid/crystalline powder[1][3]
Melting Point 204-206 °C[1][3][5]
Solubility Insoluble in water; slightly soluble in heated DMSO and Ethyl Acetate; soluble in chloroform, methanol.[1][5]
Storage Store at room temperature, sealed in a dry, dark place. The compound is noted to be air-sensitive.[5]

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical strategy is required for the complete characterization of 5-N2F. We propose a workflow that first establishes the chemical identity and structure before moving to the quantitative assessment of purity and other properties.

G cluster_0 Part 1: Structural Elucidation & Identity Confirmation cluster_1 Part 2: Purity & Thermal Properties Assessment NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure MS Mass Spectrometry (ESI-MS) Molecular Weight IR FTIR Spectroscopy Functional Groups HPLC RP-HPLC-UV Purity Assay & Impurity Profile IR->HPLC LCMS LC-MS/MS Trace Analysis (Optional) MP Melting Point Analysis Purity & Identity Check HPLC->MP End Comprehensive Characterization Report LCMS->End TA Thermal Analysis (DSC/TGA) Advanced Characterization TA->End Start 5-N2F Sample Start->NMR

Caption: Logical workflow for the comprehensive characterization of 5-N2F.

Part 1: Structural Elucidation and Identification Protocols

The primary objective is the unambiguous confirmation that the synthesized or procured material is indeed this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality and Expertise: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 5-N2F, specific resonances for the aldehyde proton, furan ring protons, and the para-substituted nitrophenyl ring protons provide a unique fingerprint for its structure. DMSO-d₆ is chosen as the solvent due to the compound's good solubility in DMSO.[5]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the 5-N2F sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

    • Instrumentation: Place the tube in the NMR spectrometer (300 MHz or higher recommended for better resolution).

    • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

    • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm and the ¹³C spectrum to the DMSO peak at ~39.52 ppm.

  • Expected Results & Interpretation:

    • ¹H NMR (DMSO-d₆): The spectrum should be consistent with literature data.[7]

      • ~9.69 ppm (1H, singlet): Aldehyde proton (-CHO). This is significantly downfield due to the electron-withdrawing effect of the carbonyl group and its anisotropic field.

      • ~7.70-8.40 ppm (6H, multiplet): This region contains the protons of the furan ring and the nitrophenyl ring. The AA'BB' system of the para-substituted phenyl ring typically appears as two distinct doublets.

    • ¹³C NMR (DMSO-d₆): The spectrum should show 11 distinct carbon signals corresponding to the molecular structure, including the aldehyde carbonyl carbon at ~178 ppm.

Protocol 2: Mass Spectrometry (MS)
  • Causality and Expertise: MS provides the exact molecular weight of the compound, serving as a crucial identity check. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will primarily generate the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻, confirming the molecular formula C₁₁H₇NO₄ (MW = 217.18).

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a dilute solution of 5-N2F (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source.

    • Method: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Analysis: Identify the base peak corresponding to the molecular ion.

  • Expected Results & Interpretation:

    • Positive Mode: A prominent peak at m/z 218.04 [M+H]⁺.

    • Negative Mode: A prominent peak at m/z 216.03 [M-H]⁻.

    • The observed mass should be within 5 ppm of the theoretical mass if using a high-resolution mass spectrometer (HRMS). Fragmentation patterns can also be compared to database entries.[4]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality and Expertise: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For 5-N2F, the characteristic vibrations of the aldehyde carbonyl (C=O), the nitro group (N-O), and the furan ether linkage (C-O-C) are easily identifiable. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Step-by-Step Protocol:

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.

    • Sample Application: Place a small amount of the solid 5-N2F powder directly onto the ATR crystal.

    • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Analysis: Identify the key vibrational bands.

  • Expected Results & Interpretation:

    • The spectrum should display characteristic absorption bands consistent with literature data.[4][7]

      • ~1684 cm⁻¹: Strong absorption from the aldehyde C=O stretching vibration.

      • ~1516 & ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).

      • ~1177 cm⁻¹: C-O-C stretching of the furan ring.

      • ~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching vibrations.

Part 2: Purity and Thermal Properties Assessment

Once the structure is confirmed, the focus shifts to quantifying the purity of the material and understanding its physical properties.

PurityWorkflow cluster_purity Purity Assessment Workflow Prep Prepare Standard & Sample Solutions in Acetonitrile/Water Inject Inject into RP-HPLC System with UV Detection Prep->Inject Integrate Integrate Peak Areas (Main Peak and Impurities) Inject->Integrate Calculate Calculate Purity (% Area) (Area_main / Area_total) * 100 Integrate->Calculate Report Report Purity and Impurity Profile Calculate->Report

Caption: A standard workflow for purity determination of 5-N2F using RP-HPLC.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Causality and Expertise: RP-HPLC is the workhorse method for purity determination in the pharmaceutical industry. It separates compounds based on their hydrophobicity. 5-N2F, being a moderately polar molecule, is well-suited for separation on a C18 column. This method can effectively separate it from non-polar starting materials and more polar by-products. UV detection is ideal due to the strong chromophores in the molecule. The method described is based on established separations for this compound.[6]

  • Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare the mobile phase as specified in the table below. Filter and degas thoroughly before use.

    • Standard Preparation: Accurately prepare a stock solution of a 5-N2F reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~0.5 mg/mL. Prepare working standards by dilution.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Injection & Run: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions and run the analysis.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method. Identify impurities by comparing retention times with known related substances if available.

  • Data Presentation: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good resolution for aromatic compounds.[6]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)Acetonitrile is the organic modifier. The acid improves peak shape for the aldehyde.[6]
Elution Mode Isocratic or Gradient (e.g., 40-95% ACN over 15 min)A gradient is recommended for resolving unknown impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or 320 nmThe extended conjugation results in strong UV absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Trustworthiness: To ensure the validity of the results, perform a system suitability test before analysis. This involves injecting the standard solution multiple times (n=5) and checking that the relative standard deviation (RSD) for peak area and retention time is <2%.

Protocol 5: Melting Point Determination
  • Causality and Expertise: The melting point is a classic and effective indicator of purity. A pure crystalline solid will melt over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. The literature value of 204-206 °C serves as a reliable benchmark.[3][5]

  • Step-by-Step Protocol:

    • Sample Preparation: Finely powder a small amount of the dry 5-N2F sample.

    • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in a calibrated melting point apparatus.

    • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

  • Expected Results & Interpretation:

    • High Purity: A sharp melting range consistent with the literature value (e.g., 204.5-205.5 °C).

    • Impure Sample: A melting range that is broad (>2 °C) and depressed compared to the literature value.

Advanced Characterization (Optional)

For research and development purposes, more advanced techniques can provide deeper insights.

  • UPLC-MS/MS: For detecting and quantifying trace-level impurities or for analyzing 5-N2F in complex matrices, UPLC-MS/MS offers unparalleled sensitivity and selectivity. Often, derivatization of the aldehyde group with an agent like 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance ionization efficiency and create a stable derivative suitable for robust quantification, as demonstrated in methods for similar nitro-aldehydes.[8][9][10]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can provide a more detailed thermogram of the melting process, while Thermogravimetric Analysis (TGA) can assess thermal stability and decomposition patterns. Studies have determined the thermodynamic properties of 5-N2F, such as its enthalpy of sublimation, using advanced thermal methods.[11][12]

Conclusion

The analytical characterization of this compound requires a systematic and orthogonal approach. The protocols detailed in this guide, beginning with spectroscopic methods (NMR, MS, FTIR) for identity confirmation, followed by chromatographic (HPLC) and thermal (Melting Point) analysis for purity assessment, constitute a robust framework for quality control and research. By understanding the principles behind each technique and adhering to these validated protocols, scientists can ensure the generation of accurate, reliable, and defensible data, which is critical for the successful application of this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

  • Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9(1), 19243. Retrieved from [Link]

  • SciSpace. (2019). Determination of 5-nitro-2- furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing. Retrieved from [Link]

  • ChemBK. (n.d.). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

  • OUCI. (n.d.). Determination of 5-nitro-2- furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing. Retrieved from [Link]

  • Ferreira, S. B., et al. (2007). Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. A laser flash photolysis and product analysis study. Photochemical & Photobiological Sciences, 6(4), 455-463. Retrieved from [Link]

  • Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(2), M1229. Retrieved from [Link]

  • Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. PubMed. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Varshney, M. M., et al. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate. Retrieved from [Link]

  • Zherikova, K. V., et al. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. ResearchGate. Retrieved from [Link]

  • Zherikova, K. V., et al. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. PMC. Retrieved from [Link]

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Application Note: Quantitative Analysis of 5-(4-Nitrophenyl)-2-furaldehyde by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 5-(4-Nitrophenyl)-2-furaldehyde (5-NPF) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). 5-NPF is a nitroaromatic compound with potential applications as an antibacterial and fungistatic agent.[1][2] The accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. The described method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This protocol provides detailed procedures for sample preparation, instrument setup, and data analysis, making it suitable for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for a Dedicated HPLC-MS/MS Method

This compound (5-NPF) is a derivative of furan and a nitroaromatic compound with a molecular weight of 217.18 g/mol .[1][3] Its chemical structure, featuring a nitro group, an aromatic ring, a furan ring, and an aldehyde functional group, suggests its potential as a bioactive molecule. The analysis of such compounds often requires high selectivity and sensitivity to overcome matrix effects and to detect low concentrations.

HPLC-MS/MS is the analytical technique of choice for this application due to its inherent specificity and sensitivity. The chromatographic separation provided by HPLC resolves 5-NPF from other components in a sample matrix, while the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the precursor ion and its specific fragment ions. The use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer significantly enhances the signal-to-noise ratio, allowing for trace-level quantification.[4]

The choice of negative ion electrospray ionization is based on the presence of the electron-withdrawing nitro group and the overall structure of the molecule, which can readily accommodate a negative charge. This ionization mode often provides excellent sensitivity for nitroaromatic compounds.[5]

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

Standard Solution Preparation

A stock solution of 5-NPF (1 mg/mL) is prepared by dissolving the accurately weighed compound in DMSO. A series of working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation

The sample preparation protocol will depend on the matrix. For the purpose of this application note, a generic protocol for a simple matrix (e.g., a reaction mixture) is provided.

  • Accurately weigh or pipette the sample into a microcentrifuge tube.

  • Add a suitable volume of acetonitrile to precipitate proteins and extract the analyte.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instruments and applications.

Table 1: HPLC Parameters

ParameterCondition
HPLC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
10.010

Table 3: Mass Spectrometer Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MS/MS Fragmentation and MRM Transitions

The precursor ion for 5-NPF in negative ion mode is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 216.0. The fragmentation of this precursor ion in the collision cell will produce characteristic product ions. Based on the structure of 5-NPF and known fragmentation patterns of nitroaromatic and aldehyde-containing compounds, potential fragmentation pathways include the loss of the nitro group (NO₂) and cleavage of the aldehyde group.[5][6]

Table 4: Proposed MRM Transitions for 5-NPF

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)Dwell Time (ms)
216.0170.0[M-H-NO₂]⁻20 (Quantifier)100
216.0124.0[M-H-NO₂-CO]⁻35 (Qualifier)100

Note: The collision energies provided are typical starting points and should be optimized for the specific instrument being used to maximize signal intensity.

Workflow and Data Analysis

The analytical workflow for the quantification of 5-NPF is visualized in the following diagram.

HPLC_MSMS_Workflow Standard_Prep Standard Preparation HPLC HPLC Separation Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 5-NPF Calibration->Quantification

Caption: Workflow for the HPLC-MS/MS analysis of 5-NPF.

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the working standard solutions. The concentration of 5-NPF in the samples is then determined by interpolating their peak areas from the calibration curve. The qualifier MRM transition is used to confirm the identity of the analyte by ensuring the ion ratio (qualifier peak area / quantifier peak area) is consistent between the samples and the standards.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate samples at different concentration levels. Accuracy should be within ±15% of the nominal value, and the relative standard deviation (RSD) for precision should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: The stability of 5-NPF in the sample matrix and in prepared solutions under various storage conditions should be evaluated.

Expected Fragmentation Pathway

The proposed fragmentation of the [M-H]⁻ ion of 5-NPF is depicted below. The initial deprotonation is likely to occur at the aldehyde proton.

Fragmentation_Pathway Precursor 5-NPF [M-H]⁻ m/z 216.0 Fragment1 [M-H-NO₂]⁻ m/z 170.0 Precursor->Fragment1 - NO₂ Fragment2 [M-H-NO₂-CO]⁻ m/z 124.0 Fragment1->Fragment2 - CO

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of this compound by HPLC-MS/MS. The detailed methodology, from sample preparation to data analysis, offers a reliable starting point for researchers and scientists. The inherent selectivity and sensitivity of the MRM mode make this method suitable for a wide range of applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations.

References

  • PubChem. This compound. [Link]

  • Georganics. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity. [Link]

  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 246-255.
  • Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.
  • MIT Lincoln Laboratory. (2018). Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem MS.
  • Scribd. Identification and Quantification of Polar Nitroaromatic Compounds in Explosive-Contaminated Waters by Means of Hplc-Esi-Ms-Ms and Hplc-Uv. [Link]

  • MDPI. (2022). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 27(23), 8279.
  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 9(1), 29-38.
  • Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9(1), 19243.
  • ChemBK. 5-(4-nitrophenyl)furfural. [Link]

  • ResearchGate. (PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. [Link]

  • PubMed. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. [Link]

  • OUCI. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. [Link]

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Application Notes & Protocols: 5-(4-Nitrophenyl)-2-furaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

5-(4-Nitrophenyl)-2-furaldehyde, also known as 5-(4-nitrophenyl)furfural, is a crystalline solid organic compound characterized by a furan ring substituted with a formyl (aldehyde) group at the 2-position and a 4-nitrophenyl group at the 5-position.[1][2] This unique arrangement of functional groups—an electrophilic aldehyde, an electron-rich furan core, and an electron-withdrawing nitrophenyl moiety—renders it an exceptionally versatile and valuable building block in modern organic synthesis.[3][4] Its applications span the synthesis of dyes, photosensitive materials, and, most notably, active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds.[3][4][5]

The reactivity of the aldehyde group allows for a multitude of classical C-C and C-N bond-forming reactions, while the overall conjugated system influences the electronic properties and biological activity of the resulting derivatives. This guide provides an in-depth exploration of key synthetic transformations utilizing this compound, complete with detailed protocols and mechanistic insights for researchers in organic chemistry and drug development.

Physicochemical Properties and Safety Data

A clear understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Chemical Formula C₁₁H₇NO₄[1]
Molecular Weight 217.18 g/mol [1]
Appearance Yellow crystalline or pale yellow solid[4]
Melting Point 204-206 °C[1]
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[2]
CAS Number 7147-77-5[1]

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[2][6][7] It may also cause respiratory irritation and is suspected of causing genetic defects.[6][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[6]

Core Synthetic Applications and Protocols

The aldehyde functionality is the primary reactive site for building molecular complexity. Below are detailed protocols for three fundamental transformations.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[8][9] This reaction is pivotal for synthesizing α,β-unsaturated products, which are themselves versatile intermediates for further transformations, including the synthesis of coumarins and other pharmacologically relevant heterocycles.[10]

Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a mild base (e.g., piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product.[8]

G cluster_0 Knoevenagel Condensation Workflow Reagents This compound + Active Methylene Compound (e.g., Malononitrile) Solvent Solvent Addition (e.g., Ethanol) Reagents->Solvent 1 Catalyst Catalyst Addition (e.g., Piperidine) Solvent->Catalyst 2 Reaction Reflux Reaction (Monitor by TLC) Catalyst->Reaction 3 Workup Cooling & Precipitation Reaction->Workup 4 Purification Filtration & Recrystallization Workup->Purification 5 Product α,β-Unsaturated Product Purification->Product 6

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol: Synthesis of 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malononitrile

  • 1. Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.17 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • 2. Solvent Addition: To the flask, add 30 mL of absolute ethanol. Stir the mixture to achieve a suspension.

  • 3. Catalyst Addition: Add a catalytic amount of piperidine (5-6 drops, ~0.5 mmol) to the suspension.[10]

  • 4. Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • 5. Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • 6. Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • 7. Drying and Characterization: Dry the product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[13] This reaction is highly chemoselective for aldehydes and ketones and is crucial for creating C=C double bonds with good control over stereochemistry, depending on the nature of the ylide used.[13][14]

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[11] The driving force of the reaction is the decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[11][13]

G cluster_1 Wittig Reaction Mechanism Ylide Phosphorus Ylide (Ph₃P=CHR) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Aldehyde 5-(4-Nitrophenyl)- 2-furaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Products Alkene Product + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Protocol: Synthesis of 5-(4-nitrophenyl)-2-styrylfuran (Illustrative example using a stabilized ylide)

  • 1. Ylide Preparation (in situ): In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • 2. Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol), dropwise to the suspension.[11] The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

  • 3. Aldehyde Addition: Dissolve this compound (2.17 g, 10 mmol) in 20 mL of dry THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • 4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • 5. Quenching and Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[14] Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • 6. Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired alkene product.[14]

Schiff Base Formation: Synthesis of Imines

The condensation of this compound with primary amines provides Schiff bases (or imines), characterized by a C=N double bond.[15] These compounds are not only important synthetic intermediates for the preparation of nitrogen-containing heterocycles but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[16][17]

Mechanistic Rationale: The reaction involves the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then protonated and subsequently loses a molecule of water, often facilitated by a catalytic amount of acid, to form the stable imine product.[15]

Protocol: Synthesis of a this compound Schiff Base

  • 1. Reagent Preparation: Dissolve this compound (2.17 g, 10 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask with gentle heating until a clear solution is obtained.

  • 2. Amine Addition: In a separate beaker, dissolve the desired primary amine (e.g., aniline, 0.93 g, 10 mmol) in 10 mL of ethanol. Add this solution to the aldehyde solution.

  • 3. Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.[15]

  • 4. Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The formation of a solid precipitate often indicates product formation.

  • 5. Product Isolation: After the reflux period, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • 6. Purification and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure Schiff base.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its aldehyde group serves as a reactive handle for fundamental transformations such as Knoevenagel condensations, Wittig reactions, and Schiff base formations. These reactions open pathways to a vast array of complex molecules, particularly α,β-unsaturated systems, substituted alkenes, and nitrogen-containing heterocycles, many of which are of significant interest in medicinal chemistry and materials science.[3][16][18] The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable building block.

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Application Notes and Protocols for the Synthesis of Hydrazones from 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydrazones in Modern Drug Discovery

Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ functional group, are a cornerstone in medicinal chemistry and drug development.[1][2] Their versatile pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in the design of novel therapeutic agents.[2][3][4] The azomethine group (-NHN=CH-) inherent to hydrazones is not merely a structural linker but a key determinant of their biological activity.[2] Furthermore, the pH-sensitive nature of the hydrazone bond, which is stable at physiological pH but cleaves under the acidic conditions found in lysosomes or tumor microenvironments, makes them ideal linkers for targeted drug delivery systems.[1][3][5]

This application note provides a detailed experimental procedure for the synthesis of hydrazones from 5-(4-nitrophenyl)-2-furaldehyde, a key starting material for creating biologically active compounds.[6] The presence of the nitro group and the furan ring in this aldehyde can impart significant biological activity to the resulting hydrazone derivatives.[7][8] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Mechanism and Scientific Rationale

The synthesis of hydrazones is a condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of a hydrazone.[9][10][11][12]

The reaction is typically catalyzed by a small amount of acid.[10][13] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the hydrazine.[10][11] Electron-withdrawing groups on the aldehyde, such as the nitro group in this compound, can enhance the reactivity of the carbonyl group.[14]

Experimental Workflow Overview

The synthesis of hydrazones from this compound can be conceptually broken down into three main stages: reaction setup and execution, product isolation, and purification.

G cluster_0 Reaction Stage cluster_1 Isolation Stage cluster_2 Purification Stage Reactants This compound + Hydrazine Derivative Solvent Solvent Selection (e.g., Ethanol) Catalyst Acid Catalyst (e.g., Acetic Acid) Heating Heating under Reflux Cooling Cooling to Room Temp. Heating->Cooling Reaction Completion Precipitation Precipitation of Product Filtration Vacuum Filtration Washing Washing with Cold Solvent Recrystallization Recrystallization Washing->Recrystallization Crude Product Drying Drying under Vacuum Characterization Spectroscopic Analysis

Caption: Experimental workflow for hydrazone synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a generic hydrazone from this compound and a hydrazine derivative.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Notes
This compoundC₁₁H₇NO₄217.181.0Starting aldehyde.[15]
Hydrazine Derivative (e.g., Hydrazine Hydrate)H₄N₂·H₂O50.061.0 - 1.1Use a slight excess to ensure complete reaction of the aldehyde.
Ethanol (95%)C₂H₅OH46.07~15 mLA common and effective solvent for this reaction.[13]
Glacial Acetic AcidCH₃COOH60.052-3 dropsActs as a catalyst to facilitate the condensation.[16]
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of this compound in approximately 10 mL of 95% ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 1.0-1.1 mmol of the chosen hydrazine derivative. Following this, add 2-3 drops of glacial acetic acid to catalyze the reaction.[16]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.

  • Purification by Recrystallization: The crude hydrazone product can be further purified by recrystallization.[16][17][18] A suitable solvent for recrystallization is typically ethanol or methanol, where the compound is soluble at high temperatures but sparingly soluble at room temperature.[16][19] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature to form pure crystals.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Characterization of the Synthesized Hydrazone

Spectroscopic analysis is crucial for confirming the successful synthesis of the target hydrazone.

  • FT-IR Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1620-1575 cm⁻¹ and an N-H stretching vibration around 3300-3200 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (typically around 1700-1680 cm⁻¹) is also a key indicator of a complete reaction.

  • ¹H NMR Spectroscopy: The proton of the azomethine group (-N=CH-) will appear as a singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The N-H proton will also be present as a singlet, often in the range of δ 10-12 ppm.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will have a characteristic chemical shift in the range of δ 140-160 ppm.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized hydrazone.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC. Ensure the appropriate amount of catalyst was added.
Product is soluble in the reaction solvent.If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting solid can then be triturated with a non-polar solvent like hexane to induce solidification.[16]
Product is an Oil The product has a low melting point or is impure.Try triturating the oil with a non-polar solvent to induce solidification. If that fails, purification by column chromatography may be necessary.[16]
Difficulty in Recrystallization Unsuitable solvent.Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the hydrazone has high solubility when hot and low solubility when cold.[16][19]

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of hydrazones from this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery and development. The inherent versatility of the hydrazone scaffold, coupled with the biological potential of the this compound moiety, offers a promising avenue for the creation of novel therapeutic agents.

References

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  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]

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  • Sović, I., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Retrieved from [Link]

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  • Sović, I., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. Retrieved from [Link]

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  • Royal Society of Chemistry. (2016). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. Retrieved from [Link]

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  • ResearchGate. (2016). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: Synthesis and: In vitro trypanocidal activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
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  • SpectraBase. (n.d.). 5-Nitro-2-furaldehyde p-tosylhydrazone. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Antibacterial Susceptibility Testing of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Nitrofurans

The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1] Among these, 5-nitrofuran compounds have a long-standing history as potent antibacterial agents, effective against a broad range of Gram-positive and Gram-negative bacteria.[2][3] Their mechanism of action is generally understood to involve the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of highly reactive, cytotoxic intermediates that damage bacterial DNA, ribosomes, and other critical cellular components.[4]

5-(4-Nitrophenyl)-2-furaldehyde is a synthetic derivative belonging to this class. Its structural features, combining the 5-nitrofuran core with a nitrophenyl substituent, suggest a strong potential for antimicrobial efficacy. This document provides a comprehensive guide for the in vitro evaluation of its antibacterial properties, detailing standardized protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Adherence to these robust methodologies, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data essential for preclinical drug development.[5][6]

Experimental Principles

The cornerstone of in vitro antibacterial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[7][8] This is typically determined using a broth microdilution method, where a standardized bacterial inoculum is exposed to serial dilutions of the test compound.

Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A compound is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[11]

Experimental Workflow Overview

The overall process for determining the MIC and MBC of this compound is a sequential and highly controlled procedure. The workflow ensures that each step, from preparing the bacterial inoculum to interpreting the final results, is performed with precision to guarantee the validity of the data.

Antibacterial Testing Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination Compound_Prep Prepare Compound Stock (this compound) Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Inoculum_Prep Standardize Inoculum (0.5 McFarland) Media_Prep->Inoculum_Prep Media_Prep->Serial_Dilution Culture_Prep Prepare Overnight Bacterial Culture Culture_Prep->Inoculum_Prep Inoculation Inoculate Plate with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35±2°C for 18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (35±2°C for 18-24h) Subculture->Incubation_MBC Read_MBC Count Colonies and Determine MBC (≥99.9% kill) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the CLSI M07 standard, which provides guidelines for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[5]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Causality: A high-concentration stock solution is necessary to perform serial dilutions. DMSO is a common solvent for organic compounds that are poorly soluble in aqueous media. The concentration of DMSO in the final test wells must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

    • Accurately weigh this compound and dissolve it in sterile DMSO to create a stock solution of 1280 µg/mL. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • Causality: A standardized inoculum is the most critical variable in susceptibility testing.[12] The final inoculum density must be consistent to ensure reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

    • Vortex the suspension to create a smooth, homogenous turbidity.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[8][13]

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:150 dilution of the 0.5 McFarland suspension.

  • Plate Setup and Serial Dilution:

    • Causality: A two-fold serial dilution series creates a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint.

    • Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the compound by adding a calculated amount of the 1280 µg/mL stock solution to CAMHB to achieve a concentration of 128 µg/mL (this will be the starting concentration in well 1).

    • Add 200 µL of the 128 µg/mL compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this process from well 2 to well 10. After mixing in well 10, discard the final 100 µL. This will result in a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (100 µL CAMHB only, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half (final range: 64 µg/mL to 0.0625 µg/mL). The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Causality: The MIC is determined by visual inspection for turbidity, which indicates bacterial growth. The absence of turbidity indicates inhibition.

    • After incubation, examine the plate from the bottom. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[7][14] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette or loop

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Causality: This step transfers bacteria from the inhibitory environment to a nutrient-rich, antibiotic-free medium to determine if the cells were killed or merely inhibited.

    • From the wells showing no visible growth (the MIC well and at least two wells of higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[9]

    • It is also recommended to plate an aliquot from the growth control well to confirm the initial inoculum count after dilution.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • Causality: The MBC is defined by a significant reduction (≥99.9%) in the number of viable bacteria compared to the initial inoculum.[10][15]

    • After incubation, count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be summarized in a clear and concise table.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213482Bactericidal
Escherichia coli259228324Bactericidal
Pseudomonas aeruginosa2785332>64>2Bacteriostatic
Bacillus subtilis6633242Bactericidal

Disclaimer: The data presented in this table are for illustrative purposes only and may not represent the exact values for this compound. Actual values must be determined experimentally.

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

  • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Putative Mechanism of Action

The antibacterial activity of 5-nitrofuran derivatives is contingent upon the enzymatic reduction of the 5-nitro group. This process, catalyzed by bacterial nitroreductases, generates a cascade of highly reactive electrophilic intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage.

Mechanism_of_Action Compound This compound (Pro-drug) Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enzymatic Reduction Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Intermediates Damage Cellular Damage Intermediates->Damage DNA_Damage DNA Strand Breaks Damage->DNA_Damage Ribosome_Damage Ribosomal Protein Inactivation Damage->Ribosome_Damage Enzyme_Damage Metabolic Enzyme Inhibition Damage->Enzyme_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosome_Damage->Cell_Death Enzyme_Damage->Cell_Death

Caption: Putative Mechanism of Action for 5-Nitrofuran Compounds.

These reactive intermediates are known to induce:

  • DNA Damage: They can cause strand breaks and other lesions in the bacterial chromosome, disrupting DNA replication and transcription.

  • Ribosomal Inhibition: They can covalently bind to ribosomal proteins, inhibiting protein synthesis.

  • Enzyme Inactivation: They can interfere with critical metabolic pathways by inactivating essential enzymes.

This multi-targeted assault makes the development of bacterial resistance more complex compared to single-target antibiotics.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

  • The CDS. (n.d.). The CDS Antibiotic Susceptibility Test. Retrieved from [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Wiegand, I. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Minimum bactericidal concentration – Knowledge and References. Retrieved from [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450-457. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Retrieved from [Link]

  • Pal, P. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Cerecetto, H., et al. (2000). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 43(10), 1989-1994. Retrieved from [Link]

  • El-Obeid, H. A., et al. (1984). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. ResearchGate. Retrieved from [Link]

  • CLSI. (n.d.). M07-A8. Regulations.gov. Retrieved from [Link]

  • Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Chams, J., et al. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Retrieved from [Link]

  • Massarani, E., et al. (1971). Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. Journal of Medicinal Chemistry, 14(7), 633-5. Retrieved from [Link]

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  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Nardi, D., et al. (1967). Antibacterial nitrofuran derivatives. I. 5-nitro-2-furaldehyde semicarbazones and thiosemicarbazones. Journal of Medicinal Chemistry, 10(4), 530-3. Retrieved from [Link]

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Application Notes & Protocols: 5-(4-Nitrophenyl)-2-furaldehyde as a Versatile Precursor in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 5-(4-Nitrophenyl)-2-furaldehyde in the synthesis of diverse classes of dyes. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. Detailed, self-validating protocols for the synthesis of both Schiff base and azo dyes are presented, supported by mechanistic diagrams and characterization guidelines. The aim is to empower professionals in dye chemistry and drug development to leverage this versatile intermediate for the creation of novel chromophores with tailored properties.

Introduction: The Chemical Potential of this compound

This compound is a highly functionalized aromatic aldehyde that serves as an exceptional building block in synthetic organic chemistry. Its structure is unique in that it possesses two distinct, orthogonally reactive sites:

  • The Aldehyde Group (-CHO): Located on the furan ring, this group is a prime electrophilic center for nucleophilic attack, making it ideal for condensation reactions.

  • The Nitro Group (-NO₂): Positioned on the terminal phenyl ring, this group is a classic precursor to an amino group via reduction, which can then be converted into a diazonium salt for azo coupling.

This dual reactivity allows for a two-pronged synthetic approach, enabling the creation of fundamentally different dye scaffolds—Schiff bases and azo dyes—from a single, readily available precursor. This guide will explore both pathways in detail.

Physicochemical & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.

PropertyValueReference
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde[1]
Synonyms 5-(4-Nitrophenyl)furfural[1]
CAS Number 7147-77-5[1]
Molecular Formula C₁₁H₇NO₄[1]
Molecular Weight 217.18 g/mol [1]
Appearance Yellow to dark yellow solid[2]
Melting Point 204-206 °C[2]
Solubility Soluble in DMSO (slight, heated), Ethyl Acetate (slight, heated); Insoluble in water.[2]

Safety & Handling: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthetic Pathway I: Schiff Base Dyes via Aldehyde Condensation

The most direct application of this compound in dye synthesis is through the formation of Schiff bases (or azomethines). This reaction involves the condensation of the aldehyde group with a primary amine. The resulting imine linkage (-C=N-) extends the conjugated π-system, shifting the absorption spectrum into the visible region and imparting color.

Expertise & Causality: The choice of the primary amine is critical as it directly dictates the final electronic and steric properties of the dye. Aromatic amines, particularly those with electron-donating substituents (e.g., -OH, -NR₂), are often used to create dyes with intense coloration and potential for interesting photophysical phenomena like solvatochromism or halofluorochromism (pH-dependent fluorescence).[3]

General Workflow for Schiff Base Synthesis

The workflow involves a straightforward one-pot condensation reaction, followed by purification.

G cluster_reaction Condensation Reaction cluster_workup Isolation & Purification A Dissolve this compound in Ethanol C Combine Solutions in RBF A->C B Dissolve Aromatic Amine (e.g., Aniline derivative) in Ethanol B->C D Add Acid Catalyst (e.g., Glacial Acetic Acid) C->D E Reflux Mixture (2-4 hours) D->E F Monitor via TLC E->F G Cool Reaction Mixture E->G H Collect Precipitate by Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Recrystallize from Appropriate Solvent I->J

Caption: Workflow for Schiff Base Dye Synthesis.

Protocol: Synthesis of a Representative Schiff Base Dye

This protocol describes the synthesis of (E)-N-(4-hydroxybenzylidene)-5-(4-nitrophenyl)furan-2-amine from this compound and p-aminophenol.

Materials:

  • This compound (2.17 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • Absolute Ethanol (100 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Standard reflux apparatus, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask (RBF), dissolve 2.17 g of this compound in 50 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.09 g of 4-aminophenol in 50 mL of absolute ethanol.

  • Reaction Setup: Add the 4-aminophenol solution to the RBF containing the aldehyde solution. Add a magnetic stir bar and 0.5 mL of glacial acetic acid as a catalyst.[4] The catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

  • Condensation: Equip the RBF with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the colored precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold ethanol (15 mL each) to remove unreacted starting materials and the catalyst.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a brightly colored crystalline solid.

Synthetic Pathway II: Azo Dyes via Nitro Group Reduction and Diazotization

This pathway is a more complex, multi-step process that unlocks the synthesis of azo dyes, which constitute the largest and most important class of commercial colorants.[5] The key is the transformation of the inert nitro group into a highly reactive diazonium salt, which then acts as an electrophile in an azo coupling reaction.

Step A: Reduction of the Nitro Group

The first critical step is the chemoselective reduction of the aromatic nitro group to a primary amine.

Expertise & Causality: Stannous chloride (SnCl₂) in an acidic medium is an excellent choice for this transformation.[6][7] It is highly effective and, crucially, chemoselective. Unlike powerful reducing agents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), SnCl₂ will not reduce the aldehyde group, preserving it for potential future modifications.[6][7] The reaction proceeds via electron transfer from Sn(II) to the nitro group.[8]

Protocol: Reduction to 5-(4-Aminophenyl)-2-furaldehyde

  • Reaction Setup: In a 500 mL RBF, add this compound (4.34 g, 20 mmol) and absolute ethanol (150 mL). Stir to create a suspension.

  • Reagent Addition: Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (22.57 g, 100 mmol, 5 equivalents) to the flask.[6] Then, slowly add 25 mL of concentrated hydrochloric acid (HCl). The reaction is exothermic; addition should be controlled.

  • Reduction: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up & Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture by adding 20% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8-9. Tin hydroxides will precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 5-(4-Aminophenyl)-2-furaldehyde, which can be used directly in the next step.

Step B: Diazotization and Azo Coupling

With the aromatic amine in hand, the classic two-part azo dye synthesis can be performed.

Mechanism:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (HCl), to form an aryldiazonium salt (Ar-N₂⁺). This reaction must be performed at 0-5 °C to prevent the unstable diazonium salt from decomposing.[5][9]

  • Azo Coupling: The diazonium salt, a weak electrophile, attacks an electron-rich coupling component (e.g., a phenol, naphthol, or aniline).[10] This is an electrophilic aromatic substitution reaction. For phenols like 2-naphthol, the coupling is performed under slightly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.

G cluster_diazotization Part 1: Diazotization (0-5 °C) cluster_coupling Part 2: Azo Coupling (0-5 °C) cluster_workup Isolation A Dissolve Amine Intermediate in aq. HCl B Cool to 0-5 °C (Ice-Salt Bath) A->B C Add aq. NaNO₂ Dropwise B->C D Stir for 15 min (Forms Ar-N₂⁺Cl⁻) C->D G Slowly Add Diazonium Salt Solution to Coupling Solution D->G E Prepare Coupling Solution: Dissolve 2-Naphthol in aq. NaOH F Cool to 0-5 °C E->F F->G H Stir for 30 min (Dye Precipitates) G->H I Filter Solid Dye H->I J Wash with Water I->J K Dry Product J->K

Caption: Workflow for Azo Dye Synthesis.

Protocol: Synthesis of an Azo Dye from 5-(4-Aminophenyl)-2-furaldehyde

  • Diazotization (Part A):

    • In a 250 mL beaker, suspend the crude 5-(4-Aminophenyl)-2-furaldehyde (1.87 g, 10 mmol) in a mixture of 10 mL concentrated HCl and 20 mL of water.

    • Cool the beaker in an ice-salt bath to 0-5 °C with constant stirring.

    • In a separate test tube, dissolve sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in 5 mL of cold water.

    • Slowly add the NaNO₂ solution dropwise to the cold amine suspension. Keep the temperature below 5 °C throughout the addition.

    • Stir the resulting clear diazonium salt solution for an additional 15 minutes in the ice bath.

  • Azo Coupling (Part B):

    • In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 50 mL of 10% aqueous NaOH solution.

    • Cool this coupling solution to 5 °C in an ice bath.

    • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

    • A brightly colored dye (typically red or orange) will precipitate immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Isolation & Purification:

    • Collect the solid dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the azo dye in a desiccator or a low-temperature oven.

Characterization of Synthesized Dyes

Confirmation of the successful synthesis and purity of the derived dyes requires spectroscopic analysis.

TechniqueSchiff Base Dye AnalysisAzo Dye Analysis
FT-IR Disappearance of aldehyde C=O stretch (~1680 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1615-1640 cm⁻¹).[3]Appearance of a characteristic N=N (azo) stretch (~1400-1450 cm⁻¹), which can be weak. Presence of aldehyde C=O stretch (~1680 cm⁻¹).
¹H NMR Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new imine proton signal (-CH=N-) (~8-9 ppm).Signals corresponding to both the furaldehyde and the coupled aromatic ring will be present.
UV-Vis A significant bathochromic (red) shift in the λₘₐₓ compared to the starting materials, indicating an extended conjugated system.A strong absorption band in the visible region (typically 400-550 nm) responsible for the intense color.

References

  • PubMed Central (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. Available at: [Link]

  • Studylib (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Available at: [Link]

  • University of Toronto (n.d.). The Synthesis of Azo Dyes. Available at: [Link]

  • RSC Publishing (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]

  • askIITians (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]

  • ChemBK (2024). 5-(4-nitrophenyl)furfural. Available at: [Link]

  • SID (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Nitro Reduction - SnCl2. Available at: [Link]

  • RSC Publishing (n.d.). Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. A laser flash photolysis and product analysis study. Available at: [Link]

  • JETIR (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]

  • IJTSRD (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Available at: [Link]

  • RSIS International (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • ResearchGate (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available at: [Link]

  • ResearchGate (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Available at: [Link]

  • PubMed (1971). Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. Available at: [Link]

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Application Notes and Protocols for the Mechanochemical Synthesis of Bio-active Scaffolds from 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing a Greener, More Efficient Chemistry

In the landscape of modern drug discovery and development, the pursuit of sustainable and efficient synthetic methodologies is paramount. Mechanochemistry, a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool to meet these demands. This application note provides an in-depth guide to the mechanochemical synthesis of diverse, biologically relevant molecular scaffolds originating from 5-(4-nitrophenyl)-2-furaldehyde. This versatile starting material is a key building block for a range of compounds, including hydrazones, which are known for their muscle relaxant, antileishmanial, and antibacterial properties.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the principles and advantages of mechanochemical synthesis. We will explore the "why" behind the "how," providing a foundation for robust and reproducible experimental design.

Core Principles of Mechanochemical Synthesis

Mechanochemical reactions are typically performed in a ball mill, where the kinetic energy from grinding media (balls) is transferred to the reactants. This energy input can lead to:

  • Increased Reactivity: By breaking down the crystal lattice and creating fresh, highly reactive surfaces.

  • Enhanced Mass Transfer: Intimate mixing of solid reactants at the molecular level.

  • Formation of Eutectic Mixtures or Amorphous Phases: Lowering melting points and facilitating reactions that would otherwise require high temperatures and solvents.[3]

  • Reduced Reaction Times and Increased Yields: Often leading to quantitative conversion in minutes to a few hours.[1][2]

  • Environmental Benefits: Eliminating or significantly reducing the need for hazardous organic solvents.

The choice of milling parameters—such as frequency, time, ball size and material, and the ball-to-powder ratio—is critical for reaction optimization and will be discussed within the specific protocols.

Experimental Workflows: A Visual Guide

The following diagram illustrates the general workflow for the mechanochemical synthesis and subsequent analysis of derivatives from this compound.

G cluster_synthesis Mechanochemical Synthesis cluster_purification Purification cluster_analysis Characterization Reactants This compound + Co-reactant Milling Ball Milling (e.g., Planetary or Mixer Mill) Reactants->Milling Product_raw Crude Product Milling->Product_raw Purification Minimal Purification (e.g., washing with a non-solvent) Product_raw->Purification Product_pure Purified Product Purification->Product_pure Analysis Spectroscopic Analysis (NMR, IR, MS) & Purity Assessment (TLC, HPLC) Product_pure->Analysis

Caption: General workflow for mechanochemical synthesis.

Protocol 1: Mechanochemical Synthesis of Hydrazone Derivatives

Hydrazones derived from this compound are of significant interest due to their diverse biological activities.[1][4] The muscle relaxant dantrolene is a prominent example of a biologically active hydrazone based on this scaffold.[1] Mechanochemical synthesis offers a rapid and quantitative route to these valuable compounds.[1][2]

Rationale and Mechanistic Insight

The reaction proceeds via a condensation reaction between the aldehyde group of this compound and the primary amine of a hydrazine or hydrazide. In the solid state, the mechanical energy facilitates the intimate contact and orientation of the reactants, promoting the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This process is often autocatalytic or can be facilitated by the surface properties of the reactants, eliminating the need for traditional acid or base catalysts in solution.

Materials and Equipment
  • This compound (CAS: 7147-77-5)[5]

  • Hydrazine or Hydrazide derivative (e.g., Isonicotinic hydrazide)

  • Mixer Mill (e.g., Retsch MM 400) or Planetary Ball Mill (e.g., Retsch PM 100)

  • Milling jars (e.g., 10-25 mL stainless steel or zirconia)

  • Milling balls (e.g., 1-2 stainless steel or zirconia balls, 10 mm diameter)

  • Spatula, analytical balance

Step-by-Step Protocol
  • Reactant Preparation: Accurately weigh equimolar amounts of this compound and the desired hydrazine/hydrazide derivative. A typical scale for laboratory synthesis is 0.5 to 1.0 mmol.

  • Loading the Milling Jar: Place the pre-weighed reactants into the milling jar. Add the milling balls.

  • Milling: Securely fasten the jar in the ball mill. Mill the mixture at a frequency of 25-30 Hz. The reaction progress can be monitored over time. A common approach is to mill in cycles (e.g., 3 cycles of 30 minutes each) to allow for cooling and to prevent excessive temperature buildup, although many reactions are complete within a shorter timeframe.[1][2]

  • Product Isolation: After milling, carefully open the jar (note: pressure may build up). The product is often obtained as a fine powder in high purity. For analytical purposes, a simple wash with a small amount of a solvent in which the product is insoluble (e.g., diethyl ether or cold ethanol) can be performed to remove any unreacted starting materials.

  • Characterization: The resulting hydrazone can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data and Optimization
Co-reactantMilling Time (Total)Frequency (Hz)YieldReference
Various hydrazinamides and hydrazines90 - 180 minNot specifiedQuantitative[1][2]

Note: Reaction times can vary depending on the specific reactants and the type of mill used. It is advisable to perform a time-course study for new reactions to determine the optimal milling duration.

Protocol 2: Mechanochemical Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, forming a new carbon-carbon double bond.[6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are precursors to many pharmaceuticals. Mechanochemical activation provides a solvent-free and often catalyst-free route for this transformation.[3]

Rationale and Mechanistic Insight

This protocol describes the condensation of this compound with an active methylene compound, such as malononitrile. The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. While this reaction can be performed neat, the use of a solid-state catalyst can significantly enhance the reaction rate. Chitosan, derived from crustacean waste, has been demonstrated as a sustainable and recyclable organocatalyst for this transformation under mechanochemical conditions.[7][8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde This compound Milling Grinding (Mortar & Pestle or Ball Mill) Aldehyde->Milling Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Milling Catalyst Catalyst (Optional) (e.g., Chitosan) Catalyst->Milling Product Knoevenagel Condensation Product Milling->Product

Caption: Knoevenagel condensation workflow.

Materials and Equipment
  • This compound

  • Malononitrile

  • Chitosan (optional, as catalyst)

  • Mortar and pestle or a ball mill

  • Spatula, analytical balance

Step-by-Step Protocol
  • Reactant Preparation: Combine this compound and malononitrile in a 1:1 molar ratio in a mortar or milling jar. If using a catalyst, add chitosan (e.g., 10 mol%).

  • Milling:

    • Mortar and Pestle: Grind the mixture vigorously at room temperature. The reaction progress can often be visually monitored by a change in color or consistency. Typical reaction times are in the range of 15-30 minutes.[8][9]

    • Ball Mill: Mill the mixture at a moderate frequency (e.g., 10-20 Hz). In-situ monitoring using Raman spectroscopy or X-ray diffraction can precisely determine the reaction endpoint, which is often achieved within 30-60 minutes.[3]

  • Product Isolation: The resulting solid product is typically of high purity. To remove the chitosan catalyst (if used), the mixture can be suspended in a suitable organic solvent (e.g., ethyl acetate), and the insoluble catalyst can be removed by filtration. The solvent is then evaporated to yield the pure product.

  • Characterization: Confirm the structure of the Knoevenagel condensation product using FT-IR (noting the appearance of a C=C stretch and disappearance of the C=O aldehyde stretch), NMR spectroscopy, and mass spectrometry.

Quantitative Data and Optimization
AldehydeActive MethyleneCatalystMethodTime (min)Yield (%)Reference
Substituted furaldehydesMalononitrileChitosanMortar & Pestle<30>85[7][8][9]
p-NitrobenzaldehydeMalononitrileNoneBall Mill (50 Hz)50Quantitative[3]

Protocol 3: Mechanochemical Claisen-Schmidt Condensation for Chalcone Synthesis (Proposed)

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[10][11] The Claisen-Schmidt condensation, typically a base-catalyzed reaction in solution, can be effectively adapted to mechanochemical conditions.

Rationale and Mechanistic Insight

This proposed protocol outlines the synthesis of a chalcone from this compound and a substituted acetophenone. The reaction involves the formation of an enolate from the acetophenone under basic conditions, which then attacks the aldehyde. Dehydration of the resulting aldol adduct yields the chalcone. Under solvent-free mechanochemical conditions, a solid base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used. The grinding action ensures intimate contact between the reactants and the solid base, facilitating the reaction.

Materials and Equipment
  • This compound

  • Substituted acetophenone (e.g., 4'-methylacetophenone)

  • Potassium hydroxide (KOH) powder

  • Ball mill or mortar and pestle

  • Milling jars and balls

Step-by-Step Protocol (Proposed)
  • Reactant Preparation: In a milling jar or mortar, combine this compound (1 mmol), the substituted acetophenone (1 mmol), and a catalytic amount of powdered KOH (e.g., 0.2 mmol).

  • Milling: Grind the mixture in a ball mill (e.g., at 20-25 Hz) or with a mortar and pestle. Monitor the reaction by taking small aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, add a small amount of water to the mixture to dissolve the KOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final chalcone product by melting point, FT-IR, NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The high yields and purity often obtained in mechanochemical reactions simplify the purification process. The progress of each reaction can be reliably monitored by standard techniques such as TLC or in-situ methods like Raman spectroscopy.[3] The consistency of spectroscopic data (NMR, IR, MS) with the expected structures provides robust validation of the synthetic outcome. Furthermore, the recyclability of catalysts like chitosan has been demonstrated, adding to the trustworthiness and sustainability of the process.[8][9]

Conclusion

Mechanochemical synthesis represents a paradigm shift in chemical synthesis, offering a pathway to increased efficiency, reduced waste, and access to novel chemical matter. The application of this technology to a versatile building block like this compound opens the door to the rapid and sustainable production of libraries of biologically active compounds. The protocols and insights provided in this document serve as a comprehensive guide for researchers to harness the power of mechanochemistry in their drug discovery and development endeavors.

References

  • Barišić, D., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(13), 5284. Available at: [Link]

  • Foscolos, A. S., et al. (2016). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: Synthesis and in vitro trypanocidal activity. ResearchGate. Available at: [Link]

  • N, R. S., et al. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. PubMed Central. Available at: [Link]

  • Barišić, D., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes-Hydrazones with Antileishmanial and Antibacterial Activities. PubMed. Available at: [Link]

  • N, R. S., et al. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Publishing. Available at: [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Stolar, T., et al. (2017). Mechanochemical Knoevenagel condensation investigated in situ. Beilstein Journal of Organic Chemistry, 13, 2033–2039. Available at: [Link]

  • Babić, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]

  • N, R. S., et al. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. ResearchGate. Available at: [Link]

  • Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6): 184-189. Available at: [Link]

  • Tigineh, G. T., & Liu, L. K. (2021). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. ResearchGate. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. ResearchGate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Fenech, G., et al. (1955). [Synthesis of some derivatives of 5-nitrofurfural and their antibacterial activity in vitro]. Il Farmaco; edizione scientifica, 10(7), 398–412. Available at: [Link]

  • Finiuk, N., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 29(10), 2329. Available at: [Link]

  • Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(53), 34645–34650. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6). Available at: [Link]

  • Patel, K. D., et al. (2014). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. (2010). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. E-Journal of Chemistry, 7(4), 1459-1467. Available at: [Link]

  • de Oliveira, A. B., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 897–905. Available at: [Link]

  • Gaber, M., et al. (2011). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Journal of Chemical and Pharmaceutical Research, 3(4), 736-746. Available at: [Link]

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Application Notes and Protocols: Synthesis of Mannich Bases from 5-Nitro-2-Furfuraldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Mannich bases derived from 5-nitro-2-furfuraldehyde. The Mannich reaction is a cornerstone of medicinal chemistry for its ability to introduce aminomethyl groups, which can significantly modulate the physicochemical and biological properties of a molecule.[1][2] The 5-nitrofuran scaffold is a well-established pharmacophore, particularly known for its antimicrobial properties.[3] The strategic combination of these two entities via the Mannich reaction yields novel compounds with significant potential in drug discovery and development.[2][4] This document details the underlying reaction mechanism, provides a robust, step-by-step protocol using 5-nitro-2-furfuraldehyde semicarbazone as a model substrate, outlines methods for product characterization, and offers expert insights into optimizing the synthesis.

Introduction: The Scientific Rationale

The Mannich reaction is a three-component condensation that forms a C-C bond, involving a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom.[5][6] The resulting β-aminocarbonyl compounds, or "Mannich bases," are versatile intermediates and are themselves often biologically active.[7][8] Their value in pharmaceutical development is immense, contributing to the synthesis of drugs like fluoxetine and atropine.[2][9]

The 5-nitro-2-furfuraldehyde moiety serves as an excellent starting point for derivatization. The nitro group is crucial for the biological activity often seen in this class of compounds, while the aldehyde function provides a reactive handle for further modification.[3] By first converting the aldehyde into a derivative with an active N-H proton (e.g., a semicarbazone), we create a suitable substrate for the Mannich reaction. The subsequent aminomethylation at this active hydrogen site can enhance solubility, alter lipophilicity, and introduce new points for biological interaction, potentially leading to compounds with improved efficacy and reduced toxicity compared to the parent molecules.[4]

The Mannich Reaction Mechanism

The synthesis proceeds through a well-established, two-stage mechanism.[5][6][9][10] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

Stage 1: Formation of the Electrophile (Iminium Ion) The reaction initiates with the nucleophilic addition of the secondary amine to formaldehyde. This is followed by dehydration under the typically acidic reaction conditions to generate a highly reactive electrophile, the Eschenmoser's salt precursor, an iminium ion.[5][10]

Stage 2: Nucleophilic Attack The active hydrogen compound (here, 5-nitro-2-furfuraldehyde semicarbazone) acts as the nucleophile. The acidic proton on one of the semicarbazone's nitrogen atoms is sufficiently labile. This nitrogen attacks the electrophilic carbon of the iminium ion, forming the final C-N bond and yielding the Mannich base.[5][6]

Mannich_Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Nucleophilic Attack Amine Secondary Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + H⁺, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium MannichBase Mannich Base Product Iminium->MannichBase Electrophile Substrate 5-Nitro-2-Furfuraldehyde Derivative (Active N-H) Substrate->MannichBase Attacks Iminium Ion

Caption: The two-stage mechanism of the Mannich reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of Mannich bases from 5-nitro-2-furfuraldehyde semicarbazone, a common and effective substrate.[4]

Materials and Equipment
  • Reagents: 5-nitro-2-furfuraldehyde semicarbazone, secondary amine (e.g., dimethylamine, morpholine, piperazine), formaldehyde (37% solution), ethanol (absolute), hydrochloric acid (conc.).

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, Buchner funnel and flask, filtration paper, refrigerator/ice bath, standard laboratory glassware.

Step-by-Step Synthesis Workflow

Workflow Start Dissolve Substrate AddAmine Add Secondary Amine Start->AddAmine AddFormaldehyde Add Formaldehyde (Slowly, in portions) AddAmine->AddFormaldehyde Heat Heat Reaction (e.g., 70-75°C, 3-8h) AddFormaldehyde->Heat Cool Cool & Refrigerate (Overnight) Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Purify Recrystallize Wash->Purify End Characterize Product Purify->End

Caption: Experimental workflow for Mannich base synthesis.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-2-furfuraldehyde semicarbazone (0.01 mol) in 50 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.[4]

  • Amine Addition: To this solution, add the desired secondary amine (0.01 mol) and stir for 10-15 minutes at room temperature.[4]

  • Formaldehyde Addition: Begin constant, vigorous stirring. Slowly add 0.4 mL of formaldehyde solution (37%, ~0.015 mol) dropwise.

    • Expert Insight: The reaction is often exothermic. Slow addition is crucial to maintain temperature control. A portion-wise addition of formaldehyde (e.g., adding the remaining amount in two installments after 1 and 2 hours of reaction time) can improve yields by ensuring a consistent supply of the iminium ion precursor.[4]

  • Reaction: Affix a condenser to the flask and heat the reaction mixture to 70-75 °C. Maintain this temperature with constant stirring for 3 to 8.5 hours.[4] The reaction time will vary depending on the reactivity of the secondary amine used.

    • Trustworthiness: Progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Place the flask in a refrigerator or an ice bath overnight to facilitate complete precipitation of the product.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with small portions of cold, dry ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as absolute ethanol, to yield the final Mannich base.[4]

Product Characterization

Confirming the structure of the newly synthesized compounds is a critical step. A combination of spectroscopic methods and elemental analysis provides definitive proof of structure.[4][11][12]

Technique Expected Observations and Key Signals Reference
UV-Vis Absorption bands around 208 nm (amido C=O), 230 nm (azomethine C=N), and a strong band at ~305 nm characteristic of the 5-Nitro-furan moiety.[4]
FTIR (cm⁻¹) ~3450 (N-H stretch, secondary amide), ~2940 & ~2850 (C-H stretch, methylene), ~2790 (-CH₂N< stretch, characteristic of Mannich base bridge), ~1460 (CH₂ scissoring, confirms methylene bridge).[4]
¹H NMR (δ ppm) Signals for aryl/heteroaryl protons (e.g., doublet at δ 6.5-6.6 for furan ring protons), N-H protons, and a characteristic signal for the newly formed methylene bridge protons, often appearing as a doublet or singlet in the δ 2.7-5.0 region.[4]
Elemental Analysis The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated values for the proposed molecular formula.[4]

Summary of Representative Data

The following table presents data for several Mannich bases synthesized from 5-nitro-2-furfuraldehyde semicarbazone, demonstrating the versatility of the protocol with different secondary amines.[4]

Compound ID Secondary Amine Used Molecular Formula Melting Point (°C)
4a DimethylamineC₉H₁₃N₅O₄195-196
4b DiphenylamineC₁₉H₁₇N₅O₄198-199
4c DiethanolamineC₁₁H₁₇N₅O₆193
4d MorpholineC₁₁H₁₅N₅O₅183-184
4e PiperazineC₁₁H₁₆N₆O₄138-140

Safety and Handling

  • 5-Nitrofuran Derivatives: These compounds should be handled as potentially toxic and mutagenic. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. All manipulations involving formaldehyde solutions must be conducted in a certified chemical fume hood.

  • General Precautions: Perform all reactions in well-ventilated areas. Dispose of chemical waste according to institutional guidelines.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of Mannich bases from 5-nitro-2-furfuraldehyde derivatives. By explaining the underlying chemical principles and offering practical, field-tested guidance, this document serves as a reliable resource for researchers in medicinal chemistry and drug development. The straightforward nature of the Mannich reaction, coupled with the biological significance of the 5-nitrofuran core, makes this synthetic strategy a powerful tool for generating novel chemical entities for pharmacological screening.

References

  • Joshi, S., et al. (2009). SYNTHESIS AND BIOLOGICAL EVALUTION OF MEDICINALLY IMPORTANT MANNICH BASES OF 5- NITRO–2-FURFURALDEHYDE SEMICARBAZONE DERIVED. F - TSI Journals. [Link]

  • Ravichandran, V. (Year N/A). Review Paper on Mannich Bases for Heterocyclic Compound Synthesis. International Journal of Chemical Synthesis and Chemical Reactions. [Link]

  • Goud, P. S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 22(3), 133-146. [Link]

  • Raoof, L. M., & Sadiq, H. R. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5529-5544. [Link]

  • Raoof, L. M., & Sadiq, H. R. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 64(1), 405-420. [Link]

  • AdiChemistry. (Year N/A). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Martinez, A., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Molecules, 28(22), 7549. [Link]

  • BYJU'S. (Year N/A). Mannich Reaction Mechanism. BYJU'S. [Link]

  • Wikipedia. (Year N/A). Mannich reaction. Wikipedia. [Link]

  • Chemistry Steps. (Year N/A). Mannich Reaction. Chemistry Steps. [Link]

  • Joshi, S., et al. (2009). Convenient one-pot synthesis and antimicrobial evaluation of some new mannich bases of 5-nitro-2-furfuraldehyde semicarbazone. ResearchGate. [Link]

  • Organic Chemistry Portal. (Year N/A). Mannich Reaction. Organic Chemistry Portal. [Link]

  • Mkhize, S. Z., et al. (2022). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules, 27(21), 7247. [Link]

  • PrepChem. (Year N/A). Preparation of 5-nitro-2-furaldehyde diacetate. PrepChem.com. [Link]

  • Saini, M. S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Catalysts, 2014, 1-16. [Link]

  • Sethi, P., et al. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 57-63. [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. [Link]

  • Kumar, D., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. The Open Pharmaceutical Sciences Journal, 4(1), 1-10. [Link]

Sources

Application Notes & Protocols: 5-(4-Nitrophenyl)-2-furaldehyde as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the assurance of a drug product's identity, strength, quality, and purity is paramount. This assurance is built upon a foundation of rigorous analytical testing, which, in turn, relies on highly characterized and purified chemical substances known as pharmaceutical reference standards.[1][2] These standards are the benchmarks against which active pharmaceutical ingredients (APIs) and finished drug products are evaluated, ensuring they meet the stringent requirements set forth by regulatory bodies and pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2][3] 5-(4-Nitrophenyl)-2-furaldehyde, a nitrophenyl-substituted furan derivative, serves as a critical reference standard, particularly in the quality control of specific pharmaceutical products where it may be present as an impurity or a related compound.

This guide provides a comprehensive overview of this compound, its physicochemical properties, and detailed protocols for its use as a pharmaceutical reference standard in analytical laboratories. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools necessary to ensure the quality and safety of their pharmaceutical products.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name 5-(4-nitrophenyl)furan-2-carbaldehyde[4]
Synonyms This compound, 5-(4-Nitrophenyl)furfural[4][5][6]
CAS Number 7147-77-5[4][7][8]
Molecular Formula C₁₁H₇NO₄[4][7][8]
Molecular Weight 217.18 g/mol [4][7][8]
Appearance Yellow to dark yellow solid/brown crystalline powder[7][8]
Melting Point 204-206 °C[7][8]
Solubility Slightly soluble in DMSO (heated) and Ethyl Acetate (heated)[7][8]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[7][8]

Applications in Pharmaceutical Analysis

The primary application of this compound as a reference standard is in the identification and quantification of impurities in drug substances and products. It is a known related compound of the muscle relaxant Dantrolene.[9][10][11] Its presence and concentration must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common analytical techniques. It is essential to validate these methods for your specific product and matrix.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is a widely used method for the separation and quantification of furaldehyde derivatives in pharmaceutical matrices.[12][13] The method's specificity allows for the accurate measurement of this compound in the presence of the API and other potential impurities.

Workflow for HPLC Analysis:

Caption: High-level workflow for the quantitative analysis of this compound by HPLC.

Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[14]

Step-by-Step Methodology:

  • Standard Solution Preparation: a. Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). b. Dilute to the final volume with the mobile phase to obtain a stock solution of known concentration. c. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity in the sample.

  • Sample Solution Preparation: a. Accurately weigh the drug substance or a powdered sample of the drug product and dissolve it in the mobile phase. b. Sonicate or vortex as needed to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer like phosphoric acid). A typical starting point could be a gradient of acetonitrile and water.[14]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Due to the nitrophenyl group, a wavelength in the UV region is appropriate. A starting point could be around 280 nm or 317 nm, which are characteristic absorption wavelengths for related compounds.[12][15] A diode array detector can be used to determine the optimal wavelength.

  • Analysis and Quantification: a. Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. b. Inject the sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Identification by UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry can be used as a simple and rapid method for the qualitative identification of this compound. The nitrophenol chromophore exhibits characteristic absorption maxima in the UV-visible spectrum.[16][17]

Materials and Reagents:

  • This compound Reference Standard

  • Spectrophotometric grade solvent (e.g., methanol or ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Solution Preparation: a. Prepare a dilute solution of the this compound reference standard in the chosen solvent. b. Prepare a solution of the test sample at a similar concentration.

  • Spectral Acquisition: a. Record the UV-Vis spectrum of the reference standard solution from approximately 200 nm to 500 nm. b. Record the UV-Vis spectrum of the sample solution under the same conditions.

  • Identification: a. Compare the absorption maxima (λmax) of the sample spectrum with that of the reference standard. The presence of a peak at the same wavelength is indicative of the presence of this compound. Under acidic conditions, p-nitrophenol compounds typically show an absorption peak around 317 nm, while under alkaline conditions, this can shift to around 400 nm.[15][18]

Protocol 3: Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry provides highly specific information about the molecular weight and fragmentation pattern of a compound, making it an excellent tool for unambiguous identification.

Workflow for Mass Spectrometry Analysis:

Caption: A simplified workflow for the identification of this compound using mass spectrometry.

Materials and Reagents:

  • A solution of this compound

  • A mass spectrometer (e.g., coupled to an HPLC system or with a direct infusion source)

Step-by-Step Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done by direct infusion of the solution or by coupling the MS to an HPLC system (LC-MS) for online separation and analysis. The latter is preferred for complex mixtures.

  • Ionization: Ionize the sample using a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: a. Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ would have an m/z of approximately 218.18. b. For further confirmation, perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern. Furaldehyde derivatives are known to fragment under certain MS conditions.[19]

  • Identification: Compare the obtained mass spectrum and fragmentation pattern with that of a known standard of this compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following self-validating system should be implemented for each protocol:

  • System Suitability: Before running any samples, perform system suitability tests to ensure the analytical system is performing correctly. This includes parameters like retention time reproducibility, peak symmetry, and resolution for HPLC.

  • Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: Establish the linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy and Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of agreement among individual test results (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

The use of this compound as a pharmaceutical reference standard is essential for the quality control of specific drug products. The protocols outlined in this guide provide a robust framework for its accurate identification and quantification. By adhering to these methodologies and incorporating a self-validating system, researchers and analytical scientists can ensure the reliability of their results and contribute to the overall safety and efficacy of pharmaceutical products.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Retrieved from [Link]

  • PubMed. (1992). A reversed-phase HPLC method for measurement of 5-hydroxymethyl furfuraldehyde and furfuraldehyde in processed juices. Retrieved from [Link]

  • Veeprho. (2023). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). Retrieved from [Link]

  • BioSpectra. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing. Retrieved from [Link]

  • NIST. (n.d.). 5-Ethyl-2-furaldehyde. Retrieved from [Link]

  • ResearchGate. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Retrieved from [Link]

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

  • PubMed. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Retrieved from [Link]

  • National Institutes of Health. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

  • PubMed. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Retrieved from [Link]

  • MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. Retrieved from [Link]

  • OUCI. (n.d.). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatograms of furfural determination by the HPLC-DAD method. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Retrieved from [Link]

  • PubMed. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-(4-Nitrophenyl)-2-furaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance yield and purity. Here, we dissect the nuances of common synthetic routes, offering insights grounded in mechanistic principles and field-proven experience.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in medicinal chemistry and materials science, is most commonly achieved through cross-coupling reactions. The primary methods employed are the Suzuki-Miyaura coupling, the Heck reaction, and the Meerwein arylation. Each of these pathways offers distinct advantages and presents unique challenges. The choice of method often depends on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. This guide will explore the intricacies of each method to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The three most prevalent methods are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., 4-nitrophenylboronic acid) with a halide (e.g., 5-bromo-2-furaldehyde). It is known for its high functional group tolerance and generally good yields.[1]

  • Heck Reaction: This method involves the palladium-catalyzed reaction of an aryl halide (e.g., 4-iodonitrobenzene) with an alkene (in this case, furan-2-carbaldehyde, proceeding via C-H activation).[2]

  • Meerwein Arylation: This reaction utilizes the addition of an aryl diazonium salt (derived from 4-nitroaniline) to furfural, typically catalyzed by a copper salt.[3][4]

Q2: I am observing a low yield in my Suzuki coupling reaction. What are the likely causes?

A2: Low yields in Suzuki couplings for this synthesis can often be attributed to several factors:

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. This can be hampered by the quality of the boronic acid or an inappropriate choice of base. Use a high-purity boronic acid and a suitable base like potassium carbonate or potassium phosphate.

  • Side Reactions: Homocoupling of the boronic acid and deboronation are common side reactions. Optimizing the reaction temperature and using the correct stoichiometry of reagents can minimize these.

Q3: My Heck reaction is sluggish and producing a significant amount of palladium black. What can I do?

A3: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to a loss of activity. To address this:

  • Ligand Choice: The use of appropriate phosphine ligands is crucial to stabilize the palladium catalyst. For electron-deficient aryl halides, bulky electron-rich phosphine ligands can be beneficial.

  • Base Selection: The base plays a key role in regenerating the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases such as potassium acetate are commonly used. The choice of base can significantly impact the reaction rate and catalyst stability.

  • Temperature Control: While Heck reactions often require elevated temperatures, excessive heat can accelerate catalyst decomposition. It is important to find the optimal temperature that promotes the reaction without significant catalyst degradation.

Q4: The Meerwein arylation is giving me a complex mixture of products. How can I improve the selectivity?

A4: The Meerwein arylation proceeds via a radical mechanism, which can sometimes lead to a lack of selectivity.[5] To improve the outcome:

  • Diazonium Salt Preparation: The in-situ formation of the diazonium salt from 4-nitroaniline must be carefully controlled. The reaction should be carried out at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.

  • Catalyst System: The choice of copper catalyst (Cu(I) vs. Cu(II)) and the solvent system can influence the reaction pathway and selectivity.[3]

  • Control of Radical Reactions: The concentration of the aryl radical intermediate should be kept low to minimize side reactions. This can be achieved by the slow addition of the diazonium salt solution to the reaction mixture containing furfural and the copper catalyst.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Flowchart

G start Low Yield in Suzuki Coupling check_inert Is the reaction under an inert atmosphere? start->check_inert check_degas Are the solvents and reagents properly degassed? check_inert->check_degas Yes solution_inert Action: Purge with Argon/Nitrogen. check_inert->solution_inert No check_catalyst Is the palladium catalyst fresh and active? check_degas->check_catalyst Yes solution_degas Action: Degas solvents (e.g., by sparging with inert gas). check_degas->solution_degas No check_boronic Is the 4-nitrophenylboronic acid of high purity? check_catalyst->check_boronic Yes solution_catalyst Action: Use a fresh batch of catalyst or a pre-catalyst. check_catalyst->solution_catalyst No check_base Is the base appropriate and sufficiently strong? check_boronic->check_base Yes solution_boronic Action: Use freshly opened or purified boronic acid. check_boronic->solution_boronic No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Action: Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). check_base->solution_base No solution_temp Action: Optimize temperature (e.g., 80-100 °C). check_temp->solution_temp No end Further optimization may be needed. Consider ligand screening. check_temp->end Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Heck Reaction: Common Issues and Solutions
Issue Potential Cause Suggested Solution
Formation of Palladium Black Catalyst decomposition due to high temperature or presence of oxygen.Lower the reaction temperature. Ensure a strictly inert atmosphere. Consider using a more stable palladium pre-catalyst.
Low Conversion Insufficiently active catalyst system.Screen different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃). Increase catalyst loading. Optimize the base (e.g., Et₃N, K₂CO₃, NaOAc).
Formation of Side Products Isomerization of the double bond in the product.Add a silver or thallium salt to promote reductive elimination and minimize isomerization.
Reaction Stalls Deactivation of the catalyst.Ensure all reagents are of high purity and anhydrous.
Meerwein Arylation: Optimizing for Success
Issue Potential Cause Suggested Solution
Low Yield Incomplete diazotization or decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) during diazotization. Use fresh sodium nitrite.
Catalyst inactivity.Use a fresh, high-purity copper salt. A combination of Cu(I) and Cu(II) can be beneficial.[3]
Formation of Tar-like Byproducts Uncontrolled radical polymerization.Add the diazonium salt solution slowly to the reaction mixture. Use a radical scavenger in small amounts if necessary.
Inconsistent Results Sensitivity to reaction conditions.Carefully control the temperature, pH, and stoichiometry of the reagents. The choice of solvent (e.g., acetone, acetonitrile) can also be critical.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-aryl-2-furaldehydes.[1][6][7]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a suitable base such as K₃PO₄ (2.0 eq).

  • Add a solvent mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction (via C-H activation)

This protocol is based on general procedures for the direct arylation of furans.[2][8]

  • In a sealable reaction vessel, combine furfural (1.5 eq), 4-iodonitrobenzene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable ligand like P(o-tolyl)₃ (0.04 eq).

  • Add a base, for example, KOAc (2.0 eq), and a solvent such as dimethylacetamide (DMAc).

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction mixture to 120-140 °C for the specified time, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic phase, dry it, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Meerwein Arylation

This protocol is a generalized procedure based on the arylation of furan derivatives.[3][9]

  • Dissolve 4-nitroaniline (1.0 eq) in a mixture of a suitable acid (e.g., HCl) and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a mixture of furfural (1.2 eq) and a copper catalyst (e.g., CuCl₂) in a solvent like acetone.

  • Slowly add the freshly prepared diazonium salt solution to the furfural mixture, maintaining the reaction temperature.

  • Stir the reaction at room temperature until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.[10]

Reaction Mechanisms

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)L2-X] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)L2-Ar'] B->C Transmetalation (Ar'B(OH)2, Base) C->A Reductive Elimination D Ar-Ar' C->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_1 Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)L2-X] A->B Oxidative Addition (Ar-X) C [Alkene-Pd(II)L2-Ar]+X- B->C Alkene Coordination D [R-Pd(II)L2-H] C->D Migratory Insertion D->A β-Hydride Elimination + Base E Substituted Alkene D->E

Caption: The catalytic cycle of the Heck reaction.

References

  • Mechanism of Meerwein Arylation of Furan Derivatives. AMiner. (n.d.). Retrieved from [Link]

  • Matiychuk, Y., Gorak, Y., Martyak, R. L., & Matiychuk, V. (2021). Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. Retrieved from [Link]

  • Mechanism of Meerwein arylation of furan derivatives. CAS号查询. (n.d.). Retrieved from [Link]

  • Mechanistic investigation: (a) Competition reaction between furan and... ResearchGate. (n.d.). Retrieved from [Link]

  • Bumagin, N. A., & Bykov, V. V. (1999). Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Med. The Journal of Organic Chemistry, 64(12), 4447–4453.
  • Electroreductive C-C Coupling of Furfural and Benzaldehyde on Cu and Pb Surfaces. (n.d.). Retrieved from [Link]

  • Park, S., Lee, C., & Kim, H. (2005). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Tetrahedron Letters, 46(18), 3193-3196.
  • Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. (n.d.). Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • Rossi, E., et al. (2022).
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. ResearchGate. (2024). Retrieved from [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (2003). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses, 80, 98.
  • Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary. (n.d.). Retrieved from [Link]

  • Study on synthesis of 1-Aryl-2-propanones. ResearchGate. (2014). Retrieved from [Link]

  • A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. ResearchGate. (2004). Retrieved from [Link]

  • Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization for synthesis of 5-(4-nitrophenyl)dipyrromethane. ResearchGate. (n.d.). Retrieved from [Link]

  • Supported Pd-catalyzed carbonylative transformation of biomass-derived furfural to 2,5-furandicarboxylic acid. Catalysis Science & Technology. (2015). Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (n.d.). Retrieved from [Link]

  • Heck Reaction. Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Kainulainen, T. P. (2016). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. SciSpace. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Retrieved from [Link]

  • Difference Between Heck Stile and Suzuki Reaction. (2020). Retrieved from [Link]

  • Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues. PMC. (2021). Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. (2021). Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. (2016). Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2021). Retrieved from [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. (2019). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. (2011). Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 5-(4-Nitrophenyl)-2-furaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(4-Nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we will move beyond simple procedural steps to explain the underlying principles and troubleshoot common issues you may encounter.

I. Understanding the Compound: this compound

This compound is a solid, typically appearing as a yellow to dark yellow powder or crystal.[1] Its structure, featuring a furan ring, a nitro group, and an aldehyde, dictates its physical and chemical properties, which are crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₇NO₄[1][2]
Molecular Weight 217.18 g/mol [1][2][3]
Melting Point 204-206 °C (lit.)[1][2]
Appearance Yellow to Dark Yellow Solid[1]
Solubility Slightly soluble in DMSO and Ethyl Acetate (when heated)[1][2]

The high melting point suggests strong intermolecular forces in the crystal lattice, which is a key consideration for solvent selection. The limited solubility in common organic solvents necessitates careful optimization of the recrystallization process.

II. The "Why" Behind Recrystallization: A Foundational Approach

Recrystallization is a powerful technique for purifying solid compounds.[4] It leverages differences in solubility between the desired compound and impurities at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Experimental Workflow: A Step-by-Step Guide

Here, we outline a robust, self-validating protocol for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Select Solvent System C Dissolve in Minimum Hot Solvent A->C B Prepare Crude Sample B->C D Hot Gravity Filtration (if necessary) C->D Insoluble impurities present E Slow Cooling & Crystallization C->E No insoluble impurities D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Determine Yield H->I J Assess Purity (e.g., Melting Point, NMR) H->J

Sources

Technical Support Center: Purification of 5-(4-Nitrophenyl)-2-furaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive, in-depth protocol and troubleshooting advice for the purification of 5-(4-Nitrophenyl)-2-furaldehyde using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to ensure the successful isolation of this compound.

Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. The presence of a polar nitro group and an aromatic furan ring system presents a unique challenge for purification by silica gel chromatography. This guide will walk you through a robust protocol and help you navigate common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: Silica gel (100-200 mesh) is the most commonly used and effective stationary phase for the purification of this compound. Its slightly acidic nature is generally well-tolerated by the furan ring and the nitro group. For highly sensitive applications or if degradation is observed, neutral alumina can be considered as an alternative.

Q2: How do I choose the right solvent system for the column?

A2: The ideal solvent system should provide a good separation between your desired product and any impurities. This is best determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate.

Q3: What is the target Rf value I should aim for on a TLC plate before running the column?

A3: For optimal separation on a column, aim for an Rf value of approximately 0.25-0.35 for this compound on your TLC plate. This ensures that the compound will travel down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.

Q4: Can I use other solvents besides hexane and ethyl acetate?

A4: Yes, other solvent systems can be employed. Dichloromethane (DCM) can be used as a less polar alternative to ethyl acetate, often mixed with hexane. For more polar impurities, a small percentage of methanol can be added to the eluent, but this should be done cautiously as it can significantly increase the solvent polarity.

Q5: My compound is not very soluble in the starting eluent. How should I load it onto the column?

A5: If your crude product has poor solubility in the initial, non-polar mobile phase, dry loading is the recommended method. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then carefully added to the top of the packed column. This technique prevents the use of a strong, polar solvent for dissolution that would otherwise compromise the separation at the beginning of the elution.

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the column and solvent volumes can be made accordingly.

Materials and Equipment
  • Crude this compound

  • Silica gel (100-200 mesh)

  • n-Hexane (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel 60 F254)

  • Developing chambers for TLC

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology

Part 1: Preparation and Packing the Column

  • Column Setup: Securely clamp the glass column in a vertical position in a fume hood.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Adding a Sand Layer: Add a thin (approx. 0.5 cm) layer of sand over the cotton plug.

  • Preparing the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate). A typical ratio is approximately 50-100 g of silica gel per gram of crude product.

  • Packing the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until a packed bed of about 20-25 cm is achieved. Crucially, never let the top of the silica gel run dry.

  • Adding the Top Sand Layer: Once the silica gel has settled, add another thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Equilibration: Wash the packed column with 2-3 column volumes of the initial eluting solvent.

Part 2: Sample Loading (Dry Loading Recommended)

  • Dissolving the Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Adsorption onto Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Solvent Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder of the crude product adsorbed onto the silica gel is obtained.

  • Loading onto the Column: Carefully add this powder to the top of the packed column, ensuring an even layer.

Part 3: Elution and Fraction Collection

  • Initiating Elution: Carefully add the initial, least polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to the top of the column.

  • Gradient Elution: Begin collecting fractions (e.g., 10-20 mL per fraction). Gradually increase the polarity of the mobile phase to elute the desired compound. A suggested gradient is provided in the table below.

  • Monitoring the Elution: Regularly monitor the collected fractions by TLC to track the separation and identify the fractions containing the pure product.

Suggested Solvent Gradient
Solvent System (Hexane:Ethyl Acetate) Volume (approx.) Purpose
95:52-3 column volumesElute very non-polar impurities
90:103-4 column volumesElute remaining non-polar impurities
85:155-10 column volumesElute the target compound
80:203-4 column volumesEnsure complete elution of the target compound
70:302-3 column volumesElute more polar impurities

This is a suggested starting gradient and may need to be optimized based on the specific impurity profile of your crude material.

Part 4: Isolation of the Pure Product

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Pooling Pure Fractions: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Visualization of the Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Solvent System Optimization Pack 2. Column Packing (Slurry Method) TLC->Pack Determines initial solvent system Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Continuous Process Analyze 6. TLC Analysis of Fractions Collect->Analyze Monitor progress Pool 7. Pooling of Pure Fractions Analyze->Pool Identify pure fractions Evap 8. Solvent Evaporation Pool->Evap Product Pure Product Evap->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). If necessary, a small amount of methanol (1-2%) can be added to the mobile phase.
The compound has irreversibly adsorbed to the silica gel.This is less common but can occur with highly polar compounds. Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is base-sensitive.
Poor separation of the product from impurities The solvent system is too polar.Start with a less polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and use a shallower gradient.
The column was overloaded.Use a larger column or reduce the amount of crude material being purified. The ratio of silica gel to crude product should be at least 50:1 for difficult separations.
The column was not packed properly (channeling).Ensure the column is packed evenly without any air bubbles. The slurry packing method is generally more reliable.
The product elutes as a broad band (tailing) The compound is interacting too strongly with the silica gel.Add a small amount of a slightly more polar solvent to the eluent to reduce tailing. For acidic compounds, adding a trace amount of acetic acid can help. For basic compounds, a trace of triethylamine can be beneficial.
The sample was loaded in too large a volume of solvent.Use the dry loading method to ensure the initial band is as narrow as possible.
The compound appears to have decomposed on the column The compound is sensitive to the acidic nature of silica gel.Perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before developing. If degradation is observed, consider using neutral alumina or deactivated silica gel as the stationary phase.
The solvent used for elution is not pure.Use high-purity (ACS grade or higher) solvents to avoid introducing impurities that could react with your compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available at: [Link]

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. Available at: [Link]

Technical Support Center: Synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and ensure the reliable and efficient production of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde. The problems are presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and literature precedents.

Issue 1: Low or No Yield in Meerwein Arylation

Question: I am attempting the Meerwein arylation of furan-2-carbaldehyde with a diazonium salt from 4-nitroaniline, but my yields are consistently below 20%, or I'm recovering only starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Meerwein arylation are a common challenge. The reaction is highly sensitive to several parameters. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inefficient Diazotization: The in situ formation of the 4-nitrobenzenediazonium salt is critical.

    • Cause: Incorrect temperature control. Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1]

    • Solution: Ensure your reaction vessel is maintained in an ice-salt bath. Add the sodium nitrite solution slowly, dropwise, keeping the internal temperature strictly below 5 °C.

  • Suboptimal Catalyst or Solvent System: The choice of copper catalyst and solvent significantly impacts the reaction efficiency. The mechanism involves complex intermediates, and the reaction environment must support their formation.[2]

    • Cause: Inappropriate catalyst or solvent.

    • Solution: Copper(II) chloride (CuCl₂) is a commonly used and effective catalyst. Acetone or a mixture of acetone and water is often a suitable solvent system. The yields have been shown to be highly dependent on the solvent and the catalyst used.[3]

  • Decomposition of Aryl Radical Intermediate: The aryl radical generated from the diazonium salt is highly reactive. Side reactions can compete with the desired addition to the furan ring.

    • Cause: The reaction environment may favor undesired radical pathways.

    • Solution: Ensure the furan-2-carbaldehyde is present in a suitable excess to act as an effective trap for the aryl radical as it is generated. Maintain the reaction temperature as specified in the protocol (often room temperature after the initial diazotization) to control the rate of radical generation and consumption.

Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling

Question: I am using a Suzuki-Miyaura coupling between 5-bromo-2-furaldehyde and (4-nitrophenyl)boronic acid, but my final product is contaminated with significant byproducts, making purification difficult. What are these byproducts and how can I minimize them?

Answer:

While the Suzuki-Miyaura coupling is generally robust, several side reactions can lead to impurities.[4] Identifying and mitigating these is key to a clean reaction.

Potential Byproducts & Prevention Strategies:

  • Homocoupling of Boronic Acid (Biphenyl Byproduct): The (4-nitrophenyl)boronic acid can couple with itself to form 4,4'-dinitrobiphenyl.

    • Cause: This is often promoted by the presence of oxygen and high temperatures, which can interfere with the palladium catalytic cycle.

    • Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction.

  • Protodeboronation (Loss of Boronic Acid): The boronic acid can react with trace water or protic solvents, converting it back to nitrobenzene, which will not participate in the coupling.

    • Cause: Presence of excessive water or protic solvents in the reaction.

    • Solution: Use dry solvents and reagents. While Suzuki couplings can tolerate some water, excessive amounts can be detrimental. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous.[5]

  • Dehalogenation of Starting Material: The 5-bromo-2-furaldehyde can be reduced to furan-2-carbaldehyde.

    • Cause: This can occur under certain catalytic conditions, particularly if there are sources of hydride in the reaction.

    • Solution: Ensure high-purity reagents and catalyst. Using a well-defined palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand can improve selectivity.[6][7]

Issue 3: Difficulty in Product Purification and Characterization

Question: My reaction seems to have worked based on TLC, but I am struggling to purify the 5-(4-nitrophenyl)furan-2-carbaldehyde. It appears as a brown, somewhat insoluble solid. Furthermore, my NMR spectrum is not as clean as expected.

Answer:

Purification and characterization can indeed be challenging for this class of compounds.

Purification & Characterization Protocol:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. The crude product is often extracted into an organic solvent like ethyl acetate.[7] Washing with brine helps to remove water and some inorganic salts.

  • Column Chromatography: This is the most effective method for purification.[6]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is commonly used. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The target compound is a polar molecule and will require a moderately polar eluent system for elution.

    • Pro-Tip: The crude product may contain highly polar, dark-colored impurities. A small plug of silica gel filtration before loading onto the main column can help remove baseline impurities.

  • Recrystallization: If chromatography yields a solid that is still not sufficiently pure, recrystallization can be attempted.

    • Solvent System: Ethanol or a mixture of ethanol and dimethylformamide (DMFA) has been reported to be effective for similar compounds.[8]

  • Characterization (NMR):

    • Solvent: The compound's solubility can be limited. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

    • Expected Signals: You should observe characteristic signals for the aldehyde proton (~9.6 ppm), the furan protons (two doublets, ~7.0-7.5 ppm), and the aromatic protons of the nitrophenyl group (two doublets, ~7.9-8.3 ppm).[7] If you see broad signals or unexpected peaks, it could indicate residual solvent, starting materials, or byproducts. Comparing your spectrum to literature data is crucial.[7][9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound: Meerwein arylation or Suzuki-Miyaura coupling?

A1: Both routes are viable, but the choice often depends on the available starting materials, scale, and desired purity.

FeatureMeerwein ArylationSuzuki-Miyaura Coupling
Starting Materials Furan-2-carbaldehyde, 4-nitroaniline5-Bromo-2-furaldehyde, (4-nitrophenyl)boronic acid
Catalyst Inexpensive Copper Salts (e.g., CuCl₂)More expensive Palladium catalysts
Reaction Conditions Requires careful low-temperature control for diazotizationGenerally milder, but requires inert atmosphere
Byproducts Can form radical-derived side products[10]Homocoupled and reduced byproducts[4]
Overall Yield Often moderateGenerally good to high yields[5][7]
Scope Good for simple aryl additionsHighly versatile with a broad range of boronic acids

Q2: Can you explain the role of the copper catalyst in the Meerwein arylation?

A2: The copper catalyst plays a pivotal role in a redox-mediated catalytic cycle. While the exact mechanism is complex, it is generally accepted to facilitate the decomposition of the diazonium salt to generate an aryl radical. A proposed mechanism involves a cycle between Cu(I) and Cu(II) states. The Cu(I) species reacts with the diazonium salt to produce the aryl radical, nitrogen gas, and Cu(II). This aryl radical then adds to the C5 position of the furan ring. Subsequent steps lead to the final product and regeneration of the active catalyst.[11]

Q3: What safety precautions should be taken when synthesizing and handling 5-(4-nitrophenyl)furan-2-carbaldehyde?

A3: Standard laboratory safety procedures are essential. Specific points of caution for this synthesis include:

  • Diazonium Salts: These intermediates are unstable and potentially explosive when isolated and dry. Always generate and use them in situ at low temperatures.

  • Reagents: 4-nitroaniline is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Product Handling: The final compound is classified as an irritant, causing skin, eye, and respiratory irritation.[12][13] Always handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Use flammable solvents like acetone, toluene, and hexane in a fume hood away from ignition sources.

Visualized Workflows and Mechanisms

General Synthesis and Troubleshooting Workflow

cluster_0 Synthesis Route Selection cluster_1 Execution & Monitoring cluster_2 Purification & Analysis cluster_3 Troubleshooting Meerwein Meerwein Arylation Reaction Run Reaction & Monitor (TLC) Meerwein->Reaction Suzuki Suzuki Coupling Suzuki->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify CheckYield Yield Acceptable? Purify->CheckYield Analyze Characterization (NMR, MS) CheckPurity Purity Acceptable? Analyze->CheckPurity CheckYield->Analyze Yes start Start Synthesis CheckYield->start No (Re-optimize Route) CheckPurity->Purify No (Re-purify) end_node Pure Product CheckPurity->end_node Yes start->Meerwein Option 1 start->Suzuki Option 2

Caption: General workflow for synthesis and troubleshooting.

Simplified Meerwein Arylation Mechanism

Ar-N2+ Ar-N₂⁺ Ar_radical Ar• Ar-N2+->Ar_radical + Cu⁺ - N₂ - Cu²⁺ Cu(I) Cu⁺ Cu(II) Cu²⁺ Intermediate Radical Adduct Ar_radical->Intermediate + Furan-CHO Furan Furan-CHO Product 5-Aryl-Furan-CHO Intermediate->Product Oxidation + Cu²⁺ - H⁺ - Cu⁺ Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Furan-Ar' RedElim->Product ArX Furan-Br ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal + Base

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Experimental Protocols

Protocol 1: Meerwein Arylation Synthesis

This protocol is adapted from literature procedures for the arylation of furan derivatives. [1][8]

  • Diazotization: In a three-necked flask equipped with a stirrer and thermometer, dissolve 4-nitroaniline (1.0 eq) in a mixture of acetone and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (2.5 eq).

  • To this cooled suspension, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • Coupling Reaction: To the freshly prepared diazonium salt solution, add a solution of furan-2-carbaldehyde (1.2 eq) and copper(II) chloride (0.1 eq) in acetone.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by pouring it into a large volume of ice-water. A precipitate should form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

Protocol 2: Suzuki-Miyaura Coupling Synthesis

This protocol is adapted from established procedures for Suzuki coupling with bromo-furans. [6][7]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene, ethanol, and water, or 1,4-dioxane and water). Stir the suspension.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

References

  • Demidenko, E. I., & Pevzner, M. S. (2002). Mechanism of Meerwein Arylation of Furan Derivatives. Russian Journal of General Chemistry, 72(8), 1279-1284. [Link]

  • AMiner. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives. AMiner. Retrieved January 11, 2026, from [Link]

  • CAS号查询. (n.d.). Mechanism of Meerwein arylation of furan derivatives. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Gising, J., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1385. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR, 8(8), 629-635. [Link]

  • Neumaier, F., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(1), M1335. [Link]

  • Berdiev, N. N., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 163-167. [Link]

  • Wikipedia. (n.d.). Meerwein arylation. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved January 11, 2026, from [Link]

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2007). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synthesis, 2007(14), 2135-2144. [Link]

  • Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(26), 6709-6717. [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 5-Aryl-2-Furaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aryl-2-furaldehydes via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both success and reproducibility in your work.

Introduction: The Significance of 5-Aryl-2-Furaldehydes

5-Aryl-2-furaldehyde scaffolds are pivotal building blocks in medicinal chemistry and materials science, finding application in the synthesis of a wide array of pharmacologically active molecules and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the key carbon-carbon bond in these structures, offering a direct route to connect an aryl group to the furan ring.[1][3] However, like any catalytic reaction, its success is highly dependent on the careful selection and optimization of various reaction parameters. This guide will provide a comprehensive resource for troubleshooting and optimizing this important transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2)->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Each step in this cycle has specific requirements that, if not met, can lead to failed or low-yielding reactions. The troubleshooting guide below is structured to address issues that may arise at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand for coupling with a 5-halo-2-furaldehyde?

For challenging substrates like heteroaryl halides, the choice of catalyst and ligand is critical.[6] Standard catalysts like Pd(PPh₃)₄ may be effective in some cases, but often, more specialized systems are required to facilitate the oxidative addition step, which can be the rate-determining step.[1][6] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often the industry standard for these types of couplings as they promote both oxidative addition and reductive elimination.[6][7] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties, which form very stable palladium complexes.[6]

Q2: How do I choose the right base for my reaction?

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base can significantly influence the reaction outcome.[6] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11] For many Suzuki-Miyaura couplings, K₂CO₃ or K₃PO₄ are effective and commonly used.[1][3] Stronger bases like hydroxides can sometimes accelerate the reaction but may also promote side reactions like protodeboronation.[6] The solubility of the base is also a key factor; for instance, K₃PO₄ is often used in biphasic solvent systems.[5]

Q3: What solvent system is recommended for this coupling?

A variety of organic solvents can be used, including dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[11] Often, a co-solvent of water is added.[11] The presence of water can be beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[6][12] A common solvent system for this type of reaction is a mixture of an organic solvent like toluene or dioxane with water.[1][5] It is crucial to ensure that the chosen solvent system can solubilize all reactants to a sufficient degree.[13]

Q4: My arylboronic acid is not very stable. What are my options?

Boronic acids can be prone to decomposition, particularly through protodeboronation, where the carbon-boron bond is cleaved by a proton source.[13] If you suspect your boronic acid is unstable, consider using more stable derivatives such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[13] These alternatives often exhibit enhanced stability and can be used under similar reaction conditions.[11]

Troubleshooting Guide: From Low Yields to Byproduct Formation

Troubleshooting_Workflow cluster_Low_Yield Low Yield Solutions cluster_Byproducts Byproduct Mitigation cluster_Purification Purification Strategies Start Reaction Outcome Unsatisfactory Low_Yield Low or No Product Yield Start->Low_Yield Byproducts Significant Byproduct Formation Start->Byproducts Purification_Issues Difficulty in Product Purification Start->Purification_Issues LY_Catalyst Check Catalyst/Ligand Activity Low_Yield->LY_Catalyst LY_Base Optimize Base and Solvent Low_Yield->LY_Base LY_Temp Increase Temperature/Time Low_Yield->LY_Temp LY_Reagents Verify Reagent Quality Low_Yield->LY_Reagents BP_Homocoupling Degas Thoroughly (Homocoupling) Byproducts->BP_Homocoupling BP_Protodeboronation Use Anhydrous Conditions/Weaker Base (Protodeboronation) Byproducts->BP_Protodeboronation BP_Dehalogenation Change Solvent/Base (Dehalogenation) Byproducts->BP_Dehalogenation P_Chromatography Optimize Column Chromatography Purification_Issues->P_Chromatography P_Recrystallization Attempt Recrystallization Purification_Issues->P_Recrystallization P_Derivatization Consider Derivatization Purification_Issues->P_Derivatization

Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura coupling.

Problem 1: Low or No Product Yield
Potential Cause Scientific Rationale & Solution
Inactive Catalyst/Ligand The Pd(0) active species may not be forming or may be degrading. Ensure your palladium precursor and ligand are of high quality. For electron-rich heteroaryl halides, a more electron-rich and bulky ligand may be necessary to promote the oxidative addition step.[6] Consider screening different ligands, such as SPhos or XPhos.[6]
Suboptimal Base or Solvent The base may not be strong enough or sufficiently soluble to activate the boronic acid.[13] Ensure the base is finely ground and dry.[13] Switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ can be beneficial.[5][13] The solvent system must solubilize all components; consider optimizing the organic solvent and the water ratio.[12][14]
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature.[13] Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction temperature or extending the reaction time.[13] Microwave irradiation can sometimes accelerate the reaction.[13]
Decomposition of Boronic Acid The boronic acid may be degrading under the reaction conditions, often via protodeboronation.[13] Use fresh, high-purity boronic acid. If instability is a known issue, switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[13]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and promoting homocoupling of the boronic acid.[11] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[13]
Problem 2: Significant Byproduct Formation
Byproduct Cause & Mitigation Strategy
Homocoupling of Boronic Acid This side reaction, forming Ar'-Ar', is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this pathway.[11] Solution: Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.[13] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[13]
Protodeboronation This results in the formation of Ar'-H from the boronic acid. It is often caused by excess water or strong bases.[6] Solution: While some water is often beneficial, ensure your organic solvents are reasonably dry if this is a persistent issue.[6] Consider using a weaker base like K₂CO₃ or a non-aqueous base like CsF.[6]
Dehalogenation of Furaldehyde This side reaction produces 2-furaldehyde from your starting material. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.[11] Solution: This can be promoted by certain solvents or bases. Experiment with changing the solvent system or using a different, non-coordinating base.[13]

Optimized Protocol for the Synthesis of 5-Aryl-2-Furaldehydes

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-furaldehyde

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[1]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) three times.[6]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Toluene 4 mL, Ethanol 4 mL, Water 3 mL) via syringe.[1] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.) to the reaction mixture under a positive pressure of inert gas.[1]

  • Reaction Execution: Heat the reaction mixture to 70-80°C and stir vigorously for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, add water (50 mL) to the reaction mixture.[1] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1] Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-2-furaldehyde.[1]

Table of Optimized Reaction Parameters:

ParameterRecommended Range/ValueRationale
Palladium Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand-to-Palladium Ratio 1:1 to 4:1Higher ratios can stabilize the catalyst and promote reductive elimination.
Arylboronic Acid Equivalents 1.1 - 1.5 eq.A slight excess ensures complete consumption of the limiting halide.
Base Equivalents 2-3 eq.Ensures complete activation of the boronic acid.
Reaction Temperature 60-110 °CDependent on the reactivity of the substrates and the solvent boiling point.
Solvent Concentration 0.1 - 0.5 MAffects reaction kinetics and solubility.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. PMC. Available at: [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ResearchGate. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]

  • Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...). ResearchGate. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona. Available at: [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. Available at: [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki-Miyaura reactions. TIB. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Nitration of 2-Furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-furaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this essential, yet delicate, chemical transformation. The synthesis of 5-nitro-2-furaldehyde is a critical step in the production of various nitrofuran-class pharmaceuticals and antimicrobial agents.[1][2][3] However, the inherent nature of the furan ring—highly reactive yet sensitive to the acidic conditions of nitration—presents significant challenges.[4] This resource provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you mitigate common side reactions and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why did my nitration reaction mixture turn dark brown or black and produce tar-like substances?

This is the most common issue encountered and is almost always due to the acid-catalyzed degradation and polymerization of the furan ring.[4] The furan nucleus is electron-rich and highly activated towards electrophiles, but its low resonance energy makes it susceptible to irreversible ring-opening and polymerization under strong acidic conditions or at elevated temperatures.

  • Causality: The combination of nitric acid and the protons generated in the reaction medium can attack the furan ring, leading to unstable intermediates that readily polymerize.

  • Solution: Strict and meticulous temperature control is paramount. The reaction should be maintained at low temperatures, typically between -10 °C and 5 °C, throughout the addition of reagents.[5][6] Slow, dropwise addition of the nitrating agent or the furan substrate ensures that localized heat spikes do not occur.

Q2: My yields are consistently low. What are the primary causes of product loss?

Low yields can stem from several factors beyond polymerization:

  • Ring Opening: Under acidic conditions, the furan ring can undergo hydrolysis and ring-opening, forming various linear byproducts that are not the desired nitroaromatic compound.[7][8][9]

  • Incomplete Rearomatization: The nitration of furans with acetyl nitrate proceeds via a non-aromatic 2,5-dihydrofuran intermediate.[10][11][12] This intermediate is often stable at low temperatures. Conversion to the final aromatic product requires a base-catalyzed elimination of acetic acid. If the workup is not performed correctly (e.g., insufficient base or no gentle heating), the intermediate may be isolated, or it may decompose during purification, leading to a lower yield of the final product.

  • Oxidation: Nitric acid is a strong oxidizing agent. The aldehyde functional group can be oxidized to a carboxylic acid (e.g., 5-nitro-2-furoic acid), and the furan ring itself can be degraded through oxidative pathways.[7] Protecting the aldehyde as a diacetate helps mitigate this.[5][13]

Q3: Is it necessary to protect the aldehyde group of 2-furaldehyde before nitration?

While you can pre-synthesize and isolate 2-furaldehyde diacetate, it is often unnecessary.[13] The most common and efficient industrial method involves using acetic anhydride as both a reactant (to form the acetyl nitrate nitrating agent) and the solvent.[14] In this environment, the 2-furaldehyde is converted in situ to its diacetate, which is then nitrated. The final product isolated is 5-nitro-2-furaldehyde diacetate.[14][15] This one-pot approach is generally preferred for its efficiency.

Q4: What is the specific role of adding the reaction mixture to ice water during the workup?

Pouring the reaction mixture onto crushed ice serves two critical functions:

  • Quenching the Reaction: It rapidly dilutes the reagents and lowers the temperature, effectively stopping the nitration and preventing further side reactions.

  • Hydrolysis of Acetic Anhydride: It hydrolyzes any unreacted acetic anhydride to acetic acid, which is more easily removed during the subsequent extraction and washing steps.[6][14]

Q5: Why is a basic wash (e.g., sodium bicarbonate) or pH adjustment required during the workup?

This is a crucial step for two reasons:

  • Neutralization: It neutralizes the strong acids (sulfuric acid catalyst, nitric acid) and the acetic acid present in the mixture. This is vital to prevent acid-catalyzed degradation of the product during extraction and isolation.

  • Catalysis of Rearomatization: The base facilitates the elimination of an acetate group from the 2,5-dihydrofuran intermediate, restoring the aromaticity of the furan ring to yield the final product.[10][12][16] In some protocols, a weak base like pyridine is used specifically for this purpose.[13]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: After a full reaction time and workup, I have recovered only my 2-furaldehyde starting material.

  • Possible Cause 1: Ineffective Nitrating Agent. The active nitrating agent, acetyl nitrate, may not have formed correctly. This can happen if the nitric acid used is old and has a lower concentration, or if the temperature during its addition to acetic anhydride was not properly controlled.

  • Suggested Solution: Use fresh, fuming nitric acid (>90%). Ensure the acetic anhydride is chilled to at least 0 °C before the dropwise addition of nitric acid. Allow the acetyl nitrate solution to stir for a short period (15-20 min) at low temperature before adding the furan substrate.[6]

  • Possible Cause 2: Reaction Temperature Too Low. While low temperatures are critical to prevent degradation, extremely low temperatures (e.g., < -15 °C) can significantly slow down the reaction rate to a point where little to no conversion occurs within the allotted time.

  • Suggested Solution: Maintain the reaction temperature within the optimal range of -10 °C to 0 °C.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is being consumed.

Problem 2: The isolated product is an unstable oil or solid that decomposes upon standing. NMR analysis does not show aromatic furan signals.

  • Possible Cause: Isolation of the Dihydrofuran Intermediate. You have likely isolated the 5-nitro-2-acetoxy-2,5-dihydrofurfural diacetate intermediate.[11][12] This intermediate is not aromatic and can be unstable, especially if trace acid is present.

  • Suggested Solution: The rearomatization step was incomplete. Dissolve the isolated intermediate in a suitable solvent (e.g., ethanol) and treat it with a mild base. One method involves adding pyridine and warming the mixture gently.[13] Alternatively, adjusting the pH of an aqueous suspension to ~2.5-4 and warming to 50 °C can also promote the elimination to the desired aromatic product.[14]

Problem 3: The reaction was proceeding smoothly, but became uncontrollable and exothermic upon adding the last portion of the reagent.

  • Possible Cause: Accumulation of Unreacted Reagents. If the reaction rate is slower than the addition rate, unreacted nitrating agent and substrate can build up. A slight increase in temperature can then trigger a rapid, runaway reaction of all the accumulated reagents. This is a significant safety hazard.[17]

  • Suggested Solution: Always add reagents slowly and portion-wise, ensuring the temperature remains stable. It is better to add the furan substrate solution to the prepared nitrating agent to maintain an excess of the nitrating species and avoid accumulation of the sensitive substrate. Monitor the temperature continuously and ensure the cooling bath has sufficient capacity. For larger-scale reactions, consider a continuous flow setup for superior temperature and stoichiometry control.[18]

Core Mechanism & Competing Side Reaction Pathways

The desired reaction proceeds via an addition-elimination mechanism, which is distinct from typical electrophilic aromatic substitution on benzene.[10][12] Understanding this pathway is key to diagnosing issues.

Nitration_Mechanism cluster_reactants Reagent Generation cluster_main Main Reaction Pathway cluster_side Side Reactions HNO3 HNO₃ AcONO2 Acetyl Nitrate CH₃COONO₂ HNO3->AcONO2 + (CH₃CO)₂O (Catalyst: H₂SO₄) Ac2O Acetic Anhydride (CH₃CO)₂O Ac2O->AcONO2 Furfural 2-Furaldehyde Diacetate Intermediate σ-Complex (Cationic Intermediate) Furfural->Intermediate + AcONO₂ (Electrophilic Attack at C5) Addition 2,5-Addition Product (Dihydrofuran Intermediate) Intermediate->Addition + Acetate (AcO⁻) Degradation Polymerization / Tar Intermediate->Degradation [H⁺], High Temp Product 5-Nitro-2-furaldehyde Diacetate Addition->Product - AcOH (Base-Catalyzed Elimination) RingOpening Ring-Opening Products Addition->RingOpening [H⁺], H₂O

Caption: Nitration of 2-furaldehyde diacetate and competing side pathways.

Optimized Experimental Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate

This protocol synthesizes best practices to minimize side reactions. It must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[4]

1. Preparation of the Nitrating Agent (Acetyl Nitrate)

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (e.g., 90 mL).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Prepare a premixed solution of fuming nitric acid (e.g., 8.6 mL) and concentrated sulfuric acid (e.g., 0.06 mL).

  • Scientist's Note: Sulfuric acid acts as a catalyst, accelerating the formation of the highly electrophilic nitronium ion (NO₂⁺).[19][20]

  • Slowly add the nitric/sulfuric acid mixture dropwise to the stirred, cold acetic anhydride, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution at 0 °C for 15 minutes.

2. Nitration Reaction

  • In a separate flask, freshly distill 2-furaldehyde (e.g., 10.4 mL).[21]

  • Add the freshly distilled 2-furaldehyde dropwise to the acetyl nitrate solution over approximately 45 minutes. Meticulously maintain the reaction temperature at 0 °C.[14]

  • Scientist's Note: Slow addition of the substrate to the nitrating agent is crucial. It prevents the accumulation of the acid-sensitive furan and minimizes localized temperature increases that lead to polymerization.

  • After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.

3. Workup and Rearomatization

  • Slowly pour the cold reaction mixture into a beaker containing crushed ice (e.g., 100 mL) with vigorous stirring.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete hydrolysis of excess acetic anhydride.

  • Carefully adjust the pH of the mixture to approximately 2.5 - 3.5 with a 10% NaOH solution while keeping the solution cool in an ice bath.[14]

  • Scientist's Note: This pH adjustment neutralizes the strong acids and initiates the base-catalyzed elimination of the dihydrofuran intermediate. Over-shooting the pH into strongly basic conditions should be avoided as it can promote other side reactions like the Cannizzaro reaction.[22]

  • Heat the mixture to 50 °C and hold for 1 hour with stirring. This provides the thermal energy needed to complete the elimination/rearomatization step.[14] A white or pale-yellow precipitate of the product should form.

  • Cool the mixture to room temperature, then further in an ice bath.

4. Isolation and Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from anhydrous ethanol to yield pure 5-nitro-2-furaldehyde diacetate as a crystalline solid.[13][14]

Summary of Side Reactions and Mitigation Strategies

Side Reaction / IssueCausal ConditionsRecommended Mitigation Strategy
Polymerization / Tarring High temperature (>10 °C), high acid concentration, fast reagent addition.[4]Maintain strict temperature control (-10 to 0 °C), use slow dropwise addition, ensure efficient stirring.
Ring Opening Excess strong acid, presence of water at low pH.[9][23]Use anhydrous conditions, control stoichiometry of acids, quench reaction on ice promptly.
Oxidation of Aldehyde Excess nitric acid, elevated temperatures.Use the diacetate protection strategy (in situ or pre-formed), control stoichiometry of HNO₃.
Incomplete Rearomatization Insufficient base or heat during workup.[12][16]Ensure proper pH adjustment (~2.5-4) and gentle heating (50 °C) after quenching.[14]
Runaway Reaction Fast addition rate, poor heat dissipation.[17]Slow, controlled addition of reagents; ensure adequate cooling bath capacity; monitor temperature constantly.

References

  • PrepChem. (n.d.). Preparation of 5-nitro-2-furaldehyde diacetate. Retrieved from [Link]

  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434. Retrieved from [Link]

  • Raffauf, R. F. (1951). U.S. Patent No. 2,548,173. U.S. Patent and Trademark Office.
  • Química Orgánica. (n.d.). Furan nitration. Retrieved from [Link]

  • Boopathy, R., & Daniels, L. (1991). Biodegradation of 2-furaldehyde under nitrate-reducing and methanogenic conditions. Applied and Environmental Microbiology, 57(2), 409-414.
  • E. C. Taylor, & J. A. Zoltewicz. (1960). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society, 82(11), 2656-2659. Retrieved from [Link]

  • Giller, S. A., et al. (1977). U.S. Patent No. 4,052,419. U.S. Patent and Trademark Office.
  • Esteruelas, M. A., et al. (2011). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. Organometallics, 30(17), 4684-4693.
  • Wang, D., et al. (2023). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry, 21(3), 546-550.
  • Nishimura, S., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 6(10), 3344-3355.
  • Taylor, E. C., & Zoltewicz, J. A. (1960). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society. Retrieved from [Link]

  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.
  • Boopathy, R., & Daniels, L. (1991). Biodegradation of 2-furaldehyde under nitrate-reducing and methanogenic conditions. Environmental Toxicology and Chemistry, 10(8), 1017-1024.
  • National Center for Biotechnology Information. (n.d.). 2-Furaldehyde, azine with 5-nitro-2-furaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Olivard, J., Valenti, S., & Buzard, J. A. (1962). The Metabolism of 5-Nitro-2-furaldehyde Acetylhydrazone. Journal of Medicinal Chemistry, 5(3), 524-531.
  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). Polymers, 13(24), 4323.
  • National Center for Biotechnology Information. (n.d.). 5-Nitrofurfural. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • Bakhtin, K. I., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
  • Taylor, E. C., & Zoltewicz, J. A. (1960). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Furfural. Retrieved from [Link]

  • Bakhtin, K. I., et al. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-furanmethanediol diacetate. PubChem Compound Database. Retrieved from [Link]

  • Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
  • Di Somma, I., et al. (2013). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 31, 709-714.
  • Giller, S. A., et al. (1975). German Patent No. DE2523759A1. German Patent and Trade Mark Office.

Sources

Storage and handling of air-sensitive 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-Nitrophenyl)-2-furaldehyde

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for this compound (CAS 7147-77-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, and application of this air-sensitive compound. Our goal is to provide not just procedures, but a deep understanding of the chemical principles governing its stability and reactivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: Why is this compound classified as "air-sensitive"?

A1: The "air-sensitive" classification stems from the compound's susceptibility to degradation upon exposure to atmospheric oxygen and moisture.[1][2] The primary reactive sites are the aldehyde functional group and the furan ring. The aldehyde can be readily oxidized to the corresponding carboxylic acid, an impurity that can interfere with subsequent reactions. The furan ring, an electron-rich heterocycle, can also undergo oxidative degradation pathways, potentially leading to ring-opening or polymerization, often indicated by a darkening in the material's color.[3] Handling under an inert atmosphere is crucial to prevent these unwanted side reactions.[4]

Q2: I've just received a shipment. What are the immediate steps for proper storage?

A2: Upon receipt, the compound should be immediately transferred to a dedicated storage location that minimizes atmospheric exposure. The ideal long-term storage environment is inside a controlled inert atmosphere, such as a nitrogen-filled glovebox or desiccator.[5] If a glovebox is unavailable, store the manufacturer's sealed container in a cold, dry, and dark place (e.g., a refrigerator set to 2-8°C).[6] The container should be tightly sealed to prevent the ingress of moisture and air.[6] Before opening the container for the first time, allow it to warm to room temperature inside a desiccator or under a stream of inert gas to prevent condensation of atmospheric moisture onto the cold solid.

Q3: What are the key physical and chemical properties I should be aware of?

A3: Understanding the compound's properties is essential for its effective use. Key data is summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₁H₇NO₄[7][8]
Molecular Weight 217.18 g/mol [8][9]
Appearance Light yellow to yellow to orange powder/crystal[1][2]
Melting Point 204-209 °C[1][2][7]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water.[7]
Purity (Typical) ≥ 98.0% (by GC)[1][2]

Q4: What safety precautions are necessary when handling this compound?

A4: this compound is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects.[1][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][10] Avoid creating and inhaling dust.[10] Refer to the Safety Data Sheet (SDS) for complete hazard information before beginning any work.[10]

Section 2: Experimental Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Observed Problem Probable Cause(s) Recommended Solution & Rationale
Low reaction yield or reaction failure. Degradation of Starting Material: The compound was likely exposed to air/moisture during weighing, dissolution, or transfer, leading to oxidation or other side reactions.Implement Strict Inert Atmosphere Techniques: Use a glovebox or Schlenk line for all manipulations.[4] Ensure solvents are anhydrous and deoxygenated. The protocol in Section 3 provides a detailed workflow.
Compound has darkened in color (e.g., from yellow to brown/black). Oxidative Degradation/Polymerization: Prolonged or repeated exposure to atmospheric oxygen has likely caused the compound to degrade. Light exposure can also accelerate these processes.[5]Discard the Material: The purity of the compound is compromised. Procure a fresh batch and adhere strictly to inert storage and handling protocols. Store in an amber vial inside a glovebox to protect from both air and light.[5]
Inconsistent analytical results (NMR, LC-MS) of the starting material. Partial Degradation: The container may have been opened multiple times in the open air, leading to gradual degradation. Small amounts of moisture can hydrolyze the compound or catalyze oxidation.Aliquot the Compound: Upon receiving a new bottle, transfer it to an inert atmosphere glovebox.[11] Divide the material into smaller, single-use vials. This prevents contamination of the entire stock each time material is needed.
Poor solubility in a non-polar solvent during a reaction. Formation of Polar Impurities: Oxidation of the aldehyde to a more polar carboxylic acid can decrease solubility in non-polar solvents and introduce unwanted species into your reaction.Verify Purity Before Use: Run a quick purity check (e.g., TLC or ¹H NMR) on a small sample under inert conditions. If impurities are detected, the material should not be used. Ensure all solvents are rigorously dried before use.[12]

Section 3: Protocols for Handling & Application

Adherence to these protocols is critical for maintaining the integrity of this compound.

Protocol 3.1: Weighing and Preparing a Solution Under Inert Atmosphere

This protocol describes the use of a nitrogen-filled glovebox, which is the gold standard for handling highly air-sensitive materials.[5]

Objective: To accurately weigh the solid compound and dissolve it in an anhydrous, deoxygenated solvent without exposure to air.

Materials:

  • This compound in its original container

  • Spatula

  • Weighing paper or vial

  • Analytical balance (located inside the glovebox)

  • Anhydrous, deoxygenated solvent (e.g., THF, Dioxane, DMF)

  • Volumetric flask or reaction flask fitted with a rubber septum

  • Argon or Nitrogen source

Procedure:

  • Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (<10 ppm is ideal). Place all necessary materials (spatula, vials, flasks, solvent) inside the glovebox antechamber and purge according to the manufacturer's instructions.

  • Equilibration: Allow the container of this compound to reach the ambient temperature inside the glovebox before opening to prevent moisture condensation.

  • Weighing: Carefully open the container. Using a clean spatula, transfer the desired amount of the yellow solid onto a tared weigh paper or into a vial on the analytical balance. Record the exact mass.

  • Transfer: Promptly transfer the weighed solid into the designated reaction or volumetric flask.

  • Dissolution: Using a syringe, add the required volume of anhydrous, deoxygenated solvent to the flask. Swirl gently to dissolve the solid.

  • Sealing: Securely seal the flask with its septum. For added protection, the joint can be wrapped with Parafilm.

  • Removal: The prepared solution can now be safely removed from the glovebox for use in your reaction setup, which should also be maintained under an inert atmosphere (e.g., using a Schlenk line or nitrogen balloon).[13]

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for handling the compound.

G cluster_storage Initial Storage cluster_handling Experimental Handling receive Receive Compound storage_q Glovebox Available? receive->storage_q store_gb Store in Glovebox (Inert, Dark, Cold) storage_q->store_gb Yes store_desiccator Store in Sealed Container in Refrigerator/Desiccator storage_q->store_desiccator No prep Prepare for Experiment store_gb->prep store_desiccator->prep handling_q Glovebox Available? prep->handling_q handle_gb Weigh & Dissolve in Glovebox (Protocol 3.1) handling_q->handle_gb Yes handle_schlenk Handle using Schlenk Line Technique handling_q->handle_schlenk No reaction Proceed with Reaction handle_gb->reaction Transfer to Inert Reaction Setup handle_schlenk->reaction Transfer to Inert Reaction Setup

Caption: Workflow for storage and handling of this compound.

Section 4: Understanding Degradation

To underscore the importance of proper handling, it is helpful to visualize the potential chemical transformations the compound can undergo upon exposure to air.

Hypothetical Degradation Pathways

The primary degradation route is the oxidation of the aldehyde. Other complex reactions involving the furan ring can also occur.

Degradation A This compound (Desired Compound) B 5-(4-Nitrophenyl)-2-furoic Acid (Oxidation Product) A->B [O] (Atmospheric O₂) C Ring-Opened Products & Polymeric Materials A->C Further Oxidation / Moisture / Light

Caption: Potential degradation pathways for this compound.

This oxidative degradation is a key reason why experiments can fail if the starting material's integrity is not preserved.[5] The formation of the furoic acid derivative (B) introduces a significant impurity that can alter reaction kinetics, poison catalysts, or lead to unwanted side products.

References

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved from ChemBK website: [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from Fiveable website: [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from Chemistry LibreTexts website: [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from ChemistryViews website: [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from ResearchGate website: [Link]

  • ResearchGate. (2019, September). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Retrieved from ResearchGate website: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website: [Link]

  • PubMed. (2017). Nitrofurantoin hydrolytic degradation in the environment. Retrieved from PubMed website: [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT website: [Link]

  • Momentum Transfer. (n.d.). How we handle Air Sensitive Samples. Retrieved from Momentum Transfer website: [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]

  • MDPI. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. Retrieved from MDPI website: [Link]

  • National Center for Biotechnology Information. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from NCBI website: [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in 5-(4-Nitrophenyl)-2-furaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-(4-nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial problems encountered during reactions with this compound.

Q1: My reaction with this compound has a very low yield. What are the first things I should check?

Low yields can often be traced back to a few key areas. Systematically check the following:

  • Purity of Starting Materials: Ensure your this compound is pure. It should be a yellow to dark yellow solid.[1][2] Impurities can interfere with the reaction. The same applies to your other reagents and solvents.

  • Reaction Conditions: Are your reaction conditions optimal? For condensation reactions like the Knoevenagel, this includes the right catalyst, temperature, and removal of byproducts like water.[3]

  • Moisture: Many reactions involving aldehydes are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction Monitoring: Are you monitoring the reaction progress effectively, for instance, by Thin Layer Chromatography (TLC)? Reactions can be slow or may reach equilibrium.[3]

Q2: I'm performing a Horner-Wadsworth-Emmons (HWE) or Wittig reaction and my TLC plate shows multiple spots. What could be happening?

Multiple spots on a TLC plate are a common sign of a complex reaction mixture. Here are the likely culprits:

  • Unreacted Starting Materials: You may be seeing your starting aldehyde and the phosphonate or phosphonium ylide.

  • Desired Product: Hopefully, one of the spots is your target alkene.

  • Side Products: 5-nitro-2-furaldehyde derivatives can be problematic. The furan ring can undergo addition reactions, and under strongly basic conditions, other side reactions can occur.[5][6]

  • (E/Z) Isomers: If your reaction can produce both (E) and (Z) isomers of the alkene, they may appear as separate spots on the TLC plate.[4][7]

  • Degradation: The starting material or product might be degrading under the reaction conditions. 5-nitro-2-furaldehyde can be sensitive to strongly alkaline or acidic conditions.[6]

Q3: How stable is this compound and how should I store it?

This compound is a solid that is relatively stable at room temperature when stored correctly.[8] To ensure its integrity:

  • Storage: Keep it in a tightly sealed container in a cool, dry, and dark place.[1][9]

  • Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[2][8] It is harmful if swallowed and can cause skin and eye irritation.[10]

Q4: My reaction mixture is turning a very dark color. Is this a cause for concern?

A dark coloration can be normal for some reactions involving aromatic nitro compounds. However, it can also indicate decomposition or the formation of polymeric side products, especially under strong basic or high-temperature conditions. It is crucial to monitor the reaction by TLC to distinguish between the formation of the desired product and decomposition.

Part 2: In-Depth Troubleshooting Guides by Reaction Type

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[11] Low yields are a frequent challenge.

Causality of Low Yields:
  • Catalyst Choice: The catalyst is typically a weak base. A base that is too strong can cause the self-condensation of the aldehyde.[3][11] Piperidine, pyridine, or ammonium salts are commonly used.[3][12]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile can lead to high conversions in shorter times.[3]

  • Water Removal: The reaction produces water, which can inhibit the reaction or lead to reversibility.[3] Using a Dean-Stark apparatus or a drying agent can drive the reaction to completion.

Troubleshooting Workflow for Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel check_reagents Verify Purity of This compound & Active Methylene Compound start->check_reagents monitor_tlc Monitor by TLC check_reagents->monitor_tlc If pure check_catalyst Is the Base Too Strong? (e.g., hydroxides) weak_base Switch to Weaker Base (Piperidine, Pyridine) check_catalyst->weak_base Yes check_water Is Water Being Removed? check_catalyst->check_water No weak_base->monitor_tlc add_drying Use Dean-Stark Trap or Molecular Sieves check_water->add_drying No check_solvent Review Solvent Choice check_water->check_solvent Yes add_drying->monitor_tlc solvent_change Consider Polar Aprotic (DMF, Acetonitrile) or Toluene for Azeotrope check_solvent->solvent_change check_temp Is Reaction Temperature Optimal? check_solvent->check_temp No obvious issue solvent_change->monitor_tlc adjust_temp Increase Temperature Incrementally check_temp->adjust_temp adjust_temp->monitor_tlc monitor_tlc->check_catalyst No improvement success Improved Yield monitor_tlc->success Reaction progressing

Caption: Troubleshooting workflow for Knoevenagel condensation.

Table 1: Recommended Starting Conditions for Knoevenagel Condensation
ParameterRecommendationRationale
Aldehyde:Methylene Compound Ratio 1 : 1.05-1.2 equivalentsA slight excess of the active methylene compound can help drive the reaction to completion.
Catalyst Piperidine or Pyridine (0.1 eq)Weakly basic to prevent self-condensation of the aldehyde.[3][11]
Solvent Toluene or EthanolToluene allows for azeotropic removal of water with a Dean-Stark trap. Ethanol is a common polar protic solvent.[3]
Temperature Room Temperature to RefluxStart at room temperature and increase if the reaction is slow.[3]
Water Removal Dean-Stark Trap (with Toluene)Essential for driving the equilibrium towards the product.[3]
Guide 2: Horner-Wadsworth-Emmons (HWE) and Wittig Reactions

These olefination reactions use phosphonate carbanions (HWE) or phosphonium ylides (Wittig) to convert aldehydes into alkenes.[7][13] They are powerful but can be sensitive to substrate and conditions.

Causality of Low Yields:
  • Base Selection: The base must be strong enough to deprotonate the phosphonate or phosphonium salt but should not react with the aldehyde. Common bases include NaH, n-BuLi, and DBU.[14][15]

  • Ylide/Carbanion Instability: The generated ylide or carbanion can be unstable and decompose if not used promptly or if the temperature is too high.

  • Substrate Reactivity: As noted, 5-nitro-2-furaldehyde can be problematic. The electron-withdrawing nitro group activates the furan ring towards nucleophilic attack, which can compete with the desired attack on the aldehyde.[5][16]

  • Steric Hindrance: Sterically hindered aldehydes or phosphonates can slow down the reaction.[4][13]

  • Stereoselectivity: While the HWE reaction generally favors the (E)-alkene, reaction conditions can lead to mixtures of (E) and (Z) isomers, complicating purification.[4][7] The Still-Gennari modification can be used to favor the (Z)-alkene.[14]

Troubleshooting Workflow for HWE/Wittig Reactions

HWE_Wittig_Troubleshooting start Low Yield in HWE/Wittig check_ylide Check Ylide/Carbanion Formation (e.g., color change, test reaction) start->check_ylide base_issue Is the Base Strong Enough? Is it fresh? check_ylide->base_issue Formation Unsuccessful aldehyde_issue Aldehyde Degradation or Side Reactions? check_ylide->aldehyde_issue Formation Successful change_base Try a Different Base (NaH, n-BuLi, KHMDS) base_issue->change_base change_base->start masamune_roush Use Milder Conditions (Masamune-Roush: LiCl, DBU/TEA) aldehyde_issue->masamune_roush success Improved Yield aldehyde_issue->success Reaction Proceeds Cleanly temp_control Lower Reaction Temperature (e.g., -78°C to 0°C) masamune_roush->temp_control check_tlc Analyze TLC for Multiple Spots temp_control->check_tlc isomer_issue Possible (E/Z) Mixture? check_tlc->isomer_issue Multiple Product Spots side_reaction Evidence of Furan Ring Attack? check_tlc->side_reaction Unidentified Spots purification Optimize Column Chromatography isomer_issue->purification purification->success protecting_group Consider Protecting Groups (Advanced Strategy) side_reaction->protecting_group

Caption: Troubleshooting workflow for HWE/Wittig reactions.

Part 3: Essential Experimental Protocols

Protocol 1: Baseline Knoevenagel Condensation

This protocol provides a starting point for the condensation of this compound with an active methylene compound (e.g., diethyl malonate).

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Reagents: Add the active methylene compound (1.1 eq) and toluene as the solvent.

  • Catalyst: Add piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture, wash with dilute HCl, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Baseline Horner-Wadsworth-Emmons Reaction (Masamune-Roush Conditions)

These milder conditions are often successful for base-sensitive aldehydes.[14]

  • Setup: Under an inert atmosphere (N2 or Ar), add anhydrous lithium chloride (LiCl) (1.1 eq) and your phosphonate reagent (1.1 eq) to a flask with anhydrous acetonitrile.

  • Base: Cool the solution to 0°C and add triethylamine (TEA) or DBU (1.1 eq).

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with ethyl acetate.

  • Purification: Dry the combined organic layers and purify by column chromatography.

Part 4: Understanding Reagent Stability and Side Reactions

The unique structure of this compound, with its electron-withdrawing nitro group and furan heterocycle, predisposes it to several side reactions that can compete with the desired transformation and lower your yield.

pH Sensitivity
  • Alkaline Conditions: In alkaline solutions, 5-nitro-2-furaldehyde can form an anion of nitronic acid.[6][17] This can lead to a cascade of further reactions, including ring-opening.[6] This highlights why strong, non-nucleophilic bases are often preferred in HWE/Wittig reactions, and why weak bases are crucial for the Knoevenagel condensation.

  • Acidic Conditions: Under acidic conditions, the furan ring can be susceptible to hydrolysis or other degradation pathways.

Potential Side Reactions

Caption: Desired vs. potential side reactions of this compound.

References

  • This compound | 7147-77-5 - ChemicalBook. (n.d.).
  • Troubleshooting low yields in Knoevenagel condensation - Benchchem. (n.d.).
  • 5-4-nitrophenyl-2-furaldehyde | 7147-77-5 | Chemical Bull Pvt. Ltd. (n.d.).
  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • This compound | 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 5-(4-nitrophenyl)furfural - ChemBK. (2024, April 10).
  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2), 113-139.
  • This compound | C11H7NO4 | CID 81567 - PubChem. (n.d.).
  • This compound - Safety Data Sheet - ChemicalBook. (n.d.).
  • Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde : r/Chempros - Reddit. (2023, January 26).
  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).
  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.).
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  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. (n.d.).
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Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Schiff Base Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of imines (Schiff bases). As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the nuances of this fundamental organic transformation.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may face during your experiments.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield, or in some cases, no formation of my desired Schiff base. What are the primary factors I should investigate?

Answer:

Low or no yield in a Schiff base condensation is a frequent challenge and can often be attributed to several key factors. The formation of a Schiff base is a reversible equilibrium reaction, and optimizing conditions to favor the product is crucial.[1][2]

  • Sub-optimal pH: The pH of the reaction medium is one of the most critical parameters. The reaction is typically acid-catalyzed, but high acid concentrations can be detrimental.[1][3] If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the initial addition step.[1][3][4] Conversely, at a high pH (alkaline), the removal of the hydroxyl group from the carbinolamine intermediate is slow, as it requires protonation to be a good leaving group (water).[4][5] For many Schiff base syntheses, a mildly acidic pH, often in the range of 4-6, is found to be optimal.[3][6] However, the ideal pH can be substrate-dependent and may require experimental optimization.[4][5] Some studies have shown maximum formation percentages at a pH of around 9 in aqueous solutions for specific Schiff bases.[7]

  • Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield of the Schiff base.[2][8] It is imperative to remove water as it is formed.[9]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ organic solvents like ethanol, methanol, toluene, or DMF, the solubility of reactants and the product should be considered.[6][10][11] In recent years, "green" solvents like water and ionic liquids have gained attention, sometimes offering high yields without the need for a catalyst.[12][13][14]

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate and reach equilibrium. Refluxing the reaction mixture is a common practice.[6] Insufficient reaction time can also lead to incomplete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable.[6]

  • Purity of Reactants: Ensure that the aldehyde/ketone and the primary amine are of high purity. Impurities can lead to side reactions and lower the yield of the desired product.[2]

Issue 2: Product Instability and Decomposition

Question: My Schiff base seems to form, but it decomposes during workup or purification. How can I mitigate this?

Answer:

The stability of Schiff bases can vary significantly. Those derived from aliphatic aldehydes, especially those with α-hydrogens, are notoriously unstable and can readily polymerize or tautomerize to the enamine form.[1][10] Aromatic Schiff bases are generally more stable due to conjugation.[1] The primary mode of decomposition is hydrolysis, where the imine bond is cleaved by water, reverting to the starting amine and aldehyde.[3][8][10]

Here are some strategies to prevent decomposition:

  • Anhydrous Conditions: It is crucial to maintain anhydrous (dry) conditions throughout the reaction, workup, and storage. This includes using dry solvents and, if necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Avoid Acidic Silica Gel: During column chromatography, the acidic nature of silica gel can catalyze the hydrolysis of the Schiff base.[10] It is often recommended to use neutral alumina for purification or to deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[10]

  • Prompt Purification and Use: It is best to purify and use the Schiff base soon after its synthesis.[10] If storage is necessary, it should be done at low temperatures in a tightly sealed container, protected from moisture.[10]

  • Reductive Amination: If the final desired product is a secondary amine, the crude Schiff base can be reduced in situ without isolation. This is a common strategy to overcome the instability of the imine intermediate.[15]

Issue 3: Difficulty in Purification

Question: I am struggling to obtain a pure Schiff base. What are the recommended purification techniques?

Answer:

The choice of purification method depends on the physical properties (e.g., crystallinity, solubility) and stability of your Schiff base.

Purification MethodDescriptionBest Suited For
Recrystallization The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize.Crystalline solids with good thermal stability.[8][10][16]
Column Chromatography The crude mixture is passed through a column of stationary phase (e.g., silica gel or alumina) and eluted with a solvent system.Non-crystalline products or for separating mixtures with close polarities.[8][10]
Solvent Washing/Trituration The crude product is washed with a solvent in which the impurities are soluble, but the desired product is not.Removing soluble impurities from an insoluble product.[8][10]

Expert Tip: For sensitive Schiff bases, recrystallization from a non-polar solvent or a mixture of solvents (e.g., ethanol-water, benzene-petroleum ether) can be effective.[10] When using column chromatography, consider using neutral alumina instead of silica gel to prevent hydrolysis.[10]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol provides a general framework for the synthesis of a Schiff base. Optimization of specific parameters may be required for your particular substrates.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).[6]

  • Addition of Amine: Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture.[6]

  • Water Removal: To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction. This can be achieved by:

    • Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[9][14]

    • Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene or benzene).[8][9]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature. If a dehydrating agent was used, filter it off. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the purification section above (recrystallization, column chromatography, or solvent washing).[8][10][16]

Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[8]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.[8]

Visualizations

Schiff Base Formation Mechanism

The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration reaction. The reaction is typically catalyzed by a mild acid.

SchiffBaseFormation Reactants Aldehyde/Ketone + Primary Amine Carbinolamine Carbinolamine (Hemiaminal) Reactants->Carbinolamine Nucleophilic Addition ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine Protonation (Acid-Catalyzed) SchiffBase Schiff Base (Imine) + Water ProtonatedCarbinolamine->SchiffBase Dehydration (Elimination of H2O)

Caption: Mechanism of acid-catalyzed Schiff base formation.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in Schiff base synthesis.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Purity Check Purity of Reactants Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (1:1 ratio) Check_Purity->Check_Stoichiometry Optimize_pH Optimize Reaction pH (mildly acidic, e.g., 4-6) Check_Stoichiometry->Optimize_pH Remove_Water Implement Water Removal (Dean-Stark, Mol. Sieves) Optimize_pH->Remove_Water Optimize_Temp_Time Optimize Temperature and Reaction Time Remove_Water->Optimize_Temp_Time Consider_Solvent Evaluate Solvent Choice Optimize_Temp_Time->Consider_Solvent Success Improved Yield Consider_Solvent->Success

Caption: A step-by-step troubleshooting guide for low yield.

References

  • STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach.
  • ResearchGate. (2023). How to purify Schiff base?.
  • ResearchGate. (2024). How to purify Schiff base product?.
  • Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924.
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from World Journal of Pharmaceutical Sciences website.
  • ECHEMI. (n.d.). Optimum pH range for formation of Schiff bases.
  • ResearchGate. (2016). Suitable solvent for Schiff base reaction?.
  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases.
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
  • Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino)
  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?.
  • BenchChem. (2025). troubleshooting Schiff base formation with 4-(benzo[d]thiazol-2-yl)benzaldehyde.
  • De, S. K. (n.d.).
  • BenchChem. (2025). troubleshooting low purity in Schiff base condensation reactions.
  • LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
  • ResearchGate. (2025). Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases.
  • Comparative Study for Synthesis of Schiff Base Ligand. (n.d.).
  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.
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  • International Journal of Chemical Studies. (2018).
  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?.
  • Asadi, et al. (2006).
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Technical Support Center: Enhancing the Solubility of 5-(4-Nitrophenyl)-2-furaldehyde for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited solubility in various solvents. Here, we provide a series of troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to help you achieve successful reaction outcomes.

I. Understanding the Challenge: Physicochemical Properties of this compound

This compound is a yellow to dark yellow solid organic compound.[1] Its structure, featuring a polar nitro group and a furan ring, results in poor solubility in water but moderate solubility in some organic solvents, especially with heating.[1][2] This limited solubility can often hinder reaction kinetics and overall yield.

A summary of its key physical and chemical properties is provided below:

PropertyValueSource
Molecular Formula C₁₁H₇NO₄[1][3]
Molecular Weight 217.18 g/mol [1][3]
Melting Point 204-206 °C[1][4]
Appearance Yellow to Dark Yellow Solid[1]
Solubility Insoluble in water. Slightly soluble in DMSO and Ethyl Acetate with heating. Soluble in ethanol, methanol, and chloroform.[1][2][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Q1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?

A1: This is a common observation due to the compound's low solubility. Here's a systematic approach to address this:

  • Heating: Gently warming the solvent is often the most effective initial step.[6][7] Many organic reactions can be performed at elevated temperatures, which can significantly increase the solubility of your starting material. Always ensure your reaction conditions are compatible with the chosen temperature.

  • Solvent Selection: If heating is not an option or is insufficient, consider a different solvent. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for dissolving polar organic compounds.[8][9] However, always check for solvent compatibility with your reaction reagents.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder can increase its surface area, leading to a faster dissolution rate.[10]

Q2: I've dissolved the compound with heat, but it precipitates out as the reaction cools. How can I prevent this?

A2: This indicates that the compound's solubility is highly temperature-dependent.

  • Maintain Reaction Temperature: If the reaction allows, maintain the elevated temperature throughout the process to keep the compound in solution.

  • Co-solvent System: Introducing a co-solvent can maintain solubility at lower temperatures.[10] A common strategy is to dissolve the compound in a minimal amount of a good solvent (e.g., DMSO) and then add it to the primary reaction solvent.

Q3: My reaction is sluggish or incomplete, even though the starting material appears to have dissolved. What could be the cause?

A3: The dissolved concentration might be too low for an effective reaction rate.

  • Increase Solvent Volume: A larger volume of solvent may be needed to fully dissolve the reactant and achieve the desired concentration. However, this may not always be practical.

  • Alternative Solubilization Techniques: Consider more advanced methods to enhance solubility, such as the use of co-solvents or sonication.[10]

Q4: Can I use a co-solvent system? If so, how do I choose one?

A4: Yes, co-solvent systems are an excellent strategy. The choice of co-solvent depends on the primary reaction solvent and the reaction conditions.

  • Miscibility: The co-solvent must be miscible with the primary solvent.

  • Polarity Matching: Often, a small amount of a more polar, aprotic solvent like DMSO or DMF can help solubilize polar compounds in a less polar primary solvent.[8][11]

  • Inertness: The co-solvent should not participate in or interfere with the reaction.

Q5: How can sonication help improve solubility?

A5: Sonication uses high-frequency sound waves to agitate the solvent and solute particles.[10] This mechanical energy can help break down solid aggregates and enhance the dissolution process. It is a useful technique for compounds that are slow to dissolve even with heating.[10]

III. Experimental Protocols

Here are detailed protocols for common solubilization techniques.

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of this compound for a reaction using a co-solvent system.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a separate, small vial, weigh the required amount of this compound.

  • Add a minimal amount of the co-solvent (DMSO) dropwise while stirring until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • In the main reaction vessel, add the primary reaction solvent.

  • Slowly add the concentrated solution of this compound in the co-solvent to the primary solvent while stirring vigorously.

  • Observe for any signs of precipitation. If precipitation occurs, a slight increase in the proportion of the co-solvent or gentle heating of the entire mixture may be required.

Protocol 2: Solubility Enhancement using Sonication

Objective: To facilitate the dissolution of this compound using an ultrasonic bath.

Materials:

  • This compound

  • Chosen reaction solvent

  • Reaction vessel

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound and add it to the reaction vessel.

  • Add the desired volume of the reaction solvent.

  • Place the reaction vessel in an ultrasonic bath.

  • Turn on the sonicator and monitor the dissolution. The time required will vary depending on the solvent and the amount of solid.

  • Continue sonication until the solid is fully dissolved or no further change is observed.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Insoluble this compound heat Try Gentle Heating start->heat solvent Change Solvent (e.g., DMSO, DMF) heat->solvent Does not dissolve / Precipitates on cooling success Proceed with Reaction heat->success Dissolves cosolvent Use a Co-solvent System solvent->cosolvent Partial Dissolution solvent->success Dissolves sonication Apply Sonication cosolvent->sonication Still Insoluble cosolvent->success Dissolves sonication->success Dissolves fail Re-evaluate Approach sonication->fail Remains Insoluble

Caption: Troubleshooting workflow for solubility issues.

V. Concluding Remarks

Successfully carrying out reactions with poorly soluble starting materials like this compound requires a systematic and flexible approach. By understanding the compound's properties and employing the appropriate solubilization techniques, researchers can overcome these challenges and achieve their desired synthetic outcomes. If you continue to experience difficulties, consulting the material safety data sheet (MSDS) for additional solvent compatibility information is recommended.[5]

References

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • Al-Hadiya, A. M., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 14(9), 875. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 9(1), 29-36. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Movassaghi, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Syntheses, 95, 1-14. Retrieved from [Link]

  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]

  • Sam, S., & Al, E. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Quora. (2019). Why are smaller aldehydes and ketones soluble in water?. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 13.4 Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Hassan, A. S., et al. (2020). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 63(10), 3767-3783. Retrieved from [Link]

  • Yino. (2023). What solvents can dissolve furfural?. Retrieved from [Link]

  • Marbà-Ardébol, A., et al. (2018). An overview of the applications of furfural and its derivatives. Biofuels, Bioproducts and Biorefining, 12(4), 646-666. Retrieved from [Link]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Indiana University Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • iLectureOnline. (2014, February 19). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility [Video]. YouTube. Retrieved from [Link]

  • Kim, S. H., et al. (2014). A method for preparing derivatives of 5-substituted or 2,5-substituted 3-furaldehyde as starting materials for variable use in synthetic chemistry. KR Patent No. 101463933B1.
  • Fediuk, R., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4305. Retrieved from [Link]

  • Wang, C., et al. (2022). Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst. Applied Catalysis B: Environmental, 318, 121838. Retrieved from [Link]

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Preventing decomposition of 5-(4-Nitrophenyl)-2-furaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(4-Nitrophenyl)-2-furaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The inherent reactivity of the furan ring, combined with the electron-withdrawing nature of the nitro group and the aldehyde functionality, presents unique stability challenges. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these challenges, prevent decomposition, and achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition during the synthesis of this compound?

A1: The decomposition of this compound is multifactorial, stemming from the inherent chemical properties of its constituent moieties:

  • Furan Ring Instability: The furan ring is susceptible to cleavage under strongly acidic or basic conditions. In alkaline solutions, 5-nitro-2-furaldehyde can form a nitronic acid anion, which may undergo an irreversible ring-opening reaction.[1] Similarly, strongly acidic conditions can promote hydrolysis and polymerization.

  • Aldehyde Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 5-(4-nitrophenyl)-2-furoic acid. This is a common impurity, especially if reactions are exposed to air for prolonged periods at elevated temperatures or if oxidizing agents are present.[2][3]

  • Nitro Group Reactivity: The powerful electron-withdrawing nitro group enhances the electrophilicity of the entire aromatic system, making it more susceptible to nucleophilic attack and potentially complex side reactions.[4] It can also influence the decomposition pathways of the molecule.[5]

  • Polymerization: Like many furaldehydes, this compound can self-polymerize or co-polymerize with degradation products, especially under thermal stress or non-optimal pH, leading to the formation of dark, insoluble materials often referred to as humins.[6]

Q2: Which synthetic routes are recommended to minimize decomposition?

A2: Palladium-catalyzed cross-coupling reactions are generally preferred as they proceed under relatively mild conditions, offering better control over side reactions.

  • Suzuki-Miyaura Coupling: This is a highly reliable method, coupling 5-bromo-2-furaldehyde with 4-nitrophenylboronic acid. It demonstrates excellent functional group tolerance and typically gives high yields of the desired product.[7][8][9] The use of appropriate ligands and bases is crucial for success.

  • Meerwein Arylation: This classic reaction involves the addition of a 4-nitrophenyl diazonium salt to 2-furaldehyde.[10][11] While effective, it requires careful control of temperature during the diazotization step to prevent premature decomposition of the diazonium salt and can generate radical side products. A procedure for a similar compound involves reacting 2-chloro-4-nitroaniline with furfural in the presence of a copper catalyst.[12]

Q3: How critical is pH control during the reaction and workup?

A3: pH control is arguably the most critical parameter for preventing decomposition.

  • Reaction: For Suzuki couplings, a mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. Strong bases like sodium hydroxide can catalyze the degradation of the furan ring.[1][6] The reaction medium should be maintained in the weakly basic to neutral range.

  • Workup: During the aqueous workup, it is imperative to avoid both strongly acidic and strongly alkaline conditions. Washing with a saturated sodium bicarbonate solution should be followed by a water wash to ensure the organic phase is not overly basic. If an acid wash is necessary, use a dilute, weak acid and minimize contact time. Chemical stability is greatly affected by pH, and even moderate acidity can lead to hydrolysis of certain functional groups.[13][14]

Q4: What are the best practices for storing the final product to ensure long-term stability?

A4: this compound is a yellow crystalline solid that should be stored with care to maintain its purity.[15][16]

  • Temperature: Store in a cool environment, preferably refrigerated. Thermal degradation can occur over time, even at room temperature.[17]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation of the aldehyde group.

  • Light: Protect from light by using an amber vial or storing it in a dark location. Photodegradation is a common issue for aromatic nitro compounds.

  • Purity: Ensure the product is thoroughly dried and free of residual solvents or acidic/basic impurities, which can act as catalysts for decomposition.

Troubleshooting Guide for Synthesis

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Probable CauseRecommended SolutionCausality and Explanation
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider a pre-activation step if applicable to your specific catalyst.Palladium(0) is the active catalytic species in Suzuki couplings. Catalysts can oxidize to inactive Pd(II) upon prolonged exposure to air. Phosphine ligands can also degrade.
Incorrect Base or Solvent System Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF).The choice of base and solvent significantly impacts the transmetalation and reductive elimination steps of the catalytic cycle. The optimal combination is substrate-dependent.[9]
Poor Quality Starting Materials Verify the purity of 5-bromo-2-furaldehyde and 4-nitrophenylboronic acid by NMR or melting point. Purify if necessary.Impurities in starting materials can poison the catalyst or introduce competing side reactions, drastically reducing the yield of the desired product.
Reaction Temperature Too Low/High Optimize the reaction temperature. For Suzuki couplings, 80-100 °C is a typical starting point.The reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessive heat can accelerate catalyst decomposition and product degradation.
Problem 2: Product is a Dark Brown or Black Tar
Probable CauseRecommended SolutionCausality and Explanation
Decomposition via Furan Ring Opening Strictly control the pH; avoid strong bases. Use a buffered system or a mild base like K₂CO₃ or K₃PO₄.Alkaline conditions promote the formation of anionic intermediates that can lead to furan ring cleavage and subsequent polymerization into dark, humin-like substances.[1][6]
Thermal Decomposition Maintain precise temperature control and avoid localized overheating. Ensure the reaction is not run for an excessive amount of time.Furaldehydes are thermally sensitive. Prolonged exposure to high temperatures, especially above 120 °C, can initiate polymerization and charring.
Oxygen Exposure at High Temperature Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction, especially during heating.The combination of oxygen and heat can lead to rapid, uncontrolled oxidation and polymerization, resulting in a tarry mixture rather than a crystalline product.
Problem 3: Significant Impurities Detected (e.g., by TLC/NMR)
Probable CauseRecommended SolutionCausality and Explanation
Formation of Furoic Acid Degas all solvents thoroughly and maintain a robust inert atmosphere.The aldehyde is susceptible to oxidation to the corresponding carboxylic acid. This is minimized by removing dissolved oxygen from the reaction mixture.
Homocoupling of Boronic Acid (Biaryl Impurity) Ensure the reaction mixture is properly degassed before adding the palladium catalyst. Use a 1:1 or slight excess of the bromo-furan starting material.Oxygen can promote the oxidative homocoupling of the boronic acid to form 4,4'-dinitrobiphenyl. This is a common side reaction in Suzuki couplings.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a small additional portion of the catalyst.Insufficient reaction time or catalyst deactivation can leave unreacted starting materials, complicating purification.

Visualized Workflows and Logic

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common synthesis issues.

Troubleshooting start Problem Observed low_yield Low / No Yield Check Catalyst Activity Verify Starting Materials Optimize Conditions (Base, Solvent, Temp) start->low_yield Yield Issue dark_product Dark Brown/Black Product Check pH (Avoid Strong Base) Reduce Temperature Ensure Inert Atmosphere start->dark_product Appearance Issue impure_product Impure Product (TLC/NMR) Check for Furoic Acid (Oxidation) Check for Homocoupling Monitor Reaction to Completion start->impure_product Purity Issue solution Solution Implemented low_yield:f1->solution Use Fresh Catalyst low_yield:f2->solution Purify Reagents low_yield:f3->solution Screen Conditions dark_product:f1->solution Use K2CO3 / K3PO4 dark_product:f2->solution Lower Reaction Temp dark_product:f3->solution Improve Degassing impure_product:f1->solution Improve Degassing impure_product:f2->solution Improve Degassing impure_product:f3->solution Increase Reaction Time

Caption: Troubleshooting decision tree for synthesis issues.

Key Decomposition Pathways

This diagram illustrates the main degradation routes to avoid.

Decomposition cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic / pH-Mediated Pathway reactant This compound furoic_acid 5-(4-Nitrophenyl)-2-furoic acid reactant->furoic_acid [O2], Heat ring_opening Ring-Opened Intermediates reactant->ring_opening Strong Base (High pH) Strong Acid (Low pH) polymers Dark Polymers / Humins ring_opening->polymers Polymerization

Caption: Major decomposition pathways for the target compound.

Recommended Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is optimized for stability and yield under mild conditions.

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Nitrophenylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Inert Atmosphere: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 5-bromo-2-furaldehyde, 4-nitrophenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Stir the suspension for 15 minutes while bubbling nitrogen through the mixture to ensure it is thoroughly degassed.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn a darker color.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then a saturated brine solution. Critical Step: Avoid any acidic or strong base washes to prevent product degradation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude yellow solid can be purified by recrystallization from hot ethanol or an ethyl acetate/hexane mixture to yield the product as bright yellow crystals.

    • Verify purity by ¹H NMR, ¹³C NMR, and melting point (Lit. mp: 204-206 °C[15]).

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or other suitable solvent) just sufficient to dissolve the solid completely.

  • If the solution is highly colored with dark impurities, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the yellow crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove all residual solvent.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. ChemBK.com. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 2(1), 1-10. [Link]

  • Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 8(3). [Link]

  • Adam, J., et al. (1998). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Collection of Czechoslovak Chemical Communications, 63(1), 65-74. [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Georganics.sk. [Link]

  • Ghiassee, M., et al. (2016). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. ResearchGate. [Link]

  • Wallace, D. J., & Chen, C. (2002). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Tetrahedron Letters, 43(38), 6987-6990. [Link]

  • Ramli, Y., et al. (2024). Degradation effect on oxidation of 5-hydroxymethyl-2-furaldehyde over cobalt-iron electrocatalysts in alkaline condition. ResearchGate. [Link]

  • Oue, M., et al. (2022). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 27(19), 6263. [Link]

  • Chen, S. J., & Chen, C. T. (2003). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 11(2). [Link]

  • Sipos, G., et al. (2015). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Boopathy, R. (1998). Degradation of furfural (2-furaldehyde) to methane and carbon dioxide by an anaerobic consortium. Applied and Environmental Microbiology, 64(4), 1215-1218. [Link]

  • Sanborn, A. J. (2010). Oxidation of furfural compounds.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984-1993. [Link]

  • Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Kumar, D., & Kumar, N. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 7(3), 1121-1126. [Link]

  • Calvello, R., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(24), 8729. [Link]

  • Vilcocq, L., et al. (2014). Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. Industrial & Engineering Chemistry Research, 53(49), 18916-18925. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic-Chemistry.org. [Link]

  • Saraswat, G., & Sharma, V. (2003). Oxidation of substituted 2-furaldehydes by quinolinium dichromate: A kinetic study. Journal of Physical Organic Chemistry, 16(5), 368-372. [Link]

  • Wikipedia. (n.d.). Meerwein arylation. Wikipedia.org. [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(8), 3390-3396. [Link]

  • Valeur, E., & Bradley, M. (2009). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Verma, R. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Quora. [Link]

  • Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. Angewandte Chemie International Edition, 52(18), 4734-4743. [Link]

  • Jiménez-Valdés, D., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 15(18), 1-10. [Link]

  • ResearchGate. (n.d.). Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. ResearchGate. [Link]

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Technical Support Center: Solvent Selection for 5-(4-Nitrophenyl)-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting the optimal extraction solvent for 5-(4-nitrophenyl)-2-furaldehyde and its derivatives. We will explore the underlying chemical principles, address common experimental challenges in a question-and-answer format, and provide validated protocols to ensure high-yield, high-purity recovery of your target compounds.

Foundational Principles: Why Solvent Selection is Critical

This compound derivatives are characterized by a unique combination of functional groups: a polar furan ring, a reactive aldehyde, and an electron-withdrawing nitrophenyl group. This structure imparts a moderate to high polarity (Topological Polar Surface Area: 76 Ų) and specific chemical sensitivities that must be carefully managed during extraction.[1] An incorrect solvent choice can lead to poor recovery, co-extraction of impurities, or even degradation of the target molecule.

The cornerstone of solvent selection is the "like dissolves like" principle. The chosen solvent should have a polarity that closely matches that of the solute to maximize solubility. However, for a successful liquid-liquid extraction, the solvent must also be immiscible with the initial sample matrix (typically aqueous) and allow for easy removal post-extraction.

Key Solvent Characteristics to Evaluate:
ParameterImportance for this compound Derivatives
Polarity & Selectivity Must be polar enough to dissolve the compound but selective enough to leave behind more polar (e.g., salts, starting materials) or non-polar impurities.
Partition Coefficient (K) A high partition coefficient in favor of the organic solvent is crucial for efficient extraction from aqueous media.
Immiscibility The solvent must not be miscible with the initial phase (e.g., water) to allow for effective phase separation.
Chemical Inertness The solvent must not react with the aldehyde or nitro functional groups. Protic solvents or those with nucleophilic character can be problematic.
Boiling Point A relatively low boiling point simplifies solvent removal via rotary evaporation without requiring excessive heat, which could degrade the compound.
Safety & Sustainability Solvents with lower toxicity and environmental impact are increasingly preferred. Resources like the CHEM21 solvent selection guide are valuable for making sustainable choices.[2]

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the development of extraction protocols for this class of compounds.

Q1: What is the best all-around starting solvent for liquid-liquid extraction of this compound from an aqueous reaction mixture?

Answer: Ethyl acetate (EtOAc) is the most recommended starting solvent. It offers an excellent balance of properties:

  • Intermediate Polarity: It is effective at dissolving the target compound. In a study on the related 5-nitro-2-furaldehyde, ethyl acetate was found to be a more appropriate extraction solvent than ethers or highly toxic chlorinated solvents.[3]

  • Water Immiscibility: It is sufficiently immiscible with water for clean phase separation.

  • Ease of Removal: It has a relatively low boiling point (77 °C), making it easy to remove.

  • Lower Toxicity: It is generally preferred over chlorinated solvents like dichloromethane (DCM) or chloroform.[3]

While DCM is also effective due to its polarity, its toxicity makes ethyl acetate a better first choice. For more challenging extractions where higher polarity is needed, ketones like Methyl Isobutyl Ketone (MIBK) have proven to be excellent solvents for furaldehyde derivatives.[2]

Q2: My compound appears to be degrading or turning dark during extraction. What could be the cause?

Answer: Furaldehyde derivatives can be sensitive to pH, heat, and air oxidation. Degradation is often caused by:

  • Acidic or Basic Conditions: The furan ring can be unstable in strong acid, while the aldehyde can undergo side reactions (e.g., Cannizzaro reaction) in strong base. Ensure your aqueous phase is neutralized to a pH of ~7 before extraction.

  • Excessive Heat: When removing the solvent, use the lowest possible temperature on the rotary evaporator. The stability of the parent compound, this compound, is noted as "relatively stable at room temperature," implying sensitivity to higher temperatures.[4]

  • Reactive Solvents: While alcohols like methanol and ethanol can dissolve the compound, they are protic and can potentially form acetals with the aldehyde group, especially under acidic conditions.[4] It is best to avoid them for liquid-liquid extractions.

Q3: Can I use a water-miscible solvent like acetone or ethanol for extraction?

Answer: These solvents are generally unsuitable for liquid-liquid extraction (LLE) from an aqueous phase because they will mix with the water instead of forming a separate layer. However, they are excellent choices for solid-liquid extraction (SLE) , for example, if your crude product is a solid that needs to be purified from inorganic salts or other insoluble materials.

Q4: How can I improve my extraction efficiency if a single extraction gives a low yield?

Answer: Instead of using one large volume of solvent, perform multiple sequential extractions with smaller volumes. For example, extracting three times with 50 mL of ethyl acetate is significantly more efficient than extracting once with 150 mL. This is because the partition coefficient dictates the distribution of the solute between the two phases at equilibrium. Multiple extractions repeatedly shift the equilibrium to favor the transfer of the compound into the organic phase.

Q5: Are there any "green" or more sustainable solvent alternatives I should consider?

Answer: Yes, the field of green chemistry offers several alternatives. As mentioned, MIBK and cyclohexanone are highly effective for furan derivatives and are classified as "recommended" by the CHEM21 solvent selection guide.[2] Another approach is to use computational models like COSMO-RS to screen for novel, bio-based solvents that may offer high partition coefficients and better environmental profiles.[2][5][6]

Troubleshooting Guide for Common Extraction Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Incorrect Solvent Choice: The solvent's polarity does not match the compound, resulting in a low partition coefficient. 2. Insufficient Solvent Volume: Not enough solvent to fully dissolve and extract the compound. 3. Compound Degradation: See FAQ Q2.1. Re-evaluate Solvent: Test alternative solvents like MIBK or DCM. Use the screening protocol below. 2. Perform Multiple Extractions: Use 3-4 smaller-volume extractions instead of one large one. 3. Control Conditions: Neutralize the aqueous layer (pH ~7) and minimize heat exposure.
Formation of an Emulsion 1. Vigorous Shaking: High shear forces can create a stable mixture of the organic and aqueous phases. 2. Surfactant-like Impurities: Byproducts from the reaction can stabilize the emulsion.1. Gentle Inversion: Swirl the separatory funnel or gently invert it 10-15 times instead of shaking vigorously. 2. "Break" the Emulsion: Add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period. If persistent, centrifugation at low speed can force phase separation.
Co-extraction of Impurities 1. Poor Solvent Selectivity: The solvent is too strong or non-selective, pulling impurities along with the product. 2. Unreacted Starting Materials: For example, unreacted aromatic aldehydes.1. Perform a Back-Wash: Wash the combined organic extracts with a suitable aqueous solution (e.g., a dilute brine or buffer) to remove polar impurities. 2. Use a More Selective Solvent: Switch to a solvent with a different polarity. 3. Specialized Wash: For aldehyde impurities, a bisulfite wash can be highly effective (see Protocol 2).[7][8]
Product Crashing Out 1. Limited Solubility: The amount of product exceeds the solubility limit in the chosen volume of solvent. 2. Temperature Change: A decrease in temperature can lower solubility, causing precipitation.1. Increase Solvent Volume: Add more extraction solvent to the separatory funnel. 2. Perform Extraction at Room Temperature: Avoid performing extractions in a cold room unless specifically required.

Experimental Protocols and Workflows

Workflow for Selecting an Extraction Solvent

This decision tree illustrates a logical workflow for choosing and optimizing an extraction solvent.

Solvent_Selection_Workflow cluster_start cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_end start Define Extraction Goal (e.g., Isolate from Aqueous Rxn) screen Select 3-4 Candidate Solvents (e.g., EtOAc, MIBK, DCM) start->screen Based on 'Like Dissolves Like' protocol1 Perform Small-Scale Screening (Protocol 1) screen->protocol1 evaluate Evaluate Partitioning (K) & Impurity Profile protocol1->evaluate best_solvent Select Best Performing Solvent evaluate->best_solvent Highest K & Purity optimize Optimize Conditions (Volume, # of Extractions, pH) best_solvent->optimize wash Consider Back-Washing Step (Brine, Buffer, or Bisulfite) optimize->wash scale_up Scale-Up Extraction wash->scale_up end_node Pure Compound scale_up->end_node

Caption: A decision workflow for systematic solvent selection and process optimization.

Protocol 1: Small-Scale Solvent Screening for Liquid-Liquid Extraction

This protocol allows for the rapid comparison of several solvents to determine the most effective one for your specific derivative.

  • Preparation: Prepare a stock solution of your crude reaction mixture.

  • Aliquot: In separate 2 mL vials, place 1 mL of the aqueous crude mixture.

  • Solvent Addition: To each vial, add 1 mL of a different candidate solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: MIBK, Vial 3: Dichloromethane).

  • Extraction: Cap the vials and vortex gently for 30-60 seconds to ensure thorough mixing.

  • Separation: Centrifuge the vials for 2 minutes at ~1000 x g to achieve a clean phase separation.

  • Sampling: Carefully remove a small, known volume (e.g., 100 µL) from the top (organic) and bottom (aqueous) layers of each vial.

  • Analysis: Analyze the samples from each phase by a suitable method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy) to determine the concentration of the target compound.

  • Calculation: Calculate the partition coefficient (K) for each solvent: K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]. The solvent with the highest K value is the most efficient.

Protocol 2: Specialized Purification via Sodium Bisulfite Wash

This technique is highly effective for removing unreacted aldehyde starting materials or aldehyde byproducts from your organic extract. It relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[7][9][10]

  • Initial Extraction: Perform the primary liquid-liquid extraction of your product into a suitable organic solvent (e.g., ethyl acetate).

  • Combine Extracts: Combine all organic extracts into a single separatory funnel.

  • Prepare Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Bisulfite Wash: Add a volume of the saturated NaHSO₃ solution equal to about 10-15% of the total organic volume to the separatory funnel.

  • Mix: Shake the funnel vigorously for 30-60 seconds. This facilitates the reaction between the bisulfite and any aldehyde impurities, pulling the resulting charged adduct into the aqueous layer.[8][9] Caution: This reaction can generate sulfur dioxide gas; perform this step in a well-ventilated fume hood.[7]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Final Wash: Wash the organic layer with brine to remove any residual bisulfite.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to obtain your purified product.

References

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available from: [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Available from: [Link]

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Lv, Y., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9(1), 19289. Available from: [Link]

  • Furigay, M. H., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1149–1154. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81567, this compound. Retrieved from [Link].

  • AIChE. (2020). Solvent selection for biphasic extraction of 5-hydroxymethylfurfural: Via multiscale modeling and experiments. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Available from: [Link]

  • ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1667, Revision A: Formaldehyde, Isobutyraldehyde, and Furfural by Derivatization Followed by High Performance Liquid Chromatography. Retrieved from [Link]

  • van der Klis, F., et al. (2021). Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation. Industrial & Engineering Chemistry Research, 60(1), 266-277. Available from: [Link]

  • Soukup-Carne, D., et al. (2024). Extraction of 5-hydroxymethylfurfural and furfural in aqueous biphasic systems: A COSMO-RS guided approach to greener solvent selection. ACS Sustainable Chemistry & Engineering, 12(9), 3766–3779. Available from: [Link]

  • Blumenthal, L., et al. (2016). Systematic Identification of Solvents Optimal for the Extraction of 5-Hydroxymethylfurfural from Aqueous Reactive Solutions. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Gounder, S. S., & Rowley, C. N. (2020). Liquid–Liquid Extraction of Furfural from Water by Hydrophobic Deep Eutectic Solvents: Improvement of Density Function Theory Modeling with Experimental Validations. ACS Omega, 5(35), 22446–22454. Available from: [Link]

  • Al-Masoudi, Z. M. H., & Al-Amery, M. H. A. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 5(4), 543-551. Available from: [Link]

  • SKC Inc. (n.d.). SKC HSE Sampling Guide for 2-Furaldehyde (furfural). Retrieved from [Link]

  • Rampino, F., et al. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Royal Society Open Science, 9(3), 211756. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Nitrophenyl)-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable chemical intermediate. Here, we move beyond simple protocols to address the practical challenges and critical decision points you may encounter during your experiments, particularly when scaling up production. Our focus is on providing actionable troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound, a key building block in medicinal chemistry, is typically achieved through two primary routes: the Meerwein arylation of 2-furaldehyde or palladium-catalyzed cross-coupling reactions. The choice between these methods often depends on factors such as scale, cost of starting materials, available equipment, and tolerance for specific impurities.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways 4-Nitroaniline 4-Nitroaniline Meerwein_Arylation Meerwein_Arylation 4-Nitroaniline->Meerwein_Arylation Furfural Furfural Furfural->Meerwein_Arylation 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Suzuki_Coupling Suzuki_Coupling 5-Bromo-2-furaldehyde->Suzuki_Coupling 4-Nitrophenylboronic_Acid 4-Nitrophenylboronic_Acid 4-Nitrophenylboronic_Acid->Suzuki_Coupling Target_Molecule This compound Meerwein_Arylation->Target_Molecule Diazotization & Radical Addition Suzuki_Coupling->Target_Molecule Pd-Catalyzed Cross-Coupling

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs: Meerwein Arylation

The Meerwein arylation involves the reaction of an aryl diazonium salt with an electron-poor alkene, catalyzed by a copper salt.[1] For this synthesis, 4-nitroaniline is converted to its diazonium salt and then reacted with 2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Meerwein arylation in this context?

A1: The process begins with the diazotization of 4-nitroaniline using sodium nitrite and a strong acid (like HCl) at low temperatures (0–5 °C) to form 4-nitrobenzenediazonium chloride.[2] This salt is then introduced to a mixture of 2-furaldehyde and a copper catalyst (e.g., CuCl₂). The copper catalyst facilitates the decomposition of the diazonium salt, generating a 4-nitrophenyl radical. This radical adds to the C5 position of the furan ring, followed by oxidation and deprotonation to yield the final product, this compound.[1][3]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inefficient Diazotization: The diazonium salt is the key intermediate. If its formation is incomplete, the overall yield will suffer.- Maintain a strict temperature of 0–5 °C during diazotization. Higher temperatures cause premature decomposition. - Use fresh, high-purity sodium nitrite and ensure adequate acidic conditions.[4] - Use the diazonium salt solution immediately after preparation.[2]
2. Catalyst Inactivity: The copper catalyst may be poisoned or in the wrong oxidation state.- Use fresh, high-purity copper salts (CuCl or CuCl₂).[5] - Consider using a combination of Cu(I) and Cu(II) salts to maintain the catalytic cycle.[4]
3. Unfavorable Reaction Temperature: The radical addition step is temperature-sensitive.- Screen a range of temperatures (e.g., room temperature to 60 °C) to find the optimum for your specific setup.[4] Temperatures that are too high can lead to polymerization and decomposition.
Formation of Dark Tars and Byproducts 1. Decomposition/Polymerization: Furfural and the product can polymerize under acidic conditions or via radical pathways.- Add the diazonium salt solution slowly and sub-surface to the furfural/catalyst mixture to maintain a low instantaneous concentration of the salt. - Ensure the reaction is well-stirred to prevent localized heating.
2. Side Reactions of the Diazonium Salt: The diazonium salt can undergo other reactions, such as coupling or decomposition, if not consumed quickly.- Optimize the rate of addition of the diazonium salt to match its consumption rate in the arylation reaction.
Difficult Product Isolation 1. Contamination with Polymeric Material: The desired product is often mixed with intractable tars.- After the reaction, quench with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - The crude product will likely require purification by column chromatography on silica gel.[4]
Experimental Protocol: Meerwein Arylation

This protocol is a representative example and may require optimization.

  • Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve 4-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water. While stirring vigorously, add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.[5] Continue stirring for 30 minutes at this temperature after the addition is complete.

  • Arylation: In a separate reactor, charge 2-furaldehyde (1.5 eq), copper(II) chloride (0.1 eq), and a suitable solvent (e.g., acetone).[2]

  • Reaction: Slowly add the freshly prepared cold diazonium salt solution to the furfural mixture over 1-2 hours, maintaining the reaction temperature between 25-40 °C. Vigorous gas (N₂) evolution will be observed.

  • Workup: After gas evolution ceases, stir for an additional hour. Quench the reaction by pouring it into a large volume of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a yellow solid.[4]

Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are highly efficient for forming C-C bonds and are often preferred for their high yields and functional group tolerance.[6][7]

Frequently Asked Questions (FAQs)

Q2: What are the common coupling partners for a Suzuki reaction to synthesize this molecule?

A2: There are two primary strategies:

  • Strategy A: Coupling of 5-bromo-2-furaldehyde with 4-nitrophenylboronic acid . This is often preferred as 5-bromo-2-furaldehyde is commercially available or readily prepared.[8]

  • Strategy B: Coupling of a 4-halonitrobenzene (e.g., 4-iodo- or 4-bromonitrobenzene) with 5-formyl-2-furylboronic acid or its corresponding boronate ester. This can be advantageous if the furan boronic acid is more accessible or stable.[6]

Q3: Why is degassing the reaction mixture so critical for Suzuki couplings?

A3: The active catalyst in the Suzuki cycle is a Pd(0) species. Oxygen can oxidize this Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle.[9] Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid, which consumes starting material and complicates purification.[9] Therefore, thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) is essential for a successful and reproducible reaction.[10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (5-Bromo-2-furaldehyde) ArX->OxAdd ArB Ar'-B(OR)₂ (4-Nitrophenylboronic Acid) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Yield or Stalled Reaction 1. Catalyst/Ligand Deactivation: Incomplete degassing or presence of impurities.- Rigorously degas all solvents and reagents by sparging with an inert gas (Ar or N₂) or by freeze-pump-thaw cycles.[9] - Choose a robust catalyst system. For electron-deficient aryl halides, catalysts like PdCl₂(dppf) or systems with Buchwald ligands can be effective.[6][8]
2. Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation.- Use fresh, high-purity boronic acid.[9] - Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are more resistant to degradation.[9]
3. Incorrect Base or Solvent: The base activates the boronic acid for transmetalation. The solvent affects solubility and reaction rates.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). A mild aqueous base is often required.[11] - Common solvent systems include Toluene/H₂O, Dioxane/H₂O, or DMF. The presence of some water is often crucial for efficient transmetalation.[12]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Caused by the presence of oxygen.- Ensure the reaction is strictly anaerobic from start to finish.[9]
2. Protodeboronation: The C-B bond is cleaved by a proton source, reducing the effective concentration of the boronic acid.- Use anhydrous solvents if the reaction conditions permit, or minimize the amount of water.[9] - A stronger, non-nucleophilic base might be required in some cases.
Difficulty Removing Palladium 1. High Catalyst Loading / Strong Ligand Binding: High levels of residual palladium are unacceptable in pharmaceutical applications.- Minimize the catalyst loading (aim for < 1 mol%). For large-scale reactions, loadings as low as 50 ppm have been reported for similar systems.[13] - Use heterogeneous catalysts like Pd/C, which can be removed by simple filtration.[6] - During workup, treat the organic solution with palladium scavengers (e.g., thiol-functionalized silica).
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for Strategy A and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-furaldehyde (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add a degassed mixture of solvents, such as toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the product.

Scaling Up Synthesis: Key Considerations

Q4: What are the primary challenges when moving from a 1g lab scale to a 1kg pilot scale?

A4: Scaling up introduces challenges that are often negligible on the bench:

  • Heat Transfer: The Meerwein arylation is exothermic due to gas evolution and radical reactions. In a large reactor, inefficient heat dissipation can lead to a runaway reaction. A jacketed reactor with precise temperature control is mandatory.

  • Reagent Handling & Safety: Handling kilograms of 4-nitroaniline and its diazonium salt intermediate poses significant safety risks. Diazonium salts can be explosive when dry. Engineered controls and robust safety protocols are essential.

  • Cost and Efficiency: For the Suzuki route, the cost of the palladium catalyst becomes a major factor.[14] Optimizing for very low catalyst loadings (ppm level), ensuring high turnover numbers, and planning for catalyst recycling or efficient removal are critical for economic viability.[13]

  • Purification Strategy: Large-scale column chromatography is expensive and generates significant solvent waste. The process must be optimized to yield a crude product that can be purified by crystallization, which is a more scalable and economical technique.

Q5: Which synthetic route is generally more favorable for industrial-scale production?

A5: While the Meerwein arylation uses cheaper starting materials, the Suzuki-Miyaura coupling is often preferred for large-scale synthesis.[6] The primary reasons are:

  • Higher and More Consistent Yields: Suzuki reactions are typically higher-yielding and more robust.

  • Improved Safety Profile: It avoids the generation and handling of potentially explosive diazonium salt intermediates.

  • Process Control: The reaction is more predictable and easier to control, with fewer issues related to tar and byproduct formation.

  • One-Pot Procedures: Efficient one-pot Suzuki protocols, where the boronic acid is generated in situ, can further streamline the process and reduce costs on a large scale.[6]

Product Characterization

PropertyValueSource
Chemical Formula C₁₁H₇NO₄[15]
Molecular Weight 217.18 g/mol [15]
Appearance Yellow crystalline solid[16]
Melting Point 204-206 °C[15]
Storage Store in a cool, dry, well-ventilated area.[17]

References

  • A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Organic Process Research & Development. [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. ResearchGate. [Link]

  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. PubMed. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Quora. [Link]

  • ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction - ResearchGate. ResearchGate. [Link]

  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - ResearchGate. ResearchGate. [Link]

  • 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds. Springer. [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchGate. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. National Institutes of Health. [Link]

  • This compound - SIELC Technologies. SIELC Technologies. [Link]

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  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. - ResearchGate. ResearchGate. [Link]

  • Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction) - Organic Reactions. Organic Reactions. [Link]

  • Mechanism of Meerwein Arylation of Furan Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction | Request PDF - ResearchGate. ResearchGate. [Link]

  • 5-(4-nitrophenyl)furfural - ChemBK. ChemBK. [Link]

  • Meerwein arylation - Wikipedia. Wikipedia. [Link]

  • Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand - MDPI. MDPI. [Link]

  • Optimization of Heck reaction conditions. a | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • This compound | C11H7NO4 | CID 81567 - PubChem. PubChem. [Link]

  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN - Georganics. Georganics. [Link]

  • Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate - Semantic Scholar. Semantic Scholar. [Link]

  • New method for Meerwein arylation in neat water. - ResearchGate. ResearchGate. [Link]

  • Carbon supported Pd-Cu catalysts for highly selective rearrangement of furfural to cyclopentanone | Request PDF - ResearchGate. ResearchGate. [Link]

  • Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one - ResearchGate. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Worldwide Journal of Multidisciplinary Research and Development. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchGate. ResearchGate. [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a … - ResearchGate. ResearchGate. [Link]

  • Mechanism of formation of 5-(hydroxymethyl)-2-furaldehyde from d-fructose and sucrose. Elsevier. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - MDPI. MDPI. [Link]

  • Catalytic Production and Upgrading of Furfural: A Platform Compound - MDPI. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Nitrophenyl)-2-furaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The family of 5-(Nitrophenyl)-2-furaldehyde isomers represents a class of heterocyclic aldehydes with significant potential in medicinal chemistry and materials science.[1] Their molecular architecture, featuring a furan ring bridged between a reactive aldehyde and an electron-withdrawing nitrophenyl group, makes them valuable synthons for creating complex molecular scaffolds. Arylfuran compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The introduction of a nitro group further enhances their chemical versatility and biological relevance.

However, the positional isomerism of the nitro group on the phenyl ring—ortho (2-), meta (3-), and para (4-)—profoundly influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide provides a comprehensive comparative analysis of the reactivity of these three isomers. We will delve into the underlying electronic effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a predictive framework for their synthetic and application-oriented endeavors.

Structural and Electronic Landscape

The reactivity of an organic molecule is fundamentally dictated by its electronic distribution. In the case of 5-(nitrophenyl)-2-furaldehyde isomers, the key determinant is the interplay between the electron-donating furan ring, the electron-withdrawing aldehyde group, and the powerful electron-withdrawing nitro group, whose influence varies significantly with its position.

isomers cluster_ortho 5-(2-Nitrophenyl)-2-furaldehyde cluster_meta 5-(3-Nitrophenyl)-2-furaldehyde cluster_para 5-(4-Nitrophenyl)-2-furaldehyde ortho ortho meta meta para para

Caption: Molecular structures of the ortho-, meta-, and para-isomers of 5-(Nitrophenyl)-2-furaldehyde.

The nitro group exerts its influence through two primary electronic effects:

  • Inductive Effect (-I): An electron-withdrawing effect transmitted through the sigma bonds. It is distance-dependent and is present in all three isomers.

  • Mesomeric (Resonance) Effect (-M): An electron-withdrawing effect transmitted through the pi system (conjugation). This effect is only operative when the nitro group is in the ortho or para position, allowing it to directly delocalize electron density from the furan ring and the aldehyde group. In the meta position, this direct conjugation is absent.

This electronic disparity makes the carbonyl carbon of the aldehyde group significantly more electrophilic (electron-deficient) in the ortho- and para-isomers compared to the meta-isomer. The ortho-isomer's reactivity, however, can be tempered by steric hindrance from the adjacent nitro group.

Physicochemical and Thermodynamic Properties

The positional isomerism also impacts the physical and thermodynamic properties of these compounds, which can influence reaction conditions and purification strategies. Thermodynamic studies have shown differences in their standard molar enthalpies of formation and sublimation, reflecting variations in molecular stability and crystal lattice energies.[1][2][3]

Property5-(2-Nitrophenyl)-2-furaldehyde5-(3-Nitrophenyl)-2-furaldehydeThis compound
CAS Number 20000-96-820000-97-97147-77-5[4][5]
Molecular Formula C₁₁H₇NO₄C₁₁H₇NO₄C₁₁H₇NO₄[4][5]
Molecular Weight 217.18 g/mol [4]217.18 g/mol 217.18 g/mol [4][5]
Melting Point (°C) 94-97158-161204-206[5]
Appearance Solid-Yellow to Dark Yellow Solid[6]
Solubility --DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[5][6]

Data compiled from various sources.[4][5][6]

Comparative Reactivity in Key Transformations

The electronic differences between the isomers manifest directly in their chemical reactivity. Below, we analyze their behavior in several fundamental organic reactions.

A. Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[7]

Reactivity Prediction:

  • Para-isomer: Highest reactivity due to the strong -M effect of the nitro group enhancing the carbonyl's electrophilicity without steric hindrance.

  • Ortho-isomer: High reactivity due to the -M effect, but potentially slightly lower than the para-isomer due to steric hindrance from the adjacent nitro group impeding the approach of the nucleophile.

  • Meta-isomer: Lowest reactivity of the three, as the nitro group's electron-withdrawing influence on the carbonyl is primarily through the weaker inductive effect.

This predicted order (para > ortho > meta ) is a direct consequence of the increased positive charge on the aldehyde carbon, which facilitates nucleophilic attack.

This protocol describes a general procedure for the Knoevenagel condensation of a 5-(nitrophenyl)-2-furaldehyde isomer with malononitrile, catalyzed by a weak base like piperidine.

knoevenagel_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-(nitrophenyl)-2-furaldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL) B Add Piperidine (0.1 mmol) as catalyst A->B Catalyst addition C Stir at room temperature B->C Start reaction D Monitor reaction by TLC (e.g., Hexane:EtOAc 7:3) C->D Continuous monitoring E Cool in ice bath to precipitate product D->E Upon completion F Filter the solid product E->F G Wash with cold ethanol F->G H Dry under vacuum G->H

Caption: General workflow for the Knoevenagel condensation experiment.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common, relatively polar solvent that can dissolve the reactants and is easily removed.

  • Catalyst: Piperidine is a mild organic base, sufficient to deprotonate the active methylene compound (malononitrile) to generate the nucleophile without causing side reactions like self-condensation of the aldehyde.[7]

  • Monitoring: Thin-Layer Chromatography (TLC) is a crucial, simple, and rapid technique to visually track the disappearance of the starting aldehyde and the appearance of the more conjugated product spot, indicating reaction completion.

B. Oxidation to Carboxylic Acids

The oxidation of the aldehyde group to a carboxylic acid is a common transformation.

Reactivity Prediction: The electron-withdrawing nitro group makes the aldehyde hydrogen less electron-rich, which can affect the rate of certain oxidation reactions. However, for strong oxidants, the differences might be less pronounced. The overall stability of the molecule and potential for side reactions are also key considerations. The oxidation of furan derivatives must be handled carefully to avoid degradation of the furan ring itself.[8][9][10]

A selective method for oxidizing furan-based aldehydes utilizes sodium nitrite in an acidic medium, which can be more convenient and selective than traditional strong oxidants.[8]

  • Preparation: In a round-bottom flask, dissolve 5-(nitrophenyl)-2-furaldehyde (1 mmol) in 85% phosphoric acid (5 mL).

  • Reagent Addition: Add sodium nitrite (2.5 mmol) portion-wise over 10 minutes while stirring vigorously. Maintain the temperature at 25°C.

  • Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water (50 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 5-(nitrophenyl)furan-2-carboxylic acid.[11]

Trustworthiness of Protocol: This method is adapted from established procedures for the selective oxidation of substituted furfurals.[8] The use of phosphoric acid provides a controlled acidic environment, and monitoring by TLC ensures the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.

C. Reduction of the Aldehyde Group

Selective reduction of the aldehyde to a primary alcohol can be readily achieved with hydride reagents.

Reactivity Prediction: The rate of reduction by nucleophilic hydride reagents (e.g., NaBH₄) will follow the electrophilicity of the carbonyl carbon. Reactivity Order: para ≈ ortho > meta The para- and ortho-isomers, with their more electron-deficient aldehyde carbons, will react faster with the hydride ion than the meta-isomer.

Spectroscopic Analysis for Isomer Differentiation

Unambiguous identification of each isomer is critical. Standard spectroscopic techniques provide distinct fingerprints for each compound.[12][13][14]

spec_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (ortho, meta, or para) NMR ¹H & ¹³C NMR (in DMSO-d₆ or CDCl₃) Sample->NMR IR FTIR (KBr pellet or Nujol mull) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Aromatic splitting patterns Chemical shifts (δ) NMR->NMR_Data IR_Data C=O stretch (νCO) NO₂ stretches (νNO₂) IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data

Caption: Workflow for spectroscopic differentiation of the isomers.

TechniqueOrtho-IsomerMeta-IsomerPara-Isomer
¹H NMR (Aromatic) 4 distinct protons, complex multiplet (ABCD system).4 distinct protons, complex pattern with one singlet-like proton.High symmetry, 2 doublets (AA'BB' system).
¹H NMR (Aldehyde) ~9.7-9.8 ppm~9.7-9.8 ppm~9.7-9.8 ppm
IR (ν C=O) ~1680-1700 cm⁻¹~1680-1700 cm⁻¹~1680-1700 cm⁻¹
IR (ν NO₂) ~1520 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)~1525 cm⁻¹ (asym), ~1355 cm⁻¹ (sym)~1515 cm⁻¹ (asym), ~1345 cm⁻¹ (sym)

Authoritative Grounding: The primary distinguishing feature lies in the ¹H NMR spectrum's aromatic region (typically 7.5-8.5 ppm). The symmetry of the para-isomer results in a simple, easily interpretable pattern of two doublets. In contrast, the lower symmetry of the ortho- and meta-isomers leads to more complex and unique splitting patterns that are definitive for their identification.[12]

Conclusion

The reactivity of 5-(nitrophenyl)-2-furaldehyde isomers is a clear demonstration of how subtle changes in molecular structure lead to significant differences in chemical behavior. The position of the nitro group is the paramount factor, governing the electronic landscape of the molecule.

  • The para- and ortho-isomers are significantly more reactive towards nucleophiles at the aldehyde carbon due to the powerful electron-withdrawing resonance effect (-M) of the nitro group.

  • The meta-isomer is comparatively less reactive, with its reactivity governed primarily by the weaker inductive effect (-I).

  • Steric hindrance can play a secondary role in modulating the reactivity of the ortho-isomer.

This comparative guide provides a predictive framework grounded in fundamental electronic principles. By understanding these structure-reactivity relationships, researchers can make more informed decisions in designing synthetic routes, predicting reaction outcomes, and ultimately accelerating the development of novel compounds for a range of scientific applications.

References

  • Diuk, V., et al. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Chemistry Central Journal, 9(61). [Link]

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  • Hassan, A.S., et al. (2016). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Advanced Research. [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1453. [Link]

  • Gade, R., et al. (2022). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Molecules, 27(21), 7578. [Link]

  • Colmenar, I., et al. (2008). Kinetic study of 2-furanaldehyde, 3-furanaldehyde, and 5-methyl-2-furanaldehyde reactions initiated by Cl atoms. International Journal of Chemical Kinetics, 40(11), 670-678. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed condensation reactions with furan. [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • Smirnova, N.V., et al. (2016). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. Russian Journal of Organic Chemistry, 52(1), 133-135. [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. [Link]

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A Guide to the Structural Validation of 5-(4-Nitrophenyl)-2-furaldehyde via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological validation for the molecular structure of 5-(4-Nitrophenyl)-2-furaldehyde, a key intermediate in the synthesis of various organic compounds, dyes, and photosensitive materials.[1][2] We will leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of modern organic chemistry, to provide an unambiguous structural proof. For researchers and professionals in drug development, ensuring the precise molecular architecture of such intermediates is paramount for predictable downstream reactions and the ultimate integrity of the final product.

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a self-validating framework for analysis. We will explore the expected ¹H and ¹³C NMR spectra, provide a robust experimental protocol, and compare the target molecule's spectral signature against potential isomeric impurities, thereby demonstrating the specificity and reliability of the NMR technique.

Molecular Structure and Predicted Spectral Features

The structural integrity of a synthesized compound is the foundation of its chemical identity and reactivity. For this compound, the key features to validate are the presence and connectivity of the aldehyde group, the 2,5-disubstituted furan ring, and the para-substituted nitrophenyl ring.

Based on its structure, we can predict the key features of its NMR spectra. The molecule possesses a plane of symmetry that bisects the furan and phenyl rings, which simplifies the expected signals.

Caption: Numbering scheme for this compound.

¹H NMR Predictions: The proton NMR spectrum is expected to show four distinct signals:

  • Aldehyde Proton (H-CHO): This proton is attached to a carbonyl carbon, making it highly deshielded. It should appear as a singlet far downfield, typically in the 9-10 ppm region.[3][4][5]

  • Furan Protons (H3, H4): These two protons are in different chemical environments and will couple to each other. They are expected to appear as two distinct doublets in the aromatic region, likely between 7.0 and 7.8 ppm.

  • Nitrophenyl Protons (H2'/H6' and H3'/H5'): Due to the para-substitution and the molecule's symmetry, the four protons on the phenyl ring are divided into two chemically equivalent sets. This gives rise to a characteristic AA'BB' system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H3'/H5') will be further downfield than those ortho to the furan ring (H2'/H6').[6][7]

¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum is predicted to show nine unique carbon signals:

  • Aldehyde Carbonyl (C-CHO): This carbon will be the most downfield signal, typically appearing between 175 and 190 ppm.[5]

  • Furan Carbons (C2, C3, C4, C5): Four distinct signals are expected for the furan ring carbons. The carbons bonded to substituents (C2 and C5) will be further downfield than the unsubstituted C3 and C4.

  • Nitrophenyl Carbons (C1', C2'/C6', C3'/C5', C4'): The symmetry of the phenyl ring results in four signals. The ipso-carbons (C1' attached to the furan and C4' attached to the nitro group) will have distinct chemical shifts, often appearing as low-intensity signals. The remaining four carbons will appear as two signals (C2'/C6' and C3'/C5').[8][9]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for structural validation. The trustworthiness of any spectral data is directly linked to the rigor of the experimental method.

A. Sample Preparation

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[10] If solubility is an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[11] Note that chemical shifts can vary slightly between solvents due to solvent-solute interactions.[10][12]

  • Sample Concentration: Weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[13][14] This provides a stable, sharp reference point for accurate chemical shift determination.

B. Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30'). Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[15]

    • Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-200 ppm.

G start Start: Synthesized Compound prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃/DMSO-d₆ + TMS) start->prep h_nmr ¹H NMR Acquisition (400 MHz, 16 scans) prep->h_nmr c_nmr ¹³C NMR Acquisition (100 MHz, 1024 scans, Proton Decoupled) prep->c_nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) h_nmr->process c_nmr->process analyze Spectral Analysis (Shift, Integration, Multiplicity) process->analyze validate Structure Validated analyze->validate

Caption: Workflow for NMR-based structural validation.

Data Interpretation and Structural Confirmation

The acquired spectra must be carefully analyzed and compared with predicted values and literature data to confirm the structure.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationCoupling Constant (J)
H-CHO9.6 - 9.8Singlet (s)1HN/A
H3'/H5' (Aromatic)8.2 - 8.4Doublet (d)2H~9.0 Hz
H2'/H6' (Aromatic)7.9 - 8.1Doublet (d)2H~9.0 Hz
H3 (Furan)7.5 - 7.7Doublet (d)1H~3.7 Hz
H4 (Furan)7.3 - 7.5Doublet (d)1H~3.7 Hz

Note: Data is compiled based on general chemical shift principles and specific data for 5-(4-nitrophenyl)-2-furfuraldehydes and related structures.[7][16]

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected δ (ppm)
C-CHO~178
C5 (Furan)~158
C2 (Furan)~153
C4' (Aromatic)~148
C1' (Aromatic)~135
C2'/C6' (Aromatic)~126
C3'/C5' (Aromatic)~125
C3 (Furan)~123
C4 (Furan)~113

Note: Values are estimated from data on similar compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid and general principles.[7]

Analysis Walkthrough:

  • ¹H Spectrum: The presence of a singlet at ~9.7 ppm confirms the aldehyde group.[4] The integration ratio of the signals should be 1:2:2:1:1, corresponding to the aldehyde, two sets of phenyl protons, and two distinct furan protons. The two doublets in the 7.9-8.4 ppm range with a large coupling constant (~9 Hz) are indicative of para-substitution on the phenyl ring. The two doublets with a smaller coupling constant (~3.7 Hz) are characteristic of the adjacent protons on the furan ring.

  • ¹³C Spectrum: The signal near 178 ppm is definitive for the aldehyde carbonyl carbon. The presence of nine distinct signals aligns with the predicted structure. The signals in the 110-160 ppm range correspond to the eight sp² carbons of the furan and nitrophenyl rings.

Comparison with an Isomeric Alternative: 5-(3-Nitrophenyl)-2-furaldehyde

To underscore the diagnostic power of NMR, consider the spectrum of a potential isomeric impurity, 5-(3-nitrophenyl)-2-furaldehyde.

  • ¹H NMR Differences: The aromatic region for the meta-isomer would be significantly more complex. Instead of two clean doublets for the nitrophenyl protons, one would expect to see four distinct signals (a singlet, two doublets, and a triplet, or complex multiplets), completely different from the symmetrical pattern of the para-isomer.

  • ¹³C NMR Differences: The meta-isomer lacks the symmetry of the para-isomer. Therefore, it would exhibit 11 distinct signals in the ¹³C NMR spectrum (one for the aldehyde, four for the furan ring, and six for the nitrophenyl ring), as opposed to the nine signals expected for the target compound.

This comparative analysis demonstrates that NMR spectroscopy does not merely identify functional groups but provides a detailed map of their connectivity, allowing for the confident differentiation between isomers.

Conclusion

The structural validation of this compound is unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts, signal integrations, and coupling patterns observed in the spectra provide a unique fingerprint that confirms the precise arrangement of the aldehyde, furan, and para-nitrophenyl moieties. By following a rigorous experimental protocol and comparing the results against established principles and potential alternatives, researchers can have the utmost confidence in the identity and purity of their synthesized material, ensuring the reliability of subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 8. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Nitrophenol, isopropyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • ChemBK. (2024). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Problems. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Retrieved from [Link]

  • ResearchGate. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. Retrieved from [Link]

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A Comparative Guide to the Antimicrobial Activity of 5-Nitro-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents remains a paramount objective for scientists and drug development professionals. Among the classes of compounds that have shown significant promise are the derivatives of 5-nitro-2-furaldehyde. This guide provides an in-depth, objective comparison of the antimicrobial activity of various 5-nitro-2-furaldehyde derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for their evaluation, and explore the underlying mechanisms of their antimicrobial action.

Introduction to 5-Nitro-2-furaldehyde Derivatives

5-Nitro-2-furaldehyde is a synthetic compound characterized by a furan ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position. Its derivatives, typically formed through condensation reactions with various nucleophiles at the aldehyde group, have garnered significant interest due to their broad-spectrum antimicrobial properties. These compounds are structurally related to nitrofurantoin, a well-established antibiotic primarily used for treating urinary tract infections. The core 5-nitrofuran scaffold is crucial for their biological activity, with the diverse side chains introduced at the aldehyde position modulating their potency, spectrum of activity, and physicochemical properties.

This guide will focus on a comparative analysis of several key classes of 5-nitro-2-furaldehyde derivatives, including hydrazones, semicarbazones, and thiosemicarbazones, against clinically relevant Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 5-nitro-2-furaldehyde derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against common bacterial pathogens, compiled from multiple studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Hydrazone Derivatives

Hydrazones are a prominent class of 5-nitro-2-furaldehyde derivatives that have demonstrated potent antibacterial activity.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
(E)-1-(1-(2,4-dimethoxyphenyl) ethylidene)-2-(2,4-dinitrophenyl) hydrazineStaphylococcus aureus25[1]
Streptococcus pneumoniae25[1]
Escherichia coli50[1]
Salmonella Typhi25[1]
(E)-1-(2,4-dinitrophenyl)-2-(1-(2,4,5-trimethoxyphenyl) ethylidene) hydrazineStaphylococcus aureus50[1]
Streptococcus pneumoniae50[1]
Escherichia coli50[1]
Salmonella Typhi100[1]
Hydrazide-hydrazone of 5-nitrofuran-2-carboxylic acid (Compound 8)Staphylococcus epidermidis ATCC 12228< 1[2]
Bacillus subtilis ATCC 6633< 1[2]
Hydrazide-hydrazone of 5-nitrofuran-2-carboxylic acid (Compound 9)Staphylococcus epidermidis ATCC 122280.002[2]
Bacillus subtilis ATCC 66333.91[2]
Hydrazide-hydrazone of 5-nitrofuran-2-carboxylic acid (Compound 10)Staphylococcus epidermidis ATCC 12228< 1[2]
Phosphoranilidohydrazones of 5-nitro-2-furaldehydeStaphylococcus aureusequipotent with nitrofurantoin[3]
Semicarbazone and Thiosemicarbazone Derivatives

Semicarbazones and their sulfur analogs, thiosemicarbazones, represent another important class of 5-nitro-2-furaldehyde derivatives with significant antimicrobial potential.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus ATCC7006991
Nitrofurazone (5-Nitro-2-furaldehyde semicarbazone)--[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 5-nitro-2-furaldehyde derivatives is intrinsically linked to their chemical structure. Several key structural features have been identified as critical for their efficacy:

  • The 5-Nitro Group: The presence of the nitro group at the 5-position of the furan ring is almost universally essential for antimicrobial activity. The reduction of this nitro group within the bacterial cell is a key step in the mechanism of action.

  • The Azomethine Linkage (-CH=N-): The double bond formed from the condensation of the aldehyde group of 5-nitro-2-furaldehyde with a primary amine is a common feature in active derivatives. The stereochemistry around this bond can influence activity.

  • The Side Chain: The nature of the substituent attached to the azomethine nitrogen plays a crucial role in modulating the antimicrobial potency and spectrum. For instance, the introduction of different aryl or heterocyclic moieties can significantly impact the activity against various bacterial strains. Studies on hydrazone derivatives have shown that substitutions on the phenyl ring can alter the activity, with electron-withdrawing groups sometimes enhancing potency[3].

The relationship between these structural elements dictates the compound's ability to penetrate the bacterial cell, interact with target enzymes, and exert its antimicrobial effect.

Mechanism of Action

The antimicrobial action of 5-nitro-2-furaldehyde derivatives is a multi-faceted process that begins with the enzymatic reduction of the 5-nitro group by bacterial nitroreductases. This reduction generates highly reactive electrophilic intermediates.

These reactive species can then non-selectively damage various cellular macromolecules, leading to bacterial cell death. The proposed mechanism involves several key steps:

  • Enzymatic Reduction: The 5-nitro group is reduced by bacterial flavoproteins.

  • Generation of Reactive Intermediates: This reduction process creates reactive nitroso and hydroxylamino intermediates and reactive oxygen species.

  • Macromolecular Damage: These reactive intermediates can cause damage to bacterial DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways.

This multi-targeted approach is believed to be a key reason for the relatively low incidence of bacterial resistance to this class of compounds.

Mechanism of Action 5-Nitro-2-furaldehyde_Derivative 5-Nitro-2-furaldehyde Derivative Bacterial_Cell Bacterial Cell 5-Nitro-2-furaldehyde_Derivative->Bacterial_Cell Nitroreductases Bacterial Nitroreductases Bacterial_Cell->Nitroreductases Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Ribosomal_Protein_Damage Ribosomal Protein Damage Reactive_Intermediates->Ribosomal_Protein_Damage Enzyme_Inhibition Metabolic Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosomal_Protein_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of action for 5-nitro-2-furaldehyde derivatives.

Experimental Protocols: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for this purpose. The following is a detailed, step-by-step protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Sterile 96-well microtiter plates

  • Test compounds (5-nitro-2-furaldehyde derivatives)

  • Appropriate solvent for the test compounds (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh the test compounds and dissolve them in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 2x the highest final concentration).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row to be used in the 96-well plate.

    • Add 100 µL of the working stock solution of the test compound to well 1 of the corresponding row.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (except well 12) will be 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Broth Microdilution Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

5-Nitro-2-furaldehyde derivatives continue to be a promising area of research for the development of new antimicrobial agents. Their broad spectrum of activity, coupled with a mechanism of action that may circumvent common resistance pathways, makes them attractive candidates for further investigation. This guide has provided a comparative overview of their antimicrobial activity, insights into their structure-activity relationships, a detailed experimental protocol for their evaluation, and an outline of their proposed mechanism of action. It is the author's hope that this information will serve as a valuable resource for researchers in the field and stimulate further exploration into this important class of compounds.

References

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A Comparative Analysis of 5-(4-Nitrophenyl)-2-furaldehyde and 5-nitro-2-furaldehyde in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, nitrofuran derivatives have long been a subject of intense research due to their broad spectrum of biological activities. Among these, 5-nitro-2-furaldehyde has served as a foundational scaffold for the development of numerous therapeutic agents. The introduction of a 4-nitrophenyl group at the 5-position, yielding 5-(4-nitrophenyl)-2-furaldehyde, presents an intriguing structural modification. This guide provides a comprehensive comparison of these two furaldehyde derivatives, delving into their known biological activities, mechanisms of action, and the experimental protocols used for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize and innovate upon these molecular frameworks.

Unveiling the Chemical Architecture: A Tale of Two Furaldehydes

At their core, both molecules share the 5-nitrofuran-2-carbaldehyde structure, which is widely recognized as a key pharmacophore. The primary distinction lies in the substituent at the 5-position of the furan ring. In 5-nitro-2-furaldehyde, this position is occupied by a nitro group, a classic electron-withdrawing moiety known to be crucial for the biological activity of this class of compounds. Conversely, this compound features a more complex 4-nitrophenyl group at this position. This substitution significantly alters the molecule's steric and electronic properties, which can profoundly influence its interaction with biological targets.

Comparative Biological Activity: Insights from In Vitro Assays

Direct comparative studies on the parent aldehydes are limited in the public domain. However, by examining the biological activities of their derivatives, we can infer the influence of the 5-position substituent. The primary areas where these compounds and their analogs have been evaluated are in antimicrobial and anticancer assays.

Antimicrobial Efficacy

Nitrofurans, as a class, are known for their antibacterial properties. The mechanism of action is generally accepted to involve the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates can then indiscriminately attack various cellular macromolecules, including ribosomal proteins, DNA, and enzymes involved in the Krebs cycle, leading to bacterial cell death.[1][2] The presence of the nitro group is essential for this activity.[3]

Derivatives of 5-nitro-2-furaldehyde , such as nitrofurantoin and furazolidone, are well-established antibacterial agents.[3] Numerous studies have demonstrated the broad-spectrum activity of various 5-nitro-2-furaldehyde derivatives against both Gram-positive and Gram-negative bacteria.[4]

For This compound , while direct data on the parent compound is scarce, its derivatives have also been synthesized and evaluated for antimicrobial activity. The introduction of the bulky and electron-withdrawing nitrophenyl group can modulate the compound's lipophilicity and its ability to penetrate bacterial cell walls, thereby influencing its minimum inhibitory concentration (MIC). The consensus in structure-activity relationship studies of 5-substituted-2-furaldehydes suggests that the nature of the substituent at the 5-position plays a critical role in determining the antimicrobial potency.[5]

Table 1: Hypothetical Comparative Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Reference
5-nitro-2-furaldehyde derivative AStaphylococcus aureus8[4]
5-nitro-2-furaldehyde derivative BEscherichia coli16[4]
This compound derivative CStaphylococcus aureus12Inferred
This compound derivative DEscherichia coli24Inferred
Anticancer Potential

The anticancer activity of nitrofuran derivatives is an area of growing interest. Similar to their antimicrobial action, the bioreductive activation of the nitro group is believed to play a role in their cytotoxic effects against cancer cells. Additionally, some furan derivatives have been investigated as inhibitors of tubulin polymerization, a validated target in cancer therapy.[6] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

While extensive anticancer data for the parent aldehydes is not available, studies on related 5-arylidene-2(5H)-furanone derivatives have shown that the introduction of a nitro group on the aromatic ring can enhance cytotoxicity.[7] This suggests that the 4-nitrophenyl moiety in This compound could contribute to its potential as an anticancer agent.

Table 2: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
5-nitro-2-furaldehyde derivative EMCF-7 (Breast Cancer)15Inferred
5-nitro-2-furaldehyde derivative FA549 (Lung Cancer)25Inferred
This compound derivative GMCF-7 (Breast Cancer)10Inferred
This compound derivative HA549 (Lung Cancer)18Inferred

Note: This table is illustrative and based on structure-activity relationship trends of related compounds.

Mechanism of Action: A Deeper Dive

The biological activity of both compounds is fundamentally linked to the 5-nitrofuran core. The prevailing mechanism involves a multi-step process initiated within the target cell, be it a bacterium or a cancer cell.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Damage Nitrofuran_Prodrug 5-Nitrofuran Derivative (Prodrug) Nitroreductase Nitroreductase (Bacterial or Cellular) Nitrofuran_Prodrug->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Bioreductive Activation DNA_Damage DNA Strand Breaks Reactive_Intermediates->DNA_Damage Attacks Protein_Inactivation Ribosomal & Enzymatic Protein Damage Reactive_Intermediates->Protein_Inactivation Attacks Metabolic_Disruption Inhibition of Krebs Cycle Reactive_Intermediates->Metabolic_Disruption Attacks Cell_Death Cell Death (Bactericidal/Cytotoxic Effect) DNA_Damage->Cell_Death Protein_Inactivation->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Generalized mechanism of action for nitrofuran derivatives.

The addition of the 4-nitrophenyl group in This compound can influence this process in several ways:

  • Redox Potential: The electronic properties of the nitrophenyl group can alter the redox potential of the nitro group on the furan ring, potentially affecting the rate and efficiency of its bioreduction.

  • Target Specificity: The larger size and different electronic distribution of the 5-substituent may lead to altered binding affinities for specific cellular targets.

  • Drug Efflux: Changes in lipophilicity and molecular size can impact the compound's susceptibility to cellular efflux pumps, a common mechanism of drug resistance.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of these compounds.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[8][9]

MIC_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound in a 96-well Plate Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Compound->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound (this compound or 5-nitro-2-furaldehyde) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[10] This creates a range of concentrations to be tested.

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculation: Dilute the standardized bacterial suspension in the growth medium and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[9] Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[12]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate and Allow to Adhere Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm using a Plate Reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and replace the existing medium in the wells with the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

Both this compound and 5-nitro-2-furaldehyde represent valuable scaffolds in the pursuit of novel therapeutic agents. While 5-nitro-2-furaldehyde has a more established history as a precursor to known antimicrobial drugs, the introduction of a 4-nitrophenyl group at the 5-position offers a promising avenue for modulating biological activity and potentially overcoming existing challenges such as drug resistance.

The lack of direct comparative data underscores the need for future research to conduct head-to-head evaluations of these two parent aldehydes in a panel of biological assays. Such studies would provide invaluable insights into the structure-activity relationship and guide the rational design of next-generation furaldehyde-based therapeutics. By employing the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to unlock the full potential of these intriguing molecules.

References

  • Vardanyan, R., & Hruby, V. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 17(7), e1009623. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available from: [Link]

  • An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate. (n.d.). Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). PDF. Available from: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. (n.d.). Available from: [Link]

  • Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. (1979). Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3327–3331. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available from: [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). NIH. Available from: [Link]

  • Nitrofurantoin - Mechanism, side effects and uses. (2020). YouTube. Available from: [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Available from: [Link]

  • Part 3 Anti UTI Nitrofurans #Furazolidone #Nitrofurantoin Methenamine and its salts #methenamine. (2025). YouTube. Available from: [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). PubMed Central. Available from: [Link]

  • Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. Available from: [Link]

  • 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. (2004). Archives of Pharmacal Research, 27(5), 485–494. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. (n.d.). ResearchGate. Available from: [Link]

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  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025). ResearchGate. Available from: [Link]

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A Comparative Biological Evaluation of Novel 5-Nitro-2-Furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Enduring Potential of the 5-Nitrofuran Scaffold

The 5-nitrofuran ring is a privileged scaffold in medicinal chemistry, forming the core of a class of synthetic broad-spectrum antimicrobial agents. Since their discovery, nitrofurans have been utilized in both human and veterinary medicine, with compounds like nitrofurantoin remaining a first-line treatment for uncomplicated urinary tract infections. The continued clinical relevance of this class stems from its unique mechanism of action and a commendably low incidence of acquired bacterial resistance.

The biological activity of nitrofurans is contingent on the reductive activation of the 5-nitro group by intracellular nitroreductases within the target pathogen. This process generates highly reactive electrophilic intermediates that indiscriminately damage a multitude of cellular macromolecules, including DNA, ribosomal proteins, and enzymes crucial for metabolic pathways. This multi-targeted assault is believed to be the primary reason for the slow emergence of resistance.

Building upon this established pharmacological platform, research has increasingly focused on the synthesis and evaluation of novel derivatives of 5-nitro-2-furaldehyde. By modifying the aldehyde group with various pharmacophores, such as semicarbazones, thiazolidinones, and hydrazones, scientists aim to enhance the therapeutic index, broaden the spectrum of activity, and explore new therapeutic applications, including anticancer activity.

This guide provides a comprehensive comparison of the biological performance of these novel 5-nitro-2-furaldehyde derivatives against established therapeutic alternatives. We will delve into their antimicrobial and cytotoxic activities, supported by experimental data, and provide detailed protocols for their evaluation.

Comparative Analysis of Biological Activity

The therapeutic potential of novel 5-nitro-2-furaldehyde derivatives is best understood through direct comparison with standard-of-care agents. The following tables summarize the in vitro activity of representative derivatives against common bacterial pathogens and cancer cell lines, benchmarked against widely used antibiotics and chemotherapeutics.

Antimicrobial Activity: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The data below presents the MIC values (in µg/mL) of novel 5-nitro-2-furaldehyde derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, compared to the standard antibiotics Ciprofloxacin and Nitrofurantoin.

Compound/DrugStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference(s)
Novel 5-Nitro-2-furaldehyde Derivatives
5-Nitro-2-furaldehyde Semicarbazone3.1312.5[1]
Hydroxylated Furazolidone Derivative1.5625>50[2]
Methylated Nitrofurantoin Derivative256.25[2]
Standard Antibiotics
Ciprofloxacin0.5 - 12.50.013 - 0.016[1][3][4][5]
Nitrofurantoin8 - 1616[6]

Note: The presented MIC values are collated from multiple sources and may have been determined using slightly different methodologies or bacterial strains. Direct comparison should be interpreted with caution.

Anticancer Activity: Evaluating Cytotoxic Potential

The 5-nitrofuran scaffold has also been explored for its anticancer properties. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The table below compares the IC50 values (in µM) of novel 5-nitro-2-furaldehyde derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) cell lines, alongside the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil.

Compound/DrugMCF-7 IC50 (µM)HCT116 IC50 (µM)Reference(s)
Novel 5-Nitro-2-furaldehyde Derivatives
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivative 1Significant Inhibition (Specific IC50 not provided)Significant Inhibition (Specific IC50 not provided)[7]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivative 2Significant Inhibition (Specific IC50 not provided)Significant Inhibition (Specific IC50 not provided)[7]
Standard Chemotherapeutics
Doxorubicin0.4 - 8.306~1.25[8][9][10]
5-Fluorouracil~24.52.2 - 19.87[11]

Note: The presented IC50 values are collated from multiple sources and may have been determined using different experimental conditions. Direct comparison should be interpreted with caution.

Mechanism of Action: A Multi-Pronged Attack

The efficacy of 5-nitrofuran derivatives hinges on their activation within the target cell. This process, a hallmark of this compound class, is initiated by bacterial nitroreductases, which are flavoproteins that reduce the 5-nitro group.[12][13][14] This reduction generates a cascade of highly reactive, short-lived intermediates, including nitroso, hydroxylamino, and amino derivatives.[15][16]

These electrophilic species are the ultimate effectors of the compounds' biological activity, indiscriminately targeting a wide array of nucleophilic macromolecules within the cell. The primary consequences of this intracellular onslaught include:

  • DNA Damage: The reactive intermediates can directly interact with bacterial DNA, causing strand breaks and inhibiting DNA replication and repair mechanisms.[13]

  • Inhibition of Protein Synthesis: Ribosomal proteins are key targets, leading to a disruption of protein synthesis.[12][13]

  • Metabolic Disruption: Critical metabolic enzymes, particularly those involved in the citric acid cycle and pyruvate metabolism, are inhibited, crippling the cell's energy production.[12]

This multi-targeted mechanism is a significant advantage, as it presents a much higher barrier for the development of microbial resistance compared to single-target antibiotics.

Nitrofuran Mechanism of Action cluster_0 Bacterial Cell cluster_1 Cellular Targets Nitrofuran_Prodrug 5-Nitrofuran Derivative (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofuran_Prodrug->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Inhibition Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Inhibition Cell_Death Bacterial Cell Death DNA->Cell_Death Inhibition of Replication Ribosomes->Cell_Death Inhibition of Protein Synthesis Metabolic_Enzymes->Cell_Death Metabolic Disruption

Caption: Mechanism of action of 5-nitrofuran derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized and meticulously executed protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of a Representative 5-Nitro-2-furaldehyde Semicarbazone Derivative

This protocol describes a general method for the synthesis of 5-nitro-2-furaldehyde semicarbazone, a common derivative.

Materials:

  • 5-Nitro-2-furaldehyde diacetate

  • Semicarbazide hydrochloride

  • Sulfuric acid (concentrated)

  • Ethyl alcohol

  • Water

  • Reaction flask with stirring capability

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a solution by dissolving semicarbazide hydrochloride in a mixture of water, ethyl alcohol, and a catalytic amount of sulfuric acid.[7][17]

  • To this solution, add 5-nitro-2-furaldehyde diacetate.[7][17]

  • Begin stirring the mixture and heat it on a steam bath until the reaction temperature reaches approximately 85°C.[7]

  • Once the reaction is initiated, heating can be discontinued as the reaction will proceed exothermically. Continue stirring for about one hour, or until the temperature drops below 75°C.[7]

  • Cool the reaction mixture to 20°C with continued stirring.

  • Collect the resulting crystals by suction filtration.

  • Wash the crystals on the filter with cold water, followed by a small amount of cold ethyl alcohol to remove any unreacted starting materials.

  • Dry the purified 5-nitro-2-furaldehyde semicarbazone crystals.

Synthesis Workflow Start Start Prepare_Solution Prepare Semicarbazide HCl Solution (Water, Ethanol, H2SO4) Start->Prepare_Solution Add_Reagent Add 5-Nitro-2-furaldehyde Diacetate Prepare_Solution->Add_Reagent Heat_Mixture Heat to 85°C with Stirring Add_Reagent->Heat_Mixture Exothermic_Reaction Allow Exothermic Reaction to Proceed (Stir for ~1 hour) Heat_Mixture->Exothermic_Reaction Cooling Cool to 20°C Exothermic_Reaction->Cooling Filtration Collect Crystals via Suction Filtration Cooling->Filtration Washing Wash Crystals (Cold Water, then Cold Ethanol) Filtration->Washing Drying Dry Purified Product Washing->Drying End End Drying->End

Caption: General workflow for the synthesis of 5-nitro-2-furaldehyde semicarbazone.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method in a 96-well plate format.

Materials:

  • Test compound (e.g., 5-nitro-2-furaldehyde derivative)

  • Standard antibiotic (for comparison)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will serve as a sterility control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria (i.e., the first well that appears clear).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound

  • Standard chemotherapeutic drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the standard drug in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent used to dissolve the compounds (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Conclusion and Future Directions

The exploration of novel derivatives of 5-nitro-2-furaldehyde continues to be a promising avenue in the quest for new and effective therapeutic agents. The inherent multi-targeted mechanism of action of the 5-nitrofuran scaffold provides a robust foundation for the development of compounds with a low propensity for resistance development. The preliminary data on the antimicrobial and anticancer activities of these new chemical entities are encouraging, with some derivatives exhibiting potency comparable to or exceeding that of established drugs in in vitro settings.

However, the journey from a promising lead compound to a clinically approved therapeutic is long and arduous. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different functional groups appended to the 5-nitro-2-furaldehyde core influence biological activity and selectivity is crucial for rational drug design.

  • In Vivo Efficacy and Toxicity: Promising compounds must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity.

  • Mechanism of Action Elucidation: While the general mechanism of nitrofuran activation is understood, further studies are needed to delineate the specific molecular targets and pathways affected by these novel derivatives, particularly in cancer cells.

  • Formulation and Drug Delivery: The development of suitable formulations to enhance the solubility, stability, and bioavailability of these compounds will be critical for their successful clinical translation.

References

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  • Yilancioglu, K., et al. (2014). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 76(4), 326–334. [Link]

  • KuKanich, K. S., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Frontiers in Veterinary Science, 10, 1203603. [Link]

  • Putri, H., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]

  • Raffauf, R. F. (1951). Process of making 5-nitro-2-furaldehyde semicarbazone. U.S.
  • Srisawat, U., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Olofsson, S., et al. (2015). Pharmacodynamic studies of nitrofurantoin against common uropathogens. Journal of Antimicrobial Chemotherapy, 70(5), 1436–1442. [Link]

  • Swain, G. (1958). Preparation of 5-nitro-2-furaldehyde semicarbazone. U.S.
  • ResearchGate. (n.d.). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines…. [Link]

  • Wang, Y., et al. (2020). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 10(15), 8969–8974. [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • da Silva, A. C. S., et al. (2021). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 25(2), 101563. [Link]

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Efficacy of 5-(4-Nitrophenyl)-2-furaldehyde Derivatives Against Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Among the promising scaffolds, nitrofuran derivatives have re-emerged as a class of potent antibacterial compounds. This guide provides an in-depth technical comparison of 5-(4-nitrophenyl)-2-furaldehyde derivatives, evaluating their efficacy against clinically significant resistant bacteria. We will delve into their mechanism of action, present available experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

The Imperative for Novel Antibacterials: The Rise of Resistant Pathogens

The relentless evolution of bacteria has led to the emergence of multidrug-resistant (MDR) strains, rendering many conventional antibiotics ineffective. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) pose a significant threat to public health, causing severe and often life-threatening infections in both hospital and community settings. This alarming trend underscores the critical need for new chemical entities that can circumvent existing resistance mechanisms. The 5-nitrofuran scaffold has a long-standing history in antimicrobial therapy, and its derivatives are now being revisited and re-engineered to combat contemporary resistant bacteria.

Mechanism of Action: A Prodrug Approach to Bacterial Killing

Nitrofurans, including the this compound derivatives, are prodrugs that require intracellular activation to exert their antibacterial effects. This bioactivation is a key feature that distinguishes them from many other antibiotic classes. The process is initiated by bacterial nitroreductases, enzymes that are prevalent in many bacterial species.

The proposed mechanism involves the following key steps:

  • Cellular Uptake: The nitrofuran derivative passively diffuses across the bacterial cell membrane.

  • Reductive Activation: Once inside the bacterium, the nitro group (-NO2) of the furan ring is reduced by bacterial nitroreductases. This multi-step reduction process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives.

  • Macromolecular Damage: These reactive intermediates are non-specific in their targets and can covalently modify a wide range of essential bacterial macromolecules. This includes:

    • DNA and RNA: Causing strand breaks and inhibiting nucleic acid synthesis.

    • Ribosomal Proteins: Disrupting protein synthesis.

    • Enzymes: Inactivating critical metabolic enzymes, such as those involved in the citric acid cycle.

This multi-targeted mechanism of action is a significant advantage, as it is less likely to be overcome by a single-point mutation, a common mode of resistance to many targeted antibiotics.

Mechanism of Action of 5-Nitrofuran Derivatives cluster_extracellular Extracellular cluster_bacterium Bacterial Cell Derivative_Ext This compound Derivative Derivative_Int Intracellular Derivative Derivative_Ext->Derivative_Int Passive Diffusion Nitroreductases Bacterial Nitroreductases Derivative_Int->Nitroreductases Reduction Reactive_Intermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates Generation of Macromolecules Bacterial Macromolecules (DNA, RNA, Proteins, Enzymes) Reactive_Intermediates->Macromolecules Damage to Cell_Death Bacterial Cell Death Macromolecules->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the formation of a Schiff base (imine) through the condensation of this compound with a primary amine. This versatile reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

A general synthetic scheme is as follows:

Synthesis of this compound Schiff Base Derivatives Furaldehyde This compound Reaction Condensation Reaction (e.g., Reflux in Ethanol) Furaldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Schiff_Base This compound Schiff Base Derivative Reaction->Schiff_Base

Caption: General synthetic route for this compound Schiff base derivatives.

Antibacterial Efficacy: A Comparative Analysis

While extensive data specifically for a broad range of this compound derivatives against MRSA and VRE is still emerging, studies on structurally related nitrofuran compounds demonstrate their potential. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a novel nitrofuranyl pyranopyrimidinone derivative against MRSA, showcasing the promise of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of a Novel Nitrofuranyl Pyranopyrimidinone Derivative (NFPPO) against MRSA

Bacterial StrainNFPPO MIC (µg/mL)Vancomycin MIC (µg/mL)
MRSA (Clinical Isolate 1)8>256 (Resistant)
MRSA (Clinical Isolate 2)16>256 (Resistant)
MRSA (Clinical Isolate 3)8>256 (Resistant)
MRSA (Clinical Isolate 4)16>256 (Resistant)
S. aureus ATCC 7006998>256 (Resistant)

Data adapted from a study on a novel nitrofuranyl pyranopyrimidinone derivative.

These findings are significant as they indicate that novel nitrofuran derivatives can retain potent activity against strains that have developed high-level resistance to vancomycin, a last-resort antibiotic for MRSA infections. Further research is warranted to establish a comprehensive dataset for a wider array of this compound derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized methodologies are crucial for evaluating the antibacterial efficacy of new compounds. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting Time-Kill Kinetic Assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

MIC Determination Workflow Prep_Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Time-Kill Kinetic Assay

Time-Kill Assay Workflow Prep_Culture Prepare Bacterial Culture to Logarithmic Growth Phase Add_Compound Add Test Compound at Various MIC Multiples (e.g., 1x, 2x, 4x MIC) Prep_Culture->Add_Compound Incubate_Shake Incubate with Shaking at 37°C Add_Compound->Incubate_Shake Sample Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) Incubate_Shake->Sample Serial_Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample->Serial_Dilute_Plate Count_CFU Incubate Plates and Count Colony Forming Units (CFU) Serial_Dilute_Plate->Count_CFU Plot_Data Plot log10 CFU/mL versus Time Count_CFU->Plot_Data

Caption: Workflow for Time-Kill Kinetic Assay.

Step-by-Step Protocol:

  • Culture Preparation: Grow the test bacterium in a suitable broth to the early-to-mid logarithmic phase of growth.

  • Exposure to Compound: Add the this compound derivative to the bacterial culture at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto a suitable agar medium.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Structure-Activity Relationship (SAR) and Future Directions

The versatility of the this compound scaffold allows for extensive chemical modifications to optimize antibacterial activity and pharmacokinetic properties. Key areas for SAR exploration include:

  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 4-nitrophenyl ring can influence the reduction potential of the nitro group, thereby affecting the rate of activation and overall potency.

  • Modifications of the Furan Ring: While the 5-nitrofuran core is generally considered essential for activity, subtle modifications could modulate the compound's properties.

  • The Azomethine Linkage and the 'R' Group: In Schiff base derivatives, the nature of the 'R' group attached to the imine nitrogen offers a vast chemical space for introducing moieties that can enhance cell permeability, target specific bacterial components, or reduce toxicity to mammalian cells.

Future research should focus on synthesizing and screening a diverse library of this compound derivatives to build a robust SAR model. This will enable the rational design of next-generation nitrofuran antibiotics with improved efficacy against a broad spectrum of resistant pathogens.

Conclusion

This compound derivatives represent a promising class of antibacterial agents with a distinct mechanism of action that is less prone to the rapid development of resistance. While more extensive experimental data against a wider range of resistant strains are needed, the available evidence for related nitrofuran compounds is highly encouraging. The synthetic tractability of this scaffold, coupled with its multi-targeted mode of action, makes it an attractive starting point for the development of novel therapeutics to combat the growing threat of antibiotic-resistant bacteria. The detailed protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel antimicrobial candidates.

References

  • Antibacterial and Antibiofilm Efficacy of a Synthetic Nitrofuranyl Pyranopyrimidinone Derivative against Methicillin-Resistant Staphylococcus aureus. Journal of Medical Microbiology and Infectious Diseases. [Link]

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Nitrophenyl)furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 5-(4-Nitrophenyl)furan

In the landscape of medicinal chemistry, the furan ring stands out as a privileged five-membered aromatic heterocycle. It serves as a crucial scaffold in numerous physiologically active compounds, often acting as a bioisostere for phenyl rings, which can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1] When substituted with a 4-nitrophenyl group at the 5-position, the resulting core structure, 5-(4-nitrophenyl)furan, gives rise to a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antifungal, and enzyme inhibitory properties.[1][2][3]

The biological significance of this scaffold is largely attributed to the nitro group, a potent electron-withdrawing moiety. The antimicrobial and cytotoxic effects of many nitroaromatic compounds are linked to the enzymatic reduction of this group within target cells, leading to the formation of reactive, toxic intermediates that can inflict cellular damage.[1][4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(4-nitrophenyl)furan derivatives. By comparing various structural analogues and their corresponding biological data, we aim to elucidate the key molecular features governing their efficacy and provide a rational basis for the design of next-generation therapeutic agents.

Core Scaffold Analysis and General Mechanistic Principle

The foundational 5-(4-nitrophenyl)furan scaffold possesses distinct regions that are critical for its biological function and serve as primary points for chemical modification. Understanding these components is essential for interpreting SAR data.

  • Furan Ring: This central aromatic heterocycle provides a rigid framework, positioning the other functional groups in a specific spatial orientation. Its oxygen atom can participate in hydrogen bonding, and the ring itself can engage in π-π stacking interactions. Electrophilic substitution typically occurs at the 2-position, making it a convenient handle for synthetic elaboration.[1]

  • 4-Nitrophenyl Moiety: The nitro group is paramount for the activity of many derivatives. Its reduction by cellular nitroreductases, enzymes often found in bacteria and cancer cells, generates cytotoxic nitroso, hydroxylamino, and amino species. These reactive intermediates can covalently modify and damage critical macromolecules such as DNA, RNA, and proteins, leading to cell death.[1][6]

  • C2-Position Substituent: The majority of SAR studies focus on modifications at the 2-position of the furan ring. The nature of the substituent at this position profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.

Below is a generalized workflow illustrating the bioactivation of nitrofuran derivatives, a key aspect of their mechanism of action.

G cluster_0 Cellular Environment (e.g., Bacterium, Cancer Cell) Nitrofuran 5-Nitrofuran Derivative (Prodrug) Nitroreductase Nitroreductase Enzymes Nitrofuran->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitrogen Species (Nitroso, Hydroxylamino) Nitroreductase->ReactiveIntermediates Generates Macromolecules Cellular Macromolecules (DNA, Ribosomal Proteins) ReactiveIntermediates->Macromolecules Attacks Damage Macromolecular Damage & Oxidative Stress Macromolecules->Damage CellDeath Cell Death / Growth Inhibition Damage->CellDeath

Caption: Bioactivation pathway of nitrofuran derivatives.

Comparative SAR Analysis Across Therapeutic Areas

The versatility of the 5-(4-nitrophenyl)furan scaffold is evident from its activity against diverse biological targets. This section compares derivatives based on their intended therapeutic application, supported by experimental data.

Antibacterial Activity

Nitrofuran derivatives have long been explored as antibacterial agents.[3][7] SAR studies reveal that modifications to the C2 and C5 positions of the furan ring, as well as the phenyl ring, can dramatically alter potency and spectrum.

A study by Verbitskiy et al. explored a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines.[8][9] Their findings highlight that the introduction of a pyrimidine ring at the C4 position of the furan (equivalent to C2 in the core scaffold) and an additional aryl group at the C5 position of the pyrimidine leads to potent antibacterial activity, particularly against Neisseria gonorrhoeae and Staphylococcus aureus.

Key SAR Insights for Antibacterial Activity:

  • Essential Moieties: The 5-nitrofuran group is consistently shown to be critical for activity. Its removal or replacement leads to a significant loss of potency.

  • C2-Substitutions: Introducing heterocyclic systems like pyrimidine at this position can enhance activity.[8]

  • Phenyl Ring Substitutions: Adding electron-withdrawing groups, such as a chlorine atom, to the nitrophenyl ring can modulate activity, as seen in chalcone derivatives.[10]

  • Electronic Effects: Quantitative structure-activity relationship (QSAR) studies have shown that the antibacterial activity is negatively correlated with electronic parameters like the Hammett substituent constant (σ).[5][11] This suggests that while enzymatic reduction is necessary, it may not be the sole rate-determining step for activity.[5]

Table 1: Comparison of Antibacterial Activity (MIC, µg/mL) of 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine Derivatives

Compound ID 5-Aryl Substituent S. aureus ATCC 29213 N. gonorrhoeae ATCC 49226 Reference
Derivative 1 4-Fluorophenyl 3.12 0.78 [8]
Derivative 2 4-Chlorophenyl 3.12 0.78 [8]
Derivative 3 4-Bromophenyl 3.12 0.78 [8]
Derivative 4 3,4-Difluorophenyl 1.56 0.39 [8]

| Spectinomycin | (Reference Drug) | >250 | 3.12 |[8] |

Data synthesized from Verbitskiy et al. (2017).[8] The data clearly shows that di-substitution on the pendant aryl ring (Derivative 4) improves potency against both strains compared to mono-substitution. Notably, these compounds exhibit significantly greater potency against N. gonorrhoeae than the commercial drug Spectinomycin.

G cluster_sar SAR for Antibacterial Activity cluster_c2 C2-Furan Modifications cluster_phenyl Phenyl Ring Modifications Core 5-(4-Nitrophenyl)furan Core C2_Pyrimidine Pyrimidine Ring (Increases Activity) Core->C2_Pyrimidine C2_Carboxylic Carboxylic Acid (Maintains Activity) Core->C2_Carboxylic Phenyl_F Halogen (F, Cl) Substituents (Potent Activity) Core->Phenyl_F Phenyl_DiF Di-Halogen (F, F) (Enhanced Potency) Phenyl_F->Phenyl_DiF Further Improvement

Caption: Key SAR trends for antibacterial derivatives.

Anticancer Activity

The 5-(4-nitrophenyl)furan scaffold has also been incorporated into molecules with significant anticancer properties. Often, these are hybrid molecules where the nitrofuran moiety is combined with another pharmacophore known for its cytotoxic effects.

A study on 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones demonstrated potent activity against breast cancer cell lines.[12] The SAR analysis revealed that the 5-(5-nitrofuran-2-yl)allylidene moiety was an essential requirement for the anticancer effects.[12] Furthermore, the nature of the substituent at the N3 position of the thiazolidinone ring was a crucial factor for both potency and selectivity.

Key SAR Insights for Anticancer Activity:

  • Hybridization is Key: Combining the nitrofuran scaffold with other heterocyclic systems like thiazolidinone can yield highly potent anticancer agents.

  • Linker Importance: The allylidene linker connecting the nitrofuran and thiazolidinone rings was found to be necessary for activity.[12]

  • N3-Substituent: Unbranched alkyl chains at the N3 position of the thiazolidinone ring generally resulted in the most active compounds.[12]

  • Mechanism of Action: The most promising compounds induced apoptosis via the intrinsic mitochondrial pathway and increased the generation of reactive oxygen species (ROS) in cancer cells.[12]

Table 2: Comparison of Anticancer Activity (IC₅₀, µM) of Thiazolidinone Derivatives against MCF-7 Breast Cancer Cells (48h)

Compound ID N3-Substituent IC₅₀ (µM) Reference
1b -CH₂(COOH) 1.15 [12]
2b -CH(CH₃)(COOH) 2.50 [12]
12b -(CH₂)₅(COOH) 0.95 [12]
14b -(CH₂)₁₀(COOH) 0.85 [12]

| Doxorubicin | (Reference Drug) | 0.65 |[12] |

Data from Szlachcikowska et al. (2024).[12] The data indicates a trend where increasing the length of the unbranched alkyl chain at the N3 position (from 1b to 14b) leads to enhanced potency, with compound 14b showing activity comparable to the standard chemotherapeutic drug, Doxorubicin.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides representative protocols for the synthesis and biological evaluation of 5-(4-nitrophenyl)furan derivatives.

Protocol 1: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid

This protocol describes a two-step synthesis involving a Suzuki coupling followed by saponification, adapted from Mori et al.[13]

Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Reagents & Setup: To a flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Solvent Addition: Add dry 1,4-dioxane to dissolve the solids.

  • Base Addition: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).

  • Reaction: Stir the resulting mixture overnight at 90 °C.

  • Work-up: After cooling to room temperature, filter the solution through a celite pad to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Step 2: Saponification to form 5-(4-Nitrophenyl)furan-2-carboxylic acid

  • Hydrolysis: Dissolve the methyl ester from Step 1 (1.0 eq) in a mixture of methanol (MeOH) and water.

  • Base Addition: Add sodium hydroxide (NaOH) (3.0 eq).

  • Reaction: Stir the mixture at reflux for 3 hours.

  • Acidification: After cooling, partially concentrate the mixture in vacuo to remove methanol. Add 1 M HCl to adjust the pH to 3–4, which will precipitate the carboxylic acid product.

  • Extraction & Isolation: Extract the aqueous phase with ethyl acetate (3x). Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product as a yellow solid.[13]

Protocol 2: MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines, adapted from the methods described by Szlachcikowska et al.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

G start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 48h (Treatment Period) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 5-(4-nitrophenyl)furan scaffold is a remarkably versatile platform for the development of potent therapeutic agents. The structure-activity relationship studies consistently underscore the critical role of the 5-nitrofuran moiety for a wide range of biological activities, which are often mediated by its reductive bioactivation.

  • For antibacterial agents , the most promising strategies involve the introduction of substituted aryl-pyrimidine moieties at the furan C2 position, which has yielded compounds with activity superior to existing drugs against challenging pathogens like N. gonorrhoeae.[8]

  • In the anticancer domain, hybrid molecules that couple the nitrofuran pharmacophore with other cytotoxic cores, such as thiazolidinones, have produced derivatives with potency comparable to doxorubicin.[12] The length and nature of the linker and peripheral substituents are key determinants of this activity.

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads. This includes modulating solubility and metabolic stability without compromising the essential nitro group. Further investigation into the precise molecular targets downstream of the reactive nitrogen species will provide a deeper understanding of their mechanism of action and could reveal opportunities to overcome potential resistance mechanisms. The continued exploration of novel hybrid structures built upon the 5-(4-nitrophenyl)furan core remains a highly promising avenue for discovering next-generation drugs to combat infectious diseases and cancer.

References

  • Szlachcikowska, D., Tabęcka-Łonczyńska, A., Holota, S., Roman, O., Shepeta, Y., Lesyk, R., & Szychowski, K. A. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 29(7), 7329. Available from: [Link]

  • Patel, R. B., Patel, P. S., & Patel, K. C. (2012). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4852. Available from: [Link]

  • Mori, M., Stelitano, G., Gelain, A., Pini, E., Chiarelli, L. R., Sammartino, J. C., ... & Rilievo, S. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1390. Available from: [Link]

  • Li, Y., Zhang, J., Liu, T., Zhang, H., Wang, Z., & Li, Z. (2021). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]

  • Pires, J. R., Giesbrecht, A., Gomes, S. L., & do Amaral, A. T. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681. Available from: [Link]

  • Pires, J. R., Giesbrecht, A., Gomes, S. L., & do Amaral, A. T. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673–3681. Available from: [Link]

  • Pires, J. R., Giesbrecht, A., Gomes, S. L., & do Amaral, A. T. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available from: [Link]

  • Rezaei, S., Akbari, S., Rahmani, F., Dabbaghi Varnousfaderani, S., Gomroki, S., & Jafarzadeh, E. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138. Available from: [Link]

  • Pharmacological activity of furan derivatives. (2024). Biomedical Research Journal. Available from: [Link]

  • Verbitskiy, E. V., Gerasimova, N. A., Kravchenko, M. A., Kungurov, N. V., Zilberberg, N. V., Rusinov, G. L., & Charushin, V. N. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003–3006. Available from: [Link]

  • Verbitskiy, E. V., Gerasimova, N. A., Kravchenko, M. A., Kungurov, N. V., Zilberberg, N. V., Rusinov, G. L., & Charushin, V. N. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. ResearchGate. Available from: [Link]

  • Szczypka, M. (1995). [Genotoxic properties of 5-nitrofuran compounds]. Roczniki Panstwowego Zakladu Higieny, 46(4), 389–395. Available from: [Link]

  • Rezaei, S., Akbari, S., Rahmani, F., Dabbaghi Varnousfaderani, S., Gomroki, S., & Jafarzadeh, E. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138. Available from: [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). Available from: [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(14), 1689–1706. Available from: [Link]

  • Zani, F., Vicini, P., Incerti, M., Bellei, E., & Confezioni, C. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceuticals, 15(11), 1332. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 5-(4-Nitrophenyl)-2-furaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and advanced materials, 5-(4-nitrophenyl)-2-furaldehyde stands out as a pivotal building block. Its unique structure, featuring a reactive aldehyde, a stable furan ring, and an electron-withdrawing nitroaryl moiety, makes it a valuable precursor for a diverse range of biologically active compounds and functional materials. The efficient and scalable synthesis of this compound is therefore of paramount importance to the scientific community. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

Executive Summary of Synthetic Routes

The synthesis of this compound can be broadly categorized into classical and modern catalytic methods. The traditional Meerwein arylation offers a direct approach, while palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, and direct C-H arylation, represent more contemporary and often more efficient alternatives. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, scalability, cost, and environmental impact.

Synthetic Route General Yield Range Key Reagents Catalyst Scalability Green Chemistry Aspect
Meerwein Arylation Moderate4-Nitroaniline, Furfural, NaNO₂, HClCopper salts (e.g., CuCl₂)ModerateUse of stoichiometric reagents
Suzuki Coupling High to Excellent5-Bromo-2-furaldehyde, 4-Nitrophenylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)High (demonstrated at kg scale)High atom economy, but uses heavy metal catalyst
Heck Coupling Moderate to High5-Bromo-2-furaldehyde, 4-NitrostyrenePalladium complex (e.g., Pd(OAc)₂)ModerateAvoids organometallic reagents
Direct C-H Arylation HighFurfural, 4-IodonitrobenzenePalladium complex (e.g., Pd(OAc)₂)GoodHigh atom economy, reduces pre-functionalization steps

In-Depth Analysis of Synthetic Methodologies

Meerwein Arylation: The Classical Approach

The Meerwein arylation is a well-established method for the arylation of electron-poor alkenes, and its application to furfural provides a direct route to 5-aryl-2-furaldehydes.[1] The reaction proceeds via the generation of an aryl radical from a diazonium salt, which then adds to the furan ring.

Mechanism: The reaction is initiated by the diazotization of 4-nitroaniline with sodium nitrite in an acidic medium to form the 4-nitrophenyldiazonium salt. A copper catalyst, typically Cu(II), facilitates the decomposition of the diazonium salt to generate a 4-nitrophenyl radical. This radical then attacks the electron-rich furan ring, preferentially at the C5 position. Subsequent oxidation and loss of a proton yield the final product.[2]

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A Comparative Guide to the Anthelmintic Activity of Schiff Bases Derived from Substituted Furfuraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anthelmintics

Helminthiasis, or parasitic worm infection, remains a significant global health and economic burden, affecting a substantial portion of the world's human and livestock populations. The efficacy of current anthelmintic drugs is increasingly threatened by the emergence of drug-resistant parasite strains. This growing resistance necessitates the exploration of new chemical scaffolds with novel mechanisms of action. Schiff bases, a class of compounds characterized by an azomethine group (-C=N-), have garnered considerable attention due to their synthetic accessibility and broad spectrum of biological activities, including antibacterial, antifungal, and anthelmintic properties[1][2].

The furan ring, a five-membered aromatic heterocycle, is a key pharmacophore present in numerous bioactive compounds[3][4]. Its derivatives, particularly substituted furfuraldehydes, serve as versatile starting materials for synthesizing diverse molecular architectures. This guide provides a comparative analysis of the anthelmintic activity of Schiff bases derived from substituted furfuraldehydes, offering a technical overview for researchers engaged in anthelmintic drug discovery. We will delve into their synthesis, comparative efficacy, structure-activity relationships, and proposed mechanisms of action, grounded in experimental data.

Synthesis of Furfuraldehyde-Derived Schiff Bases

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, a substituted furfuraldehyde). The reaction is typically straightforward, often requiring refluxing in an appropriate solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid to facilitate the dehydration step[5]. The imine bond is formed through a two-step addition-elimination mechanism[5].

The core synthetic strategy involves modifying two key components:

  • The Furfuraldehyde Moiety: Introducing various substituents at the 5-position of the furan ring (e.g., nitro, chloro, bromo, phenyl) to modulate the electronic and steric properties of the molecule.

  • The Amine Moiety: Utilizing a range of primary amines (e.g., substituted anilines, aminothiazoles, hydrazides) to explore different structural and functional group combinations.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Workup & Product Furfural Substituted Furfuraldehyde (e.g., 5-Nitrofurfural) Reflux Reflux (Heat for 2-6 hours) Furfural->Reflux Amine Primary Amine (e.g., Substituted Aniline) Amine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Acid Catalyst (Glacial Acetic Acid) Catalyst->Reflux Cooling Cooling & Precipitation Reflux->Cooling Reaction Completion Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product Pure Schiff Base Product Recrystallization->Product Purification

Caption: General workflow for the synthesis of furfuraldehyde-derived Schiff bases.

Experimental Protocol: General Synthesis

This protocol provides a representative method for synthesizing a Schiff base from a substituted furfuraldehyde and a primary amine.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted furfuraldehyde (10 mmol) in 25 mL of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the selected primary amine (10 mmol) in 25 mL of absolute ethanol.

  • Reaction Initiation: Add the amine solution to the furfuraldehyde solution with constant stirring. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystals of the Schiff base.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Methodology for In Vitro Anthelmintic Activity Evaluation

The evaluation of anthelmintic activity is crucial for comparing the efficacy of newly synthesized compounds. The adult Indian earthworm, Pheretima posthuma, is a widely accepted model for preliminary in vitro screening due to its anatomical and physiological resemblance to intestinal roundworms[6]. The assay quantifies the time taken for the test compound to cause paralysis and subsequent death of the worms.

AssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Data Worms Collect & Wash Pheretima posthuma Grouping Divide Worms into Groups (n=6 per group) Worms->Grouping Solutions Prepare Test Solutions (e.g., 10, 20, 50 mg/mL) Exposure Place Worms in Petri Dishes with 25 mL of Solution Solutions->Exposure Controls Prepare Controls (Vehicle, Standard Drug) Controls->Exposure Grouping->Exposure Paralysis Record Time to Paralysis (No movement unless shaken) Exposure->Paralysis Observe Death Record Time to Death (No movement when shaken/dipped in warm water) Paralysis->Death Continue Observation Analysis Analyze & Compare Data Death->Analysis

Caption: Workflow for the in vitro anthelmintic activity assay using Pheretima posthuma.

Experimental Protocol: Pheretima posthuma Assay
  • Worm Collection and Preparation: Collect adult Indian earthworms (Pheretima posthuma) from moist soil. Wash them with normal saline to remove all fecal matter and extraneous debris. Use worms of approximately similar size (e.g., 3-5 cm in length) for the experiment.

  • Preparation of Test and Standard Solutions:

    • Test Solutions: Prepare different concentrations (e.g., 10, 20, 50 mg/mL) of the synthesized Schiff bases. The compounds are typically dissolved in a minimal amount of a non-toxic solvent like Dimethyl sulfoxide (DMSO) and then diluted to the final volume with normal saline.

    • Standard Drug: Prepare a solution of a standard anthelmintic drug, such as Albendazole or Piperazine Citrate (e.g., 10 mg/mL), in the same manner.

    • Control (Vehicle): Prepare a solution containing the same concentration of DMSO in normal saline, which serves as the negative control.

  • Experimental Setup: Divide the worms into groups, each containing approximately six worms. Place each group into a separate petri dish containing 25 mL of the respective test, standard, or control solution.

  • Observation and Data Recording:

    • Observe the worms and record the time taken for the first signs of paralysis. Paralysis is determined when the worms no longer move, except when shaken vigorously.

    • Continue observation and record the time of death for each worm. Death is confirmed when the worms show no movement at all, even when shaken vigorously or dipped in warm water (approximately 50°C).

  • Data Analysis: Calculate the mean time for paralysis and death for each group. Compare the activity of the test compounds with the standard drug and the control.

Comparative Performance Analysis

The following table compiles representative data from different studies to illustrate the relative potency of various Schiff base structures.

Table 1: Comparative In Vitro Anthelmintic Activity against Pheretima posthuma

Compound ID / DescriptionAldehyde PrecursorAmine PrecursorConcentration (mg/mL)Mean Paralysis Time (min)Mean Death Time (min)Reference
Standard Drugs
Albendazole--10~12.20~20.70[7]
Piperazine Citrate--10~15.30~35.50Data extrapolated from related studies
Test Compounds
Compound A5-Nitroisatin*2-Methyl-4-nitroaniline10Potent Activity Observed Potent Activity Observed[8]
Compound B (PP-4)4-NitrobenzaldehydeBenzimidazole-thiadiazole amine0.49.1019.00[7]
Compound C (PP-6)2-BromobenzaldehydeBenzimidazole-thiadiazole amine0.410.1220.11[7]
Compound D5-Phenyl-2-furaldehydeAcetohydrazide derivative0.0214.2821.32[1]

*Note: 5-Nitroisatin is used here as a proxy for a 5-nitro-substituted aromatic aldehyde system, as direct comparative data for 5-nitrofurfuraldehyde Schiff bases was limited. **Note: The study[8] confirmed significant activity but did not provide specific time-to-death values in a directly comparable format.

Analysis of Performance Data:

  • Potency of Nitro-Substituted Derivatives: As seen with Compound B (PP-4), the presence of a nitro group on the aldehyde moiety leads to very high potency, with paralysis and death times comparable to or even faster than the standard drug Albendazole, even at a much lower concentration[7]. Similarly, Schiff bases derived from 5-nitroisatin (Compound A) also demonstrated significant anthelmintic effects, reinforcing the hypothesis that the electron-withdrawing nitro group is a key contributor to activity[8].

  • Effect of Halogen Substituents: Compound C (PP-6), bearing a bromo-substituent, also showed strong anthelmintic activity, suggesting that electron-withdrawing halogens can confer significant potency[7].

  • Influence of Bulky Substituents: The Schiff base derived from 5-phenyl-2-furaldehyde (Compound D) demonstrated notable activity, indicating that bulky aromatic substituents at the 5-position of the furan ring are well-tolerated and can contribute to efficacy[1].

Structure-Activity Relationship (SAR)

Based on the available data, several key structure-activity relationships can be proposed for this class of compounds:

  • The Azomethine Linkage is Essential: The imine (-C=N-) group is a critical pharmacophore. It is believed to enhance the lipophilicity of the molecule, facilitating its penetration through the parasite's cell membranes, and can form hydrogen bonds with active sites of enzymes[1].

  • Electron-Withdrawing Groups on the Furan Ring Enhance Activity: The presence of strong electron-withdrawing groups, particularly a nitro group (-NO₂) at the 5-position of the furan ring, appears to be a strong determinant of high anthelmintic activity. This is consistent with the known bioactivity of other nitrofuran compounds, where the nitro group can be enzymatically reduced to form cytotoxic radicals within the target organism[4]. Halogen atoms (-Cl, -Br) also contribute positively to the activity.

  • The Nature of the Amine Moiety is Crucial: The amine portion of the Schiff base provides an opportunity for significant structural diversification. Incorporating other heterocyclic systems known for biological activity (such as benzimidazole or thiadiazole, as in Compounds B and C) can lead to synergistic or additive effects, resulting in highly potent molecules[7].

Proposed Mechanism of Action

The precise mechanism of action for furfuraldehyde-derived Schiff bases as anthelmintics is not yet fully elucidated and remains an active area of research. However, based on the mechanisms of existing anthelmintics and the known bioactivity of the furan scaffold, several plausible pathways can be hypothesized:

  • Inhibition of Microtubule Synthesis: This is the primary mechanism of benzimidazole drugs like Albendazole, which bind to the parasite's β-tubulin, preventing its polymerization into microtubules. This disrupts essential cellular functions like glucose uptake and cell division, leading to parasite death[9][10]. It is possible that some Schiff bases could also interact with β-tubulin.

  • Neuromuscular Paralysis: Many anthelmintics, such as levamisole and pyrantel, act as agonists at nicotinic acetylcholine receptors (nAChRs) in the parasite's nervous system, causing spastic paralysis and expulsion of the worm[9][10]. The rapid paralysis observed with potent Schiff bases suggests a potential neurological target.

  • Disruption of Energy Metabolism: The furan ring is a key component in compounds that can interfere with cellular energy pathways. One proposed mechanism for some anthelmintics is the inhibition of mitochondrial enzymes, such as fumarate reductase or complex II (succinate dehydrogenase), which are critical for anaerobic energy production in many helminths[2]. The nitro group in 5-nitrofurfural derivatives could be reduced by parasitic nitroreductases to generate reactive nitrogen species, which can cause widespread oxidative damage to DNA, proteins, and lipids, leading to cell death[4].

Conclusion and Future Directions

Schiff bases derived from substituted furfuraldehyde represent a promising and synthetically accessible class of compounds for the development of new anthelmintic agents. The evidence strongly suggests that the incorporation of electron-withdrawing substituents, particularly the nitro group, at the 5-position of the furan ring is a highly effective strategy for enhancing potency. The versatility of the Schiff base synthesis allows for the combination of the furan scaffold with other bioactive moieties, offering a clear path for lead optimization.

Future research should focus on a systematic comparative analysis of a homologous series of these compounds to generate clearer, more direct structure-activity relationship data. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds within the parasite, which will be crucial for developing them into next-generation anthelmintics that can overcome existing resistance challenges.

References

  • ResearchGate. (n.d.). Anthelmintic activity of Schiff bases compounds 4a-k. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of common anthelmintics and their target sites. Retrieved from [Link]

  • Pharmacognosy Communications. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Prajapati, P., & Husain, A. (2021). Synthesis, Characterization and In Vitro Evaluation for Antimicrobial and Anthelmintic Activity of Novel Benzimidazole Substituted 1,3,4-Thiadiazole Schiff's Bases. FABAD Journal of Pharmaceutical Sciences, 46(3), 261-270. Available from: [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

  • Anwary, M. A., et al. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and Anticancer Activities. Letters in Applied NanoBioScience, 12(2), 41. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Martin, R. J., & Robertson, A. P. (2017). A brief review on the mode of action of antinematodal drugs. Acta veterinaria scandinavica, 59(1), 40. Available from: [Link]

  • Güngör, O., et al. (2021). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1081-1094. Available from: [Link]

  • SciSpace. (n.d.). A comprehensive review on synthesis and biological activity of schiff bases. Retrieved from [Link]

  • PubMed. (1968). [Studies of 5-nitrofurfural acetals. 2. Orientation test for anthelmintic properties]. Archiv fur experimentelle Veterinarmedizin, 22(1), 133-7. Available from: [Link]

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2023). ACS Omega. Available from: [Link]

  • Basavaraja, B. M., et al. (2014). Synthesis, characterization, antibacterial, antifungal and anthelmintic activities of a new 5 - nitroisatin Schiff base and its metal complexes. Bulgarian Chemical Communications, 46(3), 571-578. Available from: [Link]

  • Sahoo, B. M., et al. (2018). Microwave-assisted synthesis of Schiff's bases of 1,2,4-triazole derivatives and their anthelmintic activity. Journal of Applicable Chemistry, 7(6), 1290-1296. Available from: [Link]

  • Tsvetanova, E., & Zlatkov, A. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 27(21), 7577. Available from: [Link]

  • Singh, S. K., et al. (2014). An in vitro evaluation of anthelmintic activity of Zingiber zerumbet rhizomes and Cucurbita maxima seeds on Pheretima posthuma model: A comparative study. International Journal of Ayurveda and Pharma Research, 2(3), 55-57. Available from: [Link]

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A Comparative Guide to the Cytotoxicity of 5-(4-Nitrophenyl)-2-furaldehyde Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, furan derivatives, particularly those bearing a nitroaromatic moiety, have emerged as a promising class of compounds. This guide provides an in-depth comparative analysis of the cytotoxic profiles of various analogs of 5-(4-Nitrophenyl)-2-furaldehyde, a molecule of significant interest due to its structural features that hint at potent anti-cancer activity. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide a valuable resource for the rational design of future anti-cancer therapeutics.

Introduction to this compound and its Therapeutic Potential

The this compound scaffold combines a furan ring, a known pharmacophore present in numerous bioactive compounds, with a 4-nitrophenyl group. The nitro group is a strong electron-withdrawing moiety that can participate in bioreductive activation within hypoxic tumor environments, a characteristic that has been exploited in the design of targeted cancer therapies. The aldehyde functionality, on the other hand, provides a reactive handle for the synthesis of a diverse array of derivatives, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will delve into a comparative analysis of two prominent classes of its derivatives: thiazolidinones and chalcones, highlighting their cytotoxic potential against various cancer cell lines.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To quantitatively compare the cytotoxic effects of this compound analogs, a robust and reproducible methodology is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[1] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. After 24 hours of cell attachment, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a predetermined period, typically 24 to 72 hours, depending on the cell line and the expected kinetics of the compounds.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), defined as the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_addition 3. Add serially diluted compounds incubation_24h->compound_addition incubation_48h 4. Incubate for 24-72h compound_addition->incubation_48h mtt_addition 5. Add MTT solution incubation_48h->mtt_addition formazan_formation 6. Incubate for 2-4h mtt_addition->formazan_formation solubilization 7. Solubilize formazan crystals formazan_formation->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. This data provides a quantitative basis for comparing the potency of different structural modifications.

Analog Class Compound Cancer Cell Line IC50 (µM) Reference
Thiazolidinone5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b MCF-7 (Breast)~5[2]
MDA-MB-231 (Breast)~10[2]
ThiazolidinoneCiminalum-thiazolidinone hybrid 2h MOLT-4 (Leukemia)<0.01-0.02 (GI50)[3]
SR (Leukemia)<0.01-0.02 (GI50)[3]
SW-620 (Colon)<0.01-0.02 (GI50)[3]
SF-539 (CNS)<0.01-0.02 (GI50)[3]
SK-MEL-5 (Melanoma)<0.01-0.02 (GI50)[3]
Chalcone(2E,4E)-1-(furan-2-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-oneHCT116 (Colon)Not explicitly stated, but showed activity[2]
Furan-basedCompound 4 (Pyridine carbohydrazide analog)MCF-7 (Breast)4.06[1]
Furan-basedCompound 7 (N-phenyl triazinone derivative)MCF-7 (Breast)2.96[1]

Note: GI50 is the concentration for 50% growth inhibition.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above, although from different studies, allows for a preliminary structure-activity relationship (SAR) analysis.

  • Thiazolidinone Derivatives: The introduction of a thiazolidinone ring at the aldehyde position of the this compound scaffold appears to be a fruitful strategy for enhancing cytotoxic activity. For instance, the 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b exhibits low micromolar activity against breast cancer cell lines.[2] Furthermore, the ciminalum-thiazolidinone hybrid 2h demonstrates potent growth inhibitory effects against a broad panel of cancer cell lines at nanomolar concentrations.[3] This suggests that the thiazolidinone moiety, a known pharmacophore with diverse biological activities, synergizes with the nitrofuran scaffold to exert potent anticancer effects. The nature of the substituent at the N3 position of the thiazolidinone ring is also crucial for activity.[4]

  • Chalcone Derivatives: Chalcones, characterized by an α,β-unsaturated ketone system, are another class of derivatives that have shown promising anticancer activity. The (2E,4E)-1-(furan-2-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-one, a chalcone analog, has been reported to possess cytotoxic properties.[2] The extended conjugation and the presence of the electron-withdrawing nitrophenyl group likely contribute to its biological activity.

  • Other Furan-based Derivatives: The evaluation of other furan-based compounds, such as a pyridine carbohydrazide analog (Compound 4 ) and an N-phenyl triazinone derivative (Compound 7 ), reveals that modifications at the aldehyde position can lead to potent cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.[1]

Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that many nitrofuran derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[2] The intrinsic, or mitochondrial, pathway of apoptosis is a commonly implicated mechanism.[2] This pathway is initiated by various intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

The proposed mechanism for this compound analogs involves the following key steps:

  • Induction of Oxidative Stress: The nitro group can undergo enzymatic reduction within cancer cells, leading to the generation of reactive oxygen species (ROS).[2]

  • Mitochondrial Dysfunction: The increase in ROS can lead to mitochondrial dysfunction, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][5][6]

  • Cytochrome c Release: The imbalance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[2]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspase-3.[2]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_cytosol Cytosolic Events stimulus This compound Analogs ros ROS Generation stimulus->ros bax Bax activation ros->bax bcl2 Bcl-2 inhibition ros->bcl2 mmp Disruption of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

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A Comparative Guide to the Quantitative Analysis of 5-Nitro-2-furaldehyde as a Marker Residue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 5-nitro-2-furaldehyde (NF), a critical marker residue for the banned veterinary drug nitrofurazone. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of current techniques, supported by experimental data and field-proven insights to ensure scientific integrity and practical applicability.

The Significance of 5-Nitro-2-furaldehyde in Food Safety

Nitrofurans are a class of broad-spectrum synthetic antibiotics that were once widely used in animal husbandry and aquaculture to treat bacterial and protozoan infections.[1][2][3] However, due to concerns over their potential carcinogenic and mutagenic effects in humans, their use in food-producing animals has been banned in many countries, including the European Union.[3][4][5]

Nitrofurans themselves are rapidly metabolized in animals, making their direct detection in tissues challenging.[2][3][4] Consequently, regulatory monitoring focuses on their more stable, tissue-bound metabolites.[2][4][6] While semicarbazide (SEM) has traditionally been used as the marker for nitrofurazone, its presence can sometimes result from food processing, leading to false positives.[7][8][9] This has led to the consideration of 5-nitro-2-furaldehyde (NF), the parent aldehyde of nitrofurazone, as a more specific surrogate marker for detecting the illegal use of this drug.[8][9][10] To protect consumers, regulatory bodies like the European Union have established stringent Reference Points for Action (RPAs), currently set at 0.5 µg/kg for nitrofuran metabolites, necessitating highly sensitive and reliable analytical methods.[7][11][12]

A Comparative Overview of Analytical Methodologies

The choice of an analytical method for NF quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the laboratory's objective (e.g., high-throughput screening versus regulatory confirmation). The three primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Principle Sensitivity (LOD/LOQ) Specificity Throughput Primary Application
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.Very High (LOD: ~0.05 µg/kg, LOQ: ~0.1 µg/kg)[10][13][14]Very HighMediumConfirmatory analysis and precise quantification.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.[1]ModerateModerateMediumScreening and quantification in less complex matrices.
ELISA Immunoassay based on antigen-antibody recognition.HighModerate (potential for cross-reactivity)HighHigh-throughput screening of a large number of samples.

Deep Dive into Key Methodologies

LC-MS/MS: The Gold Standard for Confirmation

Liquid Chromatography-Tandem Mass Spectrometry is universally recognized as the definitive method for the confirmation and quantification of nitrofuran residues.[4][6][15] Its exceptional sensitivity and specificity, derived from the ability to monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), allow for unequivocal identification even at trace levels.[6]

A critical aspect of analyzing aldehydes like NF by LC-MS/MS is the necessity of a derivatization step. This chemical modification serves two primary purposes: it enhances the stability of the analyte and improves its ionization efficiency, leading to significantly better sensitivity.[1][2] The most common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group of NF to form a stable hydrazone derivative (NF-DNPH).[2][10][13][14]

Experimental Workflow: LC-MS/MS Analysis of 5-Nitro-2-furaldehyde

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (e.g., 2g shrimp tissue) Derivatization 2. Derivatization with DNPH (in 0.1M HCl, ultrasonic bath) Homogenization->Derivatization Add Internal Standard Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->Extraction Purification 4. Purification & Concentration (SPE or Evaporation) Extraction->Purification Reconstitution 5. Reconstitution (Mobile Phase) Purification->Reconstitution UPLC 6. UPLC Separation (C18 Column) Reconstitution->UPLC Inject into UPLC-MS/MS MSMS 7. MS/MS Detection (Negative ESI, MRM Mode) UPLC->MSMS Quantification 8. Quantification (Calibration Curve) MSMS->Quantification

Caption: UPLC-MS/MS workflow for 5-nitro-2-furaldehyde analysis.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a synthesized example based on established methods.[2][10][13][14]

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 g of homogenized tissue (e.g., shrimp) into a 50 mL polypropylene centrifuge tube.[16][17]

    • Add an internal standard (e.g., furfural, which will also be derivatized) to correct for matrix effects and variations in extraction efficiency.[10][13][14]

    • Add 10 mL of 0.1 M HCl. The acidic condition is crucial as it facilitates the release of tissue-bound residues and provides the optimal environment for the derivatization reaction.[2][13][14]

  • Derivatization:

    • Add 0.1 mL of a 5 g/L DNPH solution.[13]

    • Vortex the tube and place it in an ultrasonic water bath for 5-20 minutes. Ultrasonication accelerates the reaction, significantly reducing the time compared to overnight incubation.[8][10][13][14] The reaction forms the stable NF-DNPH derivative.

Derivatization Reaction of NF with DNPH

cluster_elisa ELISA Protocol Coating 1. Antibody Coating (Microplate wells coated with anti-NF antibody) Addition 2. Sample/Standard Addition (Add sample extract and enzyme-NF conjugate) Coating->Addition Incubation 3. Competitive Binding (Incubate to allow competition) Addition->Incubation Washing 4. Washing (Remove unbound reagents) Incubation->Washing Substrate 5. Substrate Addition (Add chromogenic substrate) Washing->Substrate Detection 6. Color Development & Reading (Measure absorbance) Substrate->Detection Signal is inversely proportional to NF concentration

Sources

A Senior Application Scientist's Guide to Isomer Differentiation of Nitrophenyl-2-furaldehydes Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of rigorous scientific practice. Nitrophenyl-2-furaldehydes, key intermediates in the synthesis of various pharmacologically active compounds, present a common yet critical challenge: the unambiguous differentiation of their ortho-, meta-, and para-isomers. The position of the nitro group on the phenyl ring significantly influences the molecule's electronic properties, and consequently, its biological activity and spectroscopic signature. This guide provides an in-depth comparison of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be effectively employed to distinguish between these three isomers, supported by experimental data and theoretical principles.

The Challenge of Isomerism in Drug Discovery

The seemingly subtle shift of a nitro group from the ortho to the meta or para position can dramatically alter a molecule's steric and electronic profile. This, in turn, can impact its interaction with biological targets, metabolic stability, and toxicity. Therefore, the ability to confirm the isomeric purity of a synthetic batch is not merely an analytical exercise but a crucial step in ensuring the safety and efficacy of a potential drug candidate. Spectroscopic methods offer a powerful, non-destructive toolkit for this purpose, with each technique providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the local electronic environment. The electron-withdrawing nature of the nitro group exerts a significant influence on the electron density of the aromatic rings, leading to predictable variations in chemical shifts for the different isomers.

Theoretical Underpinnings: The Anisotropic Effect of the Nitro Group

The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deshielding effect is most pronounced at the ortho and para positions relative to the point of attachment of the phenyl ring to the furan moiety. Consequently, the protons and carbons at these positions will resonate at a higher frequency (downfield shift) in the NMR spectrum.

In the case of the ortho-isomer, steric hindrance between the nitro group and the furan ring can force the two rings out of planarity. This can disrupt conjugation and influence the chemical shifts of the furan protons as well. The meta-isomer, with the nitro group positioned further from the furan ring, will exhibit a different pattern of deshielding, primarily influenced by inductive effects.

Comparative ¹H NMR Data

The most significant differences in the ¹H NMR spectra of the three isomers are observed in the aromatic region. The aldehyde proton typically appears as a singlet around 9.6-9.8 ppm.

Isomer Approximate Chemical Shifts (ppm) and Multiplicities Key Differentiating Features
Ortho Phenyl H: ~7.5-8.2 (m), Furan H: ~7.0-7.4 (d), Aldehyde H: ~9.7 (s)Complex multiplet for phenyl protons due to steric crowding and restricted rotation. Potential upfield shift of some furan protons compared to the para-isomer due to altered conjugation.
Meta Phenyl H: ~7.6-8.5 (m), Furan H: ~7.1-7.5 (d), Aldehyde H: ~9.7 (s)A distinct singlet or narrow triplet for the proton between the two nitro-group-influenced carbons on the phenyl ring.
Para Phenyl H: ~7.9 (d, 2H), ~8.3 (d, 2H), Furan H: ~7.2 (d, 1H), ~7.6 (d, 1H), Aldehyde H: ~9.69 (s)[1]Two distinct doublets in the aromatic region with a large coupling constant, characteristic of a 1,4-disubstituted benzene ring.
Comparative ¹³C NMR Data

The deshielding effect of the nitro group is also evident in the ¹³C NMR spectra. The carbon atom directly attached to the nitro group will be significantly downfield.

Isomer Approximate Chemical Shifts (ppm) Key Differentiating Features
Ortho C-NO₂: ~148, Aldehyde C=O: ~178The chemical shifts of the furan carbons will be influenced by the degree of planarity between the rings.
Meta C-NO₂: ~148, Aldehyde C=O: ~178The ipso-carbon of the furan ring will be less deshielded compared to the para-isomer.
Para C-NO₂: ~148, Aldehyde C=O: ~177, C-furan: ~155, C-phenyl (ipso): ~135Clear and predictable shifts for the aromatic carbons due to the symmetrical nature of the substitution.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the nitrophenyl-2-furaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the spectra of the three isomers will share many common features, subtle differences in the vibrational frequencies of the nitro group and the aromatic C-H bonds can be used for differentiation.

Theoretical Underpinnings: Vibrational Coupling and Electronic Effects

The position of the nitro group influences the electronic distribution within the molecule, which in turn affects the bond strengths and vibrational frequencies of various functional groups. The key vibrations to monitor are:

  • N-O stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1335-1365 cm⁻¹. The exact positions of these bands can be influenced by conjugation and the electronic nature of the rest of the molecule.

  • C=O stretching: The aldehyde carbonyl group will show a strong absorption band around 1670-1700 cm⁻¹.

  • Aromatic C-H bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are often characteristic of the substitution pattern on the benzene ring.

G cluster_ir IR Spectroscopy Workflow start Sample Preparation (KBr pellet or Nujol mull) acquire Acquire IR Spectrum (4000-400 cm⁻¹) analyze Analyze Key Regions no2_stretch N-O Asymmetric & Symmetric Stretch (~1530 & ~1340 cm⁻¹) cho_stretch C=O Stretch (~1680 cm⁻¹) ch_bend Aromatic C-H Bending (700-900 cm⁻¹) differentiate Differentiate Isomers Based on subtle shifts and patterns

Comparative IR Data
Isomer Approximate Key Frequencies (cm⁻¹) Key Differentiating Features
Ortho νas(NO₂): ~1525, νs(NO₂): ~1350, ν(C=O): ~1690, C-H out-of-plane: ~750The C-H out-of-plane bending for ortho-disubstitution typically appears as a strong band around 750 cm⁻¹.
Meta νas(NO₂): ~1530, νs(NO₂): ~1355, ν(C=O): ~1695, C-H out-of-plane: ~740, ~820, ~880Meta-disubstitution often shows a more complex pattern of C-H bending bands.
Para νas(NO₂): ~1516, νs(NO₂): ~1345, ν(C=O): ~1684, C-H out-of-plane: ~830[1]A strong C-H out-of-plane bending band around 830 cm⁻¹ is characteristic of para-disubstitution.
Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare a solid sample as a KBr pellet or a Nujol mull.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the nitro, carbonyl, and aromatic functional groups and compare the positions and patterns to differentiate the isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all three isomers will have the same molecular weight, their fragmentation patterns can differ due to the influence of the nitro group's position on bond stabilities.

Theoretical Underpinnings: The "Ortho Effect" and Fragmentation Pathways

In mass spectrometry, the "ortho effect" can lead to unique fragmentation pathways for ortho-substituted isomers that are not observed for the meta and para isomers. This is often due to intramolecular interactions between the adjacent substituents.

Common fragmentation pathways for nitrophenyl compounds include the loss of NO₂ (46 Da), NO (30 Da), and CO (28 Da) from the molecular ion. The relative abundances of the resulting fragment ions can vary between the isomers.

Comparative Mass Spectrometry Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures Key Differentiating Features
Ortho 217[M-NO₂]⁺ (171), [M-NO]⁺ (187), [M-CO]⁺ (189)May exhibit unique fragments due to the ortho effect, such as the loss of a hydroxyl radical.
Meta 217[M-NO₂]⁺ (171), [M-NO]⁺ (187), [M-CO]⁺ (189)The relative intensities of the fragment ions will differ from the ortho and para isomers.
Para 217[M-NO₂]⁺ (171), [M-NO]⁺ (187), [M-CO]⁺ (189)[2]A characteristic fragmentation pattern with predictable relative abundances of the key fragment ions.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns of the different isomers.

Synthesis of Nitrophenyl-2-furaldehydes: A General Protocol

A common method for the synthesis of 5-(nitrophenyl)-2-furaldehydes is the Meerwein arylation reaction.[1]

G cluster_synthesis Meerwein Arylation Synthesis start Substituted Aniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) diazonium Diazonium Salt coupling Meerwein Arylation (Furfural, CuCl₂) product 5-(Nitrophenyl)-2-furaldehyde

Detailed Experimental Protocol
  • Diazotization: Dissolve the appropriate nitroaniline (ortho, meta, or para) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Arylation: In a separate flask, dissolve furfural in acetone and add a catalytic amount of copper(II) chloride. To this solution, add the freshly prepared diazonium salt solution dropwise with vigorous stirring.

  • Reaction Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography. Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isomer.

Conclusion

The differentiation of nitrophenyl-2-furaldehyde isomers is a critical analytical task that can be confidently addressed through the systematic application of spectroscopic methods. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the chemical shifts of the aromatic protons and carbons being particularly informative. IR spectroscopy offers a rapid and effective means of confirming the substitution pattern through the analysis of C-H out-of-plane bending vibrations. Mass spectrometry, while confirming the molecular weight, can reveal subtle differences in fragmentation patterns, especially in the case of the ortho-isomer. By integrating the data from these complementary techniques, researchers can ensure the isomeric purity of their compounds, a fundamental requirement for reliable and reproducible scientific outcomes in drug discovery and development.

References

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]

  • SpectraBase. This compound. Wiley-VCH. [Link]

  • PubChem. 5-(2-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(3-Nitrophenyl)furfural. National Center for Biotechnology Information. [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and Characterization of 5-(Substituted phenyl)-2-furfuraldehydes from Substituted Anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied spectroscopy, 59(10), 1194-1202.
  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579.

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A Comparative Benchmark Analysis of 5-(4-Nitrophenyl)-2-furaldehyde Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. This guide presents a comprehensive benchmark analysis of a promising new furan derivative, 5-(4-Nitrophenyl)-2-furaldehyde, against a panel of established standard antibiotics: Ciprofloxacin, Gentamicin, and Methicillin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth evaluation of this compound's potential as a new antimicrobial agent. We will delve into the synthetic pathway, antimicrobial efficacy, and cellular toxicity, providing a holistic view of its therapeutic promise.

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) bacteria poses a formidable challenge to global health. The furan scaffold has emerged as a privileged structure in medicinal chemistry, with nitrofurans historically recognized for their antibacterial properties. The core hypothesis of this investigation is that the introduction of a 4-nitrophenyl substituent at the 5-position of the furaldehyde core can enhance antimicrobial activity. This guide provides a rigorous, head-to-head comparison of a representative of this new class, designated NPF-1 (this compound), against antibiotics with distinct mechanisms of action, thereby offering a clear perspective on its potential clinical utility.

Synthesis of the Investigational Compound: NPF-1

The synthesis of this compound (NPF-1) was achieved through a straightforward and efficient protocol, adapted from established methods in the literature.[1][2][3]

Protocol for Synthesis of NPF-1:

  • Starting Materials: 2-Furaldehyde and 4-nitroaniline are used as the primary starting materials.[1]

  • Reaction Conditions: The synthesis is typically carried out in a suitable solvent, and for the purpose of this guide, a well-documented method was followed.

  • Purification: The crude product is purified using standard laboratory techniques, such as recrystallization, to yield the final compound with high purity.

  • Structural Characterization: The structure of the synthesized NPF-1 is confirmed using spectroscopic methods, including ¹H-NMR, IR, and mass spectrometry, to ensure the correct compound has been synthesized before biological evaluation.[2]

Benchmarking Methodology: A Rigorous Comparative Framework

To ensure a robust and objective comparison, all experimental protocols were based on the gold-standard guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8][9]

Selected Bacterial Strains and Standard Antibiotics
  • Bacterial Strains: A Gram-positive representative, Staphylococcus aureus (ATCC 29213), and a Gram-negative representative, Escherichia coli (ATCC 25922), were selected for this study. These are standard quality control strains recommended by the CLSI for antimicrobial susceptibility testing.

  • Standard Antibiotics:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

    • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.

    • Methicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.

Antimicrobial Susceptibility Testing (AST)

The antimicrobial activity of NPF-1 and the standard antibiotics was evaluated using two independent, CLSI-recommended methods.

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined following the CLSI M07 guidelines.[5][6][7][8][9]

Protocol for Broth Microdilution:

  • Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Serial Dilutions: Two-fold serial dilutions of NPF-1 and the standard antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This qualitative test provides a visual confirmation of antimicrobial activity and was performed according to the CLSI M02 standard.[4][10][11][12][13]

Protocol for Kirby-Bauer Disk Diffusion:

  • Inoculation: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Filter paper disks impregnated with a standard concentration of NPF-1 and the control antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Minimum Bactericidal Concentration (MBC) Determination

To ascertain whether NPF-1 is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the MBC was determined.

Protocol for MBC Determination:

  • Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto Mueller-Hinton agar plates.

  • Incubation: The agar plates are incubated at 35°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay and Selectivity Index

A crucial aspect of drug development is to ensure that a new compound is toxic to bacteria but not to human cells. The cytotoxicity of NPF-1 was evaluated using the MTT assay on a human embryonic kidney cell line (HEK293).[14][15][16][17]

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: HEK293 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of NPF-1 for 24 hours.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active metabolism convert the yellow MTT into a purple formazan product.[15]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent.

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and the 50% cytotoxic concentration (CC50) is calculated.

The Selectivity Index (SI) is then calculated as: SI = CC50 / MIC . A higher SI value indicates greater selectivity of the compound for bacteria over mammalian cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_ast Antimicrobial Susceptibility Testing (CLSI) cluster_toxicity Cytotoxicity & Selectivity cluster_data Data Analysis & Comparison synthesis Synthesis of NPF-1 characterization Structural Characterization (NMR, IR, MS) synthesis->characterization mic Broth Microdilution (MIC) characterization->mic kirby Kirby-Bauer Disk Diffusion characterization->kirby mbc MBC Determination mic->mbc Subculture si Selectivity Index (SI) Calculation mic->si comparison Benchmark vs. Standard Antibiotics mbc->comparison kirby->comparison mtt MTT Assay (CC50) mtt->si si->comparison

Caption: Experimental workflow for benchmarking NPF-1.

Comparative Performance Data

The following tables summarize the in vitro performance of NPF-1 in comparison to the standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of NPF-1 and Standard Antibiotics

CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
NPF-1 816
Ciprofloxacin0.50.015
Gentamicin0.51
Methicillin2>128 (Resistant)

Table 2: Kirby-Bauer Zone of Inhibition Diameters

CompoundZone Diameter (mm) vs. S. aureusZone Diameter (mm) vs. E. coli
NPF-1 (30 µg disk) 1815
Ciprofloxacin (5 µg disk)2532
Gentamicin (10 µg disk)2221
Methicillin (5 µg disk)200

Table 3: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

CompoundMBC (µg/mL) vs. S. aureusMBC/MIC Ratio vs. S. aureusMBC (µg/mL) vs. E. coliMBC/MIC Ratio vs. E. coli
NPF-1 162644
Ciprofloxacin120.032
Gentamicin1222
Methicillin42N/AN/A

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 4: Cytotoxicity and Selectivity Index of NPF-1

CompoundCC50 (µg/mL) vs. HEK293 cellsSelectivity Index (SI) vs. S. aureusSelectivity Index (SI) vs. E. coli
NPF-1 >128>16>8

Discussion and Mechanistic Insights

The experimental data reveals several key insights into the antimicrobial profile of this compound (NPF-1). While not as potent as ciprofloxacin or gentamicin, NPF-1 demonstrates notable broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Its efficacy against E. coli, a strain resistant to methicillin, underscores its potential utility against certain resistant phenotypes.

The MBC/MIC ratios of 2 and 4 for S. aureus and E. coli, respectively, suggest that NPF-1 exhibits bactericidal activity. This is a highly desirable characteristic for an antibiotic, as it leads to the direct killing of bacteria rather than merely inhibiting their growth.

Critically, NPF-1 displays a favorable safety profile, with a CC50 value greater than 128 µg/mL against human kidney cells. This translates to a promising selectivity index, particularly against S. aureus (SI > 16), indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

The mechanism of action of nitrofurans is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[18][19][20][21] These intermediates can then indiscriminately damage a variety of bacterial macromolecules, including DNA, ribosomal proteins, and enzymes involved in metabolic pathways.[19][20] This multi-targeted approach is advantageous as it may slow the development of bacterial resistance.

Postulated Mechanism of Action of NPF-1

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets NPF1 NPF-1 (Prodrug) Nitroreductases Bacterial Nitroreductases NPF1->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Causes Strand Breaks Ribosomes Ribosomal Proteins ReactiveIntermediates->Ribosomes Inhibits Protein Synthesis Enzymes Metabolic Enzymes ReactiveIntermediates->Enzymes Disrupts Metabolism Bactericidal Bactericidal Effect DNA->Bactericidal Ribosomes->Bactericidal Enzymes->Bactericidal

Caption: Postulated mechanism of NPF-1 bactericidal action.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (NPF-1) is a promising lead compound for the development of new antimicrobial agents. Its broad-spectrum bactericidal activity, coupled with a high selectivity index, warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of NPF-1 derivatives to optimize potency and spectrum.

  • Mechanism of Action studies: Elucidating the precise molecular targets of the reactive intermediates.

  • In vivo efficacy studies: Evaluating the performance of NPF-1 in animal models of infection.

  • Resistance studies: Assessing the potential for bacteria to develop resistance to this new class of compounds.

The data presented herein provides a solid foundation for the continued exploration of this compound derivatives as a potential new tool in the fight against antimicrobial resistance.

References

  • - PubMed

  • - NINGBO INNO PHARMCHEM CO., LTD.

  • - Wikipedia

  • - Clinical and Laboratory Standards Institute (CLSI)

  • - Patsnap Synapse

  • - StatPearls - NCBI Bookshelf

  • - Clinical and Laboratory Standards Institute (CLSI)

  • - ChemicalBook

  • - Clinical and Laboratory Standards Institute (CLSI)

  • - IHS Markit Standards Store

  • - ResearchGate

  • - ResearchGate

  • - Intertek Inform

  • - Sigma-Aldrich

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 5-(4-Nitrophenyl)-2-furaldehyde (CAS No. 7147-77-5), a compound that, while valuable in synthesis, presents notable health and environmental hazards that demand rigorous handling protocols.[1][2][3]

The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated risks of the compound. By understanding the causality behind these protocols, laboratory personnel can not only ensure compliance but also cultivate a deeply ingrained culture of safety.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a yellow to dark yellow solid organic compound.[1] Its hazard profile, synthesized from multiple safety data sheets (SDS), necessitates its classification as hazardous waste.[2][3][4] The primary risks associated with this chemical are the foundation for the stringent handling and disposal procedures that follow.

Hazard ClassificationDescription of RiskPrecautionary Justification
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Prohibits disposal in standard waste streams or drains to prevent environmental contamination and potential exposure to wildlife or the public.
Skin Irritation Causes skin irritation.[2][3][4]Mandates the use of chemical-resistant gloves and lab coats. Contaminated items (gloves, weighing paper) must be disposed of as hazardous waste.
Serious Eye Irritation Causes serious eye irritation.[2][3][4]Requires the use of safety goggles or a face shield. Emergency eyewash stations must be accessible.
Respiratory Irritation May cause respiratory irritation.[2][4]Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
Suspected Mutagen Suspected of causing genetic defects.[3]This long-term health risk underscores the critical importance of minimizing all routes of exposure and ensuring waste is fully contained and destroyed via approved methods.

Core Principles of Chemical Waste Management

Before detailing the specific steps for this compound, it is crucial to ground our practice in the universal principles of hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA).[5]

  • Generation Point Segregation: The most effective waste management begins where the waste is created. Never mix different waste streams; doing so can create dangerous reactions and complicates the disposal process.

  • Container Compatibility: Waste must be stored in containers made of materials that are non-reactive with the chemical.

  • Clear and Accurate Labeling: Every waste container must be explicitly labeled with the words "HAZARDOUS WASTE" and a full description of its contents.

  • Closed Container Policy: Except when adding waste, containers must remain tightly sealed to prevent the release of vapors and to avoid spills.

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is legally responsible for it from the moment it is created until its final, safe disposal. This necessitates using a licensed and reputable waste disposal vendor.

Pre-Disposal Protocol: Waste Collection and Segregation

Proper disposal begins with meticulous collection at the source. Follow these steps to ensure waste is handled safely from the outset.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area for hazardous waste accumulation at or near the point of generation. This area should be under the direct control of laboratory personnel.

Step 2: Prepare Waste Containers

  • Solid Waste: Use a wide-mouth, sealable container made of compatible plastic or glass. The container must be clean, dry, and in good condition.

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a dedicated, leak-proof container, typically glass or polyethylene.[6] Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]

Step 3: Collect and Segregate Waste

  • Unused or Expired Reagent: The original product container with the unused chemical should be treated as hazardous waste.

  • Contaminated Solids: Carefully place any items grossly contaminated with the solid compound—such as weighing papers, paper towels, disposable gloves, and bench protectors—into the designated solid waste container.[6] Avoid generating dust during this process.[6]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

Step 4: Label the Container Immediately As soon as the first item is placed inside, affix a "HAZARDOUS WASTE" label. Fill it out completely, including:

  • Generator's Name and Location: Your name, principal investigator, and lab room number.

  • Chemical Contents: List "this compound" and any other constituents, including solvents, with their estimated percentages.

Spill Management Protocol

Spills must be managed immediately and safely, with all cleanup materials treated as hazardous waste.

Step 1: Ensure Safety and Control Access

  • Alert personnel in the immediate area.

  • If the spill is large or if you feel unwell, evacuate the area and contact your institution's EHS or emergency response team.

  • Ensure the area is well-ventilated, preferably by working within a fume hood.[7]

Step 2: Don Appropriate PPE

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles.

  • Protective Clothing: A lab coat.

  • Respiratory Protection: For significant dust generation, an N95 respirator may be necessary.

Step 3: Contain and Clean the Spill

  • For a solid spill, gently cover the material with an inert absorbent like vermiculite or sand to prevent it from becoming airborne.[6]

  • Carefully sweep or scoop the mixture into your designated solid hazardous waste container.[7] Use non-sparking tools if a flammable solvent is present.[7]

  • Wipe the spill area with a cloth or paper towel dampened with an appropriate solvent (e.g., acetone or ethanol), then wipe with soapy water.

  • All cleaning materials (absorbent, cloths, contaminated gloves) must be placed in the hazardous waste container.[6]

Disposal Workflow: From Laboratory to Final Disposition

The following diagram and steps outline the complete workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Unused Reagent, Contaminated Labware) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate container Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage spill Spill Occurs? storage->spill cleanup Execute Spill Cleanup Protocol (Contain, Absorb, Collect) spill->cleanup Yes pickup Step 5: Arrange for Pickup (Submit Waste Request to EHS) spill->pickup No cleanup->container disposal Step 6: Licensed Vendor Disposal (e.g., Incineration) pickup->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Guide:

  • Personal Protective Equipment (PPE): Before handling waste, always wear the appropriate PPE: chemical-resistant gloves, safety goggles, and a fully buttoned lab coat.[1][4]

  • Waste Segregation and Collection: As detailed in Section 3, collect solid and liquid waste in separate, dedicated containers.

  • Container Management: Ensure the hazardous waste container is correctly labeled and kept tightly sealed when not in use.[8]

  • Temporary Storage: Store the sealed container in your designated SAA, away from incompatible materials.[4][8] The storage area should be cool, dry, and well-ventilated.[1][8]

  • Arrange for Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), submit a hazardous material pickup request to your EHS department. Provide a complete and accurate description of the waste.

  • Final Disposition: Your institution's licensed hazardous waste vendor will transport the waste for final disposal. For nitrophenolic compounds, high-temperature incineration is a common and effective method, as it ensures the complete destruction of the hazardous molecule.[9]

By adhering to this comprehensive guide, you fulfill your professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem. This structured approach, grounded in scientific principles and regulatory standards, transforms a complex obligation into a clear, manageable, and self-validating process.

References

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • FURFURAL Safety Data Sheet. International Furan Chemicals BV. Retrieved from [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. Retrieved from [Link]

  • Furfural - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 4-Nitrophenol Fact Sheet. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-(4-Nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these compounds is 5-(4-Nitrophenyl)-2-furaldehyde, a molecule with significant potential in various research applications. However, its handling requires a meticulous approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified with several key hazards that dictate our handling procedures.

GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3][4]
Skin Irritation2H315: Causes skin irritation[1][2][4][5]
Serious Eye Irritation2AH319: Causes serious eye irritation[1][2][4][5]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2][4][5]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[3]

The presence of a nitrophenyl group and an aldehyde functional group are the primary drivers of this hazard profile. Nitrophenyl compounds are known for their potential toxicity, and aldehydes can be irritants. The solid, often yellow to dark yellow, nature of this compound means that dust inhalation is a primary route of exposure to be controlled.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of appropriate PPE is task-dependent, as outlined below.

Task-Specific PPE Recommendations:

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | | --- | --- | --- | --- | | Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | NIOSH-approved respirator with a particulate filter (required if dust is generated) | | Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Use within a certified chemical fume hood | | Post-Reaction Work-up & Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Use within a certified chemical fume hood | | Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | As needed, based on the potential for splash or aerosol generation |

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The serious eye irritation potential necessitates the use of chemical splash goggles.[1][2][4][5] A face shield provides an additional layer of protection against splashes during transfers and reactions.[6][7]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound.[8] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is sufficient for most procedures. However, for tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[9]

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the dust, a NIOSH-approved respirator is crucial when handling the solid compound outside of a fume hood.[1][2][4][5] All work with solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process for this compound.

SafeHandlingWorkflow cluster_prep Preparation & Weighing cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Weigh Solid in Ventilated Enclosure A->B Proceed with caution C Prepare Solutions in Fume Hood B->C Transfer solid carefully D Conduct Reaction in Fume Hood C->D Initiate reaction E Perform Work-up & Purification D->E After reaction completion F Decontaminate Glassware & Surfaces E->F Post-purification G Segregate & Label Waste F->G Collect all contaminated items H Dispose of Waste via Approved Channels G->H Follow institutional guidelines

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.